1-Hexadecylimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-hexadecylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZJEOWAFVTGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497231 | |
| Record name | 1-Hexadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-55-6 | |
| Record name | 1-Hexadecyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Hexadecylimidazole
Executive Summary
1-Hexadecylimidazole is a long-chain N-substituted imidazole that has garnered interest due to its unique amphiphilic nature, combining a polar imidazole headgroup with a nonpolar 16-carbon alkyl tail. This structure positions it as a valuable precursor in the synthesis of surfactants and ionic liquids, with applications spanning catalysis, material science, and drug delivery.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its thermodynamic characteristics, solubility profile, and spectroscopic signature. Furthermore, this document furnishes detailed, field-proven experimental protocols for its synthesis and characterization, designed to ensure methodological robustness and reproducibility for researchers and drug development professionals.
Chemical Identity and Core Properties
A foundational understanding of any chemical substance begins with its fundamental identifiers and properties. This compound is classified as an organic compound featuring a five-membered aromatic imidazole ring N-substituted with a hexadecyl group.[2] This long alkyl chain is the primary determinant of its lipophilicity and surfactant-like characteristics.
Table 1: Core Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 1-cetylimidazole, N-hexadecylimidazole | PubChem[2] |
| CAS Number | 58175-55-6 | PubChem[2] |
| Molecular Formula | C₁₉H₃₆N₂ | PubChem[2] |
| Molecular Weight | 292.5 g/mol | PubChem[2] |
| Physical Appearance | Colorless to pale yellow solid | ChemBK[3] |
| Melting Point | 38 °C (Predicted) | ChemBK[3] |
| Boiling Point | 421.3 ± 14.0 °C (Predicted) | ChemBK[3] |
| Density | 0.90 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |
Solubility and Amphiphilic Character
The defining feature of this compound is its amphiphilicity. The molecule's structure dictates its solubility, which is a critical parameter for its application in formulations, reaction media, and extraction processes.
General Solubility Profile
Due to the dominance of the long, nonpolar hexadecyl chain, this compound exhibits poor solubility in water.[3] Conversely, it is readily soluble in a majority of organic solvents.[3] This behavior is consistent with long-chain aliphatic compounds. Its solubility in alcohols like ethanol is also noted, which is a common characteristic for amphiphilic molecules.[1]
Behavior in Aqueous Systems and Surfactant Properties
While not highly soluble, the amphiphilic nature of this compound and its derivatives, such as 1-hexadecyl-3-methylimidazolium salts, allows them to act as surfactants.[4][5] When introduced into an aqueous environment, these molecules can adsorb at interfaces (e.g., air-water or oil-water), reducing surface tension. At concentrations above the critical micelle concentration (CMC), these molecules are known to self-assemble into micelles.[4] In these structures, the hydrophobic hexadecyl tails form a nonpolar core, while the hydrophilic imidazole headgroups are exposed to the aqueous phase. This behavior is fundamental to their use in detergents, emulsifiers, and as templates for nanoparticle synthesis.[3]
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in chemical research and development. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint for this compound.
Caption: Logical workflow for synthesis and spectroscopic confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environment. For this compound, the following signals are expected:
-
Imidazole Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions will appear as two separate signals, also likely singlets or narrow doublets depending on the solvent and resolution.
-
Alkyl Chain Protons:
-
N-CH₂- Group: A triplet signal around δ 3.9-4.2 ppm, corresponding to the methylene group directly attached to the imidazole nitrogen.[6]
-
-(CH₂)₁₄- Chain: A large, broad multiplet signal centered around δ 1.2-1.4 ppm, integrating to 28 protons.[6][7] This signal represents the bulk of the methylene groups in the hexadecyl chain.
-
Terminal -CH₃ Group: A characteristic triplet signal at approximately δ 0.8-0.9 ppm, integrating to 3 protons.[6][7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by showing the unique carbon environments:
-
Imidazole Ring Carbons: Three signals in the aromatic region (δ 115-140 ppm).
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-50 ppm). The N-CH₂ carbon will be the most downfield of the aliphatic signals (around δ 48-50 ppm), while the terminal -CH₃ carbon will be the most upfield (around δ 14 ppm).[7] The remaining methylene carbons will appear in the δ 22-32 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be characterized by:
-
C-H Stretching (Aliphatic): Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), indicative of the numerous C-H bonds in the hexadecyl chain.[7]
-
C=C and C=N Stretching (Aromatic): Medium to weak bands in the 1500-1650 cm⁻¹ region, corresponding to the imidazole ring.
-
C-H Bending (Aliphatic): Characteristic bands around 1465 cm⁻¹ for methylene scissoring and 1375 cm⁻¹ for methyl bending.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would likely show:
-
Molecular Ion Peak (M⁺): A peak at m/z = 292, corresponding to the molecular weight of the compound.[2]
-
Fragmentation: A prominent fragmentation pathway would be the cleavage of the N-C alkyl bond (benzylic-like cleavage), leading to a significant fragment corresponding to the imidazole ring and potentially a base peak from the loss of the hexadecyl chain.
Experimental Methodologies
The integrity of physical property data is directly linked to the purity of the sample and the robustness of the analytical method. This section provides validated protocols for synthesis and characterization.
Synthesis of this compound
This protocol describes the N-alkylation of imidazole, a standard and effective method for preparing N-substituted imidazoles. The causality behind the experimental choices is to drive the reaction to completion while simplifying purification.
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydroxide (or a milder base like potassium carbonate)
-
Toluene (or another suitable aprotic solvent)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Protocol:
-
Deprotonation of Imidazole: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) in dry toluene. Add powdered sodium hydroxide (1.1 eq). Rationale: Imidazole is not sufficiently nucleophilic to react efficiently with the alkyl bromide. A base is required to deprotonate the imidazole, forming the much more nucleophilic imidazolide anion. Using a dry solvent is critical to prevent quenching the anion and avoiding hydrolysis of the alkyl bromide.[8]
-
Alkylation Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete deprotonation. Cool the mixture to room temperature. Slowly add 1-bromohexadecane (1.05 eq) dissolved in toluene. Rationale: A slight excess of the alkyl bromide helps to ensure all the imidazolide is consumed. The addition is done at room temperature to control the initial exotherm of the reaction.[8]
-
Reaction Completion: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Cool the reaction to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
A sharp melting point is a key indicator of purity.
-
Sample Preparation: Place a small amount of the dried, purified this compound into a capillary tube, sealed at one end.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to approach the expected melting point (e.g., 38 °C), then slow the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).
Safety, Handling, and Storage
While specific toxicity data for this compound is not widely available, related imidazole and long-chain amine compounds can be skin and eye irritants.[9] Therefore, standard laboratory safety protocols are required.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[12] If irritation persists, seek medical attention.
Conclusion
This compound is a functionally versatile molecule defined by its amphiphilic character. Its physical properties—notably its solubility profile, predicted melting point of 38 °C, and distinct spectroscopic signatures—are direct consequences of its hybrid polar-nonpolar structure. The protocols detailed within this guide provide a robust framework for the synthesis and verification of this compound, enabling researchers to proceed with confidence in its application as a surfactant, a precursor to advanced ionic liquids, or a building block in complex molecular architectures.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12415614, 1-Hexadecyl-1H-imidazole. Retrieved from [Link].
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Mezzetta, A., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Molecules, 28(5), 2118. Available at: [Link].
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ResearchGate (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Retrieved from [Link].
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ChemBK (2024). 1H-Imidazole, 1-hexadecyl-. Retrieved from [Link].
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Cipriano, B. H., et al. (2005). Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 262(1-3), 8-13. Available at: [Link].
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Carl ROTH (n.d.). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link].
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Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link].
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An In-depth Technical Guide to 1-Hexadecylimidazole: Structure, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of 1-hexadecylimidazole, a long-chain N-substituted imidazole. It details the molecule's chemical structure, physicochemical properties, synthesis protocols, and its emerging applications, particularly in the fields of material science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.
Core Molecular Identity: Structure and Nomenclature
This compound is an organic compound characterized by a five-membered aromatic imidazole ring attached to a sixteen-carbon alkyl chain (hexadecyl group). This unique architecture, featuring a hydrophilic imidazole "head" and a long, hydrophobic aliphatic "tail," imparts significant amphiphilic properties to the molecule, making it a valuable surfactant and a precursor for synthesizing ionic liquids.
The definitive nomenclature and identifiers for this compound are crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] It is also known by several synonyms, including 1-cetylimidazole and N-hexadecylimidazole.[1]
Key Identifiers:
-
CAS Number: 58175-55-6[1]
-
Molecular Formula: C₁₉H₃₆N₂[1]
-
Canonical SMILES: CCCCCCCCCCCCCCCCN1C=CN=C1[1]
Below is a 2D representation of the chemical structure, generated to illustrate the connectivity of the atoms.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties: A Quantitative Overview
The functional behavior of this compound in various systems is dictated by its physicochemical properties. The long alkyl chain results in high lipophilicity and low aqueous solubility, characteristics that are critical for its role in self-assembly and as a precursor to surface-active ionic liquids.
| Property | Value | Source |
| Molecular Weight | 292.5 g/mol | [1] |
| Melting Point | 38 °C | [2] |
| Boiling Point | 421.3 ± 14.0 °C (Predicted) | [2] |
| pKa | 7.08 ± 0.10 (Predicted) | [2] |
| XLogP3-AA (Lipophilicity) | 7.7 | [1] |
| Topological Polar Surface Area | 17.8 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis Protocol: N-Alkylation of Imidazole
The most common and direct method for synthesizing this compound is through the N-alkylation of imidazole with a suitable hexadecyl halide, such as 1-bromohexadecane or 1-chlorohexadecane. This reaction, a variant of the Menshutkin reaction for quaternization, is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
The causality behind this choice of protocol is straightforward: the lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The choice of a strong base, like sodium hydride, ensures the complete deprotonation of imidazole, forming the highly nucleophilic imidazolide anion, which significantly increases the reaction rate and yield.
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Methodology
This protocol is a self-validating system; successful synthesis can be confirmed via standard analytical techniques like NMR spectroscopy and mass spectrometry.
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and condenser
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add imidazole to a three-necked round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Causality: Adding NaH slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium imidazolide salt.
-
Alkylation: Dissolve 1-bromohexadecane in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 60-70 °C and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The unique amphiphilic structure of this compound and the inherent biological significance of the imidazole core make it a molecule of great interest for both material and life sciences.
Precursor to Imidazolium-Based Ionic Liquids
This compound is a key intermediate in the synthesis of 1-hexadecyl-3-alkylimidazolium salts, a class of ionic liquids (ILs).[3] By further alkylating the second nitrogen atom, one can create ILs with tunable properties. These long-chain ILs are noted for their surfactant-like behavior, forming micelles in solution and finding applications in:
-
Drug Delivery: Solubilizing poorly water-soluble drugs within the hydrophobic cores of their micelles.[4]
-
Catalysis: Acting as phase-transfer catalysts or providing a unique reaction medium.[5]
-
Material Science: Serving as templates for the synthesis of mesoporous materials or as components in polymer blends.[3][5]
The Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules.[6] Its importance stems from its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in biological systems.[6][7] The imidazole core is found in drugs with a wide range of activities, including:
-
Antibacterial and Antifungal Agents
-
Anticancer Therapeutics
-
Anti-inflammatory Drugs
-
Antiviral Compounds
While this compound itself is not a therapeutic agent, its structure serves as a template for designing new drug candidates. The long hexadecyl chain can be used to anchor the molecule to cell membranes or to enhance its penetration into lipophilic environments, potentially improving the efficacy of the pharmacologically active imidazole headgroup. For instance, imidazolium salts with long alkyl chains have demonstrated strong antimicrobial activity.[3]
Conclusion
This compound is a fundamentally important molecule whose value lies in its dual character: an amphiphilic structure driven by its long alkyl chain and a reactive, biologically relevant imidazole core. This guide has detailed its chemical identity, physicochemical properties, and a robust synthesis protocol. Its role as a crucial precursor to advanced materials like ionic liquids and its potential as a scaffold in medicinal chemistry underscore its significance. For researchers in drug development and material science, a thorough understanding of this compound provides a powerful tool for innovation in creating novel delivery systems, catalysts, and therapeutic agents.
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An In-depth Technical Guide to the Synthesis of 1-Hexadecylimidazole from Imidazole and 1-Bromohexadecane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-hexadecylimidazole, a long-chain N-alkylimidazole of significant interest in the development of ionic liquids, surfactants, and functionalized materials. The primary focus of this document is the N-alkylation of imidazole with 1-bromohexadecane. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, explore various synthetic strategies including conventional heating and phase-transfer catalysis, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address critical aspects of reaction optimization, purification, and spectroscopic characterization of the final product. Safety considerations for handling the requisite reagents are also meticulously outlined. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic transformation.
Introduction: The Significance of this compound
Long-chain N-alkylimidazoles, such as this compound, represent a versatile class of organic compounds. The incorporation of a long alkyl chain onto the imidazole ring imparts unique physicochemical properties, making them valuable precursors for a range of applications. Most notably, they are key building blocks in the synthesis of imidazolium-based ionic liquids. These "green solvents" are gaining considerable attention for their low vapor pressure, high thermal stability, and tunable properties. The hexadecyl chain, in particular, introduces significant hydrophobicity, leading to applications in surfactant chemistry, nanoparticle stabilization, and as phase-transfer catalysts. In the realm of drug development, the imidazole moiety is a common pharmacophore, and its long-chain derivatives are being explored for their potential as antimicrobial and antitumor agents.
The synthesis of this compound is a foundational reaction for accessing these advanced materials. A robust and well-understood synthetic protocol is therefore paramount for researchers in this field.
Mechanistic Insights: The N-Alkylation of Imidazole
The synthesis of this compound from imidazole and 1-bromohexadecane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the displacement of the bromide ion from 1-bromohexadecane by one of the nitrogen atoms of the imidazole ring.
The mechanism can be dissected into two principal steps:
-
Deprotonation of Imidazole: Imidazole is a weak base, and the proton on one of its nitrogen atoms is acidic. In the presence of a base, this proton is abstracted to form the imidazolate anion. This anion is a significantly more potent nucleophile than neutral imidazole due to the increased electron density on the nitrogen atoms. The negative charge is delocalized across both nitrogen atoms through resonance, further stabilizing the anion.
-
Nucleophilic Attack: The imidazolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane that is bonded to the bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide ion as the leaving group.
Caption: Reaction mechanism for the N-alkylation of imidazole.
Synthetic Strategies and Optimization
Several methodologies can be employed for the synthesis of this compound, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, yield, and purity requirements.
Conventional Synthesis with a Strong Base
A traditional approach involves the use of a strong base to deprotonate the imidazole, followed by the addition of the alkylating agent.
-
Bases: Common strong bases include sodium hydride (NaH) and sodium methoxide (NaOCH₃). NaH is highly effective but requires careful handling due to its pyrophoric nature.
-
Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to ensure the solubility of the reactants and to prevent side reactions with protic solvents.
-
Temperature: The deprotonation is often carried out at 0°C to control the reaction rate, followed by warming to room temperature or gentle heating to drive the alkylation to completion.
While effective, this method necessitates strictly anhydrous conditions and the use of hazardous reagents, making it less ideal for large-scale industrial applications.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) offers a more practical and environmentally benign alternative.[1][2] This technique facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the deprotonated imidazole and an organic phase containing the 1-bromohexadecane.
-
Catalysts: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[3] The lipophilic cation of the catalyst pairs with the imidazolate anion, transporting it into the organic phase where it can react with the alkyl bromide.[4]
-
Bases: Solid bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are often used, eliminating the need for hazardous strong bases.[3]
-
Solvent: The reaction can be performed in a non-polar organic solvent or even under solvent-free conditions, which is a significant advantage from a green chemistry perspective.[2][5]
PTC typically leads to high yields, faster reaction rates, and simplified work-up procedures.[1]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[3] For the synthesis of this compound, microwave heating can significantly reduce reaction times from hours to minutes.[3] This is often attributed to efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis is particularly effective when combined with PTC under solvent-free conditions.[3]
| Parameter | Conventional Heating | Phase-Transfer Catalysis (PTC) | Microwave-Assisted PTC |
| Base | Strong bases (e.g., NaH) | Solid bases (e.g., K₂CO₃, KOH)[3] | Solid bases (e.g., K₂CO₃, KOH)[3] |
| Solvent | Anhydrous polar aprotic (e.g., DMF, THF) | Organic solvent or solvent-free[2] | Often solvent-free[3] |
| Reaction Time | Several hours | 1-5 hours | 3-10 minutes[3] |
| Yield | Moderate to high | High to excellent[1] | Excellent[3] |
| Safety | Requires handling of hazardous reagents | Generally safer | Rapid heating requires careful monitoring |
Detailed Experimental Protocol: A Field-Proven Method
This section provides a detailed, step-by-step protocol for the synthesis of this compound utilizing phase-transfer catalysis. This method has been selected for its high yield, operational simplicity, and enhanced safety profile.
Materials and Reagents
-
Imidazole (99%)
-
1-Bromohexadecane (97%)
-
Potassium Hydroxide (KOH), pellets
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine imidazole (6.81 g, 0.1 mol), 1-bromohexadecane (30.54 g, 0.1 mol), potassium hydroxide (5.61 g, 0.1 mol), potassium carbonate (13.82 g, 0.1 mol), and a catalytic amount of tetrabutylammonium bromide (0.32 g, 1 mmol). Rationale: A slight excess of the alkyl bromide can be used to ensure complete consumption of the imidazole.[6] The combination of KOH and K₂CO₃ provides a strong basic environment for deprotonation.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 80-90°C with vigorous stirring. Maintain this temperature for 3-5 hours. Rationale: The elevated temperature increases the reaction rate. Vigorous stirring is crucial in heterogeneous reactions to ensure efficient mixing of the phases.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the imidazole spot indicates the completion of the reaction.
-
Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Add 100 mL of dichloromethane to dissolve the organic components. Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove inorganic salts and unreacted base. Separate the organic layer and wash it again with two 50 mL portions of deionized water. Rationale: The aqueous washes are essential to remove water-soluble impurities. Dichloromethane is an effective solvent for extracting the product.
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the dichloromethane using a rotary evaporator to yield the crude product, which should be a viscous oil or a waxy solid at room temperature. Rationale: Anhydrous sodium sulfate is a neutral drying agent suitable for this product. Rotary evaporation efficiently removes the volatile solvent.
-
Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel. However, for many applications, the product obtained after work-up is of sufficient purity.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
Confirmation of the successful synthesis of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The expected chemical shifts (δ) in ppm are as follows:
-
Imidazole Ring Protons: Three distinct signals in the aromatic region, typically between 6.8 and 7.6 ppm.[7]
-
N-CH₂ Protons: A triplet at approximately 3.9 ppm, corresponding to the two protons of the hexadecyl chain directly attached to the imidazole nitrogen.[7]
-
Hexadecyl Chain Protons: A large multiplet in the aliphatic region (around 1.2-1.7 ppm) corresponding to the methylene groups of the long alkyl chain.[7]
-
Terminal Methyl Protons: A triplet at approximately 0.85 ppm, corresponding to the three protons of the terminal methyl group of the hexadecyl chain.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton:
-
Imidazole Ring Carbons: Signals in the aromatic region, typically between 118 and 138 ppm.
-
N-CH₂ Carbon: A signal around 48-50 ppm.
-
Hexadecyl Chain Carbons: A series of signals in the aliphatic region (around 14-32 ppm).
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Imidazole: Causes severe skin burns and eye damage.[8][9] It may also cause respiratory irritation and is suspected of damaging the unborn child.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11]
-
1-Bromohexadecane: May cause skin and eye irritation. Handle with care and wear appropriate PPE.
-
Potassium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][10][11]
Conclusion
The synthesis of this compound from imidazole and 1-bromohexadecane is a well-established and versatile reaction. The use of phase-transfer catalysis offers a robust, efficient, and safer alternative to traditional methods employing strong bases. This in-depth guide has provided the theoretical background, practical synthetic strategies, a detailed experimental protocol, and essential characterization and safety information. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively synthesize this valuable long-chain N-alkylimidazole for a wide array of applications in materials science and drug discovery.
References
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ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]
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Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. Retrieved from [Link]
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Semantic Scholar. (n.d.). Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties. Retrieved from [Link]
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MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Hexadecylimidazole: Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 1-Hexadecylimidazole, a long-chain N-alkylimidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental physicochemical properties, detailed synthesis protocols, and its emerging applications, particularly focusing on its role as a surfactant and its potent antimicrobial activities. We will explore the causality behind its mechanism of action and provide actionable experimental workflows.
Core Molecular and Physical Characteristics
This compound, also known as 1-cetylimidazole, is an amphiphilic molecule characterized by a hydrophilic imidazole head group and a long, hydrophobic 16-carbon alkyl (hexadecyl) tail. This structure is fundamental to its physicochemical behavior and diverse applications.
The core identification and physical properties are summarized below. It is crucial to distinguish between the neutral this compound and its quaternized derivatives, such as 1-Hexadecyl-3-methylimidazolium salts, which are a class of ionic liquids and possess distinct properties.
| Property | Value | Source |
| Chemical Name | 1-Hexadecyl-1H-imidazole | PubChem[1] |
| Synonyms | 1-Cetylimidazole, N-Hexadecylimidazole | PubChem[1] |
| CAS Number | 58175-55-6 | PubChem[1] |
| Molecular Formula | C₁₉H₃₆N₂ | PubChem[1] |
| Molecular Weight | 292.5 g/mol | PubChem[1] |
| Predicted Density | 0.90 ± 0.1 g/cm³ | ChemBK[2] |
| Predicted Boiling Point | 421.3 ± 14.0 °C | ChemBK[2] |
| Predicted Melting Point | 38 °C | ChemBK[2] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved via the N-alkylation of imidazole. The following protocol is a robust and validated method adapted from established procedures for preparing 1-alkylimidazoles, ensuring high yield and purity.[3][4]
Rationale for Experimental Choices
-
Choice of Base (Potassium Hydroxide): A strong base like KOH is required to deprotonate the imidazole ring at the N-1 position, forming the imidazolide anion. This anion is a potent nucleophile that readily attacks the alkyl halide.
-
Solvent (Toluene): A non-reactive aromatic solvent like toluene is chosen for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.[3][4]
-
Alkyl Halide (1-Bromohexadecane): 1-Bromohexadecane is an effective alkylating agent. A slight molar excess is not typically required if the reaction is driven to completion, but monitoring is key. Bromides are generally more reactive than chlorides, leading to shorter reaction times.
-
Temperature Control: The initial heating to ~90°C ensures the formation of the imidazolide anion. Maintaining this temperature during the addition of the alkyl halide controls the reaction rate and prevents runaway reactions.[3]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add imidazole (1.0 eq), powdered potassium hydroxide (1.5 eq), and toluene.
-
Heating: Begin stirring and heat the mixture to 90-95°C.
-
Addition of Alkyl Halide: Slowly add 1-bromohexadecane (1.0 eq) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 100°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for an additional 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts (potassium bromide).
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Research and Drug Development
The unique amphiphilic structure of this compound and its derivatives makes them valuable in several areas of drug development, from formulation to direct therapeutic action.
Surfactant and Excipient in Formulations
With its long hydrophobic tail and polar imidazole head, this compound functions as a cationic surfactant. This property is critical for its use in drug delivery systems.[5] Surfactants are essential for solubilizing poorly water-soluble drugs, forming stable emulsions, and creating micro- or nano-sized drug carriers like micelles and nanoparticles.[6][7][8] The ability of long-chain imidazolium salts to self-assemble into micelles in aqueous solutions has been well-documented.[9][10] This self-assembly is crucial for encapsulating hydrophobic drug molecules, potentially increasing their bioavailability and stability.[11]
Precursor to Biologically Active Ionic Liquids
This compound is a key precursor in the synthesis of 1-Hexadecyl-3-methylimidazolium based ionic liquids (ILs). These ILs have garnered significant attention for their potent antimicrobial properties.[1][9] The synthesis involves a simple quaternization reaction, typically by reacting this compound with a methylating agent like methyl iodide. These ILs are being investigated as active pharmaceutical ingredients (APIs), particularly as antifungal agents.
Antimicrobial and Antifungal Activity
A growing body of evidence demonstrates that long-chain imidazolium salts exhibit broad-spectrum antimicrobial activity.[12][13][14] Notably, 1-hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl]) has shown potent antifungal and antibiofilm activity against pathogenic yeast such as Candida albicans, including drug-resistant strains.[1][2] Its effectiveness against biofilms is particularly significant, as biofilms are notoriously difficult to treat and are a major cause of persistent infections on medical devices.[1][2]
The antimicrobial efficacy is strongly correlated with the length of the alkyl chain; the hexadecyl (C16) chain often represents a peak in activity before the compound's poor water solubility becomes a limiting factor.[14][15]
Mechanism of Antifungal Action
The primary mechanism of antifungal action for long-chain imidazolium salts is the disruption of the fungal cell's plasma membrane integrity. This multi-step process leverages the compound's surfactant-like properties to compromise the cell's primary defense.[1][9][10]
Key Mechanistic Steps
-
Electrostatic Interaction: The positively charged imidazolium head group interacts with the negatively charged components of the fungal cell surface, such as phospholipids.[15]
-
Membrane Insertion: The long, hydrophobic hexadecyl tail inserts into and disrupts the lipid bilayer of the plasma membrane.[15]
-
Increased Permeability: This disruption leads to increased membrane permeability, causing leakage of essential intracellular components like potassium (K⁺) and calcium (Ca²⁺) ions.[1]
-
Ergosterol Synthesis Inhibition: Some studies suggest that imidazolium ILs can interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, further weakening its structure.[1]
-
Oxidative Stress & Mitochondrial Dysfunction: The cascade of membrane damage can lead to the generation of reactive oxygen species (ROS) and impair mitochondrial function, ultimately triggering programmed cell death.[1]
Visualizing the Mechanism of Action
Caption: Proposed mechanism of antifungal action of 1-Hexadecylimidazolium salts.
Analytical Methodologies
The analysis of this compound and its derivatives often requires chromatographic techniques due to its non-volatile nature and lack of a strong chromophore.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a mass spectrometer (LC-MS) is the method of choice for quantification. A C18 column with a gradient elution using methanol or acetonitrile and water (with formic acid as a modifier) typically provides good separation.
-
Gas Chromatography (GC): GC-MS can be used, but often requires a derivatization step to increase the volatility of the imidazole compound.
-
Sample Preparation: For analysis in complex matrices (e.g., biological fluids or food), a sample clean-up step such as Solid-Phase Extraction (SPE) using a cation exchange sorbent is often necessary to remove interfering substances.
Conclusion and Future Perspectives
This compound is a versatile molecule with significant potential in the pharmaceutical sciences. While its primary role has been as a precursor to ionic liquids and as a specialty surfactant, its inherent biological activities are paving the way for new applications. The potent antifungal and antibiofilm properties of its derivatives position them as promising candidates for combating drug-resistant fungal infections. Future research will likely focus on optimizing the structure to enhance efficacy and reduce toxicity, as well as developing sophisticated drug delivery systems, such as functionalized nanoparticles and liposomes, that leverage the unique surfactant properties of this long-chain imidazole. This guide serves as a foundational resource for scientists looking to explore and harness the potential of this compound in their research and development endeavors.
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Reddy, G. K. K., & Nancharaiah, Y. V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology, 11, 857. [Link]
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Florio, W., et al. (2022). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. R Discovery. [Link]
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Nancharaiah, Y. V., et al. (2017). Long alkyl-chain imidazolium ionic liquids: Antibiofilm activity against phototrophic biofilms. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Hexadecylimidazole: Melting and Boiling Points
Executive Summary
1-Hexadecylimidazole is a long-chain N-alkylimidazole that serves as a critical intermediate in the synthesis of advanced materials, particularly ionic liquids and specialized surfactants.[1][2][3] Its unique amphiphilic structure, combining a hydrophilic imidazole head with a lipophilic 16-carbon tail, imparts valuable surfactant properties.[1][4] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, storage, and application in research and drug development. This guide provides a comprehensive technical overview of these thermal properties, grounded in theoretical principles and supported by detailed, field-proven experimental protocols for their accurate determination.
Part 1: Introduction to this compound
Chemical Identity and Structure
This compound, also known as N-hexadecylimidazole, is an organic compound featuring an imidazole ring N-substituted with a hexadecyl (or cetyl) group.
-
Chemical Name: 1-Hexadecyl-1H-imidazole
-
CAS Number: 58175-55-6[4]
-
Molecular Formula: C₁₉H₃₆N₂[5]
-
Molecular Weight: 292.5 g/mol [5]
The structure consists of two distinct moieties: a polar, aromatic imidazole head and a long, nonpolar hydrocarbon tail. This duality is the source of its amphiphilic character and its utility as a surfactant and a precursor for ionic liquids.
Significance in Research and Development
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and natural biomolecules.[6][7][8] Long-chain imidazoles and their derivatives, like this compound, are of significant interest for several reasons:
-
Precursors to Ionic Liquids (ILs): this compound is a key starting material for synthesizing imidazolium-based ILs, such as 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl).[2][3] These ILs are explored as "green" solvents, catalysts, and active pharmaceutical ingredients.[9]
-
Surfactant and Emulsifying Properties: The amphiphilic nature allows it to function as a surfactant, reducing surface tension and stabilizing emulsions, which is critical in formulation science and enhanced oil recovery.[1]
-
Drug Delivery Systems: The biocompatibility of the imidazole core and the ability of the long alkyl chain to interact with lipid membranes make its derivatives potential candidates for novel drug delivery vehicles.[10]
Part 2: Theoretical Framework of Phase Transitions
The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces. For this compound, these properties are governed by a balance of interactions originating from its distinct structural components.
-
Van der Waals Forces: The predominant intermolecular force is the London dispersion force, arising from the long, 16-carbon alkyl chain. The extensive surface area of this chain allows for strong, cumulative attractive forces, which significantly increases the energy required to overcome them, leading to a high boiling point.
-
Dipole-Dipole Interactions: The imidazole ring is polar due to the presence of two electronegative nitrogen atoms, creating a permanent dipole moment. These dipole-dipole interactions contribute to the cohesive energy of the substance in its solid and liquid states.
-
Hydrogen Bonding (Potential): While the N-1 position is substituted, the nitrogen at the N-3 position has a lone pair of electrons and the C-H bonds on the ring are weakly acidic, allowing for potential weak hydrogen bonding interactions.
The melting point is determined by the efficiency of crystal lattice packing. The long, flexible hexadecyl chain can align to form a well-ordered, stable crystal structure. However, the bulky and asymmetric imidazole headgroup can disrupt this packing, resulting in a lower melting point than a simple long-chain alkane of similar molecular weight.
The boiling point is primarily dictated by molecular weight and the sum of intermolecular forces. The high molecular weight and strong van der Waals forces of this compound predict a very high boiling point, so high that it is likely to exceed the compound's thermal decomposition temperature under standard atmospheric pressure.
Part 3: Physicochemical Data for this compound
The available data for the melting and boiling points of this compound are primarily based on predictive models. Experimental verification is essential for any critical application.
| Property | Value | Source |
| CAS Number | 58175-55-6 | [4] |
| Molecular Formula | C₁₉H₃₆N₂ | [5] |
| Molar Mass | 292.5 g/mol | [5] |
| Predicted Melting Point | 38 °C | [4] |
| Predicted Boiling Point | 421.3 ± 14.0 °C (at 760 mmHg) | [4] |
Discussion of Data: The predicted melting point of 38 °C suggests that this compound is a solid at standard room temperature (20-25 °C), which has implications for its handling and storage. For comparison, the related compound 1-hexadecylamine has a melting point of 43-46 °C.[11] The predicted boiling point of ~421 °C is extremely high and strongly indicates that attempting to distill this compound at atmospheric pressure would lead to thermal decomposition. Therefore, purification by distillation must be performed under a significant vacuum.
Part 4: Experimental Determination Protocols
Accurate determination of thermal properties requires a pure sample and meticulous technique. The following protocols are designed to provide researchers with robust, self-validating methodologies.
Synthesis of this compound for Sample Preparation
A pure sample is the prerequisite for accurate physical property measurement. A common and effective method for synthesizing this compound is the N-alkylation of imidazole.[1][12]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve imidazole in a suitable solvent like toluene or THF.
-
Deprotonation (Optional but Recommended): For higher yields, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Allow the mixture to stir for 1 hour at room temperature.
-
Alkylation: Slowly add a stoichiometric equivalent of 1-bromohexadecane to the reaction mixture.
-
Reaction: Heat the mixture to reflux (e.g., 60-80 °C) and maintain for several hours (e.g., 12-24 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. If a base like NaH was used, carefully quench any excess with water or ethanol. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove salts and impurities.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or vacuum distillation to obtain a high-purity sample for analysis.
Caption: Workflow for the synthesis of this compound.
Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a solid organic compound.[13]
Methodology:
-
Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The final packed sample height should be 2-3 mm. An improperly packed or overly large sample will lead to an artificially broad melting range.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20 °C below the estimated melting point.[14] Heat at a slow, controlled rate of 1-2 °C per minute.[14]
-
Observation and Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (0.5-1.5 °C). A broad or depressed melting range indicates the presence of impurities.
Caption: Standard workflow for capillary melting point determination.
Boiling Point Determination (Thiele Tube Method)
Given the high predicted boiling point, this determination should be conducted at reduced pressure to prevent decomposition. The Thiele tube method is well-suited for small sample volumes.[15]
Methodology:
-
Apparatus Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.
-
Assembly: Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level.[16]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[16] The shape of the tube ensures uniform heating of the oil via convection.
-
Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the surrounding pressure.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[15][16] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Pressure Recording: Record the ambient pressure at which the measurement was made. For high-boiling liquids, this procedure should be performed under a controlled vacuum, and the pressure of the vacuum system must be recorded along with the boiling temperature.
Caption: Experimental workflow for boiling point determination.
Part 5: Implications for Research and Drug Development
-
Handling and Storage: As a low-melting solid (predicted MP 38 °C), this compound may melt in warm laboratory conditions. It should be stored in a cool, controlled environment. Its solid nature at room temperature simplifies weighing and handling compared to a viscous liquid.
-
Purification Strategy: The high boiling point necessitates purification by vacuum distillation to prevent decomposition. This is a critical consideration for producing high-purity material required for pharmaceutical applications and reproducible research.
-
Formulation and Application: The melting point is a key parameter in formulations. For applications where it is used as a surfactant or in a melted state, the processing temperature must be maintained above its melting point. Its thermal stability, which is related to its boiling point, dictates the maximum temperature at which it can be used in applications like high-temperature catalysis without significant degradation.[9]
References
- Vertex AI Search. 1-Hexadecyl-3-methylimidazolium chloride: A Versatile Chemical for Various Applications.
- Vertex AI Search. Experiment 1 - Melting Points.
- IoLiTec. 1-Hexadecyl-3-methylimidazolium chloride,>98%.
- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).
- Vertex AI Search. Melting point determination.
- Westlab Canada. Measuring the Melting Point. (2023).
- Iolitec. Safety Data Sheet - 1-Hexadecyl-3-methylimidazolium chloride. (2018).
- Vertex AI Search. experiment (1) determination of melting points. (2021).
- Chai, M. F. Synthesis And Properties Of Long Chain Alkylimidazole Surfactants. (2015). Globe Thesis.
- ResearchGate. Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. (2017).
- ChemicalBook. 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | 61546-01-8. (2025).
- Benchchem. An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions.
- MDPI. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.
- Oriental Journal of Chemistry. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole.
- Quora. What is the formula to figure a boiling point in a vacuum?. (2018).
- Vertex AI Search. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021).
- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022).
- Vertex AI Search. BOILING POINT DETERMINATION.
- PubChem. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614.
- ChemBK. 1H-Imidazole, 1-hexadecyl-. (2024).
- ResearchGate. Effects of 1-hexadecyl-3-methylimidazolium ionic liquids on the physicochemical characteristics and cytotoxicity of phosphatidylcholine vesicles | Request PDF. (2025).
- MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
- Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025).
- ChemicalBook. 1-Hexadecylamine(143-27-1)MSDS Melting Point Boiling Density Storage Transport.
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spectral characterization of 1-Hexadecylimidazole (NMR, IR)
An In-depth Technical Guide to the Spectral Characterization of 1-Hexadecylimidazole
Introduction: The Imperative for Rigorous Characterization
In the realms of materials science, catalysis, and particularly in the development of ionic liquids and pharmaceuticals, this compound stands out as a molecule of significant interest. Its amphiphilic nature, combining a polar imidazole head with a long, nonpolar hexadecyl tail, makes it a valuable precursor for surfactants, phase-transfer catalysts, and functionalized ionic liquids[1]. The precise synthesis and subsequent application of this compound, however, are critically dependent on unambiguous structural verification. The potential for isomeric impurities or incomplete reactions necessitates a robust, multi-technique approach to characterization.
This guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Moving beyond a mere presentation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the expertise to validate their own materials with confidence.
Molecular Structure and Analytical Workflow
A logical workflow is paramount for efficient and conclusive characterization. The process begins with sample preparation tailored to each technique, followed by data acquisition and a multi-pronged interpretation strategy that cross-validates findings.
Figure 1: A generalized workflow for the comprehensive spectral characterization of this compound.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information on the number, connectivity, and chemical environment of protons.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).
-
Expert Insight: DMSO-d₆ is often an excellent choice for imidazole-containing compounds due to its ability to dissolve both polar and nonpolar moieties and to reveal exchangeable protons.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Causality: TMS provides a sharp, inert reference signal defined as 0.00 ppm, ensuring high accuracy and reproducibility of chemical shift measurements across different experiments and instruments.
-
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping methylene signals of the long alkyl chain.
Spectral Interpretation and Analysis
The ¹H NMR spectrum of this compound can be logically divided into two regions: the downfield aromatic region corresponding to the imidazole ring and the upfield aliphatic region of the hexadecyl chain.
Figure 2: Structure of this compound with key protons labeled for NMR assignment.
Imidazole Ring Protons (6.8 - 7.6 ppm): The three protons on the imidazole ring are distinct and appear as singlets due to the lack of vicinal proton-proton coupling. Their specific chemical shifts are influenced by the electron-withdrawing nitrogen atoms.
-
H2 (N-C H-N): This proton is situated between two nitrogen atoms, resulting in the most deshielded signal in the aromatic region, typically appearing as a singlet around 7.58 ppm [2].
-
H4 & H5: These two protons appear as distinct singlets, often around 7.13 ppm and 6.86 ppm [2]. Their exact assignment can be confirmed with 2D NMR techniques like NOESY, which would show through-space correlation between H5 and the adjacent methylene protons (H1') of the hexadecyl chain.
Hexadecyl Chain Protons (0.8 - 4.0 ppm): The protons of the long alkyl chain give rise to characteristic signals based on their proximity to the electronegative imidazole ring.
-
H1' (N-C H₂-): The methylene group directly attached to the ring nitrogen is the most downfield of the aliphatic signals. It appears as a triplet around 3.92 ppm due to coupling with the H2' protons[2].
-
H2' (-CH₂-C H₂-): This methylene group appears as a quintet (or multiplet) around 1.67 ppm , shifted downfield relative to the other chain protons but upfield from H1'[2].
-
H3' - H15' (-(C H₂)₁₃-): The protons of the thirteen methylene groups in the middle of the chain are in very similar chemical environments, causing their signals to overlap into a large, broad singlet or unresolved multiplet centered around 1.22 ppm [2].
-
H16' (-C H₃): The terminal methyl group is the most shielded, appearing as a characteristic triplet around 0.85 ppm due to coupling with the H15' methylene protons[2].
¹H NMR Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 (Imidazole) | ~7.58 | Singlet | 1H | - |
| H4/H5 (Imidazole) | ~7.13 | Singlet | 1H | - |
| H5/H4 (Imidazole) | ~6.86 | Singlet | 1H | - |
| H1' (N-CH₂) | ~3.92 | Triplet | 2H | ~8.0 |
| H2' | ~1.67 | Quintet | 2H | ~8.0 |
| H3' - H15' | ~1.22 | Broad Singlet | 26H | - |
| H16' (-CH₃) | ~0.85 | Triplet | 3H | ~8.0 |
| Data derived from representative literature values[2]. |
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. While less sensitive, it offers a distinct signal for each unique carbon atom, confirming the molecular backbone and the presence of all 19 carbon atoms.
Experimental Protocol
The sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. A proton-decoupled experiment is standard, which collapses all ¹³C-¹H coupling to produce a spectrum of singlets, simplifying interpretation. Acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum can be a valuable secondary step to differentiate between CH, CH₂, and CH₃ groups.
Spectral Interpretation and Analysis
Imidazole Ring Carbons (120 - 137 ppm): The carbons of the aromatic ring are significantly downfield due to their sp² hybridization and the influence of the nitrogen atoms.
-
C2 (N-C -N): Analogous to its attached proton, this carbon is the most deshielded, typically found around 136.0 ppm [2].
-
C4 & C5: These carbons appear in the range of 120-129 ppm . Based on data from similar N-alkyl imidazoles, their signals are expected around 122.5 ppm and 122.8 ppm [2][3].
Hexadecyl Chain Carbons (14 - 50 ppm): The chemical shifts of the aliphatic carbons are highly predictable.
-
C1' (N-C H₂-): The carbon directly bonded to the nitrogen is the most downfield in the aliphatic region, appearing around 49.0 - 50.0 ppm [2].
-
C2', C3'...C14': The carbons along the chain exhibit characteristic shifts. The bulk of the internal methylene carbons (C4' to C13') typically resonate in a narrow range around 29.0 - 30.0 ppm . Carbons C2', C3', C14', and C15' will have slightly different shifts due to their proximity to the chain ends.
-
C15' (-C H₂-CH₃): This methylene carbon is typically found near 22.0 - 23.0 ppm .
-
C16' (-C H₃): The terminal methyl carbon is the most upfield signal, appearing around 14.0 ppm [2].
¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Imidazole) | ~136.0 |
| C4/C5 (Imidazole) | ~122.8 |
| C5/C4 (Imidazole) | ~122.5 |
| C1' (N-CH₂) | ~49.5 |
| C2' | ~32.0 |
| C3' - C14' | ~29.5 (multiple overlapping peaks) |
| C15' | ~22.5 |
| C16' (-CH₃) | ~14.0 |
| Data based on representative literature values for N-alkyl imidazoles[2][3]. |
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrations
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
Experimental Protocol
-
Sample Preparation: As this compound is a waxy solid at room temperature, Attenuated Total Reflectance (ATR) is the preferred method.
-
Expert Insight: ATR requires minimal sample preparation. A small amount of the solid is simply pressed against the ATR crystal (e.g., diamond or zinc selenide). This is significantly faster and often provides better particle-to-crystal contact than the traditional KBr pellet method, leading to higher quality spectra.
-
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken immediately prior to the sample measurement and automatically subtracted.
Spectral Interpretation and Analysis
The IR spectrum of this compound is dominated by absorptions from the long alkyl chain but also shows distinct features of the imidazole ring.
High Wavenumber Region (4000 - 2500 cm⁻¹):
-
Aromatic C-H Stretch (~3100 cm⁻¹): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the imidazole ring[4][5].
-
Aliphatic C-H Stretch (2850 - 2960 cm⁻¹): These are typically the most intense bands in the spectrum. They arise from the symmetric and asymmetric stretching of the numerous CH₂ and CH₃ groups of the hexadecyl tail. Expect strong, sharp peaks around 2924 cm⁻¹ (asymmetric CH₂) and 2852 cm⁻¹ (symmetric CH₂)[6].
Fingerprint Region (1700 - 600 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.
-
Imidazole Ring Stretches (1400 - 1650 cm⁻¹): A series of medium to strong bands in this region correspond to the C=C and C=N stretching vibrations within the aromatic ring[4][7]. These are critical for confirming the presence of the heterocycle.
-
Aliphatic C-H Bending (1465 cm⁻¹ and 1375 cm⁻¹): A distinct peak around 1465 cm⁻¹ is due to the scissoring (bending) vibration of the CH₂ groups[5]. A weaker peak near 1378 cm⁻¹ corresponds to the symmetric bending ("umbrella" mode) of the terminal methyl group.
-
C-N Stretching (~1100 - 1300 cm⁻¹): The stretching vibration of the C-N bonds within the imidazole ring and the bond between the ring and the alkyl chain contribute to signals in this area.
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 | C-H Stretch | Imidazole Ring | Medium |
| 2924, 2852 | Asymmetric & Symmetric C-H Stretch | -CH₂- & -CH₃ (Alkyl) | Strong |
| 1650 - 1450 | C=C and C=N Ring Stretches | Imidazole Ring | Medium-Strong |
| ~1465 | C-H Scissoring Bend | -CH₂- (Alkyl) | Medium |
| ~1378 | C-H Symmetric Bend | -CH₃ (Alkyl) | Weak |
| Data compiled from general spectroscopy tables and specific literature on imidazoles[4][5][6][7]. |
Conclusion: A Unified Structural Portrait
By systematically applying ¹H NMR, ¹³C NMR, and IR spectroscopy, a comprehensive and self-validating structural portrait of this compound is achieved. ¹H NMR confirms the proton count and connectivity, ¹³C NMR verifies the complete carbon skeleton, and IR spectroscopy provides rapid confirmation of the key functional groups (aromatic ring and long alkyl chain). This integrated analytical approach is indispensable for researchers and drug development professionals, ensuring the identity, purity, and quality of this versatile chemical building block, thereby upholding the highest standards of scientific integrity.
References
- Arjunan, V., et al. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 50-57. [Source: vertexaisearch.cloud.google.com]
- Cho, H. M., et al. (2011). Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separation. Industrial & Engineering Chemistry Research, 50(24), 13846–13854.
- Jebli, M., et al. (2016). Imidazole ring C-H stretch and imidazole ring stretch regions of ionic liquids. ResearchGate.
- Hassan, L. A., et al. (2019). H-/13C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate.
- Le, T. A., et al. (2017). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Source: vertexaisearch.cloud.google.com]
- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook. [Source: webbook.nist.gov]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Table of Characteristic IR Absorptions. [Source: vertexaisearch.cloud.google.com]
- S. Arjunan, S. Mohan, S. Subramanian. (2013). Quantum chemical, spectroscopic and third order nonlinear optical investigations on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone. Indian Journal of Pure & Applied Physics, 51, 34-42. [Source: vertexaisearch.cloud.google.com]
- Takahashi, S., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids. ACS Omega, 6(2), 1172–1181.
- Tork, M. R., et al. (2017). Data of infrared spectroscopy (cm-1). ResearchGate.
Sources
The Thermal Frontier: An In-depth Technical Guide to the Stability and Decomposition of 1-Hexadecylimidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Thermal Landscape of Long-Chain Imidazoles
In the expanding universe of ionic liquids and phase-transfer catalysts, 1-Hexadecylimidazole and its derivatives stand out for their unique amphiphilic properties, lending themselves to a diverse range of applications, from nanoparticle synthesis to drug delivery systems. However, the utility of these long-chain imidazolium compounds is intrinsically linked to their thermal stability. Understanding the precise temperature at which they begin to degrade, the pathways they follow, and the products they form is paramount for ensuring the safety, efficacy, and reproducibility of any process in which they are employed. This guide serves as a comprehensive technical resource, providing a deep dive into the thermal behavior of this compound, with a focus on its stability limits and decomposition pathways. While direct data for this compound is limited, this guide will draw upon robust data from its closely related and well-studied halide salts, 1-hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl) and 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), to provide a predictive and insightful analysis.
Thermal Stability Profile: Key Performance Indicators
The thermal stability of a compound is not a single value but a profile of its behavior under thermal stress. For this compound and its derivatives, this profile is primarily elucidated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Decomposition Temperature: The Upper Limit
Thermogravimetric Analysis (TGA) is the cornerstone for determining the operational limits of a substance before thermal decomposition ensues. For long-chain imidazolium salts, the onset of decomposition is a critical parameter. Studies on 1-hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl), a close structural analog, indicate a decomposition temperature of approximately 296 °C.[1] For 1-hexadecyl-3-methylimidazolium bromide, the decomposition onset is reported to be above 150°C.[2] It is crucial to note that long-term isothermal studies on similar ionic liquids have shown that some decomposition can occur at temperatures significantly lower than the onset temperature determined by dynamic TGA scans.[3]
| Thermal Parameter | 1-Hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl) | 1-Hexadecyl-3-methylimidazolium bromide ([C16mim]Br) |
| Decomposition Temperature (Ts) | ~ 296 °C[1] | > 150 °C[2] |
| Melting Point | Not explicitly stated | 42-68 °C[2] |
| Phase Transition (DSC) | Crystalline to smectic phase transition with an enthalpy of 21.2 kJ/mol[1] | Not explicitly stated |
Phase Behavior: Melting and Crystalline Transitions
Differential Scanning Calorimetry (DSC) provides insights into the phase transitions of a material as a function of temperature. For 1-hexadecyl-3-methylimidazolium chloride, DSC analysis has revealed a crystalline phase transition to a smectic (liquid crystal) phase with an associated enthalpy of 21.2 kJ/mol.[1] The melting point for 1-hexadecyl-3-methylimidazolium bromide is reported to be in the range of 42-68 °C.[2] This information is critical for applications where the physical state of the compound is important.
The Decomposition Pathway: A Mechanistic Exploration
The thermal degradation of imidazolium-based ionic liquids is not a simple fragmentation. The mechanism is influenced by the nature of the anion and the structure of the cation. For 1-hexadecyl-3-methylimidazolium salts, the primary decomposition route is a bimolecular nucleophilic substitution (SN2) reaction.[1]
In this pathway, the halide anion (e.g., chloride) acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation. This results in the formation of a neutral N-alkylimidazole and an alkyl halide. The long hexadecyl chain and the methyl group are both potential sites for nucleophilic attack.
An alternative, though less favored, pathway is an elimination reaction , which would lead to the formation of an N-heterocyclic carbene (NHC) and an alkene.[1] The activation energy for the SN2 pathway is significantly lower (122-131 kJ/mol) than for the elimination route (167.7 kJ/mol), making nucleophilic substitution the predominant decomposition mechanism.[1]
Identification of Decomposition Products: The Role of Pyrolysis GC-MS
To experimentally verify the proposed decomposition mechanisms, Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice. This method involves heating the sample to its decomposition temperature in an inert atmosphere and then separating and identifying the volatile decomposition products using a gas chromatograph coupled with a mass spectrometer.
For 1-hexadecyl-3-methylimidazolium chloride, Py-GC-MS analysis confirms the formation of products consistent with the SN2 mechanism, including this compound, methyl chloride, 1-methylimidazole, and 1-chlorohexadecane.[1]
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of thermal analysis data, it is imperative to follow rigorous and well-documented experimental protocols. The following sections outline the standard operating procedures for the key analytical techniques discussed in this guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (platinum or alumina is recommended).
-
Instrument Setup:
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Thermal Program:
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent and the tangent of the steepest weight loss.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of weight loss.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other phase transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from the low temperature to a temperature well below its decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) as the peak of the endothermic event on the second heating scan.
-
Determine the crystallization temperature (Tc) as the peak of the exothermic event on the cooling scan.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Concluding Remarks and Future Outlook
The thermal stability and decomposition of this compound and its derivatives are critical parameters that govern their application in various scientific and industrial fields. This guide has synthesized the available data, primarily from its halide salts, to provide a comprehensive overview of its thermal behavior. The predominant decomposition mechanism via nucleophilic substitution highlights the importance of the counter-ion in determining the stability of these compounds.
Future research should focus on obtaining detailed thermal analysis data and decomposition product identification for this compound with a wider range of non-halide anions. Such studies will enable a more complete understanding of the structure-stability relationships in this important class of long-chain imidazolium compounds, paving the way for the rational design of more robust and application-specific molecules.
References
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Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial. American Chemical Society. Available at: [Link]
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1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism | Request PDF. ResearchGate. Available at: [Link]
-
Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Theoretical Study of the Molecular Structure of 1-Hexadecylimidazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Elucidating the Structural Nuances of a Promising Amphiphile
1-Hexadecylimidazole, a molecule characterized by a polar imidazole head and a long, nonpolar hexadecyl tail, stands as a compound of significant interest in fields ranging from materials science to pharmacology. Its amphiphilic nature suggests potential applications in drug delivery systems, as a surfactant, and in the formation of self-assembled monolayers. A profound understanding of its three-dimensional structure, conformational flexibility, and electronic properties at a molecular level is paramount to unlocking its full potential and designing novel applications.
This technical guide eschews a conventional, rigid format in favor of a narrative that mirrors the scientific process itself. We will embark on a theoretical investigation of this compound, grounded in the principles of computational chemistry. Our approach is designed to be self-validating, leveraging established theoretical methods and, where direct experimental data for our target molecule is unavailable, using closely related, structurally characterized compounds as a benchmark for our methodology. This guide will not only present a theoretical characterization but will also serve as a practical roadmap for researchers wishing to conduct similar in-silico investigations.
I. The Cornerstone of a Theoretical Study: Methodological Rigor
The choice of theoretical methodology is the bedrock upon which the reliability of any computational study rests. For a molecule such as this compound, which combines a π-conjugated aromatic system (the imidazole ring) with a highly flexible aliphatic chain, a multi-faceted approach is required.
Density Functional Theory (DFT) as the Workhorse
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering an optimal balance between accuracy and computational cost for molecules of this size.[1] We will employ DFT to determine the equilibrium geometry, electronic structure, and vibrational properties of this compound.
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and the basis set is critical. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing reliable results for a wide range of organic molecules, including imidazolium-based ionic liquids.[2] We will pair this with the 6-311++G(d,p) basis set, which provides a good description of both core and valence electrons and includes polarization and diffuse functions to accurately model the electronic distribution, particularly the lone pairs on the nitrogen atoms and any potential weak intramolecular interactions.
Navigating the Conformational Labyrinth
The hexadecyl chain of this compound can adopt a vast number of conformations. A simple geometry optimization starting from a single conformation is insufficient as it may only locate a local minimum on the potential energy surface. Therefore, a systematic conformational analysis is indispensable.[3][4]
-
Protocol for Conformational Search: A robust strategy involves a multi-step process. Initially, a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94), can be used to rapidly generate a large number of potential conformers. The unique conformers are then subjected to a semi-empirical or a small basis set DFT optimization. Finally, the low-energy conformers are re-optimized at our target level of theory (B3LYP/6-311++G(d,p)) to obtain accurate geometries and relative energies.
II. The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the proposed computational investigation of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Preparation: Construct an initial 3D model of this compound. The hexadecyl chain can be initially set to an all-trans conformation.
-
Conformational Search (as described in 1.2): Perform a comprehensive search to identify low-energy conformers.
-
Input File Generation: For each low-energy conformer, create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). Specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
This line requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311++G(d,p) basis set.
-
-
Execution: Submit the input file to the computational chemistry software.
-
Verification of Optimization: Upon completion, verify that the geometry optimization has converged successfully. This is typically indicated in the output file.
-
Verification of Minimum Energy Structure: Check the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the computed vibrational frequencies and intensities from the output file.
III. Anticipated Results and Their Interpretation
The computational workflow will yield a wealth of data that provides a detailed picture of the molecular structure and properties of this compound.
Molecular Geometry: A Tale of Two Moieties
The geometry optimization will provide the most stable three-dimensional arrangement of the atoms. It is anticipated that the imidazole ring will remain largely planar, consistent with its aromatic character. The hexadecyl chain, however, is expected to exhibit significant flexibility. The all-trans conformation is likely to be the global minimum in the gas phase due to the minimization of steric hindrance.
To validate our computational approach, we can compare the optimized geometry of the imidazole ring with experimental data from the crystal structure of 1-hexadecyl-3-methylimidazolium bromide.[5] While the experimental data is for the cation, the geometry of the imidazole core is not expected to change dramatically upon removal of the methyl group and neutralization.
Table 1: Comparison of Theoretical and Experimental Geometries for the Imidazole Core
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[5] |
| N1-C2 Bond Length (Å) | Hypothetical Value: 1.38 | 1.378(5) |
| C2-N3 Bond Length (Å) | Hypothetical Value: 1.32 | 1.319(5) |
| N3-C4 Bond Length (Å) | Hypothetical Value: 1.39 | 1.385(5) |
| C4-C5 Bond Length (Å) | Hypothetical Value: 1.36 | 1.352(6) |
| C5-N1 Bond Length (Å) | Hypothetical Value: 1.37 | 1.370(5) |
| N1-C2-N3 Bond Angle (°) | Hypothetical Value: 110.0 | 109.9(4) |
Note: The calculated values are hypothetical and serve as placeholders for the expected outcome of the proposed study. The experimental values are for the 1-hexadecyl-3-methylimidazolium cation.
Electronic Structure: Mapping Reactivity
The electronic properties of this compound are key to understanding its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be localized on the electron-rich imidazole ring, while the LUMO will likely also be centered on the ring. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.
Caption: Frontier Molecular Orbital (HOMO-LUMO) Diagram.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP is expected to show a negative potential around the nitrogen atoms of the imidazole ring, indicating their susceptibility to electrophilic attack or their ability to act as hydrogen bond acceptors.
Vibrational Spectroscopy: A Theoretical Fingerprint
The frequency calculation will provide the theoretical infrared (IR) and Raman spectra of this compound. These spectra serve as a unique molecular fingerprint and can be used to identify the compound experimentally. The calculated frequencies can be compared with experimental spectra of N-alkylimidazoles to aid in the assignment of vibrational modes.[6][7][8] For instance, the characteristic C-H stretching vibrations of the imidazole ring and the aliphatic chain, as well as the C=N and C=C stretching modes of the ring, are expected to be prominent features.
IV. Implications for Drug Development and Materials Science
A detailed theoretical understanding of this compound's molecular structure has significant practical implications:
-
Rational Design of Drug Delivery Systems: The amphiphilic nature of this compound makes it a candidate for forming micelles or liposomes. Knowledge of its preferred conformation and intermolecular interaction sites can guide the design of more effective drug encapsulation and release systems.
-
Predicting Intermolecular Interactions: The MEP map and the distribution of FMOs can be used to predict how this compound will interact with other molecules, such as active pharmaceutical ingredients (APIs), polymers, or surfaces. This is crucial for its application as a surfactant or in the formation of functional materials.
-
Interpretation of Experimental Data: The theoretical spectra and structural parameters can aid in the interpretation and assignment of experimental spectroscopic and diffraction data, leading to a more complete characterization of the molecule and materials derived from it.
V. Conclusion
This in-depth technical guide has outlined a comprehensive theoretical approach to elucidating the molecular structure of this compound. By employing a combination of DFT calculations and systematic conformational analysis, and by validating our methodology against experimental data from closely related compounds, we can achieve a detailed and reliable understanding of this promising molecule's geometry, electronic properties, and vibrational signature. The insights gained from such a study are not merely academic; they provide a crucial foundation for the rational design and application of this compound in diverse scientific and technological fields.
References
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Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]
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Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. [Link]
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1-Hexadecyl-3-methylimidazolium bromide monohydrate. National Center for Biotechnology Information. [Link]
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1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614. PubChem. [Link]
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Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. National Center for Biotechnology Information. [Link]
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CONFORMATIONAL ANALYSIS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. [Link]
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Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]
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The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles. ResearchGate. [Link]
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1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. ResearchGate. [Link]
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Supplementary NMR data. The Royal Society of Chemistry. [Link]
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Experimental Geometry Data. Computational Chemistry Comparison and Benchmark Database. [Link]
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Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Center for Biotechnology Information. [Link]
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X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]
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Molecular Geometry: Rules, Examples, and Practice. YouTube. [Link]
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Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. National Center for Biotechnology Information. [Link]
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Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. National Center for Biotechnology Information. [Link]
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Molecular Geometry & VSEPR Theory - Basic Introduction. YouTube. [Link]
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(a) IR and (b) Raman spectra of 1-methylimidazole, 2-methylimidazole and their metal complexes. ResearchGate. [Link]
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Configurational analysis of long-chain alkanediols. PubMed. [Link]
-
X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. The Royal Society of Chemistry. [Link]
-
Raman Spectroscopic Study of the Vapour Phase of 1-Methylimidazolium Ethanoate, a Protic Ionic Liquid. ACS Publications. [Link]
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Hexadecyl imidazole-1-carboxylate | C20H36N2O2 | CID 134177156. PubChem. [Link]
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Raman spectroscopic study of the vapor phase of 1-methylimidazolium ethanoate, a protic ionic liquid. PubMed. [Link]
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The Cornerstone of Tunable Ionic Liquids: A Technical Guide to 1-Hexadecylimidazole as a Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Conventional Solvents
Ionic liquids (ILs) have emerged as a paradigm-shifting class of materials, often dubbed "designer solvents" for their highly tunable physicochemical properties.[1] Comprised entirely of ions, these salts, which are typically liquid below 100°C, offer a unique combination of negligible vapor pressure, high thermal stability, and remarkable solvation capabilities.[2] Among the diverse families of ILs, the imidazolium-based salts are one of the most extensively studied, owing to their synthetic accessibility and versatile applications.[3] The properties of these ILs can be finely tuned by modifying the substituents on the imidazolium cation and by varying the counter-anion.
A critical, yet often overlooked, component in the design of task-specific imidazolium ILs is the precursor N-alkylimidazole. This guide focuses on 1-hexadecylimidazole, a key intermediate for the synthesis of long-chain imidazolium ILs. The incorporation of a long C16 alkyl chain imparts distinct amphiphilic characteristics, leading to applications ranging from antimicrobial agents and surfactants to specialized media for catalysis and materials synthesis.[2][4] This document serves as a comprehensive technical resource, providing not only detailed synthetic protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible workflow.
Part 1: The Precursor - Synthesis and Characterization of this compound
The synthesis of this compound is the foundational step in accessing a wide array of long-chain ionic liquids. The most common and effective method is the N-alkylation of imidazole with a suitable hexadecyl halide.
Rationale and Mechanistic Insight
The N-alkylation of imidazole is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
-
Choice of Alkylating Agent: 1-Bromohexadecane is frequently the reagent of choice over 1-chlorohexadecane due to the better leaving group ability of the bromide ion, which generally leads to faster reaction rates.[5]
-
The Role of the Base: Imidazole can be alkylated directly, but the reaction is often facilitated by the presence of a base (e.g., NaOH, KOH, NaH). The base deprotonates the imidazole to form the imidazolide anion, which is a more potent nucleophile, thereby accelerating the reaction.
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the ions involved without interfering with the nucleophilicity of the imidazole.[6]
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from imidazole and 1-bromohexadecane.
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Base Addition: Carefully add powdered sodium hydroxide (1.1 eq) to the stirred solution. The mixture may gently warm up.
-
Alkylation: Slowly add 1-bromohexadecane (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to obtain a pure product.
Self-Validation and Quality Control
Confirmation of the successful synthesis and purity of this compound is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the imidazole ring protons (typically in the range of 6.8-7.7 ppm), the methylene group attached to the nitrogen (a triplet around 3.9-4.2 ppm), the long alkyl chain protons, and the terminal methyl group (a triplet around 0.8-0.9 ppm). The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbons of the imidazole ring (around 118-138 ppm) and the carbons of the hexadecyl chain.[7]
-
FT-IR Spectroscopy: The infrared spectrum can confirm the presence of the imidazole ring (C-H and C=N stretching vibrations) and the alkyl chain (C-H stretching and bending vibrations).
Part 2: Synthesis of 1-Hexadecyl-3-Alkylimidazolium Ionic Liquids
The quaternization of an N-alkylimidazole, such as 1-methylimidazole, with a long-chain alkyl halide is the most direct route to forming 1-alkyl-3-alkylimidazolium halide ionic liquids. In this section, we will focus on the synthesis of 1-hexadecyl-3-methylimidazolium bromide as a representative example.
The Quaternization Reaction
This reaction is a bimolecular nucleophilic substitution (SN2) where the N-3 nitrogen of the 1-methylimidazole acts as the nucleophile, attacking the electrophilic carbon of the 1-bromohexadecane. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Caption: SN2 mechanism for the synthesis of 1-hexadecyl-3-methylimidazolium bromide.
Detailed Experimental Protocol: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide
Materials:
-
1-Methylimidazole
-
1-Bromohexadecane
-
Ethyl acetate (anhydrous)
-
Toluene
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq) and an equal volume of anhydrous ethyl acetate.
-
Addition of Alkyl Halide: Slowly add a slight molar excess of 1-bromohexadecane (1.05-1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 65-75°C and maintain for 24-48 hours.[4] The progress of the reaction can be monitored by ¹H NMR.
-
Isolation: Cool the reaction mixture to room temperature. The ionic liquid, being denser and often immiscible with ethyl acetate, will form a separate lower layer. Decant the upper ethyl acetate layer.
-
Purification: Wash the viscous ionic liquid layer with toluene to remove any unreacted starting materials. This may require vigorous stirring. Decant the toluene layer. Repeat this washing step as necessary.
-
Drying: Remove any residual solvent under high vacuum using a rotary evaporator at a moderate temperature (e.g., 50-60°C) to obtain the pure 1-hexadecyl-3-methylimidazolium bromide. The final product should be a white to pale yellow solid or a viscous liquid depending on its purity and residual solvent content.[8]
Part 3: Tailoring the Properties - Anion Exchange Reactions
A key advantage of ionic liquids is the ability to tune their properties by exchanging the anion. This allows for the creation of a wide range of ILs with different solubilities, viscosities, and chemical reactivities from a single cationic precursor.
The Principle of Anion Exchange
Anion exchange is typically achieved by passing a solution of the imidazolium halide salt through an ion-exchange resin that has been pre-loaded with the desired anion. The halide ions are retained by the resin, and the imidazolium cation elutes with the new anion.
Caption: Schematic of the anion exchange process using an ion-exchange resin.
Methodology for Anion Exchange
This protocol provides a general procedure for exchanging the bromide anion of 1-hexadecyl-3-methylimidazolium bromide for another anion (Y⁻).
Materials:
-
1-Hexadecyl-3-methylimidazolium bromide
-
Anion exchange resin (e.g., Amberlyst A-26)
-
Salt of the desired anion (e.g., NaY or KY) or the corresponding acid (HY)
-
Methanol or other suitable solvent
-
Glass column
Procedure:
-
Resin Preparation: Pack a glass column with the anion exchange resin. Wash the resin thoroughly with deionized water and then with the chosen solvent (e.g., methanol).
-
Loading the Resin: Prepare a solution of the sodium or potassium salt of the desired anion (NaY or KY) or the acid (HY) in the chosen solvent. Slowly pass this solution through the resin column until the eluate tests positive for the desired anion and negative for the original anion on the resin (if applicable). Wash the resin with fresh solvent to remove any excess loading solution.
-
Anion Exchange: Dissolve the 1-hexadecyl-3-methylimidazolium bromide in the chosen solvent and pass it slowly through the prepared resin column.
-
Elution and Collection: Collect the eluate, which now contains the 1-hexadecyl-3-methylimidazolium salt with the new anion Y⁻.
-
Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the final ionic liquid.
-
Purity Check: The completeness of the anion exchange can be verified by testing for the absence of bromide ions in the final product, for example, by precipitation with silver nitrate solution.
Part 4: Physicochemical Properties of 1-Hexadecylimidazolium-Based Ionic Liquids
The long hexadecyl chain is the defining feature of these ionic liquids, imparting properties that are significantly different from their shorter-chain analogues.
The Influence of the Long Alkyl Chain
-
Amphiphilicity and Surfactant Behavior: The combination of the hydrophilic imidazolium head group and the long, hydrophobic hexadecyl tail gives these molecules surfactant-like properties. In aqueous solutions, they can self-assemble into micelles above a critical micelle concentration (CMC).
-
Solubility: The long alkyl chain increases the lipophilicity of the ionic liquid, enhancing its solubility in non-polar organic solvents compared to shorter-chain imidazolium salts.[2]
-
Thermal Stability: Like many imidazolium ILs, those with a hexadecyl chain generally exhibit good thermal stability.[2]
-
Viscosity: The viscosity of imidazolium ionic liquids tends to increase with the length of the alkyl chain.[3]
Comparative Data Table
The following table summarizes some of the key physicochemical properties of 1-hexadecyl-3-methylimidazolium salts with different anions.
| Ionic Liquid | Anion | Appearance at RT | Melting Point (°C) | Thermal Decomposition (°C) |
| 1-Hexadecyl-3-methylimidazolium Chloride ([C₁₆MIm]Cl) | Cl⁻ | White solid | 81-83 | > 200 |
| 1-Hexadecyl-3-methylimidazolium Bromide ([C₁₆MIm]Br) | Br⁻ | White to pale solid | 42-68 | > 150 |
Note: The properties can vary depending on the purity and water content of the ionic liquid.
Part 5: Applications of 1-Hexadecylimidazolium Ionic Liquids
The unique properties endowed by the long hexadecyl chain make these ionic liquids valuable in a range of specialized applications.
Antimicrobial and Antifungal Agents
A significant area of application for long-chain imidazolium ILs is as antimicrobial and antifungal agents. Their efficacy is strongly linked to the length of the alkyl chain.
Mechanism of Action: The positively charged imidazolium head group is thought to interact with the negatively charged components of the bacterial or fungal cell membrane. The long, hydrophobic hexadecyl tail can then insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[9]
Caption: Proposed mechanism of antimicrobial action of 1-hexadecylimidazolium ionic liquids.
Catalysis and Material Science
-
Catalysis: These ionic liquids can serve as effective reaction media, particularly in biphasic catalysis where their amphiphilic nature can help to solubilize reactants of differing polarities. They can also be used in the synthesis and stabilization of metal nanoparticles for catalytic applications.[2]
-
Material Science: 1-Hexadecylimidazolium salts have been used as structure-directing agents in the synthesis of nanomaterials and as additives in polymer blends to impart specific properties such as antibacterial activity.[4]
Other Applications
The surfactant properties of these ionic liquids make them useful as:
-
Extraction Agents: For the extraction of organic molecules from aqueous solutions.
-
Components in Emulsions and Microemulsions.
-
Electrolytes: In specialized electrochemical applications.
Conclusion and Future Outlook
This compound is a versatile and indispensable precursor for the synthesis of a wide range of long-chain imidazolium ionic liquids. The ability to readily synthesize this key intermediate and subsequently modify the cation and anion allows for the precise tuning of the physicochemical properties of the final ionic liquid. This "designer" approach has led to the development of task-specific ILs with promising applications in fields as diverse as medicine, catalysis, and materials science. As research continues to uncover the full potential of these fascinating materials, the demand for a deep understanding of their synthesis and properties, starting from foundational precursors like this compound, will undoubtedly grow.
References
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Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
Paranamana, N. (2017, June 12). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. Retrieved from [Link]
-
Drücker, P., & Steinem, C. (2018). Membrane interactions of ionic liquids and imidazolium salts. Biophysical reviews, 10(3), 735–746. [Link]
-
Tuck, K. L., et al. (2010). Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. Journal of colloid and interface science, 345(1), 93–101. [Link]
-
Antipov, A. A., et al. (2024). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 89(3), 451–461. [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Amphiphilic Nature of 1-Hexadecylimidazole
Foreword: The Dual Personality of a Molecule
In the realm of materials science and chemical engineering, few molecules offer the versatility and intrigue of this compound. Classified as a Surface-Active Ionic Liquid (SAIL), this compound exists at the fascinating intersection of ionic liquids and traditional surfactants.[1] Its unique molecular architecture, featuring a polar, charged head and a long, nonpolar tail, imparts a dual nature—an amphiphilicity—that drives a rich variety of self-assembly behaviors and interfacial phenomena.[2] This guide moves beyond a simple recitation of properties to provide a deep, mechanistic understanding of this compound, offering researchers and drug development professionals the foundational knowledge required to harness its full potential. We will explore not just the "what," but the "why"—the causal relationships between its structure and its function in complex systems, from catalyzing reactions to delivering therapeutic agents.
Molecular Architecture: The Genesis of Amphiphilicity
The defining characteristic of this compound is its amphiphilic structure, a feature that makes it a molecular Janus, capable of interacting with both polar and non-polar environments.[2] This duality is rooted in its two distinct moieties:
-
The Hydrophilic Head: The molecule's head consists of an imidazole ring. While the neutral imidazole ring is aromatic and can have complex interactions, in the context of common derivatives like 1-Hexadecyl-3-methylimidazolium salts, this part of the molecule is cationic and highly polar.[2][3] This charged imidazolium headgroup exhibits strong electrostatic interactions with polar solvents, particularly water, and with anions.
-
The Hydrophobic Tail: Attached to one of the nitrogen atoms of the imidazole ring is a long, 16-carbon alkyl chain (hexadecyl group).[2][4] This aliphatic chain is nonpolar and lipophilic, meaning it is repelled by water and seeks to interact with other nonpolar molecules or environments through van der Waals forces.
This intramolecular segregation of polarity is the fundamental driver of its surface activity and self-assembly behavior.[5]
Caption: Molecular structure of this compound.
Self-Assembly in Aqueous Media: The Phenomenon of Micellization
When this compound is introduced into an aqueous environment, its dual nature leads to a remarkable phenomenon: self-assembly. At low concentrations, the molecules exist as individual monomers. However, to minimize the energetically unfavorable contact between the hydrophobic hexadecyl tails and the surrounding water molecules, they begin to adsorb at interfaces, such as the air-water interface.
As the concentration increases, a point is reached where the interface becomes saturated. Beyond this point, the system can achieve a more stable, lower-energy state through the cooperative aggregation of monomers into colloidal-sized clusters known as micelles.[5] This process is a cornerstone of its utility.
Critical Micelle Concentration (CMC)
The formation of micelles occurs over a narrow concentration range known as the Critical Micelle Concentration (CMC) .[6] Below the CMC, properties like surface tension and conductivity change significantly with concentration. Above the CMC, these properties show a much smaller change, as the additional surfactant molecules preferentially form new micelles rather than remaining as free monomers.[6] The CMC is a critical parameter, indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to initiate micelle formation and saturate interfaces. For 1-Hexadecyl-3-methylimidazolium chloride (a common salt form), the CMC is significantly lower than that of surfactants with shorter alkyl chains, highlighting the strong hydrophobic driving force of the C16 tail.[3]
Caption: Self-assembly from monomers to a micelle.
Thermodynamic Drivers of Micellization
The self-assembly of this compound is primarily an entropy-driven process.[3] The negative Gibbs free energy of micellization (ΔG°mic), which indicates a spontaneous process, is largely due to a significant positive entropy change (ΔS°mic). This entropy gain does not come from the ordering of surfactant molecules into micelles, but rather from the release of structured water molecules that were organized around the hydrophobic alkyl chains of the monomers. This "hydrophobic effect" is the dominant driving force for the aggregation of amphiphiles in water.
| Property | Typical Value/Range | Significance |
| Molecular Weight | 292.5 g/mol (for the neutral base)[4] | Foundational for concentration calculations. |
| Melting Point | 42-68°C (for bromide salt)[2] | Solid at room temp, easily melted for use. |
| CMC (C16MeImCl) | ~0.9 - 1.3 mM[3][7][8] | Low value indicates high efficiency in forming micelles. |
| Thermal Stability | Decomposes >150-200°C[2][9] | Suitable for applications requiring moderate heat. |
Applications Driven by Amphiphilicity
The ability of this compound to form micelles and adsorb at interfaces is not merely a scientific curiosity; it is the foundation of its utility in several advanced applications.
Drug Delivery Systems
The hydrophobic core of a this compound micelle creates a nanoscale, nonpolar environment within an aqueous bulk phase. This makes it an ideal carrier for hydrophobic drugs that have poor water solubility.[10][11] Encapsulating a drug within the micelle can:
-
Enhance Bioavailability: By solubilizing the drug in an aqueous medium (e.g., for intravenous administration), its bioavailability can be significantly increased.[12][13]
-
Provide Controlled Release: The drug is sequestered within the micelle and can be released in a more controlled manner, potentially at a target site.[11]
-
Improve Stability: The micellar core can protect the encapsulated drug from degradation in the biological environment.
The imidazole headgroup also offers opportunities for further functionalization, allowing for the attachment of targeting ligands to guide the micellar carrier to specific cells or tissues.[13]
Caption: Encapsulation of a hydrophobic drug in a micelle.
Catalysis
This compound and its derivatives can act as phase-transfer catalysts or serve as nanoreactors in micellar catalysis. The imidazole moiety itself is a known nucleophilic catalyst for various organic reactions, such as acylations.[14] When organized into micelles in an aqueous solution, these catalytic headgroups are concentrated at the micelle-water interface. This unique environment can bring aqueous-soluble and oil-soluble reactants into close proximity, accelerating reaction rates. Furthermore, the hydrophobic core can dissolve nonpolar reactants, effectively increasing their concentration in the microenvironment where the catalytic headgroups reside. This approach is particularly valuable for green chemistry, as it can enable reactions to be performed in water instead of volatile organic solvents.[15][16][17]
Experimental Protocols: Characterizing Amphiphilicity
To validate and quantify the amphiphilic behavior of this compound, specific experimental protocols are essential. The determination of the CMC is a fundamental characterization step.
Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide
Causality: This protocol describes a standard quaternization reaction, a type of SN2 reaction. 1-Methylimidazole acts as the nucleophile, attacking the electrophilic carbon attached to the bromine in 1-bromohexadecane.[18][19] Using a slight excess of the alkyl bromide ensures complete conversion of the starting imidazole. Ethyl acetate is chosen as a solvent in which the reactants are soluble but the resulting ionic liquid product is poorly soluble, causing it to precipitate for easy isolation.[19]
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (1.0 eq) in ethyl acetate.
-
Reactant Addition: Add 1-bromohexadecane (1.05 eq) to the solution under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
Reaction: Heat the mixture to 65°C and stir vigorously for 24 hours.[18] A white precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with copious amounts of fresh ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the purified white powder under vacuum at 40-50°C for 24 hours to remove residual solvent.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, FTIR, and elemental analysis.
Determination of CMC by Conductivity Measurement
Causality: This technique is effective for ionic surfactants. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[5] Above the CMC, while the total surfactant concentration increases, the additional molecules form micelles. These micelles are much larger and less mobile than the individual monomers, and they bind a fraction of the counter-ions. Consequently, the increase in conductivity with concentration is much less steep in the post-micelle region.[5][20] The CMC is identified as the point where the slope of the conductivity vs. concentration plot changes.
Caption: Workflow for CMC determination via conductivity.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound salt (e.g., 20 mM) in high-purity deionized water.
-
Sample Preparation: Prepare a series of 15-20 dilutions from the stock solution, covering a concentration range both well below and well above the expected CMC (e.g., from 0.1 mM to 5 mM).
-
Temperature Control: Place the samples in a thermostatically controlled water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C), as conductivity is temperature-dependent.
-
Conductivity Measurement: Calibrate a conductivity meter. Measure the specific conductivity of the deionized water blank and then each prepared sample, allowing the reading to stabilize for each measurement.
-
Data Plotting: Subtract the conductivity of the blank water from each sample reading. Plot the corrected specific conductivity (κ) as a function of the surfactant concentration (C).
-
CMC Determination: The resulting plot will show two distinct linear regions. Fit linear regression lines to the data points in the pre-micellar and post-micellar regions. The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).
Conclusion and Future Outlook
This compound is a quintessential example of a surface-active ionic liquid, where the principles of physical chemistry manifest in functions of significant practical value. Its amphiphilic nature, born from a polar imidazolium head and a nonpolar hexadecyl tail, dictates its self-assembly into micelles, a process that underpins its applications in advanced drug delivery, catalysis, and materials science.[1][2] The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers seeking to exploit these properties. Future research will undoubtedly focus on creating more sophisticated systems by tuning the alkyl chain length, modifying the imidazolium ring, and varying the counter-ion to create task-specific SAILs with precisely controlled aggregation behavior and functionality.
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An In-Depth Technical Guide to the Surfactant Properties of 1-Hexadecylimidazole
This guide provides a comprehensive technical overview of the surfactant properties of 1-Hexadecylimidazole, a member of the surface-active ionic liquid (SAIL) family. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its self-assembly, detailed experimental protocols for characterization, and its promising applications, particularly in enhancing the solubility of poorly water-soluble drugs.
Introduction: The Rise of Imidazolium-Based Surfactants
This compound is a cationic surfactant distinguished by its unique molecular architecture: a hydrophilic imidazolium headgroup and a long, hydrophobic hexadecyl (C16) alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions to form organized structures, most notably micelles, above a certain concentration known as the Critical Micelle Concentration (CMC).[1] Unlike traditional surfactants, imidazolium-based SAILs often exhibit unique properties such as lower melting points and tunable characteristics, making them a subject of intense research.[2][3] The C16 chain of this compound imparts significant hydrophobicity, leading to a low CMC and a high propensity for micellization, which are critical attributes for effective surfactant behavior.
The structure of this compound is fundamental to its function. The planar, aromatic imidazolium ring provides a positively charged, hydrophilic interface with the aqueous environment, while the flexible hexadecyl tail seeks to minimize its contact with water by associating with other hydrophobic tails. This dynamic interplay governs the formation of micelles and other aggregate structures.
Figure 1: Molecular structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a direct N-alkylation of imidazole with a 1-haloalkane, a straightforward and efficient method.[4] The following protocol outlines a common laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of Imidazole: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. To this suspension, add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour. This step generates the imidazolide anion, a potent nucleophile.
-
N-Alkylation: To the solution of the imidazolide anion, add 1-bromohexadecane (1.05 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted sodium hydride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Figure 2: Workflow for the synthesis of this compound.
Characterization of Surfactant Properties
The defining characteristic of a surfactant is its ability to form micelles, a phenomenon quantified by the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they spontaneously aggregate into micelles.[1] Several techniques can be employed to determine the CMC and characterize the resulting micelles.
Determination of Critical Micelle Concentration (CMC)
a) Surface Tensiometry:
This is a classic and direct method for determining the CMC. As the concentration of a surfactant increases, the surface tension of the solution decreases due to the adsorption of surfactant monomers at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant.[5] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.
Experimental Protocol: CMC Determination by Surface Tensiometry
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range expected to include the CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.
b) Conductivity Measurement:
For ionic surfactants like this compound, conductivity measurements provide a sensitive method for CMC determination. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counterions.[6] The CMC is determined from the break in the plot of conductivity versus surfactant concentration.
Experimental Protocol: CMC Determination by Conductivity
-
Prepare Solutions: Prepare a series of aqueous solutions of this compound of known concentrations.
-
Conductivity Measurement: Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Plot the specific conductance (κ) against the concentration of this compound. The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs.
Figure 3: Experimental workflows for CMC determination.
Micelle Characterization
a) Fluorescence Spectroscopy:
Fluorescence spectroscopy, using probes like pyrene, is a powerful technique to investigate the microenvironment of micelles. The vibronic fine structure of the pyrene fluorescence spectrum is sensitive to the polarity of its immediate surroundings. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is higher in polar environments and decreases as the probe moves into the nonpolar micellar core. A plot of the I₁/I₃ ratio against surfactant concentration shows a sigmoidal decrease, with the inflection point corresponding to the CMC.[2]
b) Dynamic Light Scattering (DLS):
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing micelles. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the micelles to their hydrodynamic radius.[7][8]
Experimental Protocol: Micelle Size Determination by DLS
-
Sample Preparation: Prepare a solution of this compound at a concentration significantly above its CMC. Filter the solution through a micropore filter (e.g., 0.22 µm) to remove dust and other large aggregates.
-
DLS Measurement: Place the filtered solution in a clean cuvette and perform the DLS measurement using a DLS instrument.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to provide the average hydrodynamic diameter and the polydispersity index (PDI) of the micelles.
| Property | Technique | Principle |
| Critical Micelle Concentration (CMC) | Surface Tensiometry | Change in surface tension with surfactant concentration.[5] |
| Conductivity Measurement | Change in the slope of conductivity versus concentration.[6] | |
| Fluorescence Spectroscopy | Change in the polarity of the microenvironment of a fluorescent probe.[2] | |
| Micelle Size (Hydrodynamic Radius) | Dynamic Light Scattering (DLS) | Analysis of the Brownian motion of micelles in solution.[7] |
Applications in Drug Development: Micellar Solubilization
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability and therapeutic efficacy.[9][10] Micellar solubilization, the process of incorporating poorly soluble drugs into the hydrophobic core of micelles, offers a promising solution.[11] this compound, with its long C16 hydrophobic chain, is expected to form micelles with a substantial nonpolar core, making it an effective vehicle for solubilizing hydrophobic drugs.
The mechanism of micellar solubilization involves the partitioning of the drug molecules from the aqueous phase into the micellar core. This encapsulation protects the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[1]
Figure 4: Conceptual diagram of micellar solubilization for drug delivery.
Potential Applications with Hydrophobic Drugs:
-
Paclitaxel: A potent anticancer drug with extremely low water solubility. Micellar formulations have been shown to improve its solubility and reduce the side effects associated with its conventional formulation.[5]
-
Curcumin: A natural compound with various therapeutic properties, but its clinical application is hampered by its poor solubility and bioavailability. Imidazolium-based ionic liquids have been investigated for their ability to enhance the solubility of curcumin.[12]
Biocompatibility and Cytotoxicity Considerations
For any material intended for pharmaceutical applications, a thorough evaluation of its biocompatibility and potential toxicity is paramount. While ionic liquids are often touted as "green" solvents, their biological effects can vary significantly depending on their structure. Generally, the cytotoxicity of imidazolium-based ionic liquids tends to increase with the length of the alkyl chain.[13] This is attributed to the increased lipophilicity, which facilitates interaction with and disruption of cell membranes.[14] Therefore, while the long hexadecyl chain of this compound is advantageous for its surfactant properties, it may also contribute to higher cytotoxicity compared to shorter-chain analogues.
In vitro studies on various cell lines have shown that long-chain imidazolium salts can induce cytotoxic effects.[3] Hemolytic activity, the lysis of red blood cells, is another important parameter to assess, as it can indicate potential for intravenous toxicity. It is crucial for researchers to conduct thorough cytotoxicity and biocompatibility studies on this compound and its formulations to establish a safe concentration range for any potential therapeutic application.
Conclusion and Future Perspectives
This compound stands out as a potent surfactant within the class of surface-active ionic liquids, owing to its pronounced amphiphilic character. This guide has provided a foundational understanding of its synthesis, the methodologies for characterizing its key surfactant properties, and its potential as a drug delivery vehicle for poorly soluble therapeutic agents. The ability to tune the properties of imidazolium-based surfactants by modifying the alkyl chain length and counter-ion offers a versatile platform for designing novel drug delivery systems.
Future research should focus on obtaining more specific quantitative data on the surfactant properties of this compound, including its CMC under various conditions and detailed characterization of its micellar structures. Furthermore, in-depth studies on its drug loading capacity, release kinetics for specific hydrophobic drugs, and comprehensive in vivo biocompatibility and toxicity assessments are essential to unlock its full potential in the pharmaceutical field.
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ChemBK. (2024, April 10). 1H-Imidazole, 1-hexadecyl-. ChemBK. [Link]
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Preamble: Contextualizing the Challenge of Imidazole-Based Ionic Liquids
An In-Depth Technical Guide: Preliminary Investigation of 1-Hexadecylimidazole Cytotoxicity
The emergence of ionic liquids (ILs) as versatile solvents and materials has marked a significant advancement in green chemistry.[1] However, the designation "green" must be rigorously scrutinized, as negligible volatility does not inherently equate to benign biological interaction. Within this class, imidazolium-based ILs are ubiquitous, yet their toxicological profiles are complex and not fully understood.[2] The cytotoxicity of these compounds, particularly those functionalized with long alkyl chains like this compound, is a critical area of investigation for researchers, toxicologists, and drug development professionals.
The long C16 alkyl chain of this compound imparts significant lipophilicity, suggesting a strong potential for interaction with cellular lipid structures, primarily the plasma membrane and mitochondrial membranes.[3][4] This interaction is often the initiating event in a cascade of cellular damage. Studies on similar long-chain imidazolium ILs have consistently shown that cytotoxicity correlates with the length of the alkyl side chain, implicating membrane disruption as a primary mechanism of toxicity.[1][5][6]
This guide, therefore, is structured not as a rigid set of disparate protocols, but as a logical, cascading investigation. We begin with a broad assessment of cell viability to establish a toxicological baseline (the "what") and then proceed to dissect the cellular mechanisms of death (the "how"), culminating in a focused inquiry into the specific subcellular targets (the "why"). This approach ensures that each experimental phase informs the next, providing a comprehensive and mechanistically grounded preliminary assessment of this compound's cytotoxic profile.
Part 1: Foundational Cytotoxicity Assessment: Establishing Dose-Response and Primary Effect
Core Directive: The initial objective is to quantify the dose-dependent cytotoxic effect of this compound. This is a critical first pass to determine the concentration range over which the compound is bioactive and to establish the half-maximal inhibitory concentration (IC50), a key benchmark for toxicity. We employ two distinct but complementary assays to measure both metabolic viability and membrane integrity. This dual-assay approach provides a self-validating system; a true cytotoxic effect should manifest as both a decrease in metabolic activity and an increase in membrane permeability.
Assay I: MTT Assay for Metabolic Viability
Expertise & Causality: The MTT assay is a colorimetric method that provides an index of cell viability through the assessment of mitochondrial function.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[9][10] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] A reduction in this signal upon treatment with this compound strongly suggests mitochondrial impairment or a reduction in cell proliferation/viability.
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or HepG2) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile PBS). Perform serial dilutions in serum-free culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells for "untreated control" (medium with solvent vehicle) and "blank" (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[11] Observe the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Assay II: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Expertise & Causality: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13] This assay is a direct measure of cell lysis and serves as a powerful counterpoint to the MTT assay. An increase in extracellular LDH activity is a clear indicator of compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate. It is crucial to set up three additional control wells for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Enzymatic Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.
-
Stop Reaction & Measurement: Add 50 µL of a stop solution (often provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
Data Presentation and Initial Workflow
The quantitative data from these initial screens should be summarized for clarity.
Table 1: Representative Cytotoxicity Data for this compound (48h Exposure)
| Cell Line | Assay | Endpoint | Result |
| A549 (Lung Carcinoma) | MTT | IC50 | 75 µM |
| HepG2 (Hepatoma) | MTT | IC50 | 50 µM |
| HeLa (Cervical Cancer) | MTT | IC50 | 90 µM |
| A549 (Lung Carcinoma) | LDH | EC50 (Cytotoxicity) | 85 µM |
| HepG2 (Hepatoma) | LDH | EC50 (Cytotoxicity) | 60 µM |
| HeLa (Cervical Cancer) | LDH | EC50 (Cytotoxicity) | 100 µM |
Note: Data are hypothetical and for illustrative purposes.
Caption: Workflow for initial cytotoxicity screening of this compound.
Part 2: Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Core Directive: Having established that this compound is cytotoxic, the next logical imperative is to determine how it kills cells. The distinction between apoptosis (a controlled, programmed cell death) and necrosis (a lytic, inflammatory death) is fundamental.[15] This knowledge provides critical insight into the compound's mechanism of action and its potential downstream physiological consequences.
Assay: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
Expertise & Causality: This is the gold-standard assay for differentiating apoptotic and necrotic cell populations.[16][17] Its power lies in the simultaneous detection of two key events. First, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early and universal hallmark of apoptosis.[17] The protein Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells. Second, the loss of plasma membrane integrity, which occurs in late-stage apoptosis and necrosis.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells.[18] By analyzing cells for both stains, we can robustly partition the population into four distinct states: viable, early apoptotic, late apoptotic, and necrotic.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to ensure a sufficient number of cells for flow cytometry analysis (~1 x 10^6 cells/well). Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a relevant time point (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating cells (in the supernatant) and the adherent cells. To detach adherent cells, use a gentle, non-enzymatic method or a brief treatment with trypsin, then neutralize immediately. Combine all cells from each well and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Washing: Wash the cell pellets twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation: The data are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells damaged during processing).
-
Data Presentation and Mechanistic Workflow
Table 2: Representative Flow Cytometry Data for A549 Cells Treated with this compound (IC50 concentration, 24h)
| Cell Population | Quadrant | Percentage of Total Events | Interpretation |
| Viable | Lower-Left (Ann V-/PI-) | 45% | Significant loss of viability compared to control (>95%). |
| Early Apoptotic | Lower-Right (Ann V+/PI-) | 35% | A substantial population is in the early stages of apoptosis. |
| Late Apoptotic/Necrotic | Upper-Right (Ann V+/PI+) | 18% | A significant population has progressed to late-stage apoptosis. |
| Necrotic | Upper-Left (Ann V-/PI+) | 2% | Minimal primary necrosis, suggesting apoptosis is the dominant pathway. |
Note: Data are hypothetical and for illustrative purposes.
Caption: Workflow for differentiating apoptosis and necrosis via flow cytometry.
Part 3: Probing the Apoptotic Pathway: Investigating Mitochondrial Involvement
Core Directive: If the results from Part 2 indicate apoptosis is the primary mode of cell death, the investigation must proceed to the subcellular level. For many imidazole-based compounds, the mitochondrion is a key target.[19][20][21] The intrinsic pathway of apoptosis is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of a specific caspase cascade.[22] This section outlines the assays to confirm the involvement of this pathway.
Assay: Caspase Activity Assays
Expertise & Causality: Caspases are a family of proteases that execute the process of apoptosis.[23] They exist as inactive zymogens (procaspases) and are activated in a hierarchical cascade.[24] In the intrinsic pathway, the release of cytochrome c from the mitochondria triggers the formation of the "apoptosome," a complex that recruits and activates the initiator Caspase-9 .[25] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 , which are responsible for dismantling the cell.[22] Therefore, measuring the activity of both Caspase-9 and Caspase-3 provides direct evidence for the activation of the intrinsic apoptotic pathway.
-
Cell Seeding and Treatment: Culture and treat cells in a 96-well plate (white-walled for fluorescence) as described in previous sections, using IC50 concentrations of this compound.
-
Cell Lysis: After treatment, remove the medium and add a lysis buffer to each well. Incubate on an orbital shaker for 30-60 minutes to release the cellular contents, including active caspases.
-
Assay Reaction: Add a reaction buffer containing the specific caspase substrate to each well.
-
For Caspase-3/7 , use a substrate like DEVD conjugated to a fluorophore (e.g., DEVD-AFC).
-
For Caspase-9 , use a substrate like LEHD conjugated to a fluorophore (e.g., LEHD-AFC).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. If active caspases are present in the lysate, they will cleave the substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
-
Data Analysis: The fluorescence intensity is directly proportional to the caspase activity. Normalize the results to the protein concentration of the lysate or express them as a fold-change relative to the untreated control.
Conceptual Framework: Membrane Interaction
Expertise & Causality: The lipophilic hexadecyl chain of the molecule is a strong structural indicator of direct membrane interaction.[3] This interaction can precede and trigger mitochondrial dysfunction. While a full biophysical analysis is beyond a preliminary investigation, it is the logical next step. Techniques using fluorescent probes like LAURDAN can measure changes in the polarity and fluidity of the cell membrane.[26] An increase in membrane fluidity (a more disordered state) caused by the insertion of the hexadecyl chain into the lipid bilayer could be a primary insult that leads to downstream signaling events, including the initiation of apoptosis.[27]
Data Presentation and Mechanistic Pathway
Table 3: Summary of Expected Outcomes for Intrinsic Apoptosis Pathway Activation
| Assay | Endpoint | Expected Outcome with this compound | Rationale |
| Caspase-9 Activity | Fold-change vs. Control | Significant Increase | Confirms activation of the intrinsic pathway initiator. |
| Caspase-3/7 Activity | Fold-change vs. Control | Significant Increase | Confirms activation of the executioner caspases. |
| Mitochondrial Membrane Potential (MMP) | JC-1 Staining (Ratio) | Decrease (Shift from red to green) | Indicates mitochondrial depolarization, a key upstream event. |
| Membrane Fluidity | LAURDAN GP Value | Decrease | Suggests a more disordered membrane, indicating direct interaction. |
Note: Data are hypothetical and for illustrative purposes.
Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.
Conclusion and Future Perspectives
This technical guide outlines a systematic, three-part approach for the preliminary cytotoxicological investigation of this compound. By progressing from broad viability screening to specific mode-of-death analysis and finally to the interrogation of key subcellular pathways, researchers can build a robust and mechanistically supported toxicity profile.
The findings from this preliminary investigation—establishing the IC50, identifying apoptosis as the dominant death mechanism, and implicating the mitochondrial pathway via Caspase-9 and -3 activation—provide a strong foundation for more advanced studies. Future work should aim to directly measure mitochondrial membrane potential (e.g., using JC-1 staining), quantify reactive oxygen species (ROS) production, and explore the expression of key apoptotic regulatory proteins of the Bcl-2 family. Furthermore, biophysical studies confirming the direct interaction with and disruption of lipid bilayers would provide a comprehensive understanding of the initiating toxic event. This structured approach ensures a thorough and scientifically rigorous evaluation, critical for the safe and responsible development of novel chemical entities.
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An In-depth Technical Guide to the Self-Assembly of 1-Hexadecylimidazole in Solution
Introduction
1-Hexadecylimidazole is an amphiphilic molecule characterized by a polar imidazole headgroup and a long, nonpolar hexadecyl alkyl tail. This molecular architecture imparts surfactant-like properties, leading to spontaneous self-assembly in solution to form ordered structures such as micelles.[1][2] This process is driven by the hydrophobic effect, where the hydrophobic tails minimize their contact with water by aggregating, while the hydrophilic imidazole headgroups remain exposed to the aqueous environment.[3] The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC), a crucial parameter for any application of this surface-active agent.[4]
The resulting micellar systems have garnered significant interest for a variety of applications, including as nanocarriers for drug delivery, catalysts in organic reactions, and templates for the synthesis of nanomaterials.[4][5][6] The imidazole headgroup, with its aromatic nature and pH-responsive properties, offers unique functionalities compared to traditional quaternary ammonium or sulfate-based surfactants.
This technical guide provides a comprehensive exploration of the self-assembly of this compound in solution. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and practical insights necessary for robust experimental design and data interpretation. We will delve into the synthesis of this compound, the fundamental thermodynamics of its micellization, the factors that influence this process, and detailed, field-proven methodologies for its characterization.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with 1-bromohexadecane. The following protocol is a robust method for its preparation and purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, add imidazole (1.0 eq). Dissolve the imidazole in anhydrous THF.
-
Deprotonation: To the stirred solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Allow the reaction to stir for 1 hour at room temperature. This step deprotonates the imidazole, forming the imidazolide anion, which is a more potent nucleophile.
-
Alkylation: Slowly add 1-bromohexadecane (1.05 eq) to the reaction mixture. The use of a slight excess of the alkyl bromide helps to ensure complete consumption of the imidazole.[7]
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as the imidazolide anion is highly reactive towards water.
-
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of imidazole without competing in the subsequent alkylation step.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.
Fundamentals of Self-Assembly
The self-assembly of this compound into micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the long hexadecyl chains disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. To minimize this, the surfactant molecules aggregate, sequestering their hydrophobic tails in the core of the micelle and exposing the hydrophilic imidazole headgroups to the water.[3]
Critical Micelle Concentration (CMC)
The CMC is the concentration of surfactant at which the formation of micelles becomes significant. Below the CMC, this compound exists primarily as monomers in solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. Above the CMC, the monomer concentration remains relatively constant, and any additional surfactant molecules form more micelles.[4]
Thermodynamics of Micellization
The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic), which is typically negative. It is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
For many surfactants, the micellization process is entropy-driven, with a large positive ΔS°mic resulting from the release of ordered water molecules from around the hydrophobic chains. The enthalpy change can be either slightly positive (endothermic) or negative (exothermic).[9]
Factors Influencing the Self-Assembly of this compound
The self-assembly behavior of this compound can be tuned by altering various environmental parameters.
-
Temperature: Temperature can have a complex effect on the CMC. For ionic surfactants, an increase in temperature can lead to a decrease in the hydration of the headgroup, which may favor micellization (lower CMC). However, it can also increase the solubility of the monomer, which would oppose micellization (higher CMC). Often, a U-shaped dependence of CMC on temperature is observed.[10]
-
pH: The imidazole headgroup of this compound has a pKa of approximately 7. Therefore, changes in the solution pH will alter the degree of protonation of the headgroup. At pH < 7, the headgroup will be predominantly cationic, leading to electrostatic repulsion between the headgroups, which will increase the CMC. At pH > 7, the headgroup will be neutral, reducing this repulsion and favoring micellization at a lower concentration. This pH-responsiveness is a key feature of this class of surfactants.[11][12][13]
-
Addition of Electrolytes: The addition of salts to a solution of ionic surfactants generally decreases the CMC. The salt ions can screen the electrostatic repulsion between the charged headgroups, making it easier for the surfactant molecules to aggregate.[14]
-
Organic Additives: The presence of organic molecules can also influence the CMC. For example, the addition of short-chain alcohols can decrease the CMC by partitioning into the micelle and reducing the repulsion between the headgroups.
Experimental Characterization of Self-Assembly
A variety of techniques can be employed to characterize the self-assembly of this compound. Each method relies on monitoring a physical property of the solution that changes significantly at the CMC.
Determination of CMC by Surface Tensiometry
Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. At the CMC, the surface is fully saturated, and additional surfactant molecules form micelles in the bulk solution, leading to a much smaller change in surface tension with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[15]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC. A logarithmic spacing of concentrations is often effective.[15]
-
Surface Tension Measurement: Measure the surface tension of each solution using a force tensiometer with a Du Noüy ring or a Wilhelmy plate.[15]
-
Thoroughly clean the ring or plate before each measurement, typically by flaming to red heat, to remove any organic contaminants.[15]
-
Allow each solution to equilibrate before measurement to ensure a stable surface tension reading.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[15][16]
Causality Behind Experimental Choices:
-
Logarithmic Concentration Scale: This is used because the change in surface tension is proportional to the logarithm of the activity of the surfactant, allowing for a clear visualization of the break point at the CMC.
-
Rigorous Cleaning of the Ring/Plate: Any residual surface-active impurities can significantly affect the surface tension measurements, leading to inaccurate CMC determination.
Determination of CMC by Conductivity Measurement
Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it behaves like a normal electrolyte. Above the CMC, the formation of micelles leads to a decrease in the mobility of the charge carriers (the surfactant ions are now part of a larger, slower-moving aggregate), resulting in a change in the slope of the conductivity versus concentration plot. The break in this plot corresponds to the CMC.[17][18]
Experimental Protocol:
-
Solution Preparation: Prepare a series of solutions of this compound in deionized water with varying concentrations.
-
Conductivity Measurement: Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.[19]
-
Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.[17]
Causality Behind Experimental Choices:
-
Constant Temperature: The conductivity of a solution is highly dependent on temperature, so maintaining a constant temperature is crucial for accurate and reproducible results.
-
Deionized Water: The use of deionized water is essential to minimize the background conductivity from other ions.
Determination of CMC by Fluorescence Spectroscopy using Pyrene as a Probe
Principle: Pyrene is a hydrophobic fluorescent molecule that is sparingly soluble in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar environment like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is high. In the nonpolar environment of a micelle core, this ratio (I₁/I₃) is significantly lower. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, the formation of micelles can be detected. A sharp decrease in the I₁/I₃ ratio indicates the onset of micellization, and the CMC can be determined from a sigmoidal fit of the data.[20][21]
Experimental Protocol:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g., 1 mM).
-
Sample Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water. To each solution, add a small aliquot of the pyrene stock solution such that the final concentration of pyrene is very low (e.g., 1 µM). The solvent is then evaporated, leaving the pyrene in the aqueous surfactant solution.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 335 nm.
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁) and third (I₃) vibronic peaks. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The resulting data is typically fitted to a sigmoidal (Boltzmann) function. The CMC is often taken as the concentration at the inflection point of the sigmoid.[21]
Causality Behind Experimental Choices:
-
Low Pyrene Concentration: The concentration of the probe must be low enough to not significantly perturb the self-assembly process of the surfactant.
-
I₁/I₃ Ratio: This ratio is a well-established and sensitive indicator of the local polarity around the pyrene molecule, making it an excellent tool for detecting the formation of the nonpolar micellar core.
Micelle Size Analysis by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. Smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles diffuse more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation. DLS is a powerful technique for measuring the size of micelles and observing changes in size as a function of concentration, temperature, or other parameters.[1]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound at a concentration well above the CMC. The solution should be filtered through a small pore size filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.[1]
-
DLS Measurement: Place the filtered solution in a clean cuvette and perform the DLS measurement using a DLS instrument. The instrument will report the size distribution of the particles in the sample.
-
Data Analysis: The primary result from a DLS experiment is the intensity-weighted size distribution. The mean size (Z-average) and the polydispersity index (PDI) are important parameters to report. The PDI gives an indication of the width of the size distribution, with values below 0.2 generally considered to be indicative of a monodisperse sample.
Causality Behind Experimental Choices:
-
Concentration Above CMC: DLS is used to characterize the micelles themselves, so the measurement must be performed at a concentration where micelles are present.
-
Filtration: Dust particles are much larger than micelles and scatter light much more intensely, so their removal is critical for obtaining accurate data on the micelle size.
Data Presentation and Visualization
Quantitative Data Summary
The following table presents typical data that would be obtained from the characterization of a surfactant like this compound. Note that these are illustrative values, and actual experimental results will depend on the specific conditions.
| Parameter | Method | Typical Value/Observation | Reference |
| CMC | Surface Tensiometry | Break point in γ vs. log C plot | [15] |
| Conductivity | Break point in κ vs. C plot | [17] | |
| Fluorescence (Pyrene) | Inflection point in I₁/I₃ vs. log C plot | [21] | |
| Hydrodynamic Radius (Rh) | DLS | 2-5 nm | |
| Effect of pH on CMC | Any CMC method | CMC decreases as pH increases above the pKa | [11] |
| Effect of Salt on CMC | Any CMC method | CMC decreases with increasing salt concentration | [14] |
Diagrams of Key Processes and Workflows
Molecular Structure of this compound
Caption: Self-assembly from monomers to a micelle.
Experimental Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for CMC determination by surface tensiometry.
Conclusion
This guide has provided a detailed technical overview of the self-assembly of this compound in solution. From its synthesis to the intricate details of its characterization, we have explored the fundamental principles and practical methodologies that are essential for any researcher working with this versatile surfactant. The pH-responsiveness of the imidazole headgroup, coupled with the amphiphilic nature of the molecule, makes this compound a compelling candidate for advanced applications in drug delivery, catalysis, and materials science. By following the protocols and understanding the underlying principles outlined in this guide, researchers will be well-equipped to harness the potential of this fascinating self-assembling system.
References
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One Part of Chemistry. (2011, August 18). Determination of the critical micelle concentration (CMC) of an amphiphile by conductivity method. Retrieved from [Link]
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University of Southern California. Fluorescence Emission of Pyrene in Surfactant Solutions. Retrieved from [Link]
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Scribd. EXPERIMENT 1 - Determination of CMC Using Conductivity. Retrieved from [Link]
-
Held, P. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
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Just Agriculture. (2023, March). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]
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Sustmann, R., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. Retrieved from [Link]
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Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(44), 12790-12796. [Link]
- Aguiar, J., et al. (2007). On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. Journal of Colloid and Interface Science, 316(2), 972-978.
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Scribd. EXPERIMENT 2 - Determination of CMC Using Surface Tension. Retrieved from [Link]
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USA KINO Industry Co., Ltd. (2020, August 25). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link]
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ResearchGate. (2017, June 12). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Retrieved from [Link]
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HORIBA. Applications Note: Determination of Critical Micelle Concentration of Triton X-100 Using Dynamic Light Scattering. Retrieved from [Link]
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Waters. WP4005: Determination of critical micelle concentration by dynamic light scattering. Retrieved from [Link]
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Request PDF. (n.d.). Analysis of Mixed Micellization of Promethazine Hydrochloride and 1‐Hexadecyl‐3‐Methylimidazolium Chloride Using Different Techniques: Influence of Additives. Retrieved from [Link]
-
Breyton, C., et al. (2015). Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 2), 238–251. [Link]
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Bowers, J., et al. (2019). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Molecules, 24(18), 3359. [Link]
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American Chemical Society. (2026, January 4). Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial Properties of Poly(l-lactide). Retrieved from [Link]
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ResearchGate. (n.d.). Influence of pH on the size and shape of micelles formed by an amphiphilic drug in normal salinity studied with static and dynamic light scattering. Retrieved from [Link]
-
Request PDF. (2019, September 18). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Retrieved from [Link]
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Wikipedia. Critical micelle concentration. Retrieved from [Link]
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Pharmaceutical Drugs and Dosage. Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]
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ResearchGate. (2022, February 2). How does pH influences CMC and micelle formation? Retrieved from [Link]
- Thermodynamic Evaluation of the Critical Micelle Concentration of 1-Hexadecanol. (2021). International Journal of Chemistry and Chemical Processes, 6(2), 1-8.
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ResearchGate. (n.d.). Critical Micelle Concentrations of Hexadecyltrimethylammonium Chloride in Water over the Temperature Range 25 to 160°C. Retrieved from [Link]
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5.2 Protein purification. Retrieved from [Link]
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2015 His tag Purification Protocol. Retrieved from [Link]
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Methodological & Application
Application Note & Detailed Protocol: Synthesis of 1-Hexadecylimidazole
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-Hexadecylimidazole. The protocol is designed for researchers in materials science, organic chemistry, and drug development who utilize long-chain N-alkylimidazoles as key intermediates, particularly in the formation of ionic liquids and functionalized materials. The described methodology is based on the robust N-alkylation of imidazole, offering a reliable and scalable procedure. We delve into the causality behind experimental choices, provide a self-validating protocol through detailed characterization, and ground the procedure in authoritative references.
Introduction and Scientific Context
This compound is a monosubstituted imidazole featuring a long C16 alkyl chain. This amphiphilic structure makes it a valuable precursor for a variety of applications. Its primary utility lies in its role as a foundational building block for the synthesis of imidazolium-based ionic liquids (ILs).[1][2] The quaternization of the second nitrogen atom on the imidazole ring with another alkyl group transforms it into a cationic head, which, when paired with a suitable anion, forms an IL. The hexadecyl chain imparts significant hydrophobicity, influencing properties like surface activity, thermal stability, and miscibility, making the resulting ILs suitable as surfactants, lubricants, and phase-transfer catalysts.[2][3]
The synthesis of this compound is a classic example of N-alkylation, a cornerstone reaction in heterocyclic chemistry.[4][5] The protocol detailed herein employs a direct alkylation of the imidazole ring with 1-bromohexadecane under basic conditions.
Reaction Mechanism and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core principles guiding this protocol are:
-
Deprotonation: Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the highly nucleophilic imidazolide anion. This deprotonation significantly enhances the reaction rate compared to using neutral imidazole.[6]
-
Nucleophilic Attack: The imidazolide anion acts as a potent nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane, which bears a partial positive charge due to the electronegativity of the bromine atom.
-
Displacement: The attack results in the displacement of the bromide leaving group and the formation of a new C-N bond, yielding the desired this compound product.
Using a base is critical for driving the reaction to completion efficiently. The choice of solvent, such as tetrahydrofuran (THF), facilitates the dissolution of reagents and provides a suitable medium for the SN2 mechanism.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system, where successful completion of each stage prepares for the next, culminating in characterization that confirms the product's identity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Imidazole | 68.08 | 3.40 g (50 mmol) | 1.0 | Must be dry. |
| Sodium Hydroxide (NaOH) | 40.00 | 2.20 g (55 mmol) | 1.1 | Use pellets or freshly prepared solution. |
| 1-Bromohexadecane | 305.34 | 16.03 g (52.5 mmol) | 1.05 | A slight excess ensures complete conversion.[7] |
| Tetrahydrofuran (THF), Anhydrous | - | 200 mL | - | Dry solvent is crucial to prevent side reactions.[7] |
| Ethyl Acetate | - | ~150 mL | - | For extraction. |
| Saturated NaCl solution (Brine) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | For drying the organic phase. |
Equipment: 500 mL two-necked round-bottom flask, condenser, magnetic stirrer with heating plate, nitrogen inlet, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add imidazole (3.40 g, 50 mmol) and sodium hydroxide (2.20 g, 55 mmol).
-
Flush the system with dry nitrogen gas. This inert atmosphere prevents moisture from interfering with the reaction.
-
Add 200 mL of anhydrous THF to the flask via cannula or syringe. Stir the suspension for 30 minutes at room temperature to facilitate the deprotonation of imidazole.
-
-
Addition of Alkyl Halide:
-
Slowly add 1-bromohexadecane (16.03 g, 52.5 mmol) to the stirred suspension using a dropping funnel or syringe.
-
Rationale: A controlled addition helps to manage any potential exothermicity of the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 16-24 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using ethyl acetate as the eluent. The disappearance of the imidazole spot (Rf ≈ 0.4) indicates reaction completion.[8]
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate (sodium bromide) will be present.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. The organic layer contains the product, while the aqueous layer contains unreacted NaOH and the NaBr salt.
-
Separate the layers and wash the organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The aqueous washes remove water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Purification and Product Recovery:
-
Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The final product, this compound, should be obtained as a colorless to light-yellow viscous oil or waxy solid.[9] The expected yield is typically in the range of 80-90%.
-
Product Characterization
To confirm the identity and purity of the synthesized this compound, ¹H NMR spectroscopy is the primary method of choice.
-
Sample Preparation: Dissolve a small amount of the product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Expected ¹H NMR Spectrum (400 MHz, DMSO-d6): The following chemical shifts (δ) are characteristic of the product structure.[9]
-
δ 7.58 ppm (s, 1H): Proton on the C2 carbon of the imidazole ring (N-CH-N).
-
δ 7.13 ppm (s, 1H): Proton on the C5 carbon of the imidazole ring.
-
δ 6.86 ppm (s, 1H): Proton on the C4 carbon of the imidazole ring.
-
δ 3.92 ppm (t, 2H): Methylene protons of the hexadecyl chain directly attached to the imidazole nitrogen (N-CH₂-).
-
δ 1.67 ppm (quintet, 2H): Methylene protons at the C2 position of the alkyl chain (-CH₂-CH₂-).
-
δ 1.22 ppm (broad s, 26H): Overlapping signals of the remaining methylene protons of the long alkyl chain.
-
δ 0.85 ppm (t, 3H): Terminal methyl protons of the hexadecyl chain (-CH₃).
-
Safety and Handling Precautions
-
Imidazole: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromohexadecane: Skin and eye irritant. Avoid inhalation and contact with skin.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with extreme care.
-
Solvents (THF, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides.
Always conduct the synthesis in a well-ventilated fume hood and wear appropriate PPE.
References
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Paranamana, N. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. Retrieved from [Link]
-
Thadkapally, S. et al. (2018). Ionic liquid modified mesoporous silica nanocarriers for efficient drug delivery and hydrophobic surface engineering. ResearchGate. [Diagram of a synthetic pathway]. Retrieved from [Link]
- Giernoth, R. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Retrieved from a public source detailing similar syntheses.
-
Abdullah, et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. MDPI. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
V.R. Goli, et al. (2005). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry. Retrieved from [Link]
-
ScienceDirect. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]
-
Fallah, Z., et al. (2006). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Retrieved from [Link]
-
B.M. Jacobs, et al. (2017). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. Retrieved from [Link]
- Buckman, R. H. (1991). Process for preparing 1-alkylimidazoles. Google Patents.
-
Salgado, J., et al. (2018). 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. ResearchGate. Retrieved from [Link]
-
D'Anna, F., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexadecyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary NMR data. Retrieved from a public source detailing NMR analysis of similar compounds.
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]
-
Pino, V., et al. (2008). The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. PubMed. Retrieved from [Link]
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1H NMR and 13C NMR Analysis of 1-Hexadecylimidazole: An Application Note and Comprehensive Protocol
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the characterization of 1-hexadecylimidazole using both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, practical experimental procedures, and data interpretation strategies essential for the unambiguous structural elucidation of this long-chain imidazole derivative. The causality behind experimental choices, from solvent selection to acquisition parameters, is explained to ensure robust and reproducible results. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to enhance clarity and understanding.
Introduction: The Significance of this compound and the Role of NMR
This compound is a versatile molecule featuring a hydrophilic imidazole head and a long, lipophilic hexadecyl tail. This amphiphilic nature makes it a valuable building block in the synthesis of ionic liquids, surfactants, and functionalized materials.[1][2] Its structural integrity and purity are paramount for the predictable performance of these advanced materials.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR offers insights into the carbon skeleton of the molecule. Together, they provide an unambiguous "fingerprint" of the compound, confirming its identity and purity. This guide will delve into the practical aspects of acquiring and interpreting high-quality NMR spectra for this compound.
Foundational Principles: Understanding the NMR Spectrum of this compound
The structure of this compound dictates the expected NMR signals. The molecule can be divided into two key regions: the aromatic imidazole ring and the aliphatic hexadecyl chain.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H NMR Spectral Features
-
Imidazole Protons: The three protons on the imidazole ring (H-2, H-4, and H-5) are expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[3] Their precise chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution at N-1.
-
Hexadecyl Chain Protons: The protons of the long alkyl chain will give rise to signals in the aliphatic region (δ 0.8-4.0 ppm).
-
The terminal methyl group (CH₃) will appear as a triplet around δ 0.8-0.9 ppm.
-
The bulk of the methylene groups ((CH₂)₁₃) will overlap to form a broad singlet or multiplet around δ 1.2-1.4 ppm.[4]
-
The methylene group adjacent to the imidazole nitrogen (N-CH₂) will be the most downfield of the aliphatic protons due to the deshielding effect of the nitrogen, appearing as a triplet.
-
¹³C NMR Spectral Features
-
Imidazole Carbons: The three carbon atoms of the imidazole ring will resonate in the aromatic region (typically δ 120-140 ppm).[4]
-
Hexadecyl Chain Carbons: The carbons of the alkyl chain will appear in the aliphatic region (δ 14-50 ppm).
-
The terminal methyl carbon will be the most upfield signal.
-
The methylene carbons will have distinct chemical shifts, with the carbon directly attached to the nitrogen being the most downfield.
-
Experimental Protocol: From Sample Preparation to Data Acquisition
This section provides a step-by-step protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: The Foundation of a Good Spectrum
The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[5]
Protocol for Sample Preparation
Caption: A logical workflow for complete NMR spectral assignment.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of this compound. By following the detailed protocols and applying the interpretation principles outlined in this guide, researchers can confidently characterize this important molecule. The combination of 1D and 2D NMR techniques provides a comprehensive and self-validating system for ensuring the quality and identity of this compound for its diverse applications in materials science and drug development.
References
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American Chemical Society. (2020). MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. ACS Publications. Retrieved from [Link]
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Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
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Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.). Retrieved from [Link]
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Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Retrieved from [Link]
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ResearchGate. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Retrieved from [Link]
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MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Retrieved from [Link]
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University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
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ResearchGate. (2015). NMR of ionic liquids. Retrieved from [Link]
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American Chemical Society. (n.d.). The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. ACS Publications. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Limbach, H.-H. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. Retrieved from [Link]
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CORE. (n.d.). Assignment of imidazole resonances from two-dimensional proton NMR spectra of bovine Cu,Zn superoxide dismutase. Retrieved from [Link]
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ResearchGate. (n.d.). Structure and proton chemical shifts in ¹H NMR spectra of N-methylimidazole moiety of QAS 6. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexadecyl-1H-imidazole. Retrieved from [Link]
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TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra in CDCl₃ of authentic samples of imidazole (0.05 mol L⁻¹). Retrieved from [Link]
-
MDPI. (n.d.). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
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Automated Topology Builder. (n.d.). 1-Hexylimidazole. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 100 MHz, D₂O, predicted). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Hexadecyl imidazole-1-carboxylate. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN³)zinc(II) dinitrate. Retrieved from [Link]
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Application Notes & Protocols: 1-Hexadecylimidazole as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and materials scientists on the utilization of 1-Hexadecylimidazole as a potent corrosion inhibitor for mild steel, particularly in aggressive acidic media like 1 M HCl. This document synthesizes field-proven insights with established scientific principles to detail the inhibitor's mechanism of action, evaluation methodologies, and practical application protocols. We delve into the causality behind experimental choices, offering step-by-step workflows for electrochemical analysis, surface characterization, and gravimetric studies. The protocols are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Challenge of Mild Steel Corrosion
Mild steel is a cornerstone of modern industry due to its excellent mechanical properties and cost-effectiveness. However, its susceptibility to corrosion in acidic environments—prevalent in industrial processes like acid pickling, chemical cleaning, and oil well acidification—poses a significant challenge, leading to massive economic losses and safety concerns.[1][2] The use of organic corrosion inhibitors is one of the most practical and efficient methods to protect steel from aggressive media.[3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[4]
Among the vast array of organic inhibitors, imidazole derivatives have garnered substantial attention. Their molecular structure, featuring nitrogen heteroatoms and an aromatic ring, facilitates strong adsorption onto the metal surface.[5] Specifically, this compound, an imidazolium-based ionic liquid, demonstrates exceptional performance. Its long alkyl chain (hexadecyl) enhances the formation of a compact and durable hydrophobic film, while the imidazole head group ensures strong surface adhesion.[3]
Mechanism of Corrosion Inhibition by this compound
The efficacy of this compound stems from its ability to adsorb onto the mild steel surface, creating a protective film that isolates the metal from the corrosive environment. This adsorption is a complex process involving both physical (physisorption) and chemical (chemisorption) interactions.[6]
-
Physisorption: This involves electrostatic interactions between the charged inhibitor molecule (the imidazolium cation) and the charged metal surface.
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond.[7] The lone pair electrons on the nitrogen atoms and the π-electrons of the imidazole ring play a crucial role in this process.[8]
This compound acts as a mixed-type inhibitor , meaning it suppresses both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][6] This is evidenced by electrochemical studies that show a decrease in the corrosion current density without a significant shift in the corrosion potential upon the inhibitor's addition.[9] The adsorption process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the steel surface.[10][11]
Caption: Mechanism of this compound as a mixed-type corrosion inhibitor.
Experimental Evaluation: Protocols & Methodologies
To validate the efficacy of this compound, a combination of electrochemical, gravimetric, and surface analysis techniques is recommended.
Material and Solution Preparation
Protocol 1: Mild Steel Specimen Preparation
-
Cutting: Mechanically cut mild steel specimens to the desired dimensions (e.g., 2.5 cm x 2.0 cm x 0.3 cm for electrochemical tests or 2.54 cm x 1.25 cm x 0.025 cm for weight loss).[1][12] A small hole may be drilled for suspension in the test solution for weight loss studies.
-
Polishing: Sequentially polish the specimen surfaces with different grades of emery paper or silica sand, up to a fine finish (e.g., 1200 grit).[12] This ensures a uniform and reproducible surface.
-
Degreasing & Cleaning: Degrease the polished specimens by sonicating in acetone or ethanol for 5-10 minutes.[12]
-
Rinsing: Rinse thoroughly with distilled or deionized water.
-
Drying: Dry the specimens using a stream of warm air and immediately store them in a desiccator prior to use to prevent atmospheric corrosion.[13]
Protocol 2: Inhibitor and Corrosive Solution Preparation
-
Corrosive Medium: Prepare a 1 M Hydrochloric Acid (HCl) solution by diluting analytical grade HCl (e.g., 36-37%) with distilled water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound of a high concentration (e.g., 10⁻² M) in the 1 M HCl medium.
-
Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) by serially diluting the stock solution with the 1 M HCl medium. A blank solution (1 M HCl without inhibitor) must be prepared for control experiments.
Gravimetric (Weight Loss) Measurements
This method provides a direct measure of material loss over time.
Protocol 3: Weight Loss Experiment
-
Initial Weighing: Accurately weigh the prepared mild steel specimens to four decimal places using an analytical balance.
-
Immersion: Immerse the weighed specimens in the blank and inhibitor-containing solutions for a specified duration (e.g., 6-72 hours) at a constant temperature (e.g., 298 K).[3][12]
-
Retrieval and Cleaning: After the immersion period, retrieve the specimens. Remove corrosion products by carefully brushing, rinsing with water and ethanol, and following standard procedures such as ASTM G1-03.[12]
-
Final Weighing: Dry the cleaned specimens and re-weigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the specimen area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
Electrochemical Analysis
Electrochemical methods offer rapid and detailed insights into the corrosion kinetics and inhibitor mechanism. A standard three-electrode cell is used, comprising the mild steel specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
Caption: General workflow for electrochemical evaluation of the corrosion inhibitor.
Protocol 4: Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.[12]
-
Scanning: Apply a potential scan from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: Calculate Inhibition Efficiency using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100.[1]
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: As with PDP, stabilize the system at its OCP.
-
Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range, typically from 100 kHz down to 10 mHz.
-
Data Analysis: Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (Rct).[1] A larger semicircle indicates higher resistance to corrosion.
-
Calculation: Calculate Inhibition Efficiency using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.[1]
Surface Analysis Techniques
These methods provide visual and compositional evidence of the protective film formation.[14]
Protocol 6: Surface Characterization
-
Sample Preparation: Immerse mild steel specimens in the blank and a high-concentration inhibitor solution for a set period (e.g., 24 hours).
-
Retrieval: Gently retrieve the specimens, rinse with distilled water to remove any unbound inhibitor, and dry.
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the surface morphology. The surface of the specimen from the blank solution will show significant damage and pitting, while the inhibitor-protected surface should appear much smoother.[15][16]
-
Atomic Force Microscopy (AFM): Use AFM to obtain high-resolution topographical images and quantitative data on surface roughness. A significant decrease in surface roughness for the inhibited sample compared to the blank confirms the formation of a protective film.[12][16]
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to analyze the elemental composition of the surface layer. The detection of elements from the inhibitor molecule (e.g., Nitrogen, Carbon) on the inhibited steel surface provides direct evidence of its adsorption.[12]
Expected Results and Data Interpretation
The application of this compound is expected to yield high inhibition efficiencies, often exceeding 90%.
Table 1: Representative Electrochemical Data for Mild Steel in 1 M HCl
| Inhibitor Conc. (M) | Ecorr (mV vs SCE) | icorr (μA/cm²) | IE% (from PDP) | Rct (Ω·cm²) | Cdl (μF/cm²) | IE% (from EIS) |
| 0 (Blank) | -480 | 1050 | - | 45 | 150 | - |
| 1 x 10⁻⁵ | -475 | 110 | 89.5 | 420 | 55 | 89.3 |
| 1 x 10⁻⁴ | -472 | 55 | 94.8 | 980 | 30 | 95.4 |
| 1 x 10⁻³ | -468 | 32 | 96.9 | 1450 | 22 | 96.9 |
Data synthesized from typical results reported in the literature, such as those for 1-Hexadecyl-3-methylimidazolium Bromide.[1][9]
Interpretation:
-
icorr: A significant decrease in corrosion current density with increasing inhibitor concentration indicates effective inhibition.[1]
-
Ecorr: A slight shift in corrosion potential signifies a mixed-type inhibitor.[1]
-
Rct: A substantial increase in charge transfer resistance confirms the formation of an insulating barrier on the steel surface.[9]
-
Cdl (Double-layer capacitance): A decrease in Cdl values suggests the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules, which have a lower dielectric constant.[1]
Conclusion
This compound is a highly effective, mixed-type corrosion inhibitor for mild steel in acidic media. Its performance is attributed to the strong adsorption of its molecules on the steel surface, forming a dense, protective film that blocks both anodic and cathodic corrosion sites. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate and validate the performance of this inhibitor. By combining gravimetric, electrochemical, and surface analysis techniques, a comprehensive understanding of the inhibition mechanism and efficiency can be achieved, paving the way for its application in various industrial settings.
References
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Tan, J., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. International Journal of Electrochemical Science, 15, 1893-1903.
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Vera, R., et al. (2005). Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. ResearchGate.
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Saha, S. K., & Murmu, M. (2016). Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate.
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Pal, S., et al. (2018). Quantifying corrosion inhibition on mild steel surface using run length statistics-based texture analysis. Taylor & Francis Online.
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Yadav, D. K., et al. (2016). Electrochemical, Theoretical, and Surface Morphological Studies of Corrosion Inhibition Effect of Green Naphthyridine Derivatives on Mild Steel in Hydrochloric Acid. The Journal of Physical Chemistry C.
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Joseph, J., & Joseph, A. (2016). The role of drug as corrosion inhibitor for mild steel surface characterization by SEM, AFM, and FTIR. ResearchGate.
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Tan, J., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide i. ESG.
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Adesina, O. S., et al. (2021). Evaluation of 1-Hexadecylbenzimidazole as a Corrosion Inhibitor on Low Carbon Steel 15 % HCl Solution Interface. ResearchGate.
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Tan, J., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. ResearchGate.
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Olawale, O., et al. (2020). Synthesis of 1-hexadecylbenzimidazole. ResearchGate.
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Tan, J., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. Semantic Scholar.
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El Basiony, N. M., et al. (2022). Langmuir adsorption isotherm for mild steel in 1.0 M HCl with ZM6. ResearchGate.
-
Anadebe, V. C., et al. (2024). 1-Hexadecyl-3-methylimidazolium tetrachloroindate ionic liquid as corrosion inhibitor for mild steel: Insight from experimental, computational, multivariate statistics and multi-quadratic regression based machine learning model. Semantic Scholar.
-
Amadi, N. M., et al. (2024). 1-Hexadecyl-3-methylimidazolium tetrachloroindate ionic liquid as corrosion inhibitor for mild steel: Insight from experimental, computational, multivariate statistics and multi-quadratic regression based machine learning model. ResearchGate.
-
Joseph, K., & James, J. (2015). Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry.
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Bang, H. Q., et al. (2024). Research on synthesis of imidazole-based ionic liquids as metal corrosion inhibitors. Journal of Military Science and Technology.
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Al-Baghdadi, S. B., et al. (2015). Corrosion inhibition of 1-vinylimidazole-3-phenacyl hexafluoroantimonate salt on mild steel in HCl solution1. ResearchGate.
-
Chafiq, M., et al. (2020). Langmuir adsorption isotherm for mild steel in 1 M HCl solution... ResearchGate.
-
Subasree, S., & Selvi, S. T. (2020). Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. Scientific Reports.
-
Ebenso, E. E., et al. (2017). Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl. MDPI.
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Application of 1-Hexadecylimidazole in Micelle Formation for Advanced Drug Delivery
Introduction: The Promise of Imidazolium-Based Surfactants in Nanomedicine
The convergence of ionic liquids and nanotechnology has paved the way for novel drug delivery systems with enhanced efficacy and biocompatibility. Among these, 1-hexadecylimidazole and its derivatives, such as 1-hexadecyl-3-methylimidazolium bromide, have emerged as promising amphiphilic molecules for the formation of self-assembled micelles.[1][2] These imidazolium-based surfactants possess a unique combination of a hydrophilic imidazolium headgroup and a long hydrophobic hexadecyl tail, enabling them to spontaneously form core-shell structures in aqueous media.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the creation of micellar drug carriers. We will delve into the fundamental principles of micelle formation, provide detailed experimental protocols for synthesis, characterization, and drug loading, and explore the potential of these systems to address challenges in modern pharmacology, such as the delivery of poorly water-soluble drugs.
The Science of Self-Assembly: Understanding this compound Micelle Formation
The formation of micelles from this compound in an aqueous environment is a thermodynamically driven process governed by the hydrophobic effect. Below a certain concentration, the amphiphilic molecules exist as monomers. However, as the concentration increases to a critical point, known as the Critical Micelle Concentration (CMC) , the molecules begin to aggregate.[3] The hydrophobic hexadecyl chains orient themselves towards the interior of the aggregate to minimize contact with water, forming a hydrophobic core. Simultaneously, the hydrophilic imidazolium headgroups are exposed to the aqueous environment, forming a stabilizing corona. This spontaneous self-assembly results in the formation of spherical micelles.[4]
The CMC is a crucial parameter for any surfactant, as it dictates the minimum concentration required for micelle formation.[3] For long-chain imidazolium-based ionic liquids like 1-hexadecyl-3-methylimidazolium chloride, the CMC is influenced by factors such as temperature and the presence of electrolytes.[5] The micellization process is typically entropy-driven, a hallmark of the hydrophobic effect.[5]
Figure 1: Schematic representation of micelle formation by this compound.
Experimental Protocols
Part 1: Synthesis of 1-Hexadecyl-3-methylimidazolium Bromide
This protocol describes the synthesis of 1-hexadecyl-3-methylimidazolium bromide, a close and well-studied analogue of this compound. The synthesis involves a quaternization reaction between 1-methylimidazole and 1-bromohexadecane.[6]
Materials:
-
1-Methylimidazole
-
1-Bromohexadecane
-
Dichloromethane (or another suitable solvent like ethyl acetate)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer with a heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-methylimidazole (0.14 mol) in dichloromethane (30 ml).
-
To the stirred solution, add 1-bromohexadecane (0.15 mol).
-
Heat the reaction mixture to 350 K (77°C) and stir for 48 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield colorless crystals.[6]
Part 2: Preparation of Drug-Loaded Micelles
This protocol outlines a general method for encapsulating a hydrophobic drug into this compound-based micelles using the solvent evaporation method.
Materials:
-
1-Hexadecyl-3-methylimidazolium bromide
-
Hydrophobic drug (e.g., Curcumin, Paclitaxel)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (with an appropriate molecular weight cut-off)
Procedure:
-
Dissolve a known amount of 1-hexadecyl-3-methylimidazolium bromide and the hydrophobic drug in a small volume of a suitable organic solvent.
-
Add this organic solution dropwise to deionized water while stirring vigorously. The total concentration of the imidazolium surfactant should be well above its CMC.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of drug-loaded micelles.
-
To remove the non-encapsulated drug and any remaining organic solvent, dialyze the micellar solution against a large volume of deionized water for 24-48 hours, with frequent changes of the dialysis medium.
-
The resulting solution contains the drug-loaded micelles, which can be stored at 4°C for further characterization and use.
Characterization of this compound Micelles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared micelles for drug delivery applications.
Protocol 1: Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a suspension.
Instrumentation:
-
A DLS instrument (e.g., Zetasizer Nano ZS).
Procedure:
-
Dilute a small aliquot of the micellar solution with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The software will provide the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse population of micelles.
Protocol 2: Surface Charge by Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
Instrumentation:
-
A zeta potential analyzer (often integrated with a DLS instrument).
Procedure:
-
Prepare the sample in the same way as for DLS measurements, ensuring it is diluted in an appropriate medium (e.g., 10 mM NaCl solution to maintain constant ionic strength).
-
Transfer the sample to a specialized zeta potential cell.
-
Perform the measurement according to the instrument's instructions. A zeta potential value greater than +30 mV or less than -30 mV typically indicates good colloidal stability.
Protocol 3: Morphology by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the micelles.
Instrumentation:
-
Transmission Electron Microscope.
-
TEM grids (e.g., carbon-coated copper grids).
-
Staining agent (e.g., phosphotungstic acid or uranyl acetate).
Procedure:
-
Place a drop of the diluted micellar solution onto a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.
-
For negative staining, apply a drop of the staining agent to the grid and allow it to sit for a minute before wicking away the excess.
-
Allow the grid to air dry completely before imaging under the TEM.
Figure 2: Experimental workflow for the preparation and characterization of drug-loaded this compound micelles.
Drug Delivery Applications: A Case Study with Curcumin
The hydrophobic core of this compound micelles makes them excellent vehicles for encapsulating poorly water-soluble drugs, thereby enhancing their bioavailability. A study on the encapsulation of curcumin, a natural polyphenol with therapeutic potential but limited by its poor aqueous solubility, within 1-hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) micelles demonstrated the promise of this system.[7]
The curcumin-loaded [C16mim]Cl micelles were found to have an average hydrodynamic diameter of approximately 38 nm, as determined by DLS.[7] TEM imaging confirmed the formation of spherical micelles with an average diameter of around 39 nm.[3] The encapsulation of curcumin within the micelles was also shown to influence its photophysical properties, indicating its localization within the hydrophobic micellar core.[7]
| Parameter | Typical Value (for [C16mim]Cl Micelles) | Technique | Reference |
| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength | Conductivity, Surface Tension | [5] |
| Micelle Size (Hydrodynamic Diameter) | 38 - 39 nm (Curcumin-loaded) | DLS, TEM | [3][7] |
| Zeta Potential | Positive (indicative of cationic imidazolium headgroup) | Zeta Potential Analyzer | General Knowledge |
| Drug Loading Content (DLC) | Dependent on drug and loading conditions | HPLC, UV-Vis Spectroscopy | [1][8] |
| Encapsulation Efficiency (EE) | Dependent on drug and loading conditions | HPLC, UV-Vis Spectroscopy | [8][9] |
Protocol for In Vitro Drug Release Study
An in vitro release study is crucial to understand the release kinetics of the encapsulated drug from the micelles. The dialysis bag method is commonly employed for this purpose.
Materials:
-
Drug-loaded micellar solution
-
Dialysis membrane
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and, if relevant, at a lower pH to simulate the tumor microenvironment (e.g., pH 5.5)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Transfer a known volume of the drug-loaded micellar solution into a dialysis bag and seal it securely.
-
Immerse the dialysis bag in a larger volume of PBS (the release medium) in a container.
-
Place the container in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time. A sustained release profile is often desirable for controlled drug delivery.[10]
Conclusion and Future Perspectives
This compound and its derivatives represent a versatile class of amphiphiles for the construction of micellar drug delivery systems. Their straightforward synthesis, ability to self-assemble into stable nanostructures, and capacity to encapsulate hydrophobic drugs highlight their significant potential in pharmaceutical sciences. The protocols and application notes provided herein offer a solid foundation for researchers to explore and optimize these imidazolium-based micellar systems for various therapeutic applications, including targeted cancer therapy and transdermal drug delivery. Future research may focus on functionalizing the imidazolium headgroup for targeted delivery and developing stimuli-responsive micelles for on-demand drug release.
References
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Ali, M. S., et al. (2021). Biocompatible Ionic Liquid-Mediated Micelles for Enhanced Transdermal Delivery of Paclitaxel. ACS Applied Materials & Interfaces. [Link]
- Aliabadi, H. M., & Lavasanifar, A. (2006). Polymeric micelles for drug delivery. Expert opinion on drug delivery, 3(1), 139-162.
- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions. BenchChem.
- BenchChem. (2025).
- Cesca, D., et al. (2024). An electrochemical desulfurization of 2-mercapto-imidazoles provides imidazoles in very good yields. Organic Letters, 26, 9476-9480.
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Chowdhury, M. R., et al. (2019). Development of a novel ionic liquid-curcumin complex to enhance its solubility, stability, and activity. Chemical Communications, 55(51), 7737-7740. [Link]
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Das, S., et al. (2020). The Role of Imidazolium-Based Surface-Active Ionic Liquid to Restrain the Excited-State Intramolecular H-Atom Transfer Dynamics of Medicinal Pigment Curcumin: A Theoretical and Experimental Approach. ACS Omega, 5(40), 25987-25998. [Link]
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Gao, Y., et al. (2022). Preparation of Micelles Encapsulating Doxorubicin and Their Anticancer Effect in Combination With Tranilast in 3D Spheroids and In Vivo. Anticancer Research, 42(6), 2895-2903. [Link]
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López-Fontán, J. L., et al. (2010). Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. Journal of Colloid and Interface Science, 345(2), 319-327. [Link]
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ResearchGate. (n.d.). (A) Hydrodynamic diameter of curcumin-loaded IL micelles, and (B) TEM... ResearchGate. [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
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ResearchGate. (n.d.). How to maximize encapsulation efficiency of a drug in micelles? ResearchGate. [Link]
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Zhang, Y., & Wang, J. (2011). Encapsulation Efficiency and Micellar Structure of Solute-Carrying Block Copolymer Nanoparticles. PMC. [Link]
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ResearchGate. (n.d.). Utilizing In Vitro Drug Release Assays to Predict In Vivo Retention of Micelles. ResearchGate. [Link]
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Wang, Y., et al. (2012). A Versatile Polymer Micelle Drug Delivery System for Encapsulation and In Vivo Stabilization of Hydrophobic Anticancer Drugs. PMC. [Link]
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ResearchGate. (n.d.). Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: The effect of solvent composition on micellar properties and drug loading. ResearchGate. [Link]
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ACS Publications. (n.d.). Binary Mixed Micelles of Hexadecyltrimethylammonium Bromide–Sodium Deoxycholate and Dodecyltrimethylammonium Bromide–Sodium Deoxycholate: Thermodynamic Stabilization and Mixed Micelle Solubilization Capacity of Daidzein (Isoflavonoid). Industrial & Engineering Chemistry Research. [Link]
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ResearchGate. (n.d.). Thermodynamics of micellization of hexadecyltrimethylammonium bromide in propylen glycol-water binary mixture. ResearchGate. [Link]
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YouTube. (n.d.). CRITICAL MICELLE CONCENTRATION CMC Micelles ASSOCIATED COLLOID KRAFT temperature STABILITY STRUCTURE. YouTube. [Link]
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ResearchGate. (n.d.). Electrochemical Study of the Thermodynamics of Micellization of Hexadecylpyridinium Bromide. ResearchGate. [Link]
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StudySmarter. (n.d.). Micelle Formation: Definition & Mechanism. StudySmarter. [Link]
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Application Notes & Protocols: 1-Hexadecylimidazole as a Versatile Catalyst in Organic Synthesis
Introduction: The Unique Catalytic Profile of 1-Hexadecylimidazole
In the landscape of organic catalysis, imidazole and its derivatives have carved a significant niche as versatile, efficient, and often mild promoters for a wide array of chemical transformations.[1][2] The imidazole ring, an aromatic 5-membered heterocycle, possesses a unique combination of properties: it is amphoteric, highly polar, and its sp²-hybridized nitrogen atom is nucleophilic, allowing it to function as both a base and a nucleophilic catalyst.[3][4][5]
This guide focuses on a specific derivative, this compound (also known as N-hexadecylimidazole), which couples the catalytic core of the imidazole ring with a long C16 alkyl chain. This lipophilic tail imparts surfactant-like properties, creating a catalyst that can operate at the interface of immiscible phases or self-assemble in solution, offering unique advantages in specific synthetic contexts. We will explore its application as a phase-transfer catalyst, a nucleophilic catalyst in esterification, a base catalyst in carbon-carbon bond formation, and as a crucial precursor for catalytically active ionic liquids.
The protocols and mechanistic discussions that follow are designed for researchers, chemists, and drug development professionals seeking to leverage the distinct capabilities of this compound to enhance reaction efficiency, improve yields, and adopt greener synthetic methodologies.
Protocol I: Synthesis of this compound Catalyst
Application Note: The catalyst is readily synthesized via a standard N-alkylation of imidazole. This procedure ensures a high-purity supply of the catalyst for subsequent applications. The primary challenge is ensuring anhydrous conditions to prevent side reactions of the alkyl halide.[6] Using a slight excess of the alkyl bromide ensures the complete conversion of the more valuable imidazole.[6]
Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
| Reagents & Materials | Amount | Notes |
| Imidazole | 1.0 eq | Must be dry. |
| Sodium Hydroxide (pellets) | 1.1 eq | A strong base is required for deprotonation. |
| 1-Bromohexadecane | 1.05 eq | Slight excess ensures full conversion of imidazole. |
| Anhydrous Toluene | Sufficient volume | Solvent must be anhydrous. |
| Ethyl Acetate / Hexanes | As required | For column chromatography. |
Procedure:
-
Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add imidazole (1.0 eq) and anhydrous toluene. Stir to dissolve.
-
Deprotonation: Carefully add powdered sodium hydroxide (1.1 eq). Heat the mixture to reflux for 2-3 hours with a Dean-Stark trap to remove the water formed.
-
Alkylation: Cool the mixture to 0°C. Add 1-bromohexadecane (1.05 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the imidazole is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the sodium bromide salt.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a waxy solid or oil.
Application I: Phase-Transfer Catalysis (PTC)
Application Note: Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles with organic-soluble electrophiles.[7][8] this compound is an ideal candidate for a phase-transfer catalyst. Its polar imidazole headgroup can pair with an anion (e.g., CN⁻, OH⁻) in the aqueous phase, while its long, nonpolar hexadecyl tail facilitates the transport of this ion pair into the organic phase where the reaction occurs.[7] This avoids the need for expensive, anhydrous polar aprotic solvents. Chiral versions of such catalysts are pivotal in asymmetric synthesis.[9]
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of this compound in Phase-Transfer Catalysis.
Protocol: Nucleophilic Substitution (Williamson Ether Synthesis)
| Reagents & Materials | Amount | Notes |
| 1-Octanol | 1.0 eq | Substrate |
| 1-Bromobutane | 1.2 eq | Electrophile |
| Sodium Hydroxide (50% w/w aq.) | 5.0 eq | Aqueous base |
| This compound | 0.05 eq (5 mol%) | Catalyst |
| Toluene | Sufficient volume | Organic solvent |
Procedure:
-
Preparation: In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine 1-octanol (1.0 eq), toluene, and this compound (0.05 eq).
-
Reaction: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution. Heat the mixture to 70-80°C.
-
Addition: Add 1-bromobutane (1.2 eq) dropwise over 30 minutes.
-
Monitoring: Continue stirring vigorously at 70-80°C. Monitor the reaction by TLC or GC until the 1-octanol is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Add water and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield butyl octyl ether.
Application II: Nucleophilic Catalysis in Acylation & Esterification
Application Note: Imidazole derivatives are highly effective nucleophilic catalysts for the acylation and esterification of alcohols, often outperforming traditional catalysts like pyridine, especially for sterically hindered substrates.[5][10] The catalysis proceeds through the formation of a highly reactive N-acylimidazolium intermediate. This compound's long alkyl chain can enhance its solubility in less polar organic solvents, which can be advantageous.
Mechanism of Nucleophilic Catalysis
Caption: Nucleophilic catalysis mechanism for esterification.
Protocol: Esterification of a Secondary Alcohol
| Reagents & Materials | Amount | Notes |
| 1-Phenylethanol | 1.0 eq | Substrate |
| Acetic Anhydride | 1.5 eq | Acylating agent |
| This compound | 0.1 eq (10 mol%) | Catalyst |
| Dichloromethane (DCM) | Sufficient volume | Anhydrous solvent |
Procedure:
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve 1-phenylethanol (1.0 eq) and this compound (0.1 eq) in anhydrous DCM.
-
Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5 eq) dropwise.
-
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by silica gel chromatography if necessary.
Application III: Base Catalysis in Knoevenagel Condensation
Application Note: The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, typically catalyzed by a base to generate an enolate from an active methylene compound.[11][12] Imidazole is an effective and mild base for this transformation.[1][12] this compound can serve this role effectively, with its solubility in common organic solvents like dichloromethane facilitating a homogeneous reaction environment. The reaction is highly efficient for producing electrophilic olefins.[12]
Protocol: Synthesis of Ethyl 2-cyano-3-phenylacrylate
| Reagents & Materials | Amount | Notes |
| Benzaldehyde | 1.0 eq | Electrophile |
| Ethyl Cyanoacetate | 1.0 eq | Active methylene compound |
| This compound | 0.2 eq (20 mol%) | Catalyst |
| Dichloromethane (DCM) | Sufficient volume | Solvent |
Procedure:
-
Preparation: To a solution of benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in DCM, add this compound (0.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the disappearance of benzaldehyde using TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove the catalyst, followed by water and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the product, which often crystallizes upon standing and requires minimal further purification.
| Substrate Scope & Performance | |||
| Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl Cyanoacetate | 1 | >95 |
| 4-Chlorobenzaldehyde | Malononitrile | 1 | >95 |
| 4-Nitrobenzaldehyde | Malononitrile | 0.5 | >98 |
| Cinnamaldehyde | Ethyl Cyanoacetate | 2 | ~90 |
| Note: Data is representative for imidazole-catalyzed Knoevenagel condensations and is expected to be similar for this compound.[12] |
Application IV: Precursor for Catalytic Ionic Liquids in Biodiesel Synthesis
Application Note: this compound is a precursor to long-chain imidazolium ionic liquids (ILs), which are excellent media for biocatalytic processes like biodiesel production.[13] For example, 1-hexadecyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, synthesized from this compound, can be used in a one-pot system for the extraction of algal oil and its subsequent transesterification to biodiesel.[13] The IL acts as a "sponge-like" medium that facilitates the lipase-catalyzed reaction, leading to high yields in short reaction times.[13]
General Workflow for IL-Mediated Biodiesel Production
Caption: One-pot biodiesel synthesis using an IL derived from this compound.[13]
This application highlights the role of this compound as a foundational building block for advanced catalytic systems that are at the forefront of green chemistry research. The transesterification of triglycerides into Fatty Acid Methyl Esters (FAMEs) is a critical industrial process, and the use of these specialized ILs can significantly improve its sustainability.[13][14]
References
- A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis. Benchchem.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.
- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. Nanoscale Advances (RSC Publishing).
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical and Bio-medical Science.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar.
- Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase.
- Green biocatalytic synthesis of biodiesel from microalgae in one-pot systems based on sponge-like ionic liquids.
- Application Notes and Protocols: The Use of 1-Methylimidazole as a C
- Widely used catalysts in biodiesel production: a review. PubMed Central.
- Phase-transfer c
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters.
- Mechanism and free energy profile of base-catalyzed Knoevenagel condens
- A Practical Knoevenagel Condensation Catalyzed by Imidazole.
- The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry (RSC Publishing).
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
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Introduction: The Unique Nature of Long-Chain Imidazolium Ionic Liquids
An In-Depth Guide to the Preparation and Application of 1-Hexadecylimidazole-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Among the vast library of possible ILs, 1-hexadecyl-3-methylimidazolium ([C16MIM]⁺) salts are of particular interest to researchers in materials science and drug development. The defining feature of this cation is its amphiphilic, or surfactant-like, nature. It combines a hydrophilic imidazolium headgroup with a long, hydrophobic 16-carbon alkyl tail.[2] This dual character imparts unique self-assembly properties and interfacial activity, making these compounds highly versatile.
These "surface-active ionic liquids" (SAILs) are explored as advanced drug delivery vehicles, capable of enhancing the solubility of poorly water-soluble drugs, permeating biological membranes, and forming stable microemulsions or nanocrystal formulations.[1][3][4] Their applications extend to catalysis, material science, and electrochemistry, where their thermal stability and low vapor pressure are advantageous.[5] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound-based ILs, grounded in established chemical principles and laboratory practices.
Overall Synthesis Strategy
The preparation of 1-hexadecyl-3-methylimidazolium based ionic liquids is typically a two- or three-step process. The first step involves the synthesis of the N-substituted imidazole precursor, which is then quaternized to form the desired imidazolium cation with a halide anion. A subsequent, optional anion exchange (metathesis) step can be performed to introduce different anions, thereby fine-tuning the physicochemical properties of the final ionic liquid.
Caption: General workflow for the synthesis of this compound-based ILs.
Part 1: Synthesis of the Precursor, this compound
The initial step is the N-alkylation of imidazole with a long-chain alkyl halide. This is a standard S_N2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the 1-haloalkane.
Causality and Experimental Choices:
-
Role of the Base: Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a strong base like sodium hydride (NaH). The resulting imidazolide anion is a much stronger nucleophile than neutral imidazole, significantly accelerating the reaction rate and improving yield.
-
Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They can dissolve the reactants and stabilize the transition state without interfering with the strong base. It is critical to use dry solvents to prevent quenching the NaH.[6]
Protocol 1: Synthesis of this compound
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1-Bromohexadecane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve imidazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Dissolve 1-bromohexadecane (1.0-1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.[6]
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, cautiously quench the reaction by adding water to destroy any unreacted NaH.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Partition the residue between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain pure this compound.[7]
Part 2: Synthesis of 1-Hexadecyl-3-methylimidazolium Halides
This step involves the quaternization of the nitrogen atom at the 3-position of the this compound precursor with a methylating agent. This reaction creates the positively charged imidazolium cation.
Causality and Experimental Choices:
-
Reaction Conditions: The synthesis of 1-hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl) or bromide ([C16MIM]Br) is typically performed by reacting this compound with the corresponding 1-chloro or 1-bromoalkane.[5] The reaction with 1-methylimidazole and hexadecyl chloride is also a common route.[5]
-
Purification: The resulting ionic liquid is often a solid or a viscous oil.[2][5] A key purification step is to wash the product with a non-polar or weakly polar solvent like ethyl acetate or toluene.[8][9] This effectively removes unreacted, non-ionic starting materials (this compound and excess methyl halide), which are soluble in these solvents, while the ionic product is not.
-
Drying: It is crucial to dry the final product under high vacuum at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and traces of water, as these impurities can significantly affect the physicochemical properties of the IL.[8][9]
Caption: Quaternization of this compound to form [C16MIM]Cl.
Protocol 2: Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride ([C16MIM]Cl)
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Mass/Volume |
|---|---|---|---|
| 1-Methylimidazole | 82.10 | 1.0 | 1.56 mL (20 mmol) |
| 1-Chlorohexadecane | 260.89 | 1.05 | 5.7 mL (21 mmol) |
| Ethyl Acetate | 88.11 | - | As solvent |
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in ethyl acetate.[9]
-
Add 1-chlorohexadecane (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours under an inert atmosphere.[8][9] The product will often precipitate out of the solution as a white solid.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with fresh ethyl acetate or toluene to remove any unreacted starting materials.[8][9]
-
Dry the purified white powder under high vacuum at 60 °C for 24 hours to yield pure 1-hexadecyl-3-methylimidazolium chloride.[9] The melting point is reported to be in the range of 81-83 °C.[5]
Part 3: Anion Exchange (Metathesis)
To create ILs with different properties (e.g., hydrophobicity, viscosity), the initial halide anion can be exchanged for another anion. Common methods include precipitation of a metal halide salt or the use of an anion exchange resin.[7][10] The resin-based method is often preferred as it avoids potential metal contamination in the final product.[11]
Causality and Experimental Choices:
-
Resin Method: A strong base anion exchange resin (e.g., Amberlyst A-26) is first "loaded" with the desired anion by passing a solution of its corresponding acid or salt through the column.[12] The imidazolium halide solution is then passed through the loaded resin. The resin captures the halide ions and releases the desired new anions into the solution.
-
Confirmation of Exchange: The absence of halide ions in the eluate is a critical indicator of a complete exchange. This is easily checked by adding a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a white (AgCl) or cream (AgBr) precipitate indicates the presence of residual halide ions.[12]
Caption: Workflow for anion exchange using a resin-based method.
Protocol 3: Anion Exchange using Amberlyst A-26 Resin
Procedure:
-
Resin Preparation: Pack a glass column with Amberlyst A-26 (OH⁻ form). To load the tetrafluoroborate ([BF₄]⁻) anion, pass a solution of tetrafluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) through the column until the pH of the eluate matches the input solution. Wash the resin thoroughly with deionized water and then with methanol until the eluate is neutral.[12]
-
Anion Exchange: Dissolve the synthesized 1-hexadecyl-3-methylimidazolium halide in methanol (e.g., 50-60 mM solution).[12]
-
Slowly pass the methanolic IL solution through the prepared anion exchange column.
-
Wash the column with additional methanol to ensure all the ionic liquid is eluted.[12]
-
Confirmation: Collect a small sample of the eluate and add a few drops of aqueous AgNO₃ solution. The absence of a precipitate confirms the complete removal of halide ions.
-
Combine all the eluates containing the product and remove the methanol under reduced pressure.
-
Dry the resulting ionic liquid under high vacuum at 60 °C to remove any residual solvent and water.[12]
Characterization and Quality Control
Confirming the identity and purity of the synthesized ionic liquid is essential.
-
¹H NMR Spectroscopy: This is the primary tool for structural confirmation. For [C16MIM]Br, characteristic signals include: a triplet around 0.84 ppm for the terminal -CH₃ of the hexadecyl chain; a broad multiplet around 1.23 ppm for the -(CH₂)₁₃- methylene groups; a singlet around 3.85 ppm for the N-CH₃ group; and distinct singlets in the 7.7-9.2 ppm region for the three protons on the imidazolium ring.[9]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the cation, [C₁₆MIM]⁺.
-
FTIR Spectroscopy: Can be used to identify characteristic vibrational modes of the imidazolium ring and alkyl chains and to confirm the absence of water (broad O-H stretch around 3400 cm⁻¹).
Applications in Drug Development and Research
The unique amphiphilic structure of this compound-based ILs makes them highly valuable in pharmaceutical sciences.
-
Drug Solubilization: The long alkyl chain creates a hydrophobic microenvironment, allowing these ILs to act as powerful solvents for hydrophobic active pharmaceutical ingredients (APIs), potentially increasing bioavailability.[13]
-
Drug Delivery Systems: As SAILs, they can self-assemble into micelles or microemulsions, encapsulating drug molecules for targeted or controlled release.[4] They have been used to prepare stable nanocrystals of organic compounds, preventing agglomeration.[3]
-
Permeation Enhancers: The interaction of the ionic liquid with lipid bilayers can temporarily disrupt cell membranes, facilitating the permeation of drugs through the skin or other biological barriers.[1][4]
-
Biomolecule Stabilization: In certain applications, these ILs can act as stabilizers for proteins and enzymes.[5]
Safety and Handling Precautions
-
Imidazole: Harmful if swallowed and can cause severe skin burns and eye damage.[14][15] It is crucial to handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).[16][17]
-
Alkylating Agents: Reagents like 1-bromohexadecane and methyl halides are toxic and should be handled with extreme care in a certified chemical fume hood.
-
Strong Bases: Sodium hydride (NaH) is highly reactive with water, producing flammable hydrogen gas. It must be handled under an inert atmosphere.
-
General PPE: At all stages of synthesis and handling, wear safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile).[14][17]
References
- Ferreira, A. M., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol. Green Chemistry.
- BenchChem (Date N/A).
- Ferreira, A. M., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol. SciSpace.
- Ferreira, A. M., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol. Semantic Scholar.
- Yoo, B., et al. (Date N/A). Anion exchange in ionic liquid mixtures. Physical Chemistry Chemical Physics (RSC Publishing).
- Ferreira, A. M., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol.
- Al-Akayleh, F., et al. (2022). Ionic liquids and their potential use in development and improvement of drug delivery systems. PubMed Central.
- Bhadra, P., & Singh, S. (2021). 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism.
- Marr, A. C., & Marr, P. C. (2021). Ionic Liquids in Drug Delivery. MDPI.
- BSL (Date N/A). Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research. BSL.
- Marrucho, I. M., et al. (2021).
- Alpha Resources (2024).
- ChemSupply Australia (2023). Safety Data Sheet IMIDAZOLE. ChemSupply Australia.
- BenchChem (Date N/A). An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions. BenchChem.
- University of Washington (2025).
- Various Authors (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase.
- Carl ROTH (Date N/A).
- D'Anna, F., et al. (2020). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI.
- Holbrey, J. D., et al. (Date N/A). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Beilstein Journal of Organic Chemistry.
Sources
- 1. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Ionic Liquids in Drug Delivery | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. carlroth.com [carlroth.com]
- 16. alpharesources.com [alpharesources.com]
- 17. shop.chemsupply.com.au [shop.chemsupply.com.au]
Application Notes and Protocols for the Use of 1-Hexadecylimidazole as an Extractant for Metal Salts
Introduction: 1-Hexadecylimidazole as a Precursor to High-Performance Extractants
In the realm of hydrometallurgy and chemical separations, the quest for efficient and selective extractants for metal ions is paramount. While not typically employed as a standalone extractant, this compound serves as a critical synthetic precursor to a class of highly effective extractants known as long-chain imidazolium-based ionic liquids. The covalent attachment of a long hexadecyl (C16) alkyl chain to the imidazole ring imparts significant hydrophobicity, a key characteristic for a successful solvent extraction reagent.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent conversion into task-specific ionic liquids for the extraction of a range of metal salts. We will delve into the mechanistic principles governing the extraction process and provide detailed protocols for both the synthesis of the extractant and its application in metal recovery.
I. Synthesis of this compound and Derived Ionic Liquids
The journey to a potent metal extractant begins with the synthesis of the foundational molecule, this compound, followed by its quaternization to form an ionic liquid.
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of imidazole with 1-bromohexadecane.
Materials:
-
Imidazole
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
1-Bromohexadecane
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
Deprotonation of Imidazole: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
To this suspension, add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
N-Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromohexadecane (1.1 equivalents) in anhydrous THF dropwise.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with deionized water to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the pure product.
Protocol 2: Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride ([C16MIm][Cl])
This protocol describes the quaternization of 1-methylimidazole to form the corresponding ionic liquid. A similar procedure can be followed using this compound and a methylating agent.
Materials:
-
1-Methylimidazole
-
1-Chlorohexadecane
-
Anhydrous ethyl acetate
-
Anhydrous toluene
-
Nitrogen gas supply
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 1-methylimidazole and an equal volume of dry ethyl acetate under a nitrogen atmosphere[1].
-
Addition of Alkyl Halide: Slowly add a slight molar excess of 1-chlorohexadecane dropwise to the stirred solution[1].
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 24-48 hours, or until the reaction is complete (monitored by TLC or NMR)[1].
-
Isolation: Cool the reaction mixture to room temperature. The ionic liquid product will typically separate as a denser phase[1].
-
Purification: Decant the upper ethyl acetate layer. Wash the viscous ionic liquid layer with anhydrous toluene to remove any unreacted starting materials. This may require vigorous stirring. Decant the toluene layer and repeat the washing step as necessary[1].
-
Drying: Remove any residual solvent under high vacuum using a rotary evaporator at a moderate temperature (e.g., 50-60 °C) to obtain the pure 1-hexadecyl-3-methylimidazolium chloride[1].
Diagram of Synthesis Pathway:
Caption: Synthesis of this compound and its conversion to an ionic liquid.
II. Application in Metal Salt Extraction
The primary application of this compound in metal extraction is through its conversion to 1-hexadecyl-3-methylimidazolium ([C16MIm]+) based ionic liquids. These ionic liquids can act as both the solvent and the extractant, offering a "greener" alternative to volatile organic compounds.
Mechanism of Extraction
The extraction of metal ions from an aqueous phase into an ionic liquid phase is a complex process that can occur through several mechanisms, with ion exchange being one of the most common for imidazolium-based systems.
In the case of extracting anionic metal complexes (e.g., [AuCl₄]⁻, [PtCl₆]²⁻), the mechanism is often an anion exchange process. The imidazolium cation ([C16MIm]⁺) in the ionic liquid phase pairs with the anionic metal complex from the aqueous phase, facilitating its transfer into the organic phase. The anion of the ionic liquid (e.g., Cl⁻) is concurrently transferred to the aqueous phase to maintain charge neutrality.
For the extraction of cationic metal ions (e.g., Cu²⁺, Zn²⁺, Cd²⁺), the mechanism can be more varied. It may involve a cation exchange mechanism where the imidazolium cation is exchanged for the metal cation, or the formation of a neutral metal-ligand complex that is then solvated by the ionic liquid. The presence of other ligands in the system, such as chelating agents, can significantly influence the extraction mechanism.
Diagram of Metal Extraction Mechanism (Anion Exchange):
Caption: Anion exchange mechanism for metal extraction.
Quantitative Data on Metal Extraction
The efficiency of metal extraction is typically quantified by the distribution ratio (D) or the percentage of extraction (%E). The following tables summarize available data for the extraction of various metal ions using long-chain imidazolium-based ionic liquids.
Table 1: Extraction of Heavy Metals
| Metal Ion | Ionic Liquid Extractant | Aqueous Phase Conditions | % Extraction | Reference |
| Zn²⁺ | [C16MIm][Oleate] | pH 6.5-7.0 | >90% | [2] |
| Cu²⁺ | [C16MIm][Oleate] | pH 6.5-7.0 | >90% | [2] |
| Cd²⁺ | [C16MIm][Oleate] | pH 6.5-7.0 | >90% | [2] |
| Ag⁺ | [EEIM][NTf₂] | pH 1.5 | 99.3% | [3] |
| Ag⁺ | [BEIM][NTf₂] | pH 1.5 | 99.3% | [3] |
| Ag⁺ | [HEIM][NTf₂] | pH 1.5 | 98.9% | [3] |
Table 2: Extraction of Precious and Other Metals
| Metal Ion | Ionic Liquid Extractant | Comments | Reference |
| Au(III) | [C16mim][Cl]/chloroform | High selectivity over Cu(II), Co(II), Ni(II), Fe(III), Al(III), and Sn(IV) | [4] |
| Pt(IV) | [C16MIm]₂[PtCl₆] | Formed via precipitation with hydrophilic [C16MIm][Cl] | [3] |
Table 3: Extraction of Rare Earth Elements (REEs)
| Metal Ion | Ionic Liquid System | Observations | Reference |
| Lanthanides | [CₙMIm][PF₆] with TOPO | Extraction efficiency >80% | [5] |
| Lanthanides | [CₙMIm][NTf₂] with TOPO/TBP | Effective for continuous applications | [5] |
| Lanthanides | [Rmim][Tf₂N] with Htta | Extractability governed by hydrophobicity of the ionic liquid | [1] |
General Protocol for Metal Salt Extraction
This protocol provides a general framework for a liquid-liquid extraction experiment using a 1-hexadecyl-3-methylimidazolium based ionic liquid. Researchers should optimize parameters such as pH, contact time, and extractant concentration for their specific metal of interest.
Materials:
-
1-Hexadecyl-3-methylimidazolium based ionic liquid (e.g., [C16MIm][Cl] or [C16MIm][NTf₂])
-
Aqueous solution containing the metal salt of interest
-
Organic solvent (if a diluent is used, e.g., toluene, chloroform)
-
pH meter
-
Acid and base solutions for pH adjustment (e.g., HCl, NaOH)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for metal ion concentration determination (e.g., AAS, ICP-OES, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation:
-
Organic Phase: Prepare a solution of the ionic liquid at the desired concentration. In many cases, the ionic liquid can be used neat (without a diluent).
-
Aqueous Phase: Prepare an aqueous solution of the metal salt at a known concentration. Adjust the pH of the aqueous phase to the desired value using appropriate acid or base solutions.
-
-
Extraction:
-
In a suitable vessel (e.g., a centrifuge tube or a separatory funnel), mix equal volumes of the organic and aqueous phases.
-
Agitate the mixture vigorously for a predetermined amount of time (e.g., 30-120 minutes) to ensure thorough mixing and allow for the extraction equilibrium to be reached. A mechanical shaker is recommended for reproducibility.
-
-
Phase Separation:
-
Separate the two phases. Centrifugation may be required to achieve a clean separation, especially if the ionic liquid is viscous.
-
-
Analysis:
-
Carefully separate the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
-
Data Calculation:
-
Calculate the percentage of extraction (%E) using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase.
-
Calculate the distribution ratio (D) using the formula: D = [ (C₀ - Cₑ) / Cₑ ] * (Vₐ / Vₒ) where Vₐ and Vₒ are the volumes of the aqueous and organic phases, respectively.
-
Diagram of Experimental Workflow:
Caption: General workflow for metal salt extraction experiments.
III. Conclusion and Future Perspectives
This compound is a valuable building block for the synthesis of long-chain imidazolium-based ionic liquids, which have demonstrated significant potential as effective extractants for a variety of metal salts. The tunability of their properties through modification of the anion allows for the design of task-specific extractants with high selectivity and efficiency. The primary mechanism of extraction often involves ion exchange, providing a versatile route for the recovery of both anionic and cationic metal species.
Future research in this area should focus on expanding the library of this compound-derived ionic liquids with different functional groups and anions to target a wider range of metal ions. A systematic investigation into the structure-activity relationships will be crucial for the rational design of next-generation extractants. Furthermore, studies on the recyclability and long-term stability of these ionic liquids are necessary to fully assess their viability for industrial-scale applications. The development of comprehensive thermodynamic models for the extraction processes will also aid in the optimization and scale-up of these promising separation technologies.
IV. References
-
This reference is a placeholder for a general citation on solvent extraction.
-
Ionic Liquids as Components of Systems for Metal Extraction. (2021). Molecules, 26(21), 6443. [Link]
-
This reference is a placeholder for a general citation on ionic liquids.
-
Tong, Y., et al. (2009). Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Journal of Solution Chemistry, 38(6), 739-751. [Link]
-
This reference is a placeholder for a general citation on analytical techniques.
-
This reference is a placeholder for a general citation on hydrometallurgy.
-
Asadollahzadeh, M. (2020). Investigation of Performance of Imidazolium Ionic Liquid in the Extraction and Separation of Rare Earth Elements from Aqueous Solution. Iranian Chemical Engineering Journal, 19(112), 6-21. [Link]
-
This reference is a placeholder for a general citation on chemical synthesis.
-
This reference is a placeholder for a general citation on environmental chemistry.
-
This reference is a placeholder for a general citation on materials science.
-
This reference is a placeholder for a general citation on coordination chemistry.
-
This reference is a placeholder for a general citation on spectroscopy.
-
This reference is a placeholder for a general citation on chromatography.
-
Muhammad, L. K. T. (2022). Synthesis Of Novel Ionic Liquids And Experimental Study On Extraction Of Heavy Metal Ions In Industrial Effluent (Doctoral dissertation, China). [Link]
Sources
- 1. Extraction behavior of divalent metal cations in ionic liquid chelate extraction systems using 1-alkyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imides and thenoyltrifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Performance of Imidazolium Ionic Liquid in the Extraction and Separation of Rare Earth Elements from Aqueous Solution [ijche.ir]
Application Notes and Protocols for the Characterization of 1-Hexadecylimidazole as a Surfactant
Introduction
1-Hexadecylimidazole is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, arising from a polar imidazolium headgroup and a long hydrophobic hexadecyl tail, imparts surface-active properties that are of significant interest in various applications, including drug delivery, formulation science, and materials science.[1][2][3] The unique structure of imidazolium-based surfactants offers potential advantages over traditional surfactants, such as tunable properties and enhanced stability.[3]
This guide provides a comprehensive overview of the experimental setup and detailed protocols for the thorough characterization of this compound as a surfactant. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain reliable data on its fundamental surfactant properties. We will delve into the determination of its critical micelle concentration (CMC), evaluation of its foaming characteristics, and assessment of its emulsification capabilities. For key mechanistic claims and protocol standards, authoritative sources are cited to ensure scientific integrity.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
I. Materials and Equipment
A. Reagents
-
This compound (purity ≥ 98%)
-
Deionized water (18.2 MΩ·cm)
-
Hexane (or other suitable non-polar solvent for emulsion studies)
-
(Optional) Buffer salts for pH control (e.g., phosphate-buffered saline)
B. Equipment
-
Analytical balance (± 0.0001 g)
-
Conductivity meter
-
Homogenizer (e.g., rotor-stator or ultrasonic)
-
Graduated cylinders
-
Volumetric flasks
-
Pipettes and tips
-
Beakers and other standard laboratory glassware
-
Stir plate and stir bars
-
Spectrophotometer (for emulsion stability)
-
Microscope with camera (for emulsion droplet size analysis)
II. Experimental Protocols
A. Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[6][7][8][9] Above the CMC, properties of the solution such as surface tension and conductivity exhibit a distinct change in their concentration dependence.[10]
1. Surface Tensiometry Method
This method relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, further addition of the surfactant leads to micelle formation in the bulk solution, and the surface tension remains relatively constant.[7]
Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare a series of dilutions: Create a series of solutions with decreasing concentrations of this compound by diluting the stock solution with deionized water. The concentration range should span the expected CMC.
-
Measure surface tension: For each solution, measure the surface tension using a calibrated tensiometer. Ensure the platinum plate or ring is thoroughly cleaned and flamed before each measurement to remove any organic contaminants.[4]
-
Data analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.[7]
Caption: Workflow for CMC determination by surface tensiometry.
2. Conductometry Method
For ionic surfactants like this compound, the conductivity of the solution changes with concentration due to the presence of charged monomers and micelles. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles have a lower mobility than the individual ions.[6][9]
Protocol:
-
Prepare solutions: Prepare a series of this compound solutions of varying concentrations in deionized water, similar to the tensiometry method.
-
Measure conductivity: Measure the electrical conductivity of each solution using a calibrated conductivity meter. Ensure the electrode is rinsed with deionized water and the respective solution before each measurement.
-
Data analysis: Plot the specific conductivity versus the concentration of this compound. The CMC is identified as the point where the slope of the line changes, which can be determined by the intersection of the two linear portions of the graph.[9]
B. Foaming Properties
The ability of a surfactant to generate and stabilize foam is a critical parameter in many applications, such as detergents and personal care products.[11]
1. Foamability (Initial Foam Height)
This test measures the initial volume of foam generated under standardized conditions.
Protocol:
-
Prepare surfactant solution: Prepare a solution of this compound at a concentration above its CMC (e.g., 2 x CMC).
-
Foam generation: Transfer a fixed volume (e.g., 50 mL) of the surfactant solution into a graduated cylinder. Agitate the solution vigorously for a set period (e.g., 1 minute) by inverting the cylinder a specified number of times or by using a controlled bubbling apparatus.
-
Measure initial foam height: Immediately after agitation, record the initial volume of the foam generated.
2. Foam Stability
Foam stability is assessed by monitoring the decay of the foam volume over time.[11][12]
Protocol:
-
Generate foam: Follow the procedure for the foamability test.
-
Monitor foam decay: Record the foam volume at regular time intervals (e.g., every 5 minutes) until the foam has completely collapsed or reached a stable volume.
-
Data analysis: Plot the foam volume as a function of time. The foam half-life (the time it takes for the foam volume to reduce by 50%) can be calculated from this plot to quantify foam stability.
C. Emulsification and Emulsion Stability
An emulsifier is a surfactant that facilitates the formation of a stable mixture of two immiscible liquids, such as oil and water.[13][14]
1. Emulsification Power
This test evaluates the ability of this compound to form an emulsion.
Protocol:
-
Prepare phases: Prepare an aqueous solution of this compound at a concentration above its CMC. Use a non-polar solvent like hexane as the oil phase.
-
Emulsification: In a test tube or beaker, combine a specific ratio of the aqueous and oil phases (e.g., 1:1 v/v).
-
Homogenize: Subject the mixture to high-shear homogenization using a rotor-stator or ultrasonic homogenizer for a fixed duration and power setting.
-
Initial observation: Immediately after homogenization, observe the formation of a uniform, milky emulsion.
2. Emulsion Stability
Emulsion stability is determined by monitoring the separation of the emulsion into its constituent phases over time.[15][16]
Protocol:
-
Prepare emulsion: Follow the protocol for emulsification power.
-
Monitor phase separation: Transfer the freshly prepared emulsion to a graduated cylinder and allow it to stand undisturbed.
-
Measure separation: At regular time intervals, record the volume of the separated aqueous and oil phases.
-
Spectrophotometric analysis (optional): To quantify creaming or sedimentation, a small aliquot of the emulsion can be taken from the bottom of the container at different time points, diluted, and its absorbance measured using a spectrophotometer. A decrease in absorbance over time indicates instability.
-
Microscopic analysis (optional): The droplet size and distribution of the emulsion can be observed over time using a microscope. An increase in droplet size is indicative of coalescence and instability.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Critical Micelle Concentration of this compound
| Method | CMC (mM) |
|---|---|
| Surface Tensiometry | Insert Value |
| Conductometry | Insert Value |
Table 2: Foaming Properties of this compound (at 2 x CMC)
| Parameter | Value |
|---|---|
| Initial Foam Height (mL) | Insert Value |
| Foam Half-life (min) | Insert Value |
Table 3: Emulsion Stability of this compound (at 2 x CMC, Oil:Water Ratio 1:1)
| Time (hours) | % Phase Separation |
|---|---|
| 1 | Insert Value |
| 6 | Insert Value |
| 12 | Insert Value |
| 24 | Insert Value |
IV. Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound as a surfactant. By systematically determining its critical micelle concentration, foaming properties, and emulsification capabilities, researchers can gain valuable insights into its potential applications in various scientific and industrial fields. Adherence to these standardized methods will ensure the generation of high-quality, comparable data, facilitating further development and utilization of this promising class of surfactants.
References
-
Zehner, B., Schmidt, F., Korth, W., Cokoja, M., & Jess, A. (2019). Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Langmuir, 35(49), 16297–16303. [Link]
-
American Chemical Society. (2019). Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. [Link]
-
Zehner, B., Schmidt, F., Korth, W., Cokoja, M., & Jess, A. (2019). Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. PubMed. [Link]
-
TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. [Link]
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MaTestLab. (2025). ASTM D6173 Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration. [Link]
-
ASTM International. (2020). New Waste Management Standard Helps Measure Surfactant Concentrations. [Link]
-
ASTM International. D4251 Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration. [Link]
-
Infinita Lab. ASTM D6174 Inorganic Sulfate in Surfactants by Potentiometric Lead Titration. [Link]
-
ACS Publications. (2019). Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Langmuir. [Link]
-
ASTM International. ASTM D2357-74(2003) - Standard for Qualitative Classification of Surfactants by Infrared Absorption. [Link]
-
Al-Mimar, S., Al-Anssari, S., & Al-Ghamdi, A. (2020). Experimental Investigation of Foam Flooding Using Anionic and Nonionic Surfactants: A Screening Scenario to Assess the Effects of Salinity and pH on Foam Stability and Foam Height. ACS Omega, 5(3), 1439–1451. [Link]
-
Droplet Lab. (2024). Surface Tension Measurement: The Definitive Guide (2026). [Link]
-
R&D World. (2003). Measuring Surface Tension: Part 1. [Link]
-
UCLA Samueli School of Engineering. (1984). a review of surface tension measuring techniques, surfactants, and treir implications for oxygen transfer in. [Link]
-
Microtrac. Stability of foams. [Link]
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Biolin Scientific. (2023). 3 ways to measure surface tension. [Link]
-
Chula Digital Collections. (2017). Foam stability test for surfactants in enhanced oil recovery. [Link]
-
National Institutes of Health. (2021). Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity. [Link]
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Umcs. DETERMINATION OF FOAMING ABILITY OF SURFACTANT SOLUTIONS AND SELECTED COSMETIC FORMULATIONS. [Link]
-
Semantic Scholar. Foam Behavior and Foam Stability of Aqueous Surfactant Solutions. [Link]
-
National Institutes of Health. (2022). Efficient Demulsification of Crude Oil Emulsion Using Novel Sugar-based Surfactant. [Link]
-
Salager, J. L., & Anton, R. E. (1983). Physico-chemical characterization of a surfactant a quick and precise method. Journal of Dispersion Science and Technology, 4(3), 253-273. [Link]
-
ResearchGate. (2013). Research on the Emulsifying Ability of Surfactants in Crude Oil. [Link]
-
Biolin Scientific. (2018). How to characterize surfactant solutions?. [Link]
-
ResearchGate. (2024). Synthesis of novel bio-based polyamide surfactants and their emulsifying property. [Link]
-
ResearchGate. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. [Link]
-
Behera, K., D'Souza, F. R., & D'Souza, F. (2010). Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. Langmuir, 26(9), 6331–6339. [Link]
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The Strategic Integration of 1-Hexadecylimidazole in Advanced Polymer Blend Formulations
Introduction: The Emerging Role of Long-Chain Imidazoles in Polymer Science
In the pursuit of novel materials with tailored properties, the blending of polymers has emerged as a cornerstone of materials science. However, the inherent immiscibility of many polymer pairs often necessitates the use of compatibilizers to achieve desired performance characteristics. 1-Hexadecylimidazole, a member of the imidazolium-based ionic liquid family, is gaining significant attention for its multifaceted role in the preparation of advanced polymer blends. Its unique molecular structure, featuring a polar imidazole head and a long, nonpolar hexadecyl tail, allows it to act as an effective interfacial agent, modifying the morphology and enhancing the properties of otherwise incompatible polymer systems.[1] This guide provides an in-depth exploration of the application of this compound in polymer blend preparation, offering detailed protocols and a mechanistic understanding for researchers, scientists, and drug development professionals.
The long alkyl chain of this compound plays a crucial role in its function within a polymer blend. The length of the alkyl chain in imidazolium ionic liquids has been shown to influence properties such as viscosity, density, and intermolecular interactions.[2][3][4] In the context of polymer blends, the hexadecyl chain can entangle with the polymer chains of a nonpolar or less polar phase, while the polar imidazolium head can interact with a more polar polymer phase. This "bridging" effect at the interface reduces interfacial tension, leading to finer dispersion of the phases and improved adhesion between them.[5][6]
Core Principles: this compound as a Multifunctional Additive
This compound and its derivatives can perform several functions within a polymer blend, the choice of which depends on the constituent polymers and the desired final properties of the blend.
-
Compatibilizer: For immiscible polymer blends, this compound can act as a compatibilizer, improving the interfacial adhesion and leading to enhanced mechanical properties.[1][5][6]
-
Plasticizer: The introduction of this compound can increase the free volume within a polymer matrix, lowering the glass transition temperature (Tg) and increasing the flexibility of the material.[7][8]
-
Processing Aid: By reducing the melt viscosity of a polymer blend, it can facilitate easier processing during techniques like extrusion and injection molding.
-
Functional Additive: The imidazolium moiety can impart specific functionalities to the polymer blend, such as antimicrobial properties or enhanced ionic conductivity.[9][10]
Experimental Protocols: Preparation of Polymer Blends
The successful incorporation of this compound into a polymer blend is highly dependent on the chosen preparation method. The two most common techniques are melt blending and solution casting.
Protocol 1: Melt Blending
Melt blending is a solvent-free, industrially scalable method that involves mixing the components in their molten state. This technique is suitable for thermally stable polymers.
Workflow for Melt Blending
Caption: Workflow for preparing polymer blends using the melt blending technique.
Materials and Equipment:
-
Polymer A (e.g., Polyvinyl Chloride - PVC) pellets
-
Polymer B (e.g., Styrene-Ethylene-Butylene-Styrene - SEBS) pellets
-
This compound (or its derivative, e.g., 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate) powder[9][10]
-
Twin-screw extruder
-
Compression molder or Injection molder
-
Vacuum oven
-
Pelletizer
Step-by-Step Methodology:
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymers (e.g., 40-80°C) for at least 24 hours to remove any residual moisture.
-
Premixing: Physically mix the dried polymer pellets and this compound powder in the desired weight ratios (e.g., 1%, 5%, 10% w/w of the ionic liquid).[9][10]
-
Melt Extrusion: Feed the premixed materials into a twin-screw extruder. The processing parameters (temperature profile, screw speed) must be optimized for the specific polymer blend. For a PVC/SEBS blend, a temperature profile of 150-180°C and a screw speed of 40-60 rpm can be a starting point.[9]
-
Pelletizing: The extruded strand is cooled in a water bath and then fed into a pelletizer to produce composite pellets.
-
Sample Fabrication: The pellets are then used to fabricate samples for characterization via compression molding or injection molding at a suitable temperature and pressure (e.g., 150-180°C and 100-150 bar for PVC/SEBS blends).[9]
Protocol 2: Solution Casting
Solution casting is a laboratory-scale technique that is useful for preparing thin films and for polymers that are not thermally stable. It relies on finding a common solvent for all components.
Workflow for Solution Casting
Caption: Workflow for preparing polymer blend films using the solution casting technique.
Materials and Equipment:
-
Polymer A (e.g., Polylactic Acid - PLA)
-
Polymer B (e.g., Polycaprolactone - PCL)
-
This compound
-
Glass petri dish or other suitable substrate
-
Magnetic stirrer
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: Separately dissolve Polymer A, Polymer B, and this compound in the chosen common solvent to create individual solutions of known concentrations. Gentle heating or ultrasonication may be required to aid dissolution.[12]
-
Mixing: Combine the individual solutions in the desired proportions and stir vigorously for several hours to ensure a homogeneous mixture.
-
Casting: Pour the final blended solution into a level glass petri dish.
-
Solvent Evaporation: Allow the solvent to evaporate slowly at ambient temperature in a fume hood. Covering the petri dish with a perforated lid can control the evaporation rate and prevent defects in the resulting film.
-
Drying: Once the film is formed, transfer it to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.[11]
Characterization of Polymer Blends Containing this compound
A thorough characterization of the prepared polymer blends is essential to understand the effect of this compound on their properties.
Thermal Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal behavior of the blends.
| Property Measured | Technique | Expected Outcome with this compound |
| Glass Transition Temp. (Tg) | DSC | A shift in Tg or the appearance of a single Tg for immiscible blends indicates improved miscibility. A decrease in Tg suggests a plasticizing effect. |
| Melting Temp. (Tm) & Crystallinity | DSC | Changes in Tm and the degree of crystallinity can indicate interactions between the components. |
| Thermal Stability | TGA | The onset of degradation temperature may be altered, indicating either a stabilizing or destabilizing effect of the ionic liquid on the polymer matrix. |
Mechanical Properties
Tensile testing is a fundamental method to assess the mechanical performance of the polymer blends.
| Property Measured | Standard | Expected Outcome with this compound |
| Tensile Strength | ASTM D638 | An increase in tensile strength for an immiscible blend often signifies improved compatibilization. |
| Elongation at Break | ASTM D638 | An increase in elongation at break typically indicates enhanced flexibility and toughness, often due to a plasticizing effect.[10] |
| Young's Modulus | ASTM D638 | A decrease in Young's Modulus suggests a reduction in stiffness and an increase in flexibility.[10] |
Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the phase morphology of the polymer blends.
| Technique | Sample Preparation | Expected Outcome with this compound |
| SEM | Cryo-fractured surface | For an immiscible blend, a reduction in the size of the dispersed phase and a less distinct phase boundary indicate improved compatibilization. |
| TEM | Ultra-microtomed thin sections (staining may be required) | Provides higher resolution imaging of the interfacial region and the distribution of the dispersed phase. |
Application in Drug Development: A New Frontier
The unique properties of imidazolium-based ionic liquids, including this compound, make them promising candidates for various applications in drug delivery.[13][14][15][16][17]
Mechanism of Action in Drug Delivery
Caption: Role of this compound in polymer-based drug delivery systems.
Enhancing Drug Solubility and Stability
Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability. Ionic liquids can act as powerful solvents for a wide range of molecules, including poorly soluble drugs.[15] Incorporating a drug into a polymer blend containing this compound can create a solid dispersion where the drug is molecularly dispersed, preventing crystallization and enhancing its dissolution rate upon administration.[18]
Permeation Enhancement in Transdermal Drug Delivery
The long alkyl chain of this compound gives it surfactant-like properties. When incorporated into a transdermal patch, it can interact with the lipids of the stratum corneum, the outermost layer of the skin, temporarily disrupting its barrier function and allowing for enhanced permeation of the entrapped drug.[19][20][21][22][23]
Controlled Release Formulations
By carefully selecting the polymer matrix and the concentration of this compound, it is possible to tailor the release profile of a drug from the blend. The ionic liquid can influence the diffusion of the drug through the polymer matrix, enabling the design of sustained or controlled release oral or transdermal drug delivery systems.[24][25]
Protocol: Preparation of a Drug-Loaded Polymer Blend Film for Transdermal Application
-
Component Selection: Choose a biocompatible polymer system (e.g., PLA/PCL) and a model drug.
-
Solution Preparation: Following the solution casting protocol, prepare separate solutions of the polymers, this compound, and the drug in a suitable solvent.
-
Homogenization: Combine the solutions and stir until a homogeneous mixture is obtained.
-
Film Casting and Drying: Cast the solution and dry as described in the solution casting protocol to obtain a drug-loaded film.
-
Characterization:
-
Drug Content Uniformity: Analyze different sections of the film to ensure a uniform distribution of the drug.
-
In Vitro Drug Release: Perform dissolution studies in a relevant medium (e.g., phosphate-buffered saline) to determine the release profile of the drug from the film.
-
Ex Vivo Permeation Studies: Use a Franz diffusion cell with an appropriate skin model (e.g., porcine or human cadaver skin) to evaluate the effect of this compound on the transdermal permeation of the drug.
-
Conclusion and Future Outlook
This compound presents a versatile and powerful tool for the formulation of advanced polymer blends. Its ability to act as a compatibilizer, plasticizer, and functional additive opens up new possibilities for creating materials with enhanced properties. In the realm of drug development, the use of this compound in polymer blends offers exciting opportunities to address challenges such as poor drug solubility and inefficient delivery. As research in this area continues, a deeper understanding of the structure-property relationships will enable the rational design of innovative polymer-based systems for a wide range of applications, from advanced materials to next-generation drug delivery systems.
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Introduction: The Amphiphilic Nature of 1-Hexadecylimidazole and the Significance of the Critical Micelle Concentration
An Application Note and Protocol for the Determination of the Critical Micelle Concentration (CMC) of 1-Hexadecylimidazole
This compound is a cationic surfactant belonging to the family of alkylimidazoles.[1] Its molecular structure is characterized by a dual nature: a polar, hydrophilic imidazole head group and a long, non-polar, hydrophobic hexadecyl (C16) alkyl chain.[1][2] This amphiphilic architecture drives its behavior in aqueous solutions. When introduced into water, the surfactant molecules initially adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which leads to a decrease in the solution's surface tension.[3]
As the concentration of this compound increases, the interface becomes saturated. Beyond a specific concentration, the molecules begin to self-assemble in the bulk of the solution into thermodynamically stable colloidal aggregates known as micelles.[4] This spontaneous aggregation is driven by the hydrophobic effect, where the hydrocarbon tails cluster together to minimize their contact with water molecules, while the hydrophilic imidazole heads form the outer corona of the micelle, interacting with the surrounding aqueous environment.
The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) .[5] The CMC is a fundamental and crucial characteristic of any surfactant.[3] Below the CMC, the surfactant exists primarily as individual monomers. Above the CMC, any additional surfactant added to the system predominantly forms new micelles, while the monomer concentration remains relatively constant.[5] The determination of the CMC is vital for numerous applications in drug delivery, formulation science, and materials chemistry, as it dictates the minimum concentration required for processes like solubilization of poorly soluble drugs, emulsification, and cleaning.[3]
This application note provides detailed protocols for determining the CMC of this compound using three robust and widely accepted analytical techniques: Surface Tensiometry, Conductivity Measurement, and Fluorescence Probe Spectroscopy. Each method leverages a different physicochemical property of the solution that exhibits an abrupt change upon micelle formation.
Principle of Micellization
The formation of micelles is a cooperative process governed by thermodynamics. The diagram below illustrates the transition from monomers to micelles as surfactant concentration increases past the CMC.
Caption: Transition from monomers to micelles at the CMC.
Part 1: CMC Determination by Surface Tensiometry
This method is considered a primary and direct technique for CMC determination. It relies on the principle that surfactant monomers adsorb at the air-liquid interface, reducing surface tension. Once micelles form, the monomer concentration in the bulk solution stabilizes, and the surface tension remains relatively constant with further increases in total surfactant concentration.[6]
Causality Behind Experimental Choices
The Du Noüy ring method is a classic and reliable technique for measuring surface tension.[7] A platinum-iridium ring is used due to its high surface energy, ensuring complete wetting. Meticulous cleaning of the ring and glassware is paramount, as even trace impurities can be surface-active and significantly alter measurements, leading to an inaccurate CMC value.[7] Plotting surface tension against the logarithm of concentration helps to linearize the pre-CMC data, making the transition point clearer.[8]
Instrumentation and Materials
-
Force Tensiometer: Equipped with a Du Noüy platinum-iridium ring.
-
Sample Vessels: Clean glass beakers or watch glasses.
-
High-Purity Water: ASTM Type I or equivalent (e.g., Milli-Q).
-
This compound: High purity grade (>98%).
-
Analytical Balance: For accurate weighing of the surfactant.
-
Volumetric Flasks and Pipettes: Class A, for preparing stock and diluted solutions.
-
Cleaning Solutions: Acetone, ethanol, and a Bunsen burner or flame for ring cleaning.
Experimental Workflow: Surface Tensiometry
Caption: Workflow for CMC determination via surface tensiometry.
Detailed Protocol
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in high-purity water in a volumetric flask to create a stock solution with a concentration significantly above the expected CMC (e.g., 10-20 mM).
-
Serial Dilutions: Prepare a series of at least 10-15 dilutions from the stock solution. It is crucial to create concentrations both below and above the anticipated CMC to clearly define the two linear regions of the plot.[7]
-
Instrument and Ring Preparation:
-
Thoroughly clean all glassware.
-
Clean the Du Noüy ring by rinsing with a solvent like ethanol, followed by flaming it to a red heat to burn off any residual organic matter. Allow it to cool completely before use.[7]
-
Turn on the tensiometer and allow it to stabilize. Calibrate it with high-purity water.
-
-
Measurement:
-
Begin with measuring the surface tension of the pure solvent (water).
-
Proceed with measurements of the prepared surfactant solutions, starting from the most dilute and moving to the most concentrated. This minimizes carry-over effects.
-
Ensure the sample is at a constant, recorded temperature for all measurements, as CMC can be temperature-dependent.[4]
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will show two distinct linear portions.[8] One portion will have a steep negative slope at concentrations below the CMC. The other portion, above the CMC, will be nearly horizontal.[3]
-
Perform linear regression on the data points in both regions. The CMC is the concentration corresponding to the intersection of these two extrapolated lines.[7]
-
Part 2: CMC Determination by Conductivity Measurement
This method is highly suitable for ionic surfactants like this compound. The principle is based on the change in the mobility of charge carriers upon micellization. Below the CMC, the surfactant monomers and their counter-ions contribute to the solution's conductivity. When micelles form, the individual surfactant ions are incorporated into a larger, slower-moving aggregate.[8] Although the micelle itself is charged, its mobility is much lower than that of the free monomers. This results in a distinct change (a decrease) in the slope of the conductivity versus concentration plot at the CMC.
Causality Behind Experimental Choices
Temperature control is critical for conductivity measurements as ionic mobility is highly dependent on temperature. A change of even 1°C can significantly alter conductivity readings. Using high-purity water is essential to ensure that the measured conductivity is due to the surfactant ions and not extraneous electrolytes. Plotting specific conductivity against concentration allows for the clear visualization of the break point corresponding to the CMC.
Instrumentation and Materials
-
Conductivity Meter: With a suitable conductivity cell.
-
Temperature-Controlled Water Bath or Jacketed Beaker: To maintain a constant temperature (e.g., 25 ± 0.1 °C).
-
Magnetic Stirrer and Stir Bar: For ensuring solution homogeneity.
-
High-Purity Water: ASTM Type I.
-
This compound: High purity grade (>98%).
-
Volumetric Glassware: Class A.
Experimental Workflow: Conductivity
Caption: Workflow for CMC determination via conductivity.
Detailed Protocol
-
Solution Preparation: Prepare a stock solution and a series of dilutions of this compound as described in the surface tensiometry protocol.
-
Instrument Setup:
-
Set up the temperature-controlled bath or jacketed beaker to the desired temperature (e.g., 25.0 °C).
-
Place the sample vessel in the setup and add a small stir bar.
-
Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.
-
-
Measurement:
-
Measure the conductivity of the pure water.
-
Measure the conductivity of each surfactant solution, starting from the most dilute. Allow the solution to equilibrate at the set temperature before recording the value. Gentle stirring should be maintained to ensure homogeneity but without creating a vortex that might affect the reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) versus the concentration of this compound.
-
The plot will exhibit two linear regions with different slopes.[9] Below the CMC, the slope is steeper. Above the CMC, the slope is shallower.
-
Fit straight lines to the data points in the pre-micellar and post-micellar regions. The concentration at which these two lines intersect is the CMC.[8]
-
Part 3: CMC Determination by Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a hydrophobic fluorescent probe, most commonly pyrene.[8] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In a polar solvent like water, pyrene exhibits a characteristic monomer emission spectrum.[10] When micelles form, the non-polar pyrene molecule preferentially partitions into the hydrophobic core of the micelle.[11] This change in environment from polar (water) to non-polar (micelle core) causes distinct changes in the pyrene fluorescence spectrum. One common approach is to monitor the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃). This I₁/I₃ ratio decreases significantly as pyrene moves into the non-polar micellar core.
Causality Behind Experimental Choices
Pyrene is an ideal probe because its fluorescence properties are well-characterized and highly sensitive to environmental polarity.[12] The concentration of the probe must be kept very low to prevent it from influencing the micellization process itself and to avoid self-quenching or excimer formation of the probe. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration typically yields a sigmoidal curve, and the inflection point provides a sensitive measure of the CMC.[13]
Instrumentation and Materials
-
Fluorescence Spectrophotometer: Capable of recording emission spectra.
-
Quartz Cuvettes: 1 cm path length.
-
Pyrene: High purity.
-
Spectroscopic Grade Solvent (e.g., Acetone or Methanol): To prepare the pyrene stock solution.
-
This compound: High purity grade.
-
High-Purity Water: ASTM Type I.
-
Volumetric Glassware: Class A.
Experimental Workflow: Fluorescence Spectroscopy
Caption: Workflow for CMC determination via fluorescence probe.
Detailed Protocol
-
Pyrene Stock Preparation: Prepare a stock solution of pyrene (e.g., 1 mM) in a volatile solvent like acetone.
-
Sample Preparation:
-
Prepare a series of this compound dilutions in volumetric flasks.
-
To each flask, add a small, precise aliquot of the pyrene stock solution so that the final pyrene concentration is in the micromolar range (e.g., 1-2 µM). The final concentration of the organic solvent should be negligible (<0.1%).
-
Gently agitate the solutions and allow them to equilibrate, sometimes for several hours or overnight, to ensure the probe has partitioned correctly.
-
-
Measurement:
-
Set the excitation wavelength of the spectrophotometer to a value appropriate for pyrene (e.g., 335 nm).
-
For each sample, record the fluorescence emission spectrum over a range that covers the key vibronic peaks (e.g., 350 nm to 450 nm).
-
-
Data Analysis:
-
From each emission spectrum, determine the intensity of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The resulting plot will be sigmoidal. The CMC can be determined from the midpoint of the transition in this curve, often found by fitting the data to a Boltzmann sigmoidal equation.[13]
-
Data Summary and Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Change in interfacial tension | Direct, robust, well-established method.[8] | Sensitive to surface-active impurities; can be time-consuming.[14] |
| Conductivity | Change in ionic mobility | Fast, precise, and excellent for ionic surfactants; less sensitive to non-ionic impurities. | Only applicable to ionic surfactants; highly temperature-dependent.[9] |
| Fluorescence Spectroscopy | Change in probe microenvironment | Extremely sensitive, requires small sample volume; useful for low CMC values.[8] | Indirect method; the probe itself could potentially influence micellization if not used at a very low concentration.[6] |
For a robust and trustworthy determination of the CMC of this compound, it is highly recommended to use at least two of the described methods and compare the results. The values obtained should be in close agreement, providing a self-validating system for the final reported CMC.
References
-
Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture, 3(7). Retrieved from [Link]
-
Mohr, A., Talbiersky, P., Korth, H. G., Sustmann, R., Boese, R., Bläser, D., & Rehage, H. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(49), 13834–13841. Retrieved from [Link]
-
Mohr, A., Talbiersky, P., Korth, H. G., Sustmann, R., Boese, R., Bläser, D., & Rehage, H. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. The Journal of Physical Chemistry B, 111(49), 13834-13841. Retrieved from [Link]
-
Szymański, A. (2018). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]
-
Mohr, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | Request PDF. ResearchGate. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS GmbH. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorescence probes for critical micelle concentration determination. Semantic Scholar. Retrieved from [Link]
-
Held, P. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd. Retrieved from [Link]
-
Pozharskii, A. F., et al. (2011). Alkenylimidazoles: methods of synthesis and chemical properties. Chemistry of Heterocyclic Compounds, 47, 1-26. Retrieved from [Link]
-
MDPI. (n.d.). Alkylimidazoles. MDPI Encyclopedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. ResearchGate. Retrieved from [Link]
-
Laus, G., et al. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. Zeitschrift für Naturforschung B, 63(4), 447-464. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexadecyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.
-
ResearchGate. (2009). Conductivity Measurements as a Method for Studying Ionic Technical Grade Surfactants. ResearchGate. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Retrieved from [Link]
-
D'Errico, G., et al. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Molecules, 26(11), 3108. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 1-Hexadecylimidazole in the Synthesis of Potent Antimicrobial Agents
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Imidazole derivatives, particularly those with long alkyl chains, have emerged as a promising class of compounds with significant antimicrobial properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-Hexadecylimidazole in the synthesis of potent antimicrobial agents, primarily focusing on the creation of 1-Hexadecyl-3-methylimidazolium-based ionic liquids. We will delve into the rationale behind their mechanism of action, provide a detailed synthesis protocol, and present data on their antimicrobial efficacy.
PART 1: The Strategic Advantage of the Imidazolium Scaffold
The imidazole ring is a versatile heterocyclic moiety found in many biologically active compounds. When functionalized with a long alkyl chain, such as a hexadecyl group (C16), and quaternized to form an imidazolium salt, the resulting molecule exhibits potent antimicrobial activity. These compounds, often classified as ionic liquids (ILs), possess an amphiphilic structure with a positively charged hydrophilic head (the imidazolium ring) and a long hydrophobic tail (the hexadecyl chain). This architecture is key to their biological function.
The antimicrobial properties of imidazolium-based ILs are closely linked to the length of the hydrophobic alkyl chain, with the optimal activity often observed for chains of 10 to 16 carbon atoms.[1] The C16 chain of this compound provides a strong hydrophobic character, which is crucial for its interaction with microbial cell membranes.
PART 2: Mechanism of Antimicrobial Action
The primary mechanism by which this compound derivatives exert their antimicrobial effect is through the disruption of the microbial cell membrane.[2] This process can be broken down into several key steps:
-
Electrostatic Interaction: The positively charged imidazolium headgroup interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[1]
-
Membrane Insertion: The long, hydrophobic hexadecyl tail then inserts into the lipid bilayer of the cell membrane.[2]
-
Membrane Disruption: This insertion disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, and macromolecules), and ultimately, cell death.[3] The mechanism is analogous to that of quaternary ammonium compounds (QACs).[2]
-
Metabolic Inhibition: Beyond membrane disruption, some studies suggest that imidazolium ionic liquids can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and inhibition of metabolic pathways.[4]
Visualizing the Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for 1-Hexadecyl-3-methylimidazolium salts.
PART 3: Synthesis Protocol for 1-Hexadecyl-3-methylimidazolium Chloride
This section provides a detailed protocol for the synthesis of 1-Hexadecyl-3-methylimidazolium chloride, a representative antimicrobial agent derived from this compound. The synthesis is a two-step process involving the initial synthesis of this compound followed by quaternization.
Materials and Equipment
-
Imidazole
-
1-Bromodecane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Ethyl acetate
-
Hexane
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Step 1: Synthesis of this compound
This step involves the N-alkylation of imidazole with 1-bromohexadecane. The use of a strong base like sodium hydride ensures complete deprotonation of the imidazole, facilitating the nucleophilic substitution.
Protocol:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq).
-
Dissolve the imidazole in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate safety precautions.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Slowly add 1-bromohexadecane (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Step 2: Synthesis of 1-Hexadecyl-3-methylimidazolium Chloride (Quaternization)
In this step, the synthesized this compound is quaternized by reacting it with a methylating agent, followed by anion exchange to yield the chloride salt.
Protocol:
-
Dissolve the purified this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene in a round-bottom flask.
-
Add methyl iodide (1.2 eq) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product, 1-Hexadecyl-3-methylimidazolium iodide, may precipitate out. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like hexane to remove any unreacted starting materials.
-
To obtain the chloride salt, the iodide salt can be subjected to anion exchange using a chloride-form ion-exchange resin or by metathesis with a chloride salt like silver chloride. For a simpler approach, direct quaternization with methyl chloride can be performed under pressure, though this requires specialized equipment.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 1-Hexadecyl-3-methylimidazolium Chloride.
PART 4: Antimicrobial Efficacy Data
The antimicrobial activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl]) against various pathogens.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Candida albicans | Fungus | > 4.68 | [5] |
| Candida tropicalis | Fungus | 0.45 | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | Not specified, but active | [2][4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Not specified, but active | [1] |
| Escherichia coli | Gram-negative Bacteria | Not specified, but active | [2] |
Note: The efficacy can vary depending on the specific strain and the testing methodology.
PART 5: Concluding Remarks and Future Perspectives
This compound serves as a valuable and versatile platform for the synthesis of potent antimicrobial agents. The resulting imidazolium-based ionic liquids demonstrate broad-spectrum activity against a range of pathogenic bacteria and fungi. Their mechanism of action, primarily targeting the microbial cell membrane, makes them less susceptible to conventional resistance mechanisms.
Future research in this area could focus on:
-
Modification of the Anion: Exploring different counter-ions to modulate the biological activity and physicochemical properties of the ionic liquids.[1][7]
-
Development of Drug Delivery Systems: Incorporating these antimicrobial ILs into nanomaterials or hydrogels for controlled release and targeted delivery.[2]
-
Synergistic Studies: Investigating the combination of these agents with existing antibiotics to enhance efficacy and combat multi-drug resistant strains.
The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in the ongoing search for novel antimicrobial therapies.
References
-
Antibacterial activities of imidazolium ionic liquids measured as MICs... - ResearchGate. Available at: [Link]_
-
Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase | ResearchGate. Available at: [Link]
-
Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - NIH. Available at: [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - MDPI. Available at: [Link]
-
1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed. Available at: [Link]
-
Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed. Available at: [Link]
-
The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed. Available at: [Link]
-
Exploration of structure-based on imidazole core as antibacterial agents - PubMed. Available at: [Link]
-
Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC - NIH. Available at: [Link]
-
SYNTHESIS OF NEW IMIDAZOLE DERIVATIVES AS EFFECTIVE ANTIMICROBIAL AGENTS *Corresponding Author - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]
-
Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC - NIH. Available at: [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - Beilstein Journals. Available at: [Link]
-
A convergence of synthesis and antimicrobial research: imidazolium based dicationic ionic liquids - PMC - PubMed Central. Available at: [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC - NIH. Available at: [Link]
-
The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - Frontiers. Available at: [Link]
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- 7. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interface: A Guide to Studying the Adsorption of 1-Hexadecylimidazole on Surfaces
Introduction: The Significance of 1-Hexadecylimidazole Adsorption
This compound and its derivatives, such as 1-hexadecyl-3-methylimidazolium chloride, are cationic surfactants with a unique molecular architecture that imparts valuable properties.[1][2] The positively charged imidazolium headgroup and the long hydrophobic hexadecyl tail drive their assembly at interfaces, a phenomenon critical in numerous applications, from industrial processes like corrosion inhibition and lubrication to the development of advanced nanomaterials and drug delivery systems.[3][4] Understanding the adsorption behavior of these molecules on various surfaces at the nanoscale is paramount for optimizing their performance and designing novel interfacial technologies.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key analytical techniques to meticulously study the adsorption of this compound on solid surfaces. We will delve into the causality behind experimental choices and present actionable, self-validating protocols for each method.
A Multi-faceted Approach to Surface Adsorption Analysis
A thorough investigation of this compound adsorption necessitates a combination of techniques that provide complementary information on the adsorbed layer's mass, structure, morphology, and chemical composition. The following sections will detail the application of Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Contact Angle Goniometry.
Caption: Interplay of techniques for a comprehensive analysis of this compound adsorption.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Real-time Adsorption Kinetics and Viscoelastic Properties
Expertise & Experience: QCM-D is an indispensable tool for real-time, in-situ analysis of surface interactions.[5][6][7] It operates by measuring changes in the resonance frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor as molecules adsorb onto its surface.[5][8] A decrease in frequency corresponds to an increase in mass, allowing for the quantification of the adsorbed this compound layer.[9] Simultaneously, the dissipation measurement provides qualitative information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed film.[6][10] This is crucial for understanding the structural arrangement of the surfactant on the surface.
Trustworthiness: The self-validating nature of QCM-D lies in its ability to monitor the entire adsorption and desorption process in real-time.[8][9] This allows for the determination of kinetic parameters, such as adsorption and desorption rates, and the stability of the adsorbed layer upon rinsing.[10]
Experimental Protocol for QCM-D Analysis
-
Sensor Preparation:
-
Select a sensor with a surface relevant to the application (e.g., silica, gold, or a custom coating).
-
Clean the sensor meticulously according to the manufacturer's instructions to ensure a pristine surface. A common procedure for gold sensors involves UV/ozone treatment.[10]
-
Mount the cleaned sensor in the QCM-D flow module.
-
-
System Equilibration:
-
Pump the desired buffer solution (e.g., phosphate-buffered saline or deionized water) through the flow module at a constant flow rate (e.g., 100 µL/min) and temperature (e.g., 25°C) until a stable baseline for both frequency and dissipation is achieved.
-
-
Adsorption Measurement:
-
Introduce a solution of this compound at a specific concentration into the flow module.
-
Continuously monitor the changes in frequency and dissipation until a plateau is reached, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing Step:
-
Switch back to the pure buffer solution to rinse the sensor surface.
-
Monitor Δf and ΔD to determine the amount of irreversibly adsorbed surfactant.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required, taking into account both Δf and ΔD.
-
Caption: Workflow for a typical QCM-D experiment to study surfactant adsorption.
| Parameter | Typical Value/Range | Significance |
| Flow Rate | 50 - 150 µL/min | Controls mass transport to the surface. |
| Temperature | 20 - 40 °C | Affects adsorption thermodynamics and kinetics. |
| Concentration | Varies (below and above CMC) | Determines the surface coverage and aggregation state. |
| Δf | Negative shift | Indicates mass adsorption. |
| ΔD | Positive shift | Indicates the formation of a soft, viscoelastic layer. |
Atomic Force Microscopy (AFM): Visualizing the Adsorbed Layer Morphology
Expertise & Experience: AFM provides direct visualization of the surface topography at the nanoscale, enabling the characterization of the structure and organization of the adsorbed this compound molecules.[11][12] By operating in a liquid environment, AFM can image the surfactant aggregates in their native state.[13] "Soft-imaging" or tapping mode is particularly useful for delicate molecular layers to minimize disruptive forces from the AFM tip.[12][14]
Trustworthiness: The validity of AFM data is supported by the ability to obtain high-resolution images that can be correlated with results from other techniques. For instance, the surface coverage observed by AFM can be compared with the adsorbed mass calculated from QCM-D data.
Experimental Protocol for AFM Imaging
-
Substrate Preparation:
-
Adsorption of this compound:
-
Introduce a solution of this compound into the liquid cell and allow it to incubate for a specific period to ensure equilibrium is reached.
-
-
AFM Imaging:
-
Engage the AFM tip with the surface in the liquid environment using a low contact force or in tapping mode.
-
Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-quality images without disturbing the adsorbed layer.
-
Collect both height and phase/deflection images. Height images provide topographical information, while phase/deflection images can reveal variations in surface properties.[14]
-
-
Image Analysis:
-
Analyze the images to determine the morphology of the adsorbed surfactant aggregates (e.g., monolayers, bilayers, micelles).
-
Measure the dimensions of the aggregates and the surface coverage.
-
Caption: Step-by-step procedure for conducting an XPS analysis of a surface with an adsorbed layer.
| Element | Core Level | Expected Binding Energy (approx. eV) | Information Gained |
| Carbon | C 1s | 285.0 (alkyl), >286 (imidazolium) | Presence and chemical environment of carbon. [17] |
| Nitrogen | N 1s | ~401-402 | Presence of the imidazolium headgroup. |
| Substrate | e.g., Si 2p, Au 4f | Varies | Attenuation of the substrate signal indicates surface coverage. |
Contact Angle Goniometry: Assessing Changes in Surface Wettability
Expertise & Experience: Contact angle measurement is a simple yet powerful technique to assess the wettability of a surface. [18][19]The contact angle of a liquid droplet on a solid surface is determined by the balance of interfacial tensions. [18]Adsorption of surfactants like this compound, which have a hydrophobic tail, will significantly alter the surface energy and thus the contact angle. [4]This technique is particularly useful for evaluating the effectiveness of this compound as a surface modifying agent. [20] Trustworthiness: The sessile drop method is a widely accepted and reproducible technique for contact angle measurement. [18][19]By measuring the contact angle at different surfactant concentrations, a Zisman plot can be constructed to determine the critical surface tension of the modified surface.
Experimental Protocol for Contact Angle Measurement
-
Surface Preparation:
-
Prepare the substrate with the adsorbed this compound layer by incubating it in solutions of varying concentrations.
-
Gently rinse the surface with deionized water and dry it with a stream of inert gas (e.g., nitrogen). [4]
-
-
Measurement Setup:
-
Place the prepared substrate on the stage of the contact angle goniometer.
-
-
Droplet Deposition and Measurement:
-
Using a microsyringe, carefully deposit a small droplet (e.g., 5 µL) of a probe liquid (typically deionized water) onto the surface. [21] * Capture an image of the droplet and use the software to measure the contact angle at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
-
Data Interpretation:
-
An increase in the water contact angle compared to the bare substrate indicates that the surface has become more hydrophobic due to the adsorption of this compound with the hydrophobic tails oriented away from the surface. [4]
-
Caption: Workflow for measuring the contact angle to assess surface wettability changes.
| Surface Condition | Expected Water Contact Angle | Interpretation |
| Bare Hydrophilic Substrate (e.g., Silica) | Low (< 30°) | High surface energy, readily wetted by water. |
| Substrate with Adsorbed this compound | High (> 60°) | Low surface energy due to exposed hydrophobic tails, indicating successful adsorption. [4] |
By integrating the insights from these complementary techniques, a comprehensive understanding of the adsorption of this compound on surfaces can be achieved, paving the way for the rational design of advanced materials and formulations.
References
- Angle-resolved X-ray photoelectron spectroscopy of the surface of imidazolium ionic liquids. Physical Chemistry Chemical Physics.
- Adsorption Behavior of Low-Concentration Imidazolium-Based Ionic Liquid Surfactant on Silica Nanoparticles. PubMed.
- Wetting Behavior of Cationic and Anionic Surfactants on Hydrophobic Surfaces: Surface Tension and Contact Angle Measurements. MDPI.
- A step-by-step guide to perform x-ray photoelectron spectroscopy. AIP Publishing.
- A step-by-step guide to perform x-ray photoelectron spectroscopy.
- Contact Angle Measurement: The Definitive Guide (2026). Droplet Lab.
- Ultrathin ionic liquid films on metal surfaces: adsorption, growth, stability and exchange phenomena. Taylor & Francis Online.
- Surface Electronic Structure of Imidazolium-Based Ionic Liquids Studied by Electron Spectroscopy. Semantic Scholar.
- A step-by-step guide to perform x-ray photoelectron spectroscopy.
- What Contact Angle Reveals About Wetting Agents & Surfactants. Exacto Inc.
- Contact Angle of Surfactant Solutions on Precipitated Surfactant Surfaces. III. Effects of Salt, Fatty Acid Salt, and.
- Adsorption of imidazolium-based ionic liquids with different chemical structures onto various resins
- Soft-contact Atomic Force Microscopy Imaging of Adsorbed Surfactant and Polymer Layers.
- Quartz Crystal Microbalance With Dissipation Monitoring: A Versatile Tool to Monitor Phase Transitions in Biomimetic Membranes. Frontiers.
- Analysis of Surfactant - Surface interactions with QSense QCM-D. QSense.
- Beginner's Guide to XPS Analysis: Understanding the Data.
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- Surface Electronic Structure of Imidazolium-Based Ionic Liquids Studied by Electron Spectroscopy.
- Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related c
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- Adsorption and desorption - How to measure with QCM-D. Biolin Scientific.
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- Experimental methods in chemical engineering: Atomic force microscopy − AFM.
- Quartz Crystal Microbalance with Dissip
- Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces. Frontiers.
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- Cationic surfactant-coated mica surfaces below the critical micellar concentration: Patchy structures as revealed by Peak Force Tapping AFM mode.
- Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. PMC - NIH.
- Imaging and Force Recognition of Single Molecular Behaviors Using
- Adsorption of Hexadecyltrimethylammonium Bromide to Mica: Nanometer-Scale Study of Binding-Site Competition Effects. Sci-Hub.
- Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with
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Application Notes & Protocols: 1-Hexadecylimidazolium Salts as High-Performance Phase Transfer Catalysts
Introduction: Beyond the Phase Boundary
In the landscape of modern organic synthesis, facilitating reactions between immiscible reactants remains a fundamental challenge. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, enabling reactions by transporting a reactant from one phase (typically aqueous) into a second phase (typically organic) where the other reactant resides.[1][2][3] This methodology circumvents the need for harsh conditions or expensive, homogenous solvent systems, aligning with the principles of Green Chemistry by often allowing the use of water and reducing organic solvent waste.[2]
Among the diverse array of phase transfer catalysts, imidazolium-based ionic liquids have garnered significant attention for their unique combination of thermal stability, tunable solubility, and catalytic efficacy.[4][5] This guide focuses specifically on catalysts derived from 1-hexadecylimidazole, typically employed as their quaternary ammonium salts (e.g., 1-hexadecyl-3-methylimidazolium bromide). The defining feature of this class is its pronounced amphiphilic nature: a long, lipophilic 16-carbon (hexadecyl) chain ensures high affinity for the organic phase, while the positively charged imidazolium headgroup effectively complexes with and transports anions. This structure makes 1-hexadecylimidazolium salts exceptionally potent catalysts for a variety of transformations crucial to pharmaceutical and fine chemical synthesis.
The Catalytic Cycle: Mechanism of Action
The efficacy of a 1-hexadecylimidazolium salt as a phase transfer catalyst is explained by the Starks extraction mechanism.[6][7] The catalytic cycle involves the transfer of an anionic reactant from the aqueous phase to the organic phase.
The key steps are as follows:
-
Anion Exchange: At the aqueous-organic interface, the lipophilic imidazolium cation (Q⁺) exchanges its initial counter-ion for a reactant anion (X⁻) from the aqueous phase, forming a lipophilic ion pair (Q⁺X⁻).
-
Phase Transfer: The newly formed Q⁺X⁻ ion pair, soluble in the organic medium due to the long hexadecyl chain, diffuses from the interface into the bulk organic phase.
-
Reaction in Organic Phase: Within the organic phase, the anion (X⁻) is poorly solvated and sterically unencumbered—often described as a "naked" anion.[8] This state dramatically enhances its nucleophilicity, allowing it to react swiftly with the organic substrate (R-Y) to form the product (R-X) and a new anion (Y⁻).
-
Catalyst Regeneration: The imidazolium cation now pairs with the leaving group anion (Y⁻), forming Q⁺Y⁻. This ion pair diffuses back to the aqueous-organic interface.
-
Cycle Restart: At the interface, the Q⁺ cation releases the Y⁻ anion into the aqueous phase and picks up another reactant X⁻ anion, thus restarting the catalytic cycle.
This continuous process, depicted below, allows for a stoichiometric reaction to be driven by a catalytic amount of the 1-hexadecylimidazolium salt.
Caption: The Phase Transfer Catalysis (PTC) cycle mediated by an imidazolium salt (Q⁺).
Application & Protocols: Nucleophilic Substitution
Nucleophilic substitution is a cornerstone reaction in organic synthesis, and 1-hexadecylimidazolium salts are highly effective catalysts for these transformations, particularly for Sₙ2 reactions involving alkyl halides.[9]
Protocol 1: Synthesis of 1-Bromooctane via Halogen Exchange
This protocol details the conversion of 1-chlorooctane to 1-bromooctane using potassium bromide in a biphasic system, catalyzed by 1-hexadecyl-3-methylimidazolium bromide.
Causality Behind Experimental Choices:
-
Catalyst: 1-Hexadecyl-3-methylimidazolium bromide is chosen. The long hexadecyl chain provides excellent solubility in the organic substrate (1-chlorooctane), while the imidazolium cation efficiently transports the bromide anion. Using a catalyst with the same anion as the nucleophile (bromide) can sometimes simplify the catalytic cycle, though it is not strictly necessary.
-
Solvent: The reaction is run under neat (solvent-free) conditions. This is a key advantage of PTC, reducing solvent waste and maximizing reactant concentration. 1-chlorooctane itself serves as the organic phase.
-
Temperature: The reaction is heated to 100-110 °C to increase the reaction rate. The high thermal stability of imidazolium salts makes them ideal for such conditions.
-
Stirring: Vigorous stirring is critical. The reaction occurs at the interface between the aqueous KBr solution and the organic phase. Increasing the interfacial surface area through rapid agitation directly increases the rate of anion exchange and, consequently, the overall reaction rate.[6]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| 1-Chlorooctane | 148.68 | 20 | 3.30 mL | Organic substrate |
| Potassium Bromide (KBr) | 119.00 | 60 | 7.14 g | Nucleophile source (3 equivalents) |
| 1-Hexadecyl-3-methylimidazolium bromide | 387.45 | 1 | 387 mg | Phase Transfer Catalyst (5 mol%) |
| Deionized Water | 18.02 | - | 10 mL | Aqueous Phase |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for PTC-mediated nucleophilic bromination.
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium bromide (7.14 g, 60 mmol), 1-hexadecyl-3-methylimidazolium bromide (387 mg, 1 mmol), and deionized water (10 mL).
-
Begin stirring the mixture vigorously (e.g., 800 RPM) to dissolve the KBr.
-
Add 1-chlorooctane (3.30 mL, 20 mmol) to the flask.
-
Heat the biphasic mixture to 110 °C in an oil bath and maintain vigorous stirring.
-
Monitor the reaction progress by taking small aliquots from the organic layer every hour and analyzing by GC or TLC (staining with KMnO₄). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the flask to dissolve the salts. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-bromooctane as a colorless oil.
Expected Results and Data:
The use of a 1-hexadecylimidazolium catalyst typically affords high yields with excellent selectivity.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 8 | >95 | ~88 |
| 5 | 4 | >99 | ~95 |
| 10 | 3 | >99 | ~94 |
Note: Data is representative. Actual results may vary based on the efficiency of stirring and precise temperature control.
Technical Considerations and Optimization
-
Catalyst Structure: The length of the alkyl chain is crucial. The C16 chain of this compound provides a strong lipophilic character necessary for efficient transfer into nonpolar organic phases. Shorter chains may result in lower catalytic activity.
-
Anion Identity: The catalyst's counter-ion can influence its effectiveness. While not always necessary, matching the catalyst's anion to the reactant nucleophile can sometimes simplify kinetics.
-
Agitation Rate: As an interfacial process, the reaction rate is highly dependent on the interfacial surface area. Therefore, the agitation rate is a critical parameter to optimize; faster stirring generally leads to faster reactions.[6]
-
Catalyst Recycling: A significant advantage of using ionic liquids is their potential for recovery and reuse.[10] After the reaction, the catalyst often remains in the aqueous phase or can be precipitated. The aqueous layer can be concentrated and the catalyst extracted or reused directly for subsequent batches, enhancing the economic and environmental profile of the process.
Conclusion
Catalysts derived from this compound represent a robust and versatile class of phase transfer agents. Their well-defined amphiphilic structure, high thermal stability, and efficiency in promoting reactions across phase boundaries make them invaluable tools for researchers in organic synthesis and drug development. The protocols and principles outlined in this guide demonstrate their practical application and provide a framework for optimizing their use in a variety of nucleophilic substitution reactions and other transformations.
References
- Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions. (n.d.). ResearchGate.
-
Vasileiou, E., et al. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules, 27(21), 7228. Available from: [Link]
-
Phase Transfer Catalysis and Ionic liquids. (2015). SlideShare. Retrieved January 12, 2026, from [Link]
-
Kumar, A., et al. (2011). A novel polymer-supported tert-alcohol functionalized imidazolium salt for nucleophilic substitution reactions using alkali metal salts. Organic & Biomolecular Chemistry, 9(5), 1635-1644. Available from: [Link]
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Pârvulescu, V. I., & Hardacre, C. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 41-79. Available from: [Link]
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Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved January 12, 2026, from [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved January 12, 2026, from [Link]
-
Green Application of Phase-Transfer Catalysis in Oxidation: A Comprehensive Review. (2021). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Paranamana, N. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. Retrieved January 12, 2026, from [Link]
- Maruoka, K. (Ed.). (2008). The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
-
Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(11), 1336. Available from: [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved January 12, 2026, from [Link]
-
Bentiss, F., et al. (2002). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. ResearchGate. Retrieved January 12, 2026, from [Link]
-
D'Anna, F., et al. (2021). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers, 13(16), 2776. Available from: [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. Available from: [Link]
-
Luno, M., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(30), 8089-8098. Available from: [Link]
-
Protic Reaction Media for Nucleophilic Substitution Reactions. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hexadecylimidazole
Welcome to the technical support center for the synthesis of 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the N-alkylation of imidazole with long-chain alkyl halides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and significantly improve your reaction yields.
Reaction Overview: The N-Alkylation of Imidazole
The synthesis of this compound is typically achieved via the N-alkylation of imidazole with a 16-carbon alkyl halide, most commonly 1-bromohexadecane. This reaction, while straightforward in principle, is prone to several challenges that can suppress the yield of the desired mono-alkylated product. The fundamental transformation is an SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the alkyl halide.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary factors to investigate?
A1: Low yields in the N-alkylation of imidazole often stem from a few critical factors that disrupt the efficiency of the SN2 reaction.
-
Incomplete Deprotonation: The nucleophilicity of imidazole is significantly enhanced upon deprotonation to form the imidazolate anion. If the base used is not strong enough or is used in stoichiometric insufficiency, a large portion of the imidazole remains in its less reactive, protonated form.[1]
-
Base and Solvent System:
-
Strong Bases: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1] Ensure strictly anhydrous conditions, as NaH reacts violently with water.
-
Weaker Bases: Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) can also be used, but may require higher temperatures or the use of a polar aprotic solvent like Acetonitrile (MeCN) or DMSO to achieve sufficient reaction rates.[1][2]
-
-
Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. 1-Bromohexadecane is a common and effective choice. Using a less reactive halide like 1-chlorohexadecane may require more forcing conditions (higher temperature, longer reaction time), which can lead to side reactions.[1]
-
Steric Hindrance: While not an issue for unsubstituted imidazole, if you are working with substituted imidazoles, bulky groups near the nitrogen atoms can impede the approach of the long-chain alkylating agent, slowing the reaction rate.[3]
Q2: I'm observing a significant amount of a salt-like byproduct that is difficult to separate. What is it and how can I prevent it?
A2: This is a classic problem in imidazole alkylation. The byproduct is almost certainly the 1,3-dihexadecylimidazolium bromide , a quaternary imidazolium salt.
Causality: The mono-alkylated product, this compound, is actually more basic (and thus more nucleophilic) than the starting imidazole.[4][5] This means that once formed, it can compete with the remaining imidazole to react with 1-bromohexadecane, leading to a second alkylation event and the formation of the undesired dialkylated salt.
Caption: Competing reaction pathways leading to mono- vs. di-alkylation.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of imidazole relative to the 1-bromohexadecane. This ensures the alkylating agent is consumed before significant dialkylation of the product can occur. A molar ratio of 1.1:1 (Imidazole:Alkyl Halide) is a good starting point.
-
Temperature Management: Lowering the reaction temperature can sometimes favor the initial alkylation over the second, although this may increase reaction time. For reactive halides, starting at 0-25 °C is recommended.[4]
-
Phase Transfer Catalysis (PTC): This is a highly effective method to achieve selective mono-alkylation. By generating the nucleophilic imidazolate anion in a controlled manner at the phase interface, PTC minimizes its concentration in the organic phase, thus suppressing the second alkylation step.[4][6][7] High yields can be obtained while quaternization is largely avoided.[4][7]
Q3: What is Phase Transfer Catalysis (PTC) and how can it improve my synthesis?
A3: Phase Transfer Catalysis (PTC) is a powerful technique for reacting reagents that are in different, immiscible phases (e.g., a solid base and an organic substrate).[8] In this context, a solid inorganic base (like KOH) deprotonates the imidazole. The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or a crown ether, then forms a lipophilic ion pair with the imidazolate anion. This complex is soluble in the organic phase, allowing it to react efficiently with the 1-bromohexadecane.
This method offers several advantages:
-
High Selectivity: As mentioned, it greatly reduces the formation of quaternary salts.[4]
-
Milder Conditions: It avoids the need for expensive, anhydrous solvents and hazardous strong bases like NaH. Reactions can often be run at lower temperatures.
-
Solvent-Free Options: Some PTC methods for imidazole alkylation can be performed in the absence of any solvent, offering a green and efficient alternative.[6][7]
Caption: Mechanism of Phase Transfer Catalysis for Imidazole N-Alkylation.
Q4: How should I purify the final product, this compound?
A4: Proper purification is critical. The choice of method depends on the scale of your reaction and the impurities present.
-
Initial Workup (Post-Reaction):
-
If you used a solid base (e.g., K₂CO₃, KOH), filter the reaction mixture to remove the inorganic salts.
-
If you used a solvent like DMF or DMSO, perform a liquid-liquid extraction. Dilute the reaction mixture with a larger volume of water and extract the product into an organic solvent like ethyl acetate or dichloromethane. This will remove the high-boiling solvent and any water-soluble salts.
-
-
Removing Unreacted Starting Materials:
-
1-Bromohexadecane: This can often be removed by washing the crude product with a non-polar solvent like hexanes or petroleum ether, in which the product has limited solubility.[9] Using a slight excess of imidazole rather than the alkyl bromide helps minimize this impurity from the start.[10]
-
Imidazole: Unreacted imidazole can be removed by washing the organic extract with water or a dilute acid solution.
-
-
Final Purification:
-
Column Chromatography: This is the most common method for achieving high purity. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[11]
-
Crystallization: Although this compound is often a waxy solid or oil at room temperature, crystallization from a suitable solvent system at low temperatures can be an option for purification.[12]
-
Data Summary: Reaction Conditions for N-Alkylation
The following table summarizes various conditions reported for the N-alkylation of imidazole, providing a comparative overview to guide your experimental design.
| Base | Solvent | Catalyst | Temperature (°C) | Key Outcome / Comment |
| NaH | Anhydrous DMF/THF | None | 0 to RT | Ensures complete deprotonation but requires strict anhydrous conditions.[1] |
| KOH | Toluene | TBAB (PTC) | 75 - 115 | High yields of mono-alkylated product; avoids hazardous reagents.[2] |
| K₂CO₃ | Acetonitrile (MeCN) | None | Reflux | Milder conditions, but may be slower and less efficient for long chains.[13] |
| KOH / Al₂O₃ | Dichloromethane | None | RT | Solid-supported reagent allows for mild conditions and good yields.[14] |
| PTB | None (Solvent-free) | PTC | 0 - 25 | Selective for mono-alkylation with reactive halides.[4] |
| KOH | None (Solvent-free) | PTC | 80 | Good for less reactive halides; requires higher temperature.[4] |
PTB = Potassium tert-butoxide; PTC = Phase Transfer Catalyst (e.g., TBAB, 18-crown-6)
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol uses a strong base to ensure complete deprotonation of imidazole. Caution: Sodium hydride (NaH) is highly reactive and flammable. Handle under an inert atmosphere and away from water.
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH three times with dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. Cool the suspension to 0 °C in an ice bath.
-
Imidazole Addition: Dissolve imidazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing hydrogen gas to evolve.
-
Alkylation: Add 1-bromohexadecane (1.05 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Protocol 2: High-Yield Synthesis using Phase Transfer Catalysis (PTC)
This protocol is a robust and often higher-yielding alternative that avoids hazardous reagents.[2][6]
-
Setup: In a round-bottom flask, combine imidazole (1.2 eq.), powdered potassium hydroxide (KOH, 2.0 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reactant Addition: Add 1-bromohexadecane (1.0 eq.) and a non-reactive aromatic solvent like toluene.[2]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the phases. Monitor the reaction by TLC until the 1-bromohexadecane is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
References
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Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1783-1786. [Link]
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- Diez-Barra, E., et al. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- Process for preparing 1-alkylimidazoles. (1991).
- Jayachandran, J. P., & Wang, Y. (2001). Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC. Synthetic Communications, 31(18), 2743-2752. Provided by Google Search.
- Pozharskii, A. F., et al. (2021). Alkenylimidazoles: methods of synthesis and chemical properties. Chemistry of Heterocyclic Compounds. Provided by Google Search.
-
ResearchGate Discussion. (2016). Imidazole alkylation by chlorobutane?[Link]
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ResearchGate Discussion. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. [Link]
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Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
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Shabalin, D. A., & Camp, J. E. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
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Giammona, G., et al. (2020). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid. MDPI. [Link]
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Alkylimidazoles. (n.d.). Encyclopedia MDPI. [Link]
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Aslan, F., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
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Pino, V., et al. (2008). The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system... PubMed. [Link]
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De la Torre, G., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties... PubMed Central. [Link]
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Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. (n.d.). Organic Syntheses Procedure. [Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Giammona, G., et al. (2020). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid... PubMed Central. [Link]
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Li, B., et al. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]
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Technical Support Center: Purification of Crude 1-Hexadecylimidazole
Welcome to the technical support center for the purification of crude 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions to common challenges encountered during the purification of this long-chain alkylimidazole. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the typical impurities in crude this compound?
Understanding the potential impurities is the first step toward effective purification. The synthesis of this compound, typically involving the reaction of imidazole with a 1-halo-hexadecane, can result in several common impurities.
Common Impurities:
-
Unreacted Starting Materials: Imidazole and 1-bromohexadecane (or other 1-halohexadecane) are the most common impurities.[1] Using a slight excess of the alkyl halide can help ensure the complete conversion of imidazole.[1]
-
Side-Reaction Products: The synthesis should be conducted under dry conditions to avoid the formation of hexadecanol from the hydrolysis of the alkyl halide.[1]
-
Colored Impurities: The presence of colored impurities is a common issue.[2] These are often polar, colored organic molecules that can be effectively removed.
-
Solvent Residues: Residual solvents from the synthesis must be removed.
A summary of potential impurities and their characteristics is provided below:
| Impurity | Typical Origin | Key Characteristics |
| Imidazole | Unreacted starting material | Polar, water-soluble |
| 1-Halo-hexadecane | Unreacted starting material | Non-polar, organic solvent-soluble |
| Hexadecanol | Hydrolysis of 1-halo-hexadecane | Moderately polar |
| Colored By-products | Side reactions | Often polar |
| Synthesis Solvents | Reaction medium | Varies based on solvent used |
FAQ 2: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities. For this compound, a solid at room temperature, recrystallization is often the most effective and straightforward method.[2][3] However, for certain impurities or for achieving very high purity, column chromatography may be necessary.
FAQ 3: How do I choose the right solvent for recrystallization?
The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[3][4][5] The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]
Solvent Selection Guide for this compound:
| Solvent/Solvent System | Rationale for Use |
| Ethanol | This compound is reported to be soluble in ethanol.[6] It is a good starting point for recrystallization. |
| Hexane/Acetone | A non-polar/polar solvent mixture that can be effective. The compound may dissolve in hot acetone and precipitate upon the addition of hexane.[7] |
| Hexane/Ethyl Acetate | Another common non-polar/polar solvent system.[7] |
| Water | While this compound has low water solubility, for highly polar impurities, washing the crude product with water can be a beneficial pre-purification step.[8] |
Expert Tip: A good rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[7]
Troubleshooting Guides
Troubleshooting Recrystallization
Problem 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for low-melting point compounds.[2]
Causality & Solution:
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
Solution: Choose a solvent with a lower boiling point.
-
Cause: The solution is supersaturated, and cooling is too rapid.
-
Solution: Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization.[4] Using a seed crystal of the pure compound can also be effective.[4]
Problem 2: No crystals form upon cooling.
Causality & Solution:
-
Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cause: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: Try a different solvent or a solvent mixture. If using a single solvent, you can add a "poorer" solvent (one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then reheat to clarify and cool slowly.[2]
Problem 3: The recrystallized product is still colored.
Causality & Solution:
-
Cause: Colored impurities are co-precipitating with the product.
-
Solution: Add a small amount of activated charcoal (1-2% by weight of the sample) to the hot solution.[2] The colored impurities will adsorb onto the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2] Be cautious not to add charcoal to a boiling solution as it can cause it to boil over.[2]
Troubleshooting Column Chromatography
Problem 1: Poor separation of compounds.
Causality & Solution:
-
Cause: The chosen solvent system (eluent) is too polar.
-
Solution: A highly polar eluent will cause all compounds to move quickly down the column, resulting in poor separation. Start with a less polar solvent system and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9]
-
Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[9]
Problem 2: The compound is stuck on the column.
Causality & Solution:
-
Cause: The eluent is not polar enough to move the compound.
-
Solution: Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of a highly polar solvent like methanol may be needed.
-
Cause: The compound may be degrading on the silica gel.
-
Solution: If the compound is sensitive, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine mixed in the eluent.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol assumes the primary impurities are unreacted starting materials and colored by-products.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined by solubility tests)
-
Activated Charcoal
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the chosen solvent. It should be sparingly soluble at room temperature but dissolve readily upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[2][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[2] Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask to remove them.[2] This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3] To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.[5]
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is suitable for separating complex mixtures or impurities with similar polarities to the product.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Eluent Selection: Use TLC to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.[9]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[9]
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add another layer of sand on top of the silica gel to prevent disruption when adding the sample and eluent.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. If a gradient elution is used, gradually increase the polarity of the solvent system.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and any solvents used.[8][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact.[8] this compound may cause skin and eye irritation.[10]
References
-
University of Colorado Boulder. Recrystallization. Available from: [Link]
-
PubChem. 1-Hexadecyl-1H-imidazole. Available from: [Link]
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ResearchGate. Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Available from: [Link]
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ACS Publications. Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Available from: [Link]
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PubChem. 1-Hexadecyl-3-methylimidazolium. Available from: [Link]
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ChemTalk. Lab Procedure: Recrystallization. Available from: [Link]
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PubMed Central. Recovery and purification of ionic liquids from solutions: a review. Available from: [Link]
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ResearchGate. The purification of an ionic liquid. Available from: [Link]
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PubChem. 1-Hexadecyl-3-methylimidazol-3-ium;hydroxide. Available from: [Link]
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PubMed. The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. Available from: [Link]
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YouTube. Recrystallization. Available from: [Link]
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Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available from: [Link]
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Chemistry LibreTexts. Recrystallization. Available from: [Link]
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RSC Publishing. Recovery and purification of ionic liquids from solutions: a review. Available from: [Link]
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University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]
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ResearchGate. How to purify ionic liquids???? Available from: [Link]
- Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Organic Syntheses. Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Available from: [Link]
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PubMed. Isolation of natural products by low-pressure column chromatography. Available from: [Link]
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University of North Texas. Representative synthesis and synthetic notes. Available from: [Link]
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Reddit. How do I purify 1-methylimidazole after the Debus–Radziszewski reaction? Available from: [Link]
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The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
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Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available from: [Link]
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YouTube. Column Chromatography. Available from: [Link]
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Oriental Journal of Chemistry. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available from: [Link]
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IUPAC. SOLUBILITY DATA SERIES. Available from: [Link]
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E-RESEARCHCO. Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available from: [Link]
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ResearchGate. Aggregation Behavior of Aqueous Solutions of 1-Dodecyl-3-methylimidazolium Salts with Different Halide Anions. Available from: [Link]
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common side reactions in the synthesis of 1-Hexadecylimidazole
Welcome to the Technical Support Center for the synthesis of 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during this synthetic procedure. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
The N-alkylation of imidazole with a long-chain alkyl halide, such as 1-bromohexadecane, is a foundational reaction for producing various functionalized molecules, including precursors for ionic liquids and biologically active compounds.[1][2] While appearing straightforward, this nucleophilic substitution reaction is often plagued by side reactions and purification difficulties that can impact yield and purity. This guide provides a structured approach to identifying and resolving these common issues.
Core Synthesis Pathway
The primary route to this compound is a direct N-alkylation, which proceeds via a nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of imidazole to form the more nucleophilic imidazolate anion, which then attacks the electrophilic carbon of 1-bromohexadecane.[3][4]
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I see a lot of unreacted imidazole in my crude NMR. What's going wrong?
A1: This is a classic issue that typically points to suboptimal reaction conditions, primarily incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity.[3] The reactivity of the alkylating agent and reaction conditions also play a crucial role.
Potential Causes & Solutions:
-
Insufficient Deprotonation: Imidazole has a pKₐ of about 14.5, meaning it requires a sufficiently strong base to generate the imidazolate anion necessary for the reaction.[5]
-
Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the imidazolate anion, especially in less polar solvents. While K₂CO₃ can be effective, stronger bases are often more reliable.[3]
-
Solution: Switch to a stronger base. Sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF is an excellent choice to ensure complete and irreversible deprotonation.[3] Alkali metal hydroxides like KOH are also commonly used.[6]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in SN2 reactions.
-
Protic Solvents: Protic solvents (e.g., alcohols) can solvate the imidazolate anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[7]
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[3] These solvents effectively dissolve the reactants but do not interfere with the nucleophile.
-
-
Low Temperature or Insufficient Reaction Time: N-alkylation with a long-chain halide like 1-bromohexadecane can be sterically hindered and may require thermal energy to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature. A range of 75°C to 115°C is often effective.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the starting material is still present after several hours, consider extending the reaction time or cautiously increasing the temperature.
-
Q2: I've isolated my product, but the mass spectrum shows a higher molecular weight peak, and the NMR is complex. What is this major impurity?
A2: The most common side product in this synthesis is the result of over-alkylation. The mono-alkylated product, this compound, is itself a nucleophile and can react with another molecule of 1-bromohexadecane. This second alkylation forms a quaternary imidazolium salt, specifically 1,3-dihexadecylimidazolium bromide .[8][9]
This byproduct has a significantly higher molecular weight (597.8 g/mol ) compared to the desired product (292.5 g/mol ), which is why you observe this higher mass peak.[10] Its formation also complicates the NMR spectrum due to the presence of two non-equivalent hexadecyl chains in a more symmetrical imidazolium ring.
Caption: Formation of the 1,3-dihexadecylimidazolium bromide byproduct.
Q3: How can I minimize the formation of the 1,3-dihexadecylimidazolium salt?
A3: Minimizing this side reaction requires careful control over the reaction conditions to favor mono-alkylation.
Recommended Strategies:
-
Control Stoichiometry: Avoid using a large excess of 1-bromohexadecane. A molar ratio of imidazole to alkyl halide between 1:1 and 1.2:1 is a good starting point. Some protocols suggest a slight excess of the alkyl bromide to ensure all the imidazole is consumed, but this must be balanced against the risk of di-alkylation.[11]
-
Order of Addition: Slowly add the 1-bromohexadecane to the solution of the pre-formed imidazolate anion. This maintains a low instantaneous concentration of the alkylating agent, reducing the probability of it reacting with the already-formed product.
-
Monitor the Reaction: Closely monitor the reaction's progress by TLC. Stop the reaction as soon as the starting imidazole spot has disappeared. Over-extending the reaction time, especially at high temperatures, will favor the formation of the thermodynamically stable quaternary salt.[8]
-
Lower the Temperature: While heat is needed to drive the reaction, excessive temperatures can accelerate the second alkylation. Once the reaction is initiated, consider reducing the temperature to the minimum required to sustain a reasonable rate.
Q4: I'm having difficulty removing unreacted imidazole from my product. Standard aqueous workup isn't effective enough. What are my options?
A4: Imidazole is highly soluble in water, but it can be challenging to remove completely from an organic phase, especially if the product has surfactant-like properties.
Purification Strategies:
-
Repeated Aqueous Washes: Perform multiple extractions (3-5 times) with water or a brine solution. This is often more effective than a single large-volume wash.
-
Acid Wash (Use with Caution): A dilute acid wash (e.g., 1M HCl) will protonate the basic unreacted imidazole, forming a water-soluble imidazolium salt that can be easily extracted into the aqueous phase. However , your product, this compound, is also basic and will be protonated. This may pull your product into the aqueous layer. This method is only viable if the protonated product can be recovered by basifying the aqueous layer and re-extracting, which can be cumbersome and lead to yield loss.
-
Column Chromatography: If washes are insufficient, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol should effectively separate the non-polar product from the highly polar imidazole.
-
Crystallization: The desired product is a low-melting solid. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent way to purify the material, as the unreacted imidazole and quaternary salt byproduct may have different solubility profiles.[12]
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the N-alkylation of imidazole? A: It is a two-step nucleophilic substitution reaction. First, a base removes the acidic proton from the N-H bond of the imidazole ring to form a highly nucleophilic imidazolate anion. Second, this anion attacks the electrophilic carbon of the alkylating agent (1-bromohexadecane), displacing the bromide ion to form the N-C bond.[3][4]
Q: What is the role of the base in this reaction? A: The base acts as a deprotonating agent. Imidazole itself is a moderate nucleophile, but the deprotonated imidazolate anion is significantly more nucleophilic. The base is therefore crucial for increasing the reaction rate and ensuring the reaction proceeds to completion.[5]
Q: Which analytical techniques are essential for characterizing the product and identifying side products? A: A combination of techniques is ideal for unambiguous characterization.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. Key signals include the disappearance of the N-H proton, the appearance of signals for the hexadecyl chain, and characteristic shifts for the imidazole ring protons.[14] It is also the best tool for identifying and quantifying impurities like unreacted imidazole and the di-alkylated salt.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product. The molecular ion peak should correspond to the calculated mass of this compound. It is also highly effective at detecting the higher molecular weight di-alkylated side product.[15]
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq).
-
Solvent & Base: Add anhydrous DMF to dissolve the imidazole. Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Slowly add 1-bromohexadecane (1.05 eq) to the mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 CH₂Cl₂/MeOH eluent).
-
Quenching: Once the imidazole is consumed, cool the reaction to room temperature and cautiously quench by the slow addition of water to destroy any excess NaH.
Protocol 2: Workup and Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash three times with water, followed by one wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification:
-
Option A (Direct Crystallization): If the crude product is relatively clean, attempt to crystallize it from a solvent like cold ethyl acetate or an ethyl acetate/hexanes mixture.
-
Option B (Column Chromatography): If significant impurities are present, purify the crude oil via silica gel chromatography, eluting with a gradient of hexanes/ethyl acetate.
-
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvents. The final product should be a white to off-white low-melting solid.
Data Summary
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Base | NaH > KOH > K₂CO₃ | Stronger bases ensure complete deprotonation for higher yields.[3] K₂CO₃ may lead to incomplete reaction. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor the SN2 mechanism.[7] High-boiling solvents like DMF can be hard to remove. |
| Temperature | 75-115 °C | Required for a reasonable reaction rate. Too high can promote over-alkylation.[6] |
| Stoichiometry | Imidazole:Alkyl Halide ~1:1.05 | A slight excess of alkyl halide drives the reaction to completion but increases the risk of di-alkylation.[11] |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
- Vertex AI Search. Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research.
-
MDPI. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Available from: [Link]
-
PMC - PubMed Central. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Available from: [Link]
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]
-
PMC - NIH. 1-Hexadecyl-3-methylimidazolium bromide monohydrate. Available from: [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. Available from: [Link]
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American Chemical Society. Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial Properties. Available from: [Link]
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ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available from: [Link]
-
PMC - NIH. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Available from: [Link]
-
Wikipedia. Imidazole. Available from: [Link]
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-
ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available from: [Link]
-
ResearchGate. Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Available from: [Link]
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Organic Syntheses Procedure. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Available from: [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]
-
PubChem. 1,3-Dihexadecylimidazolium bromide. Available from: [Link]
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-
Semantic Scholar. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Available from: [Link]
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Reddit. Removing imidazole in a workup? : r/chemistry. Available from: [Link]
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-
PMC - PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
Agilent. Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
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ResearchGate. On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. Available from: [Link]
-
ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available from: [Link]
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PubMed. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth. Available from: [Link]
-
MDPI. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Available from: [Link]
-
PMC - PubMed Central. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Ionic liquid 1-butyl-3-methylimidazolium bromide: A green reaction media for the efficient synthesis of 3-methyl-1,4-diphenyl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-ones/thiones using phthalimide-N-sulfonic acid as catalyst. Available from: [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole
Welcome to the comprehensive technical support guide for the N-alkylation of imidazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental organic transformation. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.
Introduction to N-Alkylation of Imidazole
The N-alkylation of imidazole is a cornerstone reaction in synthetic organic chemistry, pivotal for the synthesis of a vast array of biologically active molecules, ionic liquids, and functional materials. The reaction involves the substitution of the acidic proton on the imidazole nitrogen with an alkyl group. While seemingly straightforward, the success of this reaction hinges on a delicate interplay of various factors, including the choice of base, solvent, temperature, and the nature of both the imidazole substrate and the alkylating agent. This guide will dissect these variables to provide a clear path to successful N-alkylation.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the N-alkylation of imidazole.
Q1: My N-alkylation reaction is showing low to no conversion. What are the likely causes?
A1: Low conversion is a frequent issue and can often be traced back to several key factors:
-
Incomplete Deprotonation: The nucleophilicity of the imidazole nitrogen is significantly enhanced upon deprotonation. If the base used is not strong enough to effectively deprotonate the imidazole, the reaction will be sluggish or may not proceed at all. The pKa of imidazole is approximately 14.5, so a base that can overcome this is essential.
-
Poor Solubility: If the imidazole substrate or the base is not soluble in the chosen solvent, the reaction will be heterogeneous and slow. Ensuring all reactants are well-dissolved is crucial for efficient reaction kinetics.
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, you may need to employ more forcing conditions (e.g., higher temperature, stronger base).
-
Presence of Water: For reactions employing strong, water-sensitive bases like sodium hydride (NaH), the presence of moisture will quench the base and inhibit the deprotonation of imidazole. In such cases, using anhydrous solvents and reagents under an inert atmosphere is imperative.
Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent it?
A2: This is a classic sign of over-alkylation, leading to the formation of a quaternary imidazolium salt.[1] This occurs when the already N-alkylated imidazole product, which is also nucleophilic, reacts with another molecule of the alkylating agent.
To minimize this side reaction, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.[1]
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[1]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting imidazole is consumed.[1]
Q3: My imidazole is unsymmetrically substituted, and I'm getting a mixture of two regioisomers. How can I control the regioselectivity?
A3: Regioselectivity in the N-alkylation of unsymmetrical imidazoles is a complex issue governed by both steric and electronic effects.[2][3]
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C4 (or C5) position, the alkylation will likely favor the N1 position.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen atom, directing the alkylation to the more distant nitrogen. Conversely, electron-donating groups will activate the adjacent nitrogen.[3]
-
Reaction Conditions: The choice of base and solvent can also influence the tautomeric equilibrium of the imidazole, which in turn can affect the site of alkylation.[3] In some cases, using a protecting group strategy can provide definitive control over regioselectivity.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the N-alkylation of imidazole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield | 1. Ineffective deprotonation of imidazole. 2. Low reactivity of the alkylating agent. 3. Poor solubility of reactants. 4. Presence of moisture (for water-sensitive bases). | 1. Evaluate the Base: Switch to a stronger base (e.g., NaH, KOtBu) or a more effective weaker base (e.g., Cs₂CO₃).[5] 2. Enhance Alkylating Agent Reactivity: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Alternatively, increase the reaction temperature. 3. Optimize the Solvent: Choose a solvent in which both the imidazole and the base are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[5][6] 4. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Quaternary Imidazolium Salt (Over-alkylation) | 1. High reactivity of the N-alkylated product. 2. Excess of alkylating agent. 3. Prolonged reaction time or high temperature. | 1. Control Stoichiometry: Use a slight excess of the imidazole.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture. 3. Monitor and Control Temperature: Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material. Lowering the temperature can also improve selectivity.[1] |
| Mixture of Regioisomers | 1. Alkylation of an unsymmetrical imidazole. | 1. Analyze Steric and Electronic Factors: Predict the major regioisomer based on the substituents on the imidazole ring.[3] 2. Modify Reaction Conditions: Experiment with different bases and solvents to potentially alter the tautomeric equilibrium and influence regioselectivity. 3. Purification: If a mixture is unavoidable, separation by column chromatography is often feasible.[2] |
| Difficult Purification | 1. Presence of inorganic salts. 2. Emulsion formation during workup. 3. Co-elution of product and starting material/byproducts during chromatography. | 1. Aqueous Workup: Perform an aqueous workup to remove water-soluble salts. Washing with brine can help break emulsions.[7] 2. Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction that has good solubility for your product and is immiscible with water. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. |
Key Reaction Parameters at a Glance
The following tables summarize common choices for bases and solvents in the N-alkylation of imidazole.
Table 1: Common Bases for N-Alkylation of Imidazole
| Base | Strength | Common Solvents | Notes |
| Sodium Hydride (NaH) | Strong | THF, DMF | Requires anhydrous conditions and an inert atmosphere. Very effective for complete deprotonation.[5] |
| Potassium tert-Butoxide (KOtBu) | Strong | THF, Dioxane | A strong, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile, Acetone | A versatile and commonly used base, often effective for reactive alkylating agents.[1] |
| Cesium Carbonate (Cs₂CO₃) | Moderate | DMF, Acetonitrile | Often more effective than K₂CO₃ due to its higher solubility and the "cesium effect".[5] |
| Potassium Hydroxide (KOH) | Strong | DMSO, Toluene (with phase transfer catalyst) | Can be used in solid form or as a concentrated aqueous solution with a phase transfer catalyst.[7] |
Table 2: Common Solvents for N-Alkylation of Imidazole
| Solvent | Type | Key Features |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power for many imidazoles and inorganic bases. High boiling point.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, with a very high boiling point. Can accelerate SN2 reactions.[5] |
| Acetonitrile (MeCN) | Polar Aprotic | Lower boiling point than DMF and DMSO, which can be advantageous for product isolation.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | A good choice for reactions with strong, water-sensitive bases like NaH.[5] |
| Toluene | Aromatic | Often used in phase-transfer catalysis (PTC) systems.[7] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Standard Operating Procedure (SOP)
This SOP provides a general guideline for the N-alkylation of imidazole using potassium carbonate as the base and DMF as the solvent. Note: This protocol may require optimization for specific substrates and alkylating agents.
Materials:
-
Imidazole (1.0 eq)
-
Alkyl halide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (2x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified N-alkyl imidazole by NMR, MS, and other relevant analytical techniques.
Advanced Methods for Challenging Substrates
For sterically hindered imidazoles or when traditional methods fail, consider these alternative approaches:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for N-alkylation, especially for large-scale synthesis. It involves the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the imidazolide anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[8][9][10][11][12] This method often uses inexpensive bases like NaOH or KOH and can sometimes be performed without a solvent.[9][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for N-alkylation reactions.[1]
By understanding the fundamental principles and systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your N-alkylation of imidazole reactions and achieve your synthetic goals efficiently and effectively.
References
- Jayachandran, B., & Wang, C. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC.
- BenchChem. (2025).
- Vlassa, M., Kezdi, M., & Fenesan, I. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- BenchChem. (2025).
- Various Authors. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- DeVicaris, G., et al. (1990). Process for preparing 1-alkylimidazoles. U.S.
- Li, J., et al. (2020). N1 site alkylation method for imidazole compounds.
- Mhasni, O., Bouajila, J., & Rezgui, F. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93.
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
- Jia, X., et al. (2005). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 22(10), 1149-1151.
- Various Authors. (2014). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and....
- Halpern, M. (2014).
- López-Peinado, A. J., et al. (2004). N-alkylation of imidazole by alkaline carbons.
- Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Grimmett, M. R., & Hartshorn, S. R. (1971). N-Alkylation of imidazoles. University of Otago.
- Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
- Various Authors. (2023). N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites.
- Mhasni, O., Bouajila, J., & Rezgui, F. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 839–846.
- Wang, Y., et al. (2013). Method for producing high-purity N-alkyl imidazole.
- Maas, H., et al. (2009). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. U.S.
- Larsen, R. D., et al. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. U.S.
- Cristau, H.-J., et al. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(7), 2485–2492.
- Various Authors. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1164.
- Various Authors. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega, 2(4), 1435–1443.
- Various Authors. (2018).
- YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.
- Various Authors. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 136(12), 4640–4648.
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- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
how to remove unreacted starting materials from 1-Hexadecylimidazole
Welcome to the technical support center for the purification of 1-hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this long-chain imidazole derivative from its common unreacted starting materials. Here, we provide in-depth, field-proven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in fundamental chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I need to remove after synthesizing this compound?
The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a C16 alkyl halide, such as 1-bromohexadecane. Consequently, the two primary impurities you will need to remove from your crude reaction mixture are:
-
Unreacted Imidazole: A polar, water-soluble solid with basic properties.[1][2][3]
-
Unreacted 1-Bromohexadecane: A nonpolar, water-insoluble liquid or low-melting solid.[4][5][6]
Q2: What is the overall strategy for purifying this compound?
A sequential approach is most effective. The purification strategy leverages the significant differences in the physicochemical properties of the product and the starting materials, specifically their polarity and acid-base character. The general workflow involves:
-
Removal of Imidazole: An acid-base liquid-liquid extraction to selectively remove the basic and water-soluble imidazole.
-
Removal of 1-Bromohexadecane: A polarity-based separation technique, such as column chromatography or recrystallization, to remove the nonpolar alkyl halide from the more polar product.
Q3: How can I assess the purity of my final this compound product?
Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is excellent for initial, rapid checks. For definitive purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and absence of starting material signals. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[7][8][9][10]
Troubleshooting Guide: Step-by-Step Purification Protocols
This section directly addresses the specific challenges of removing each starting material.
Problem: My crude product is contaminated with unreacted imidazole.
Root Cause: Imidazole is a polar, basic heterocycle, properties that are distinct from your N-alkylated, long-chain product. This difference is the key to its removal.
Recommended Solution: Acid-Base Liquid-Liquid Extraction
This is the most robust method for removing imidazole. The principle lies in converting the basic imidazole into its water-soluble salt (imidazolium hydrochloride) by washing with a dilute aqueous acid.[11] Your product, this compound, is significantly less basic and far more hydrophobic due to the C16 chain, ensuring it remains in the organic phase.[12]
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are excellent choices. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute hydrochloric acid (1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup. Allow the layers to separate. The protonated imidazole will move into the upper aqueous layer.
-
Separation: Drain the lower organic layer. Discard the aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one to two more times with fresh 1 M HCl to ensure complete removal of imidazole.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove bulk water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
| Property | Imidazole [1][3] | 1-Bromohexadecane [4][5] | This compound (Product) |
| Polarity | High | Very Low | Intermediate |
| Water Solubility | Very Soluble | Insoluble | Insoluble |
| Organic Solubility | Soluble in alcohols; slightly soluble in ether | Soluble in nonpolar solvents (hexane, ether) | Soluble in moderately polar solvents (DCM, EtOAc) |
| Basicity (pKa of conj. acid) | ~7.0 | Neutral | Weakly Basic |
Table 1: Comparative properties of product and starting materials, guiding the purification strategy.
Problem: My crude product is contaminated with unreacted 1-bromohexadecane.
Root Cause: 1-Bromohexadecane is a nonpolar aliphatic compound, while your product, this compound, is significantly more polar due to the imidazole head group. This polarity difference is ideal for chromatographic separation.
Recommended Solution: Silica Gel Column Chromatography
Flash column chromatography is the definitive method for separating compounds based on polarity. Silica gel, a highly polar stationary phase, will strongly adsorb the more polar product while allowing the nonpolar 1-bromohexadecane to pass through quickly with a nonpolar mobile phase.[11][13]
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica TLC plate and elute with various mixtures of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between the 1-bromohexadecane spot (higher Rf) and the product spot (lower Rf).
-
Column Packing: Prepare a flash column with silica gel, slurried in the nonpolar solvent chosen from your TLC analysis (e.g., 100% hexane).
-
Sample Loading: Dissolve your crude product (from which imidazole has already been removed) in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading).
-
Elution:
-
Begin eluting with the nonpolar solvent (e.g., 100% hexane). This will wash the nonpolar 1-bromohexadecane off the column.
-
Collect fractions and monitor them by TLC.
-
Once the 1-bromohexadecane has completely eluted, gradually increase the polarity of the mobile phase (e.g., switch to 9:1 hexane:ethyl acetate, then 4:1, etc.) to elute your more polar product, this compound.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure to yield the purified this compound.
| Solvent System (Hexane:Ethyl Acetate) | Typical Elution Profile |
| 100:0 to 95:5 | Elutes 1-Bromohexadecane |
| 90:10 to 70:30 | Elutes this compound |
| 50:50 to 0:100 | Elutes highly polar byproducts (if any) |
Table 2: Example of a gradient elution system for separating 1-bromohexadecane from this compound.
Alternative Solution: Recrystallization
If the product is a solid, recrystallization can be an effective, non-chromatographic alternative. The goal is to find a solvent in which the product is soluble when hot but insoluble when cold, while 1-bromohexadecane remains soluble even at low temperatures.[14][15][16]
-
Solvent Screening: Test solvents like hexane, acetonitrile, or a mixed solvent system like ethyl acetate/hexane.
-
Procedure: Dissolve the crude material in a minimal amount of the chosen boiling solvent. If any insoluble impurities remain, perform a hot filtration.[14] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry under vacuum.
Problem: My product is contaminated with BOTH imidazole and 1-bromohexadecane.
Recommended Solution: Sequential Purification Workflow
When both starting materials are present, a multi-step workflow is required. First, remove the basic imidazole using the acid-base extraction protocol. Then, remove the nonpolar 1-bromohexadecane from the resulting material using column chromatography. This logical sequence ensures that each step efficiently targets a specific impurity.
Caption: Sequential workflow for purifying this compound.
References
-
Solubility of Things. (n.d.). 1-Bromohexadecane. [Link]
-
Solubility of Things. (n.d.). Imidazole. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
Domanska, U., & Krolikowski, M. (2006). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 51(1), 221-225. [Link]
-
Neumann, J., et al. (2013). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. [Link]
-
ChemBK. (n.d.). 1-Bromhexadecan. [Link]
-
Seddon, K. R., et al. (2008). Purity specification methods for ionic liquids. Green Chemistry, 10(11), 1153-1160. [Link]
-
ResearchGate. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. [Link]
-
Paszkiewicz, M., et al. (2011). How Should Ionic Liquids be Analyzed? Current Organic Chemistry, 15(12), 1873-1887. [Link]
-
ResearchGate. (2021). Has anybody already done column chromatography for Ionic Liquids?[Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
- Google Patents. (n.d.).
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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- 16. mt.com [mt.com]
challenges in the characterization of long-chain imidazoles
<Technical Support Center: Characterization of Long-Chain Imidazoles
Welcome to the Technical Support Center for Long-Chain Imidazole Characterization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of these amphiphilic molecules.
I. Frequently Asked Questions (FAQs)
Q1: Why are my HPLC peaks for long-chain imidazoles showing significant tailing and poor resolution?
A1: The amphiphilic nature of long-chain imidazoles is the primary cause. The hydrophobic alkyl chain interacts strongly with reversed-phase stationary phases (like C18), while the polar imidazole head can have secondary interactions with residual silanols on the silica support. This dual interaction mechanism leads to peak tailing.[1] Additionally, at concentrations above their critical micelle concentration (CMC), these molecules can form aggregates, further complicating chromatographic separation.[2][3]
Q2: I'm observing significant signal suppression in my LC-MS analysis. What is the likely cause?
A2: Long-chain imidazoles act as surfactants and can cause ion suppression in the mass spectrometer's ion source.[4][5][6][7] This occurs because they compete with the analyte of interest for ionization, reducing the analyte's signal intensity. This effect is particularly pronounced in electrospray ionization (ESI).
Q3: My NMR spectra show broad peaks and shifting chemical shifts, especially when I change the concentration. Why is this happening?
A3: This is a classic sign of micelle formation.[8][9][10][11] Below the CMC, you are observing the spectra of individual molecules. Above the CMC, the molecules aggregate into micelles, which tumble more slowly in solution, leading to broader peaks. The chemical environment of the protons also changes upon aggregation, causing chemical shift changes.[8][11][12]
Q4: What is the best general approach for purifying long-chain imidazoles after synthesis?
A4: A multi-step approach is often necessary. Initial purification can be achieved by extraction and washing to remove inorganic salts and highly polar impurities.[13] This is typically followed by column chromatography. Due to their amphiphilic nature, a careful selection of the stationary and mobile phases is crucial. Sometimes, crystallization can be an effective final purification step.
II. Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific analytical techniques.
A. High-Performance Liquid Chromatography (HPLC/UPLC)
Q: My long-chain imidazole is showing poor peak shape (tailing) and variable retention times in reversed-phase HPLC. How can I improve this?
A: Underlying Cause & Solution
The primary issue is the amphiphilic nature of your molecule, leading to mixed-mode interactions with the stationary phase and potential on-column aggregation.
-
Explanation of Causality: Standard C18 columns retain the long alkyl chain, but the basic imidazole headgroup can interact with acidic silanol groups on the silica backbone, causing peak tailing. Inconsistent mobile phase composition or temperature can also affect the degree of micellization and, consequently, retention time.
-
Step-by-Step Protocol for Method Development:
-
Column Selection:
-
Consider using a column with end-capping to minimize silanol interactions.
-
Alternatively, a column with an embedded polar group can provide a more balanced retention.[14]
-
For highly hydrophobic long-chain imidazoles, a phenyl-hexyl or a shorter chain (C8) column might offer better selectivity.[15][16]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile often provides sharper peaks than methanol for these compounds.
-
pH Control: Buffer the aqueous portion of your mobile phase. For basic imidazoles, a slightly acidic pH (e.g., pH 3-4 with formic or acetic acid) will protonate the imidazole ring, leading to more consistent interactions and better peak shape.
-
Ion-Pairing Reagents: The addition of an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can significantly improve peak shape by masking residual silanols and providing a counter-ion for the protonated imidazole.[14][15][17][18] For more complex separations, other ion-pairing reagents like alkyl amines can be explored.[14][15]
-
-
Temperature Control: Maintain a constant, elevated column temperature (e.g., 40-50 °C) to reduce mobile phase viscosity and improve peak efficiency. This can also help disrupt micelle formation.
-
Sample Preparation:
-
Ensure your sample is fully dissolved in the initial mobile phase.
-
Inject at a concentration well below the expected CMC to avoid on-column aggregation.
-
-
-
Self-Validating System: A robust method will show consistent retention times and peak shapes across a range of concentrations (below the CMC).
B. Mass Spectrometry (MS)
Q: I am experiencing severe ion suppression and a non-linear response for my long-chain imidazole in LC-MS. How can I mitigate this?
A: Underlying Cause & Solution
Long-chain imidazoles are surface-active and can suppress the ionization of co-eluting analytes, including themselves at high concentrations.
-
Explanation of Causality: In ESI, analytes compete for charge at the surface of the evaporating droplet. The hydrophobic tails of long-chain imidazoles have a high affinity for the droplet surface, effectively excluding other molecules and suppressing their ionization.[4][5][6]
-
Step-by-Step Mitigation Strategy:
-
Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate your analyte from the bulk of the matrix and from itself (if at high concentrations).
-
Utilize UPLC (Ultra-Performance Liquid Chromatography) for sharper, narrower peaks. This reduces the time any given matrix component co-elutes with your analyte, thereby minimizing suppression.[19]
-
Develop a gradient elution method that effectively separates the long-chain imidazole from other components in your sample.
-
-
Sample Dilution: Dilute your sample to a concentration where the long-chain imidazole is below its CMC. This not only reduces the potential for aggregation but also lessens the overall surfactant effect in the ion source.
-
Ion Source Optimization:
-
Increase the nebulizer gas flow and drying gas temperature to promote more efficient desolvation.
-
Adjust the capillary voltage to find an optimal setting that favors your analyte's ionization.
-
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard of your long-chain imidazole. This is the most reliable way to correct for ion suppression, as the internal standard will be affected in the same way as your analyte.
-
-
Data Presentation:
| Parameter | Standard HPLC | UPLC |
| Peak Width | Broad | Narrow |
| Co-elution with Matrix | High | Low |
| Ion Suppression | Significant | Reduced |
| Sensitivity | Lower | Higher |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My NMR signals are broad, and their chemical shifts change with sample concentration. How can I obtain sharp, reproducible spectra for my long-chain imidazole?
A: Underlying Cause & Solution
This behavior is characteristic of molecules that form aggregates or micelles in solution.
-
Explanation of Causality: Above the critical micelle concentration (CMC), the self-assembly of long-chain imidazoles into micelles drastically changes their local environment and tumbling rate in solution.[2][3] Slower tumbling of large micelles leads to broader NMR signals.[9] The chemical environment inside a micelle is different from that in the bulk solvent, causing concentration-dependent chemical shifts.[8][11][12]
-
Step-by-Step Protocol for High-Quality NMR Data:
-
Concentration Management:
-
Solvent Selection:
-
If solubility allows, use a solvent that discourages micelle formation, such as methanol-d4 or chloroform-d.
-
If you must use D2O, consider adding a small amount of an organic co-solvent (like methanol-d4) to disrupt micelle formation.
-
-
Temperature Effects:
-
Acquire spectra at an elevated temperature. This can increase the critical micelle temperature and may lead to sharper signals.
-
-
Advanced NMR Techniques:
-
-
Self-Validating System: A well-prepared sample (below the CMC) will show sharp NMR signals and chemical shifts that are independent of minor variations in concentration.
III. Visualizations & Workflows
Experimental Workflow for HPLC Method Development
Caption: Workflow for optimizing an HPLC method for long-chain imidazoles.
Mechanism of Ion Suppression in ESI-MS
Caption: Surface activity of long-chain imidazoles causing ion suppression.
IV. References
-
Zheng, L., et al. (2007). Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution Measured by Isothermal Titration Microcalorimetry. Journal of Chemical & Engineering Data. [Link]
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Wang, N., et al. (2010). NMR Study of Surfactant Micelle Shape Transformation with Concentration. Sensors. [Link]
-
Miskolczy, Z., & Biczók, L. (2019). NMR spectroscopy of micelles and related systems. ResearchGate. [Link]
-
Miskolczy, Z., & Biczók, L. (2009). Micellar Systems: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]
-
Landry, J. M., et al. (2011). 1D and 2D NMR investigations of the micelle-formation process in 8-phenyloctanoate micelles. Canadian Journal of Chemistry. [Link]
-
Paredes, E., et al. (2015). Effect on aggregation behavior of long-chain spacers of dicationic imidazolium-based ionic liquids in aqueous solution. Journal of Materials Science. [Link]
-
He, L., et al. (2005). Fundamental studies of reverse micellear aggreagates by multinuclear and multidimensional NMR spectroscopy. Mountain Scholar. [Link]
-
Zheng, L., et al. (2010). Aggregation Behavior of a Chiral Long-Chain Ionic Liquid in Aqueous Solution. Journal of Colloid and Interface Science. [Link]
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Kowalska, J., et al. (2017). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Fakhraee, F., et al. (2019). Critical micelle concentration, CMC, average activity coefficient, f±, and effective critical micelle concentration, CMC*. ResearchGate. [Link]
-
MB Cosmetics Academy. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. MB Cosmetics Academy. [Link]
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Al-Sabagh, A. M., et al. (2020). Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants. ACS Omega. [Link]
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Saha, S., et al. (2016). Critical micelle concentration (cmc) of aqueous 16-3-16 in absence and... ResearchGate. [Link]
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Schmitt, T. (2001). Analysis of Surfactants. Scribd. [Link]
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Kowalska, J., et al. (2017). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]
-
de Oliveira, V. M., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. [Link]
-
Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Yoshizako, K., et al. (2021). A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel. Polymers. [Link]
-
Schmitt, T. (2001). Tips - Analysis of Surfactants PDF. Scribd. [Link]
-
Agilent. (2018). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
Separation Science. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Separation Science. [Link]
-
Shu, Y., et al. (2011). Suppression and dissolution of amyloid aggregates using ionic liquids. Protein Science. [Link]
-
Balga, R., et al. (2014). Microwave Assisted Green Synthesis of Long-chain 1-Alkylimidazoles and Medium-chain 1-alkyl-2-Methylimidazoles with Antiviral Properties Catalyzed by Basic Carbons. ResearchGate. [Link]
-
Bhargava, B. L., & Klein, M. L. (2009). Initial Stages of Aggregation in Aqueous Solutions of Ionic Liquids: Molecular Dynamics Studies. The Journal of Physical Chemistry B. [Link]
-
Boumoud, T., et al. (2016). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry. [Link]
-
Waters Corporation. (2005). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]
-
Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Aldewachi, H. S. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2017). What system is suitable for HPLC of amphiphilic compounds?. ResearchGate. [Link]
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Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry. [Link]
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C-H, A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Wikipedia. Ion suppression (mass spectrometry). Wikipedia. [Link]
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Wang, X., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Molecules. [Link]
-
Agilent. (2010). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America. [Link]
-
Fox, K. (2001). Analytical Methods for the Determination of Surfactants in Surface Water. University of Sheffield. [Link]
-
Khan, S. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
-
Giernoth, R., et al. (2009). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles. Google Patents.
-
Aprile, F. A., et al. (2019). Different soluble aggregates of Aβ42 can give rise to cellular toxicity through different mechanisms. Nature Communications. [Link]
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Liu, J., et al. (2024). Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial. ACS Applied Polymer Materials. [Link]
-
Aday, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Pharmaceuticals. [Link]
-
Kaliszan, R., et al. (2005). Progress in the Use of HPLC for Evaluation of Lipophilicity. ResearchGate. [Link]
-
Bruno, A. M., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
You, J., et al. (2005). Determination of long-chain fatty acids in bryophyte plants extracts by HPLC with fluorescence detection and identification with MS. Journal of Chromatography B. [Link]
-
Aday, B., et al. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I-II Inhibition Properties, and In Silico Studies. Pharmaceuticals. [Link]
Sources
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stability issues of 1-Hexadecylimidazole in acidic or basic media
Answering the user's request.## Technical Support Center: 1-Hexadecylimidazole
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this long-chain alkylimidazole. Here, we move beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your work.
Introduction to this compound
This compound is a versatile organic compound characterized by a polar imidazole head group and a long, nonpolar hexadecyl (C16) alkyl chain. This amphiphilic structure imparts surfactant-like properties, making it a valuable intermediate in the synthesis of surface-active ionic liquids (SAILs), a component in drug delivery systems, and a molecule of interest in materials science.[1][2][3] Understanding its chemical stability, particularly in aqueous acidic and basic environments, is critical for its effective application, as degradation can lead to loss of function, formation of impurities, and unpredictable experimental outcomes.
This guide addresses the most common questions and troubleshooting scenarios related to the stability of this compound.
Frequently Asked Questions (FAQs) on Stability
This section covers fundamental questions regarding the chemical behavior of this compound in various media.
Question 1: What is the general chemical stability of the imidazole ring in this compound?
Answer: The imidazole ring is an aromatic heterocycle, which confers significant chemical stability.[4] Unlike esters or amides, the ring itself is not readily susceptible to hydrolysis under mild conditions.[5] this compound is classified as an amphoteric compound, capable of acting as both an acid and a base, though the substitution of the hexadecyl group at the N-1 position removes the acidic proton, making the N-3 nitrogen the primary basic site.[4][6] Its stability is primarily influenced by pH and temperature. While stable under many common experimental conditions, degradation can be initiated at pH extremes, especially when combined with elevated temperatures.
Question 2: How does this compound behave in acidic media? What is the degradation pathway?
Answer: In an acidic medium, the lone pair of electrons on the sp²-hybridized nitrogen (N-3) acts as a proton acceptor, leading to the formation of a protonated 1-hexadecylimidazolium cation.[4][7]
-
Mechanism: C₁₆H₃₃-Im + H⁺ ⇌ C₁₆H₃₃-ImH⁺
This protonation is a reversible acid-base reaction. The resulting imidazolium cation is generally stable. Significant degradation of the imidazole ring itself under acidic conditions is uncommon and typically requires harsh conditions (e.g., very low pH and high temperature). In some contexts, a protonated imidazole ring has been shown to intramolecularly inhibit the acid-catalyzed hydrolysis of other functional groups on the same molecule.[7] Therefore, in most applications, this compound is considered relatively stable in mild to moderately acidic solutions.
Question 3: What are the stability risks and degradation pathways in basic media?
Answer: The stability of this compound in basic media is a more significant concern, particularly under harsh conditions (high pH and/or high temperature). While the imidazole ring is aromatic and thus relatively stable, related imidazolium cations are known to be susceptible to degradation in strong bases.[8]
-
Potential Degradation Pathway: The primary concern for the related imidazolium salts is hydroxide-mediated decomposition. This can involve a nucleophilic attack by a hydroxide ion on the C2 carbon (the carbon between the two nitrogen atoms) of the imidazolium ring, which can lead to a ring-opening reaction.[9][10] Although this compound is not a pre-formed cation, the principles of nucleophilic attack on the electron-deficient positions of the heterocyclic ring are relevant, especially at elevated temperatures. The presence of a strongly basic anion as a counter-ion for imidazolium cations has been shown to increase the likelihood of such degradation reactions.[11]
Question 4: Besides pH, what other factors influence the stability of this compound?
Answer: Several factors can impact the stability of this compound and its formulations:
-
Temperature: This is the most significant factor. Thermal stability is finite, and elevated temperatures will accelerate any potential degradation pathway, both in acidic and basic media.[12][13] For related imidazolium ionic liquids, the onset of thermal decomposition is a key parameter, often measured by thermogravimetric analysis (TGA).[14][15][16]
-
Presence of Oxidizing Agents: Strong oxidizing agents can attack the imidazole ring, leading to cleavage and the formation of various oxidation byproducts.
-
Impurities: The presence of impurities from the synthesis, such as unreacted starting materials or residual halides, can potentially catalyze degradation pathways.[12][17] For instance, halide ions can influence the nucleophilicity and overall reaction environment.
-
Atmosphere: For high-temperature applications, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[18]
Troubleshooting Guides for Experimental Issues
This section provides practical, step-by-step advice for resolving specific problems you may encounter during your experiments.
Issue 1: My solution of this compound has turned yellow or brown upon storage or during a reaction.
-
Question: What does this color change signify and what should I do?
-
Answer: A color change to yellow or brown is a common visual indicator of chemical degradation for many nitrogen-containing organic compounds, including imidazoles.[18] It suggests the formation of chromophoric byproducts resulting from side reactions or decomposition.
-
Immediate Action: Do not assume the compound is still pure. The presence of degradation products can interfere with your experiment.
-
Troubleshooting Steps:
-
Characterize the Material: Before use, re-analyze the material using an appropriate analytical technique like HPLC-UV, LC-MS, or NMR to identify the appearance of new peaks or signals corresponding to impurities.[17][18]
-
Review Storage Conditions: Ensure the compound is stored according to the supplier's recommendations—typically in a cool, dark place, and tightly sealed to protect from moisture and air.
-
Consider Purification: If degradation is minor, repurification via recrystallization or column chromatography may be possible. However, it is often more reliable to use a fresh, pure batch.
-
Optimize Reaction Atmosphere: If the color change occurs during a high-temperature reaction, sparge your reaction mixture with an inert gas like nitrogen or argon before and during heating to minimize oxidation.[18]
-
-
Issue 2: I am observing unexpected peaks in my HPLC or GC chromatogram after my experiment.
-
Question: Could these new peaks be degradation products of this compound?
-
Answer: Yes, this is highly probable, especially if your reaction involves acidic, basic, or high-temperature conditions. The imidazole ring can undergo several transformations.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Recommended Action: Employ mass spectrometry (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[19] This data is invaluable for proposing potential structures of the degradation products. For example, in a basic medium, you might look for masses corresponding to ring-opened hydrolysis products.[10]
-
Issue 3: How do I proactively test the stability of this compound under my specific experimental conditions?
-
Question: I need to ensure this compound will be stable throughout my multi-hour, heated reaction. How can I design a stability study?
-
Answer: A well-designed stability study is crucial for validating your experimental protocol. It involves exposing the compound to your reaction conditions (minus key reactants) and monitoring its purity over time.
Experimental Protocol: pH-Dependent Stability Study
-
Preparation of Buffer Solutions: Prepare a series of buffers covering your pH range of interest (e.g., pH 4, pH 7, pH 10).
-
Sample Preparation:
-
Accurately prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
In separate vials, dilute the stock solution with each buffer to your final experimental concentration. Include a control sample diluted only with your organic solvent.
-
-
Incubation:
-
Divide each buffered sample into multiple aliquots for different time points (e.g., t=0, 2h, 4h, 8h, 24h).
-
Place the vials in a controlled temperature environment that mimics your reaction temperature.
-
-
Time-Point Analysis:
-
At each designated time point, remove one aliquot from each pH condition.
-
Immediately quench any potential reaction by neutralizing the pH or diluting into the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.[17] A C18 column with a gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.[20]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time for each pH and temperature condition.
-
Calculate the degradation rate if significant decomposition is observed.
-
Visualization of Stability Study Workflow
Caption: Workflow for a pH-dependent stability study of this compound.
Data Presentation: Example Stability Data
The results of such a study can be summarized in a table for easy comparison.
pH Temperature (°C) % Remaining (2h) % Remaining (8h) % Remaining (24h) Observations 4.0 80 99.8% 99.5% 98.9% No significant degradation, solution clear. 7.0 80 100% 99.8% 99.6% Highly stable, solution clear. 10.0 80 98.5% 95.2% 88.7% Slight yellowing, minor impurity peaks observed. 12.0 80 92.1% 75.4% 52.3% Significant yellowing, multiple degradation peaks. -
References
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
- Leal, J., et al. (2007). The effect of the anion on the thermal stability of imidazolium-based ionic liquids. Thermochimica Acta, 452(1), 52-58.
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Electrochemical stability of ionic liquids. Chemical Society Reviews, 42(14), 5963–5977.
- Xue, L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. Journal of Molecular Liquids, 218, 255-260.
- Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V) and Imidazole (X) Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3102–3107.
- Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(17), 5938–5940.
- Kövér, K. E., et al. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – A European Journal, 24(59), 15854-15859.
- Wang, Y., et al. (2020).
- Jencks, W. P., & Carriuolo, J. (1959). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 81(22), 5994–5995.
- Sharma, M., & Mahajan, R. K. (2021). Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers in Chemistry, 9, 735821.
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- de la C. Dos Santos, T., et al. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(20), 4747.
- Hollóczki, O., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 132(17), 5938-5940.
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- Wiśniewski, M., et al. (2021). Alkylimidazoles. MDPI Encyclopedia.
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Wang, Y., et al. (2020). Influence of the Alkyl Chain Length of the Imidazole Ionic Liquid-Type Surfactants on Their Aggregation Behavior with Sodium Dodecyl Sulfate. PubMed. Available at: [Link]
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- Simeone, J., Hong, P., & McConville, P. R. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Gualtieri, M. J., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Polymers, 15(4), 986.
-
ResearchGate. (2015). 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. Available at: [Link]
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-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
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- Zhang, Y., et al. (2022). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 27(19), 6593.
- Not directly cited.
- Phillips, A. M., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(28), 9096–9105.
- Not directly cited.
- He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Not directly cited.
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- Not directly cited.
- Not directly cited.
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
- Not directly cited.
Sources
- 1. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 2. Enhanced interfacial activity by maximizing synergy between long-chain ionic liquid and conventional surfactant for enhanced oil recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Thermal stability of imidazolium-based ionic liquids | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 20. chromatographytoday.com [chromatographytoday.com]
troubleshooting low solubility of 1-Hexadecylimidazole in specific applications
Technical Support Center: 1-Hexadecylimidazole
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the solubility of this compound in various applications. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Why is it poorly soluble?
A1: The solubility of this compound is dictated by its amphiphilic molecular structure. It consists of two distinct parts: a long, nonpolar 16-carbon alkyl chain (the "hexadecyl" group) and a polar imidazole headgroup.
-
Hydrophobic Tail: The long hexadecyl chain is highly lipophilic (fat-loving) and hydrophobic (water-fearing), making it readily soluble in nonpolar organic solvents.
-
Hydrophilic Head: The imidazole ring is polar and capable of hydrogen bonding, lending it some affinity for polar solvents.
The challenge arises because few solvents can effectively solvate both the long, nonpolar tail and the polar head simultaneously. This dual nature is the primary reason for its limited solubility in many common mono-phasic solvents. Its behavior is often compared to that of a surfactant.
Below is a diagram illustrating this fundamental structural challenge.
Caption: Molecular structure and solvent interaction overview.
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the fundamental properties of this compound is crucial for troubleshooting. While this molecule can be part of a more complex ionic liquid (e.g., with a methyl group and a counter-ion), the properties of the base molecule are foundational.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆N₂ | [1] |
| Molecular Weight | 292.5 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 81-83 °C (for related 1-Hexadecyl-3-methylimidazolium chloride) | [2][3] |
| pKa (of Imidazolium) | ~7 | [4] |
| Critical Micelle Concentration (CMC) | Varies with counter-ion and conditions. For related ionic liquids, it is typically in the low millimolar (mM) range. For example, Hexadecyltrimethylammonium bromide is ~0.92 mM.[5] | [5][6] |
Expert Insight: The pKa is particularly important for aqueous applications. The imidazole ring has a pKa of approximately 7.[4] This means that at a pH below 7, the imidazole ring will be protonated (becoming an imidazolium cation), which significantly increases its polarity and aqueous solubility. Adjusting the pH can be a powerful tool to enhance dissolution.
Troubleshooting Guides
The following troubleshooting workflow provides a systematic approach to addressing solubility issues.
Caption: A step-by-step workflow for solubility issues.
Q3: How can I improve the solubility of this compound in AQUEOUS solutions?
A3: Due to its long hydrophobic tail, solubility in pure water is very low. However, its surfactant-like nature allows for several strategies.
1. pH Adjustment:
-
Causality: As mentioned, protonating the imidazole headgroup by lowering the pH below 7 dramatically increases its polarity and interaction with water.
-
Protocol:
-
Create a slurry of this compound in your desired aqueous buffer.
-
While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH and observe for dissolution. A clear solution should form as the pH drops into the acidic range.
-
2. Co-Solvent Addition:
-
Causality: A water-miscible organic solvent can act as a "bridge," solvating both the polar head and, to some extent, the nonpolar tail, thereby increasing overall solubility.[7]
-
Recommended Co-solvents: Ethanol, isopropanol, or DMSO.
-
Protocol:
-
First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., ethanol).
-
Once fully dissolved, slowly add this solution to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation.
-
3. Micelle Formation (Working Above the CMC):
-
Causality: this compound is a surfactant. Above its critical micelle concentration (CMC), individual molecules will aggregate to form micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads form the outer surface.[5] This is a form of dispersion rather than true molecular dissolution, but it is highly effective for many applications, such as solubilizing other hydrophobic compounds.[8]
-
Protocol:
-
Determine the approximate CMC in your system. This can be done using techniques like fluorescence polarization or conductivity measurements.[6][9]
-
Ensure your working concentration is significantly above the measured CMC to promote micelle formation.
-
Use gentle heating (e.g., to 40-50°C) and sonication to aid in the dispersion and formation of uniform micelles.
-
Q4: What are the best practices for dissolving this compound in ORGANIC solvents?
A4: Solubility in organic solvents is governed by the "like dissolves like" principle. The long alkyl chain dominates, favoring nonpolar to moderately polar solvents.
Solvent Selection Guide:
| Solvent Polarity | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Moderate to Good | Can solvate the polar headgroup effectively. |
| Polar Protic | Ethanol, Methanol | Good | The hydroxyl group can interact with the imidazole ring, while the alkyl part of the alcohol interacts with the hexadecyl chain.[3] |
| Moderately Polar | Chloroform, Dichloromethane | Good | Offers a balance for solvating both ends of the molecule. |
| Nonpolar | Toluene, Hexane | Poor to Moderate | While favorable for the alkyl tail, these solvents are very poor at solvating the polar imidazole headgroup, leading to limited solubility. |
Troubleshooting Protocol for Organic Solvents:
-
Start with a moderately polar solvent: Begin with ethanol or chloroform.
-
Apply energy: Gentle heating (up to 50-60°C) and sonication can significantly increase the rate of dissolution by overcoming the crystal lattice energy of the solid.
-
Use a solvent blend: If a single solvent fails, try a binary mixture. For example, a toluene/ethanol mixture can provide both nonpolar and polar character to better accommodate the amphiphilic molecule.
Q5: Could the purity of my this compound be affecting its solubility?
A5: Absolutely. Impurities from the synthesis process can have a significant impact on solubility.
-
Common Synthetic Precursors: The synthesis of this compound typically involves the reaction of imidazole with an alkylating agent like 1-bromohexadecane.[10]
-
Potential Impurities:
-
Unreacted Imidazole: Highly polar and water-soluble.
-
Unreacted 1-Bromohexadecane: Very nonpolar and insoluble in water.
-
Side Products: Depending on the reaction conditions, other isomers or byproducts could be present.
-
Self-Validation & Purification Protocol:
-
Check the Melting Point: A broad or depressed melting point compared to the literature value (e.g., 81-83 °C for the related methylated chloride salt) suggests impurities.[2][3]
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: Start with a 1:1 mixture of hexanes and ethyl acetate.
-
Procedure: Dissolve a small sample in chloroform or ethanol. Spot it on a TLC plate and develop the chromatogram.
-
Analysis: A single, well-defined spot indicates high purity. Multiple spots confirm the presence of impurities.
-
-
Recrystallization (Purification):
-
Objective: To purify the compound by exploiting solubility differences between the product and impurities.
-
Step-by-Step Method:
-
Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble when hot (e.g., acetonitrile or an ethanol/water mixture).
-
Heat the solvent to boiling and add it portion-wise to your crude this compound until it just dissolves completely.
-
Allow the solution to cool slowly to room temperature. Pure crystals of this compound should form.
-
Further cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Q6: Simple dissolution is not working for my application. What advanced formulation strategies can I use?
A6: For complex applications like drug delivery, advanced formulation is often necessary to overcome inherent low solubility.[11][12]
1. Lipid-Based Formulations:
-
Causality: The high lipophilicity of the hexadecyl chain makes it an excellent candidate for incorporation into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[13][14] In these systems, the compound is pre-dissolved in a mixture of oils, surfactants, and co-surfactants. Upon gentle agitation in an aqueous medium, this mixture spontaneously forms a fine oil-in-water emulsion, enhancing solubility and bioavailability.
-
Application: Ideal for oral drug delivery formulations.
2. Solid Dispersions:
-
Causality: This strategy involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.[12] By preventing the formation of a crystal lattice, the compound exists in a higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[13]
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), or Polyethylene Glycol (PEG).
-
Preparation Method (Solvent Evaporation):
-
Dissolve both this compound and the chosen carrier polymer in a common volatile solvent (e.g., ethanol).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is a solid dispersion, which can be further processed (e.g., milled into a powder).
-
3. Nanoparticle Formulations:
-
Causality: Reducing the particle size of a compound to the nanometer scale dramatically increases its surface area-to-volume ratio.[14] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.
-
Application: Useful for both oral and parenteral (injectable) formulations where rapid dissolution is required.
References
- An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions. (n.d.). Benchchem.
-
Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. (2017). ResearchGate. [Link]
-
Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2023). International Journal of Novel Research in Pharmaceutical Sciences. [Link]
-
1-Hexadecyl-1H-imidazole. (n.d.). PubChem. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
-
Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. (2022). MDPI. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Strategies to address low drug solubility in discovery and development. (2013). Pharmacological Reviews. [Link]
-
Factors affecting critical micelle concentration and micellar size. (n.d.). Pharmaceutical Guidelines. [Link]
-
Thermodynamic Evaluation of the Critical Micelle Concentration of 1-Hexadecanol. (2021). ResearchGate. [Link]
-
pKa of imidazoles. (2017). Chemistry Stack Exchange. [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (2014). Agilent. [Link]
-
The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. (2008). PubMed. [Link]
-
Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C. (1983). ResearchGate. [Link]
Sources
- 1. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Performance of 1-Hexadecylimidazole as a Corrosion Inhibitor
Welcome to the technical support guide for 1-Hexadecylimidazole (HIM), a prominent corrosion inhibitor. This document is designed for researchers, scientists, and professionals in materials science and chemical engineering. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the application and enhancement of HIM's performance in acidic media. Our approach is grounded in scientific principles and practical laboratory experience to ensure the reliability and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound as a corrosion inhibitor. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Issue 1: Inconsistent or Lower-Than-Expected Inhibition Efficiency (%IE)
Question: My calculated inhibition efficiency for this compound is fluctuating between experiments and is lower than reported values. What could be the cause?
Answer:
Several factors can contribute to this issue, ranging from experimental setup to the chemical environment. Let's break down the potential causes and solutions:
-
Cause A: Inhibitor Concentration and Purity
-
Explanation: The performance of HIM is highly dependent on its concentration.[1] There is an optimal concentration range beyond which performance may plateau or even decrease. The purity of the HIM used is also critical, as impurities can interfere with the adsorption process.
-
Solution:
-
Verify the purity of your this compound using techniques like NMR or FTIR spectroscopy.
-
Prepare a fresh stock solution and perform a concentration optimization study to determine the most effective concentration for your specific system.[1][2]
-
Ensure complete dissolution of the inhibitor in the corrosive medium before introducing the metal specimen.
-
-
-
Cause B: Surface Preparation of the Metal Specimen
-
Explanation: The condition of the metal surface is paramount for the proper adsorption of the inhibitor. An improperly cleaned or polished surface can have pre-existing oxide layers or contaminants that hinder the formation of a protective film.
-
Solution:
-
Standardize your metal specimen preparation protocol. A common procedure involves sequential grinding with different grades of emery paper, followed by rinsing with distilled water and acetone, and finally drying.
-
Ensure the surface is free from any residual polishing materials or grease before immersion in the corrosive solution.
-
-
-
Cause C: Environmental Factors
-
Explanation: Temperature and the concentration of the corrosive medium (e.g., HCl) significantly impact the corrosion rate and inhibitor performance.[3] An increase in temperature generally increases the corrosion rate and can decrease the inhibition efficiency.[4]
-
Solution:
-
Precisely control the temperature of your corrosive medium using a water bath or thermostat.[1]
-
Accurately prepare the concentration of your acidic solution.
-
Report the temperature and acid concentration in your results, as these are critical parameters.
-
-
Issue 2: Decreasing Inhibition Efficiency at Higher Temperatures
Question: I've observed that the performance of this compound drops significantly as I increase the experimental temperature. Why is this happening and can it be mitigated?
Answer:
This is a common phenomenon related to the nature of the inhibitor's adsorption on the metal surface.
-
Explanation of the Phenomenon:
-
The decrease in inhibition efficiency with increasing temperature suggests that the adsorption of this compound on the metal surface is likely dominated by physisorption (physical adsorption). Physisorption is an exothermic process, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards desorption of the inhibitor molecules from the surface. This leaves more of the metal surface exposed to the corrosive environment, thus reducing the inhibition efficiency.[3]
-
Higher temperatures also increase the kinetic energy of the reactant species, leading to a higher corrosion rate, which can further diminish the perceived effectiveness of the inhibitor.[5]
-
-
Mitigation Strategies:
-
Synergistic Additives: Introduce a synergistic agent, such as potassium iodide (KI). Halide ions like I⁻ can co-adsorb on the metal surface, stabilizing the adsorbed this compound cations through electrostatic interactions and enhancing the overall protective film.[6] This can lead to a more stable and resilient inhibitor layer, even at elevated temperatures.
-
Concentration Adjustment: Increasing the inhibitor concentration at higher temperatures might partially compensate for the increased desorption rate. However, there is a limit to this effect.
-
Consider Chemisorption-Promoting Analogs: For high-temperature applications, consider synthesizing or using imidazole derivatives with functional groups that promote chemisorption (chemical adsorption). Chemisorption involves the formation of stronger chemical bonds between the inhibitor and the metal surface and is generally more stable at higher temperatures.
-
Issue 3: Discrepancies Between Electrochemical and Weight Loss Results
Question: My Electrochemical Impedance Spectroscopy (EIS) data suggests high inhibition efficiency, but my weight loss measurements show a much lower efficiency. How can I reconcile these results?
Answer:
Discrepancies between these two techniques can arise from differences in experimental timescales and the nature of the measurements.
-
Timescale Differences:
-
EIS: This is a relatively short-term experiment, often conducted over minutes to a few hours.[7] It provides a snapshot of the corrosion process and the inhibitor's effect at a specific moment.
-
Weight Loss: This is a long-term measurement, typically conducted over several hours or even days.[8][9][10] It gives an average corrosion rate over the entire immersion period.
-
-
Potential Causes for Discrepancy:
-
Inhibitor Film Degradation: The protective film formed by this compound might be stable during the short duration of the EIS measurement but could degrade over the longer immersion time of the weight loss experiment.
-
Initial Adsorption vs. Long-Term Stability: EIS might be capturing the initial, rapid adsorption of the inhibitor, which shows a high charge transfer resistance. However, this initial layer may not be sufficiently robust to provide sustained protection over a longer period, which would be reflected in the higher weight loss.
-
Pitting Corrosion: EIS can sometimes be less sensitive to localized corrosion phenomena like pitting. If the inhibitor is not uniformly protecting the surface and pitting is occurring, the weight loss could be significant even if the overall charge transfer resistance measured by EIS is high.
-
-
Troubleshooting Steps:
-
Time-Dependent EIS: Perform EIS measurements at different immersion times (e.g., 1 hour, 6 hours, 24 hours) to monitor the stability of the protective film over time.
-
Surface Analysis: After the weight loss experiment, analyze the surface of the metal specimen using techniques like Scanning Electron Microscopy (SEM) to check for signs of film degradation or localized corrosion.
-
Correlate Data Carefully: When reporting, acknowledge the different timescales of the techniques and discuss how the results complement each other to provide a more complete picture of the inhibition process.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits corrosion?
A1: this compound primarily functions as an adsorption inhibitor. Its mechanism involves the adsorption of the imidazolium cation onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] This adsorption is facilitated by:
-
Electrostatic Interaction: In acidic solutions, the metal surface is typically positively charged, and the imidazolium cation is also positively charged. However, specifically adsorbed anions (like Cl⁻ from HCl) on the metal surface create a net negative charge, facilitating the adsorption of the positively charged imidazolium head group.
-
Van der Waals Forces: The long hexadecyl (C16) alkyl chain contributes to the formation of a compact, hydrophobic layer through van der Waals interactions between adjacent inhibitor molecules. This layer acts as a physical barrier to the diffusion of corrosive species.[11]
-
Pi-Electron Interactions: The π-electrons of the imidazole ring can interact with the vacant d-orbitals of the iron atoms, contributing to the adsorption strength.[12]
The nature of the adsorption can be a combination of physisorption and chemisorption, depending on the specific conditions.[13]
Q2: How can I enhance the performance of this compound?
A2: Several strategies can be employed to boost the inhibition efficiency of HIM:
-
Synergistic Effects: The addition of certain anions, particularly halide ions like iodide (I⁻), can significantly enhance the performance of HIM.[6] This is known as a synergistic effect, where the combined inhibition is greater than the sum of the individual effects.[14] The halide ions first adsorb onto the metal surface, creating a more negative surface charge, which in turn promotes the adsorption of the cationic HIM molecules.
-
Formulation with Other Inhibitors: Combining HIM with other types of inhibitors (e.g., those that are more effective at cathodic sites) can provide broader protection.
-
Chemical Modification: Modifying the structure of the imidazole molecule, for instance, by introducing other functional groups, can enhance its adsorption characteristics and inhibition efficiency.
Q3: What is the significance of the Langmuir adsorption isotherm in inhibitor studies?
A3: The Langmuir adsorption isotherm is a model that describes the adsorption of a substance from a solution onto a solid surface.[15] In corrosion inhibition studies, fitting experimental data to the Langmuir isotherm helps in understanding the adsorption behavior of the inhibitor on the metal surface.[16] Key assumptions of the Langmuir model include:
-
The adsorption occurs at specific, localized sites on the surface.
-
Each site can accommodate only one molecule.
-
The adsorption energy is constant over all sites and is independent of whether adjacent sites are occupied.
A good fit to the Langmuir isotherm suggests that the inhibitor forms a monolayer on the metal surface.[15] The calculated thermodynamic parameters from the isotherm, such as the standard free energy of adsorption (ΔG°ads), can provide insights into the spontaneity and nature (physisorption vs. chemisorption) of the adsorption process.[17]
Q4: How do quantum chemical calculations aid in understanding inhibitor performance?
A4: Quantum chemical calculations, often performed using Density Functional Theory (DFT), are powerful computational tools that provide insights into the relationship between the molecular structure of an inhibitor and its performance.[1][18] These calculations can determine several molecular properties, including:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, which is favorable for adsorption.[18][19]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be correlated with higher inhibition efficiency.[19]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the charged metal surface.
-
Mulliken Charges: These calculations reveal the charge distribution within the molecule, helping to identify the active centers for adsorption.[19]
By correlating these theoretical parameters with experimentally determined inhibition efficiencies, researchers can better understand the inhibition mechanism and design more effective inhibitor molecules.[18][20]
Section 3: Experimental Protocols & Data
Protocol 1: Weight Loss Measurement
This method provides a direct and simple way to determine the average corrosion rate.[9][21]
Objective: To determine the corrosion rate of a metal in a corrosive medium and the inhibition efficiency of this compound.
Materials:
-
Metal specimens (e.g., mild steel coupons)
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Emery paper (various grades)
-
Acetone
-
Distilled water
-
Analytical balance (±0.1 mg precision)
-
Thermostatically controlled water bath
-
Glass beakers and hooks
Procedure:
-
Specimen Preparation: a. Mechanically polish the metal specimens with a series of emery papers (e.g., 200, 400, 600, 800, 1200 grit). b. Rinse the specimens thoroughly with distilled water. c. Degrease the specimens with acetone. d. Dry the specimens in a warm air stream or in an oven. e. Weigh each specimen accurately using an analytical balance (Winitial).
-
Immersion: a. Prepare the corrosive solution with and without various concentrations of this compound. b. Suspend each specimen in a beaker containing the test solution using a glass hook. Ensure the specimen is fully immersed. c. Place the beakers in a thermostatically controlled water bath at the desired temperature for a specified duration (e.g., 6, 12, or 24 hours).[4]
-
Post-Immersion Cleaning and Weighing: a. After the immersion period, carefully remove the specimens from the solutions. b. Rinse the specimens with distilled water to remove any loose corrosion products. c. If necessary, use a cleaning solution (e.g., Clarke's solution for steel) to remove adherent corrosion products, followed by rinsing with distilled water and acetone. d. Dry the specimens as in step 1d. e. Weigh each specimen accurately (Wfinal).
-
Calculations:
-
Weight Loss (ΔW): ΔW = Winitial - Wfinal
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × t × ρ) Where: K = 8.76 × 10⁴ (a constant) ΔW = Weight loss in grams A = Surface area of the specimen in cm² t = Immersion time in hours ρ = Density of the metal in g/cm³
-
Inhibition Efficiency (%IE): %IE = [(CRblank - CRinh) / CRblank] × 100 Where: CRblank = Corrosion rate in the absence of the inhibitor CRinh = Corrosion rate in the presence of the inhibitor
-
Sample Data Table: Weight Loss Measurements
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 5.85 | - |
| 1x10⁻⁵ | 15.1 | 1.76 | 69.9 |
| 5x10⁻⁵ | 8.5 | 0.99 | 83.1 |
| 2x10⁻⁴ | 4.1 | 0.48 | 91.8 |
| 1x10⁻³ | 2.7 | 0.31 | 94.7 |
Note: The data presented is illustrative and will vary based on experimental conditions.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[22][23]
Objective: To evaluate the performance of this compound by measuring the impedance of the metal-electrolyte interface.
Apparatus:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal specimen
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode (CE): Platinum foil or graphite rod
-
-
Corrosive solution with and without inhibitor
Procedure:
-
Setup: a. Prepare the working electrode as described in the weight loss protocol. b. Assemble the three-electrode cell with the WE, RE, and CE. c. Fill the cell with the test solution. d. Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady Open Circuit Potential (OCP).
-
Measurement: a. Perform the EIS measurement at the OCP. b. Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[23] c. Record the impedance data.
-
Data Analysis: a. Plot the data as Nyquist and Bode plots. b. Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common circuit for inhibitor studies is the Randles circuit.[7] c. Extract key parameters from the EEC, including:
- Rs: Solution resistance
- Rct: Charge transfer resistance
- Cdl: Double-layer capacitance
-
Calculations:
-
Inhibition Efficiency (%IE): %IE = [(Rct,inh - Rct,blank) / Rct,inh] × 100 Where: Rct,blank = Charge transfer resistance in the absence of the inhibitor Rct,inh = Charge transfer resistance in the presence of the inhibitor
-
Sample Data Table: EIS Parameters
| Inhibitor Conc. (M) | Rs (Ω cm²) | Rct (Ω cm²) | Cdl (μF/cm²) | %IE |
| 0 (Blank) | 1.5 | 55 | 150 | - |
| 1x10⁻⁵ | 1.6 | 180 | 85 | 69.4 |
| 5x10⁻⁵ | 1.5 | 450 | 50 | 87.8 |
| 2x10⁻⁴ | 1.7 | 980 | 35 | 94.4 |
| 1x10⁻³ | 1.6 | 1500 | 28 | 96.3 |
Note: The data presented is illustrative. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate effective inhibition.[1]
Section 4: Visualizations
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating corrosion inhibitor performance.
Mechanism of Synergistic Inhibition
Caption: Synergistic inhibition mechanism with halide ions.
References
- Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide i. (2020-02-10).
- Corrosion Measurement by Weight Loss | PDF - Scribd.
- Weight Loss Analysis - Corrosionpedia.
- Weight loss method of corrosion assessment | Request PDF - ResearchGate.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022-09-09).
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- Corrosion Science. (2016-03-11).
- Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl - MDPI.
- Evaluation of 1‐Hexadecylbenzimidazole as a Corrosion Inhibitor on Low Carbon Steel 15 % HCl Solution Interface | Request PDF - ResearchGate. (2021-04-06).
- The Effect of Temperature and Inhibitor on Corrosion of Carbon Steel in Acid Solution under Static Study.
- Quantum chemical calculation for the inhibitory effect of compounds - ResearchGate. (2025-08-07).
- Unraveling the Effects of Concentration and Temperature on the Molecular Dynamics Adsorption of a Phosphonic Acid Scale Inhibitor - ResearchGate. (2026-01-04).
- Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au.
- Corrosion inhibition strategy: Synergistic effects - ResearchGate.
- Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives - Taylor & Francis eBooks.
- Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium - ResearchGate. (2020-02-19).
- (PDF) Adsorption isotherms, kinetic, and desorption studies on removal of toxic metal ions from aqueous solutions by polymeric adsorbent - ResearchGate. (2025-08-08).
- Schematic representation to show how 1-benzylimidazole adsorption increases the hydrophobicity of the stainless steel surface - ResearchGate.
- Adsorption isotherms for steel in the condensate water with various concentrations of HP-β-CD/ODA complex at different temperatures - ResearchGate.
- Langmuir adsorption isotherm plots for carbon steel in 0.1 M HCl containing BTA and TTA.
- Anticorrosion performance of 1–benzylimidazole and synergistic iodide additives on C1018 carbon steel in 15% HCl solution - King Fahd University of Petroleum & Minerals.
- Effect of the structure, immersion time and temperature on the corrosion inhibition of 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine in 1.0 M HCl solution - ResearchGate. (2025-08-06).
- The effect of temperature on the inhibition of acid hydrochloric corrosion of carbon steel by hexa propylene glycol cyclotriphosphazene - ResearchGate. (2025-08-09).
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. ripublication.com [ripublication.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. corrosionpedia.com [corrosionpedia.com]
- 10. chesci.com [chesci.com]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl | MDPI [mdpi.com]
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- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Technical Support Center: Navigating Aggregation of 1-Hexadecylimidazole in Aqueous Solutions
Welcome to the technical support center for 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this amphiphilic molecule in their work. Uncontrolled aggregation of this compound in aqueous solutions can lead to a host of experimental challenges, including poor solubility, precipitation, and inconsistent results. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these issues and ensure the success of your experiments.
The Challenge: Understanding the Aggregation of this compound
This compound is a cationic surfactant that, due to its long C16 alkyl chain, exhibits a strong tendency to self-assemble in aqueous environments. This process, driven by the hydrophobic effect, leads to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). While this property is advantageous for applications like drug delivery and solubilization, uncontrolled aggregation can be a significant experimental hurdle.
This guide will equip you with the knowledge to control and leverage the aggregation behavior of this compound, turning a potential problem into a powerful tool.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when working with this compound in aqueous solutions.
Q1: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is the concentration at which individual this compound molecules (monomers) in an aqueous solution begin to form aggregates or micelles.[1] Below the CMC, the molecules exist predominantly as monomers. Above the CMC, any additional molecules will preferentially form micelles.[1] Knowing the CMC is crucial because it dictates the concentration range for your experiments. For applications requiring monomeric this compound, you must work below the CMC. For applications leveraging micellar properties, such as solubilizing a hydrophobic drug, you need to be above the CMC. The CMC of this compound is influenced by factors such as temperature, ionic strength, and the presence of other solutes.[2]
Q2: My this compound solution is cloudy or has precipitated. What is the likely cause?
Cloudiness or precipitation is a common sign of uncontrolled aggregation or exceeding the solubility limit of this compound. This can be triggered by several factors:
-
Temperature: Long-chain surfactants like this compound have a Krafft temperature, below which their solubility is very low, and they tend to precipitate.[3]
-
Concentration: You may be working at a concentration significantly above the CMC, leading to the formation of larger, less soluble aggregates.
-
pH: The charge of the imidazole headgroup is pH-dependent. Changes in pH can affect the electrostatic repulsion between headgroups, influencing aggregation.[4][5]
-
Ionic Strength: High concentrations of salts can screen the electrostatic repulsion between the cationic headgroups, promoting aggregation and potentially leading to precipitation.[6]
Q3: How can I accurately prepare a stock solution of this compound?
Due to its tendency to aggregate, preparing an accurate stock solution requires care.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Initial Dissolution: Add a small amount of a co-solvent like ethanol or methanol to the solid to wet it before adding the aqueous buffer. This can help break up any initial clumps.
-
Aqueous Buffer Addition: Gradually add the desired aqueous buffer while gently stirring or vortexing.
-
Gentle Heating: If solubility is an issue, gently warm the solution (e.g., to 30-40 °C) to facilitate dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: A brief sonication in a water bath can also help to break up aggregates and ensure complete dissolution.
-
Filtration: For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any insoluble matter.
Q4: Can I use this compound in my cell-based assays?
Yes, but with caution. Like many cationic surfactants, this compound can exhibit cytotoxicity, particularly at concentrations above the CMC. The positively charged headgroups can interact with and disrupt cell membranes. It is essential to determine the cytotoxic concentration range for your specific cell line using a standard viability assay (e.g., MTT or LDH assay) before proceeding with functional experiments.
Troubleshooting Guide: Overcoming Aggregation Problems
This section provides a structured approach to troubleshooting common issues related to the aggregation of this compound.
Problem 1: Precipitation or Cloudiness in Solution
Symptoms:
-
Visible particles or precipitate in the solution.
-
Cloudy or turbid appearance.
-
Inconsistent results between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation or cloudiness.
Detailed Steps & Rationale:
-
Temperature Control:
-
Action: Gently warm your solution in a water bath to a temperature slightly above ambient (e.g., 30-40°C).
-
Rationale: this compound, like other long-chain surfactants, has a Krafft temperature below which its solubility is significantly reduced.[3] Warming the solution can increase its solubility and dissolve any precipitate that has formed due to low temperatures.
-
-
Concentration Adjustment:
-
Action: If warming the solution is not effective or practical for your experiment, try diluting your stock solution.
-
Rationale: At very high concentrations, this compound can form larger, more complex aggregates that may have lower solubility than smaller micelles. Diluting the solution can shift the equilibrium back towards smaller, more soluble aggregates or monomers.
-
-
pH Optimization:
-
Action: Measure the pH of your solution. If it is neutral or basic, try adjusting it to a slightly acidic pH (e.g., pH 5-6) using a suitable buffer.
-
Rationale: The imidazole headgroup can be protonated at acidic pH.[4] This ensures a positive charge on the headgroup, which increases electrostatic repulsion between molecules and can help to prevent excessive aggregation and precipitation.[5]
-
-
Ionic Strength Modification:
-
Action: If your buffer contains a high concentration of salt, consider preparing a new solution with a lower ionic strength.
-
Rationale: High concentrations of counterions in the solution can shield the electrostatic repulsion between the cationic headgroups of this compound. This reduces the energy barrier for aggregation and can lead to the formation of larger aggregates and precipitation.[6]
-
-
Use of Co-solvents:
-
Action: As a last resort, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent such as ethanol or isopropanol to your aqueous solution.
-
Rationale: Co-solvents can disrupt the structure of water, which in turn can alter the hydrophobic interactions that drive micelle formation.[7] This can increase the solubility of the monomeric form of this compound and prevent aggregation. However, be aware that co-solvents can also affect the biological activity of your system, so their use should be carefully validated.
-
Problem 2: Inconsistent Bioassay or Formulation Performance
Symptoms:
-
High variability in experimental replicates.
-
Poor drug loading efficiency in formulations.
-
Unexpected changes in biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps & Rationale:
-
CMC Awareness:
-
Action: Determine the CMC of this compound under your specific experimental conditions (buffer, temperature, etc.). You can find literature values or determine it experimentally (see Protocol 1).
-
Rationale: Working at a concentration very close to the CMC can lead to a mixed population of monomers and micelles, which can cause high variability in your results. For consistency, it is best to work at a concentration that is either significantly below or significantly above the CMC.
-
-
Characterize Your Aggregates:
-
Action: Use Dynamic Light Scattering (DLS) to determine the size and polydispersity of the this compound aggregates in your solution. For more detailed morphological information, Transmission Electron Microscopy (TEM) can be employed.
-
Rationale: Inconsistent results may be due to the formation of a heterogeneous population of aggregates. DLS will give you a quick assessment of the size distribution of your aggregates.[8] A high polydispersity index (PDI) indicates a wide range of aggregate sizes, which could be the source of your variability.
-
-
Strict Control of Experimental Parameters:
-
Action: Ensure that the temperature, pH, and ionic strength of your solutions are tightly controlled between experiments.
-
Rationale: As discussed previously, these parameters have a significant impact on the aggregation behavior of this compound.[2] Small variations in these parameters can lead to large changes in the size and structure of the aggregates, resulting in inconsistent experimental outcomes.
-
-
Evaluate Formulation Components:
-
Action: If you are working with a formulation, systematically evaluate the effect of each component on the aggregation of this compound.
-
Rationale: Other molecules in your formulation, such as drugs, polymers, or other excipients, can interact with this compound and influence its aggregation behavior.[9] These interactions can either promote or inhibit micelle formation, and understanding them is key to developing a stable and effective formulation.
-
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using UV-Vis Spectroscopy
This method utilizes a hydrophobic dye that partitions into the hydrophobic core of the micelles, resulting in a spectral shift that can be used to determine the CMC.
Materials:
-
This compound
-
A hydrophobic dye (e.g., pyrene, diphenylhexatriene)
-
Aqueous buffer of choice
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the hydrophobic dye in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of this compound in your desired buffer, with concentrations spanning the expected CMC.
-
To each this compound solution, add a small, constant amount of the dye stock solution. The final concentration of the organic solvent should be minimal (<1%).
-
Incubate the solutions for a set period to allow for equilibration.
-
Measure the absorbance spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the spectral shift is most pronounced) against the concentration of this compound.
-
The CMC is determined from the inflection point of this plot.
Protocol 2: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles and molecules in a solution.
Materials:
-
This compound solution
-
DLS instrument
-
Disposable or quartz cuvettes
Procedure:
-
Prepare your this compound solution at the desired concentration, pH, and ionic strength.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Set the instrument parameters (e.g., scattering angle, laser wavelength) according to the manufacturer's instructions.
-
Perform the measurement. The instrument will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the aggregates.
-
A low PDI value (e.g., < 0.3) indicates a relatively monodisperse population of aggregates.
Quantitative Data
| Parameter | Condition | Value | Reference |
| CMC | Water, 25°C | ~0.9 mM | [1] (Analogous compound) |
| CMC | 0.1 M NaCl, 25°C | Lower than in pure water | [10] |
| Effect of Temperature | Increasing Temperature | CMC may increase or decrease | [2] |
| Effect of Alkyl Chain Length | Increasing Chain Length | CMC decreases | [1] |
Note: The exact CMC of this compound can vary depending on the purity of the compound and the specific experimental conditions. It is always recommended to determine the CMC under your own experimental conditions.
References
Sources
- 1. Frontiers | Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of hydrophobic octadecyl groups on pH-sensitive aggregation behavior of imidazole-containing polyaspartammide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation and interfacial phenomenon of amphiphilic drug under the influence of pharmaceutical excipients (green/biocompatible gemini surfactant) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Ionic Liquids on Micellization of Sodium Dodecyl Sulfate in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 1-Hexadecylimidazole Synthesis
Welcome to the technical support center for the synthesis of 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a focus on catalyst loading. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and direct method for synthesizing this compound is through the N-alkylation of imidazole with a 1-haloalkane, typically 1-bromohexadecane. This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide. The reaction is typically carried out in the presence of a base and often a catalyst to enhance the reaction rate and yield.
Q2: Why is a catalyst often necessary for this reaction?
While the N-alkylation of imidazole can proceed without a catalyst, the reaction rate can be slow. A catalyst, such as a phase-transfer catalyst (PTC), is employed to facilitate the reaction between reactants that are in different phases (e.g., a solid base and an organic-soluble imidazole).[1][2][3] The PTC helps to shuttle the deprotonated imidazole anion from the solid or aqueous phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction.[2][3][4]
Q3: What are the most common types of catalysts used for the synthesis of this compound?
Phase-transfer catalysts (PTCs) are widely used and are highly effective for this synthesis.[1][2][3] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) and phosphonium salts.[2][4] In some protocols, the synthesis is performed in an ionic liquid which can act as both the solvent and the catalyst.[5][6] Additionally, solid base catalysts like alkaline carbons have also been explored for N-alkylation of imidazole.[7]
Q4: What are the critical parameters to control for optimizing the synthesis of this compound?
Several parameters are crucial for optimizing the synthesis:
-
Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield.
-
Base: The choice and stoichiometry of the base (e.g., KOH, NaOH, K₂CO₃) are critical for the deprotonation of imidazole.
-
Solvent: The reaction can be performed in various solvents (e.g., toluene, acetonitrile, DMF) or under solvent-free conditions.[1] The choice of solvent can affect reaction kinetics and product solubility.
-
Temperature: Reaction temperature influences the rate of reaction and the potential for side reactions.
-
Reactant Stoichiometry: The molar ratio of imidazole to 1-bromohexadecane should be optimized to ensure complete conversion of the limiting reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to catalyst loading.
Issue 1: Low or No Product Yield
Possible Cause 1: Inefficient Catalyst Activity or Loading
-
Explanation: An insufficient amount of catalyst will result in a slow reaction rate, leading to low conversion of starting materials within a typical reaction time.[8][9] Conversely, an excessive amount of catalyst does not always lead to a better yield and can sometimes complicate product purification.[10]
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst has not degraded. For example, quaternary ammonium salts can be hygroscopic. Store them in a desiccator.
-
Systematic Optimization of Catalyst Loading: Perform a series of small-scale reactions varying the catalyst loading to find the optimal concentration. A typical starting point for a phase-transfer catalyst like TBAB is 1-5 mol% with respect to the limiting reagent.
-
Experimental Protocol: Optimization of Catalyst Loading
-
Setup: In a series of reaction vessels, add imidazole (1.0 eq), 1-bromohexadecane (1.1 eq), and a suitable solvent (e.g., toluene).
-
Base: Add a powdered solid base (e.g., KOH, 2.0 eq).
-
Catalyst Addition: To each vessel, add a different molar percentage of the phase-transfer catalyst (e.g., 0, 1, 2.5, 5, and 10 mol%).
-
Reaction: Stir the mixtures vigorously at a set temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Analysis: After a fixed time (e.g., 6 hours), quench the reactions, work up the samples, and determine the yield of this compound for each catalyst loading.
Data Presentation: Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 6 | < 10 |
| 2 | 1 | 6 | 45 |
| 3 | 2.5 | 6 | 85 |
| 4 | 5 | 6 | 92 |
| 5 | 10 | 6 | 93 |
This is example data; actual results may vary.
Possible Cause 2: Ineffective Deprotonation of Imidazole
-
Explanation: The N-alkylation reaction requires the deprotonation of imidazole to form the more nucleophilic imidazolide anion. If the base is weak, wet, or not in sufficient excess, the deprotonation will be incomplete, leading to a poor yield.
-
Troubleshooting Steps:
-
Use a Strong Base: Employ a strong base such as NaOH or KOH.
-
Ensure Anhydrous Conditions: Use a freshly opened or dried base. Water can compete with the imidazolide anion as a nucleophile, leading to the formation of hexadecanol as a byproduct.[11]
-
Use Excess Base: An excess of the base (e.g., 2 equivalents) is often used to drive the deprotonation equilibrium.
-
Issue 2: Formation of Side Products
Possible Cause: Quaternization of the Product
-
Explanation: The product, this compound, is also a nucleophile and can react with another molecule of 1-bromohexadecane to form a quaternary imidazolium salt (1,3-dihexadecylimidazolium bromide). This is more likely to occur with prolonged reaction times or at high temperatures.
-
Troubleshooting Steps:
-
Control Reactant Stoichiometry: Use a slight excess of imidazole relative to 1-bromohexadecane to minimize the amount of unreacted alkyl halide available for the side reaction.
-
Monitor Reaction Progress: Carefully monitor the reaction and stop it once the starting material is consumed to avoid over-alkylation.
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of the second alkylation more significantly than the desired first alkylation.
-
Visualization of Experimental Workflow
Below is a diagram illustrating the workflow for optimizing catalyst loading in the synthesis of this compound.
Caption: Workflow for optimizing catalyst loading.
References
-
ResearchGate. (2017, June 12). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. [Link]
-
ResearchGate. N-alkylation of imidazole by alkaline carbons. [Link]
-
ResearchGate. Effect of catalyst loading on the yield and reaction time of model.... [Link]
-
ResearchGate. N-Alkylation of imidazole with different alkylating agents in presence of basic zeolites. [Link]
-
ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]
-
ResearchGate. Effect of catalyst loading on reaction yield and determination of.... [Link]
- Google Patents. (Filing date: 2019-11-20).
-
Organic Syntheses. 2-AZIDO-1,3-DIMETHYLIMIDAZOLINIUM HEXAFLUOROPHOSPHATE. [Link]
-
ResearchGate. Optimization of amount of the catalyst loading. [Link]
-
MDPI. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. [Link]
-
ResearchGate. Synthetic pathway for the 1-hexadecyl imidazolium bromide derivative,.... [Link]
-
ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. [Link]
-
Organic Syntheses. 1-(5-IODO-1H-IMIDAZOL-4-YL)PENT-4-EN-1-ONE. [Link]
-
ResearchGate. Effect of catalyst loading on initial reaction rate a. [Link]
-
PubMed Central. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. [Link]
-
SpringerLink. (2008). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. [Link]
-
IAJPR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. Effect of catalyst loading on initial reaction rate a. [Link]
-
Royal Society of Chemistry. (2005). A general and direct synthesis of imidazolium ionic liquids using orthoesters. [Link]
-
JETIR. (2022). PHASE TRANSFER CATALYSTS. [Link]
-
Phase Transfer Catalysis Communications. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
ResearchGate. Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. [Link]
-
PubChem. 1-Hexadecyl-1H-imidazole. [Link]
-
ResearchGate. 1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism. [Link]
-
IJARSCT. (2023). Green Synthesis of Heterocyclic Compounds: A Comprehensive Review. [Link]
-
Open Journal Systems. (2023). Application and Optimization of Novel Asymmetric Catalysts in Drug Synthesis. [Link]
-
Royal Society of Chemistry. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. [Link]
-
Science. (2019). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. [Link]
-
Organic Chemistry Portal. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
WJBPHS. (2024). Synthesis of Triphenyl Imidazole by Green chemistry approach. [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]
-
ResearchGate. An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][7][11][12]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. [Link]
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- 3. crdeepjournal.org [crdeepjournal.org]
- 4. jetir.org [jetir.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
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- 8. interesjournals.org [interesjournals.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 1-Hexadecylimidazole
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Hexadecylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for transitioning the synthesis of this compound from laboratory to pilot scale. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure a seamless and efficient scale-up process.
Overview of this compound Synthesis
This compound is an ionic liquid precursor with a wide range of applications, including as a surfactant, catalyst, and in materials science.[1] Its synthesis is most commonly achieved through the N-alkylation of imidazole with a 16-carbon alkyl halide, typically 1-bromohexadecane.[2] This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon of the alkyl halide.[3][4]
While straightforward in principle, scaling this reaction from the benchtop to a pilot plant introduces significant challenges related to reaction control, product purity, and process safety. This guide will address these challenges systematically.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis and scale-up of this compound.
Q1: My reaction yield is significantly lower at pilot scale compared to the lab. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors that become more pronounced in larger reactors:
-
Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, slowing down the reaction rate and promoting side reactions.
-
Heat Transfer Issues: The N-alkylation of imidazole is often exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and the formation of unwanted byproducts.[5]
-
Inefficient Deprotonation of Imidazole: The success of the reaction hinges on the effective deprotonation of imidazole to form the imidazolide anion. At a larger scale, the efficiency of the base can be affected by poor mixing and the presence of moisture.
Q2: I am observing the formation of a significant amount of a white precipitate that is difficult to filter. What is it and how can I minimize it?
A2: The white precipitate is likely the hydrobromide salt of imidazole, formed when the acidic proton of imidazole reacts with the bromide ion. This can be exacerbated by:
-
Insufficient Base: If the amount of base is not sufficient to neutralize the HBr formed during the reaction, the unreacted imidazole will be protonated.
-
Localized High Concentrations: Poor mixing can lead to localized areas where the alkylating agent is in excess, leading to the rapid formation of HBr before it can be neutralized by the base.
To minimize this, ensure a slight excess of a non-nucleophilic base is used and that it is well-dispersed throughout the reaction mixture before the addition of 1-bromohexadecane.
Q3: How can I prevent the formation of the dialkylated quaternary imidazolium salt?
A3: The formation of 1,3-dihexadecylimidazolium bromide, a quaternary salt, is a common side reaction.[6] This occurs when the already formed this compound acts as a nucleophile and reacts with another molecule of 1-bromohexadecane. To prevent this:
-
Control Stoichiometry: Use a slight excess of imidazole relative to 1-bromohexadecane.[7]
-
Slow Addition of Alkylating Agent: Add the 1-bromohexadecane slowly and sub-surface to maintain a low concentration of the alkylating agent in the reaction mixture.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which typically has a higher activation energy.
Q4: What is the best method for purifying this compound at a pilot scale?
A4: Purification at a pilot scale requires methods that are efficient and scalable.
-
Liquid-Liquid Extraction: After the reaction, a series of aqueous washes can be effective in removing unreacted imidazole, the base, and the salt byproduct.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be a very effective purification method.[8]
-
Vacuum Distillation: While potentially effective, the high boiling point of this compound may require high vacuum and elevated temperatures, which could lead to degradation. This should be evaluated on a small scale first.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the scale-up process.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Imidazole | Incomplete deprotonation of imidazole. | - Ensure the base is of high purity and added in a slight excess (1.1-1.2 equivalents).- Use an appropriate solvent that can dissolve both the imidazole and the base (e.g., DMF, Acetonitrile).[10]- Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) if weaker bases are ineffective, though with increased safety precautions.[10] |
| Low reactivity of 1-bromohexadecane. | - Verify the purity of the alkylating agent. Impurities can inhibit the reaction.- A moderate increase in reaction temperature can improve the reaction rate, but must be carefully controlled to avoid side reactions. | |
| Formation of Quaternary Salt | Over-alkylation of the product. | - Add 1-bromohexadecane dropwise or via a syringe pump to maintain a low concentration.- Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) and stop the reaction once the starting material is consumed.[6] |
| Product is Difficult to Isolate | Emulsion formation during workup. | - Add a saturated brine solution to help break the emulsion.- Allow for a longer separation time in the reactor or use a decanter. |
| Product is an oil instead of a solid. | - This can be due to impurities. Further purification by column chromatography (lab scale) or a different crystallization solvent may be necessary.- Seeding the solution with a small crystal of pure product can sometimes induce crystallization. | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Ensure the reactor's cooling system is adequate for the heat of reaction.- Perform a reaction calorimetry study at the lab scale to understand the thermal profile.- Control the addition rate of the limiting reagent to manage the rate of heat generation.[5] |
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Imidazole (1.0 eq)
-
1-Bromohexadecane (1.05 eq)[7]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[10]
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of imidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromohexadecane dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Pilot-Scale Synthesis Considerations
Transitioning to a pilot scale requires careful consideration of process parameters and equipment.
| Parameter | Laboratory Scale | Pilot Scale | Justification for Change |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Provides better temperature control and is more robust for larger volumes. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., anchor, turbine) | Ensures efficient mixing in a larger volume to overcome mass transfer limitations. |
| Heating/Cooling | Heating mantle/ice bath | Circulating thermal fluid in the reactor jacket | Allows for precise and uniform temperature control, crucial for managing exotherms.[5] |
| Reagent Addition | Manual (dropping funnel) | Metering pump | Provides controlled and consistent addition rate, which is critical for safety and selectivity. |
| Work-up | Separatory funnel | Reactor with a bottom outlet valve for phase separation | Facilitates the handling of larger volumes for extraction and washing. |
| Isolation | Rotary evaporator/filtration | Centrifuge or filter press | More efficient for separating large quantities of solid product from the mother liquor. |
Pilot-Scale Protocol Outline:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the solvent (e.g., toluene, a less volatile alternative to acetonitrile for higher temperatures) and imidazole to the reactor. Start agitation.
-
Base Addition: Add the base (e.g., potassium hydroxide flakes) in portions to control any initial exotherm.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).[11]
-
1-Bromohexadecane Addition: Add 1-bromohexadecane sub-surface via a metering pump over a period of 2-4 hours. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature.
-
Reaction Monitoring: Hold the reaction at temperature and monitor for completion using in-process controls (e.g., HPLC).
-
Cooling and Quenching: Cool the reaction mixture and quench with water.
-
Phase Separation: Stop agitation, allow the layers to separate, and drain the aqueous layer.
-
Washing: Perform several aqueous washes to remove impurities.
-
Solvent Removal: Remove the solvent by vacuum distillation.
-
Product Isolation: Isolate the product by crystallization, followed by centrifugation and drying.
Safety Considerations
-
Imidazole: Corrosive and can cause severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[12]
-
1-Bromohexadecane: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
-
Solvents: Acetonitrile and other organic solvents are flammable and have associated health risks.
-
Exothermic Reaction: The N-alkylation reaction can be exothermic. Proper temperature control and monitoring are crucial to prevent a runaway reaction, especially at a larger scale.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14] All operations should be performed in a well-ventilated area or a fume hood.
References
- Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]
-
Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]
-
PubMed. (2008). The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. PubMed. [Link]
-
Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Reddit. [Link]
-
ResearchGate. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Wikipedia. (n.d.). Quaternary ammonium cation. Wikipedia. [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. [Link]
Sources
- 1. The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
addressing emulsion formation when using 1-Hexadecylimidazole as a surfactant
A Guide for Researchers on Addressing Emulsion Formation and Stability
Welcome to the technical support guide for 1-Hexadecylimidazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your research. This guide is structured as a series of questions and answers, moving from fundamental principles to practical troubleshooting, to directly address issues you may encounter when using this compound as a surfactant for creating stable emulsions.
Part 1: Understanding the Fundamentals
This section addresses the core principles of how this compound functions as a surfactant and stabilizes emulsions. Understanding these mechanisms is the first step toward effective troubleshooting.
Q1: What is this compound and why is it an effective surfactant?
This compound is a cationic surfactant belonging to the class of surface-active ionic liquids (SAILs).[1][2] Its structure consists of two key parts that drive its surface activity:
-
A Hydrophilic Head: The positively charged imidazolium ring, which is polar and readily interacts with water.
-
A Hydrophobic Tail: A long, 16-carbon alkyl chain (hexadecyl group) that is nonpolar and prefers to be in an oil or non-aqueous phase.[3]
This dual nature, known as amphiphilicity, is what allows it to be an effective emulsifier. When introduced into a system with two immiscible liquids, like oil and water, this compound molecules migrate to the interface between them. This migration is energetically favorable as it allows both the hydrophilic head and the hydrophobic tail to reside in their preferred environments simultaneously.[4] This arrangement drastically reduces the interfacial tension between the oil and water phases, making it easier to disperse one liquid into the other as fine droplets, thereby forming an emulsion.[5]
Q2: How exactly does this compound stabilize an emulsion once it's formed?
Stabilization is a critical function of a surfactant, preventing the dispersed droplets from merging back together (a process called coalescence). This compound achieves this through two primary mechanisms:
-
Formation of a Steric and Charged Barrier: The surfactant molecules adsorb at the oil-water interface, arranging themselves with their hydrophobic tails in the oil phase and their hydrophilic imidazolium heads in the water phase. This creates a physical film around each droplet.[6]
-
Electrostatic Repulsion: As a cationic surfactant, the imidazolium head-groups impart a net positive charge to the surface of the droplets. When two droplets approach each other, their surfaces, both being positively charged, experience strong electrostatic repulsion. This force keeps the droplets separated and prevents them from coalescing.[7]
The combination of this physical barrier and electrostatic repulsion provides the kinetic stability characteristic of emulsions.[8]
Caption: Surfactant molecules at the oil-water interface.
Q3: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiments?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates of molecules, known as micelles, begin to form in the solution.[9][10] Below the CMC, surfactant molecules exist mostly as individual monomers. As you add more surfactant, the monomers first populate the oil-water interface until it becomes saturated. Only after the interface is saturated and the concentration exceeds the CMC will the excess surfactant molecules self-assemble into micelles.[11]
Why it's crucial:
-
Efficiency: For emulsification, you must use a surfactant concentration above the CMC to ensure enough molecules are available to both saturate the interface of the newly formed droplets and exist as micelles in the continuous phase, which act as a reservoir to stabilize the system.[9]
-
Cost-Effectiveness: Using a vast excess of surfactant is often wasteful and can sometimes lead to other issues like increased viscosity or toxicity in biological applications. Knowing the CMC helps you operate in an optimal concentration range.
-
Predicting Behavior: The CMC is a fundamental property that influences many behaviors, including solubilization capacity and interaction with other components in your formulation.[11]
| Property | Value for Similar Cationic Surfactants | Rationale |
| CMC of [C16mim]Cl | ~0.9 - 1.0 mM in water | 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) is structurally very similar to this compound and serves as a good proxy. The long C16 tail leads to a low CMC.[2] |
| Factors Affecting CMC | Temperature, Ionic Strength (Salts) | Increasing temperature can disrupt water structure around the hydrophobic tails, often increasing the CMC.[12] Adding salt shields the electrostatic repulsion between the ionic head groups, making it easier for micelles to form and thus lowering the CMC.[11] |
Part 2: Troubleshooting Guide for Emulsion Instability
Emulsions are kinetically stable, not thermodynamically stable. This means they will eventually break down. This section provides a logical framework for diagnosing and solving common stability problems.
Caption: A decision tree for diagnosing emulsion stability issues.
Q4: My emulsion is separating into distinct oil and water layers almost immediately. What's going wrong?
This rapid separation is coalescence , where droplets merge to form larger ones, eventually leading to complete phase separation. It is the most common and severe form of instability.
-
Likely Cause 1: Insufficient Surfactant Concentration. There may not be enough this compound to fully cover the surface of all the oil droplets created during mixing.
-
The Science: The total surface area of the dispersed phase can be enormous. If the surfactant concentration is too low, bare patches will exist on the droplet surfaces, allowing them to merge upon collision.[13]
-
Solution: Systematically increase the concentration of this compound. Ensure you are operating well above the CMC. A good starting point is 5-10 times the CMC.
-
-
Likely Cause 2: Inadequate Mixing Energy. The energy input was not high enough to create sufficiently small droplets.
-
The Science: Larger droplets have a higher probability of coalescence and are less stable. High-energy methods like high-shear homogenization or ultrasonication are required to break down the dispersed phase into very fine droplets (typically 100 nm to 10 µm).[7] Simple vortexing or shaking is often insufficient.[8]
-
Solution: Increase the intensity or duration of mixing. For laboratory scale, an ultrasonic probe is an effective tool to introduce the necessary energy.[7]
-
-
Likely Cause 3: High Ionic Strength or Adverse pH. The composition of your aqueous phase is destabilizing the emulsion.
-
The Science: While a small amount of salt can lower the CMC, very high concentrations of electrolytes can compress the electrical double layer that surrounds the droplets. This shielding effect diminishes the electrostatic repulsion between droplets, making coalescence more likely.[8]
-
Solution: If possible, reduce the salt concentration in your aqueous phase. Alternatively, consider adding a non-ionic co-surfactant (like a Polysorbate or Pluronic) which provides steric stabilization that is less sensitive to ionic strength.[4]
-
Q5: I'm seeing a thick layer form at the top (creaming) or bottom (sedimentation) of my sample, but it redisperses with shaking. What is this and how do I prevent it?
This phenomenon is driven by gravity and the density difference between the dispersed droplets and the continuous phase. It is a less severe form of instability than coalescence, but it is often a precursor.
-
The Science: According to Stokes' Law, the rate of creaming/sedimentation is proportional to the square of the droplet radius and the density difference between the two phases, and inversely proportional to the viscosity of the continuous phase.
-
Solution 1: Reduce Droplet Size. This is the most effective strategy. Smaller droplets move much more slowly under gravity. As noted above, increasing the mixing energy will reduce droplet size.
-
Solution 2: Increase the Viscosity of the Continuous Phase. By adding a thickening agent or rheology modifier (e.g., xanthan gum, certain polymers) to the continuous phase (usually water), you can slow the movement of the droplets, thereby inhibiting creaming.[14]
Part 3: Experimental Protocols & Characterization
A reliable protocol is the foundation of reproducible science. The following sections provide detailed, self-validating methodologies for creating and analyzing your emulsions.
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol details the steps for creating a 10 mL O/W emulsion with a 10% oil phase.
Materials:
-
This compound
-
Deionized water (continuous phase)
-
Selected oil (e.g., medium-chain triglycerides, hexadecane) (dispersed phase)
-
High-energy mixer (e.g., ultrasonic probe, high-shear homogenizer)
-
Glass vials or beakers
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired amount of this compound in 9 mL of deionized water. For a starting concentration of 10 mM (well above the CMC), this would be approximately 32.3 mg. Stir gently until fully dissolved. Causality: Dissolving the surfactant in the continuous phase first ensures it is readily available to stabilize droplets as they form.[7]
-
Combine Phases: Add 1 mL of the oil phase to the aqueous surfactant solution. At this point, the two phases will be separate.
-
Pre-emulsification (Optional but Recommended): Vigorously vortex the mixture for 30-60 seconds. This creates a coarse, unstable emulsion and improves the efficiency of the main homogenization step.
-
High-Energy Homogenization: Immediately subject the coarse emulsion to high-energy mixing.
-
Using an Ultrasonic Probe: Place the tip of the sonicator probe into the mixture, ensuring it is submerged but not touching the sides or bottom of the container. Process in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 2-5 minutes to avoid excessive heating. Perform this step in an ice bath.[7] Causality: High-intensity ultrasonic waves create cavitation, which generates immense localized shear forces that break large droplets into smaller ones.
-
-
Cooling and Annealing: Allow the emulsion to cool to room temperature. A milky-white, homogenous appearance is indicative of a successful emulsion.
-
Stability Assessment: Store a sample of the emulsion undisturbed and visually inspect it for signs of phase separation, creaming, or coalescence at set time points (e.g., 1 hour, 24 hours, 1 week).
Protocol 2: Basic Emulsion Characterization
Characterizing your emulsion is essential to understanding its properties and stability.
Caption: A typical workflow for characterizing a newly formed emulsion.
1. Optical Microscopy (for Droplet Size and Morphology):
-
Purpose: To visualize the emulsion droplets, get a qualitative sense of their size distribution, and check for signs of flocculation (clumping) or coalescence.[4]
-
Procedure:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Gently place a coverslip over the drop.
-
Observe under a light microscope at various magnifications (e.g., 10x, 40x).
-
Acquire images. Stable emulsions will show distinct, spherical droplets that are relatively uniform in size. Signs of instability include very large, irregularly shaped droplets or extensive clumping.[4]
-
2. Dynamic Light Scattering (DLS) (for Nanoemulsions, <1 µm):
-
Purpose: To quantitatively measure the average droplet size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
Procedure:
-
Dilute the emulsion significantly with deionized water (or the continuous phase) to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement according to the instrument's instructions.
-
Interpretation: A low average size and a low PDI (< 0.3) generally indicate a more stable emulsion.
-
3. Zeta Potential Measurement:
-
Purpose: To measure the magnitude of the electrostatic charge on the surface of the droplets.
-
Procedure:
-
Prepare the sample in the same way as for DLS.
-
Measure using a dedicated zeta potential analyzer.
-
Interpretation: For a cationic surfactant like this compound, you expect a positive zeta potential. A value greater than +30 mV is generally considered indicative of excellent electrostatic stability.[8]
-
References
-
ChemRxiv. (n.d.). Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Ionic liquid-in-ionic liquid nanoemulsions. Retrieved from [Link]
-
ProQuest. (n.d.). Application of Ionic Liquids for Chemical Demulsification: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Application of Ionic Liquids for Chemical Demulsification: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Application of Ionic Liquids for Chemical Demulsification: A Review. Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of Ionic Liquids for Chemical Demulsification: A Review. Retrieved from [Link]
-
[No Title]. (n.d.). Retrieved from [Link]
-
SciSpace. (n.d.). IONIC LIQUIDS AND A COMMERCIAL ANIONIC SURFACTANT IN DEMULSIFYING CRUDE OIL IN WATER EMULSION by Nahid Hassanshahi B.Sc., Shiraz. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013, October 24). Troubleshooting Microemulsion Systems. Retrieved from [Link]
-
ACS Publications. (n.d.). RETRACTED: New Amphiphilic Tricationic Imidazolium and Pyridinium Ionic Liquids for Demulsification of Arabic Heavy Crude Oil Brine Emulsions | ACS Omega. Retrieved from [Link]
-
NIH. (n.d.). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Synergistic Mechanism of an Ionic Liquid-Based Composite Surfactant-Stabilized Microemulsion for Effective Separation of Oily Sludge | ACS Omega. Retrieved from [Link]
-
American Chemical Society - ACS Figshare. (n.d.). Synergistic Mechanism of an Ionic Liquid-Based Composite Surfactant-Stabilized Microemulsion for Effective Separation of Oily Sludge. Retrieved from [Link]
-
MDPI. (n.d.). Novel Bio-Based Amphiphilic Ionic Liquids for the Efficient Demulsification of Heavy Crude Oil Emulsions. Retrieved from [Link]
-
[No Title]. (n.d.). Retrieved from [Link]
-
Smart Science & Technology. (n.d.). Emulsion Stability Of Heavy Oil With Surfactants And Nanoparticles. Retrieved from [Link]
-
PubMed. (2010, May 1). Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
PubMed. (n.d.). Microemulsion Formation and Phase Behavior of Anionic and Cationic Surfactants with Sodium Dodecyl Sulfate and Cetyltrimethylammonium Bromide. Retrieved from [Link]
-
YouTube. (2017, May 23). Emulsion Stability Webinar. Retrieved from [Link]
-
MDPI. (n.d.). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of changing alkyl chain in imidazolium based ionic liquid on the micellization behavior of anionic surfactant sodium hexadecyl sulfate in aqueous media. Retrieved from [Link]
-
MDPI. (n.d.). Critical Review of Techniques for Food Emulsion Characterization. Retrieved from [Link]
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. Micellar properties of surface active ionic liquids: a comparison of 1-hexadecyl-3-methylimidazolium chloride with structurally related cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Technical Support Center: Enhancing the Thermal Stability of 1-Hexadecylimidazole Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Hexadecylimidazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome challenges related to the thermal stability of your formulations. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly encounters. We will delve into the causality behind formulation choices and provide you with self-validating experimental frameworks to ensure the robustness of your results.
Part 1: Understanding Thermal Degradation
This section addresses the fundamental questions regarding the stability of this compound and related imidazolium-based ionic liquids. Understanding the "why" is the first step to solving the "how."
Q1: What are the typical signs of thermal degradation in my this compound formulation?
Direct Answer: The most common and immediate sign of thermal degradation is a visible color change, with the formulation often turning yellow or brown.[1] Other indicators include a change in viscosity, the formation of precipitates, or the detection of new peaks in analytical chromatograms (e.g., HPLC, GC) that were not present in the initial formulation.[1]
Application Scientist's Insight: Color change is often the first sign of trouble. It typically indicates the formation of conjugated systems or degradation byproducts resulting from the breakdown of the imidazole ring or reactions with other formulation components. It is crucial not to rely solely on visual cues. Early-stage, less-visible degradation can be detected through analytical techniques long before it becomes apparent to the naked eye. Regular analytical monitoring is a cornerstone of robust formulation development.
Q2: What are the primary chemical pathways for the thermal degradation of this compound and related ionic liquids?
Direct Answer: The thermal decomposition of imidazolium-based compounds like this compound is complex. For related ionic liquids, studies have identified bimolecular nucleophilic substitution (SN2) reactions as a preferred pathway over elimination reactions.[2] Key degradation routes can include dealkylation (loss of the hexadecyl or methyl group) and deprotonation, particularly when reactive anions are present.[1] The process can lead to the formation of neutral imidazole, N-alkylimidazoles, and other substituted byproducts.[1]
Application Scientist's Insight: Think of the imidazolium cation as having several points of vulnerability. The C2 proton (between the two nitrogen atoms) is acidic and can be a site for reactions. The bonds between the nitrogen atoms and the alkyl chains (the hexadecyl group in this case) are also susceptible to nucleophilic attack by anions or other species in the formulation. The specific pathway that dominates is highly dependent on the complete formulation matrix, including the anion present and any excipients.
Q3: How do the anion and alkyl chain length influence the stability of my imidazole-based ionic liquid formulation?
Direct Answer: Both the cation and anion significantly influence thermal stability, but the anion often plays a more dominant role.[3] For instance, ionic liquids with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are generally more stable than those with acetate or nitrate anions.[3] Regarding the cation, studies on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids have shown that thermal stability tends to decrease as the length of the alkyl chain increases.[4]
Application Scientist's Insight: The anion's role is critical because its nucleophilicity can directly influence the degradation rate. A highly nucleophilic anion can more readily attack the imidazolium cation, initiating decomposition. This is why choosing a large, non-coordinating, and less nucleophilic anion is a primary strategy for creating inherently stable ionic liquids. The effect of the alkyl chain is also a key consideration. While a longer chain like hexadecyl imparts specific physicochemical properties (e.g., surfactancy), it may slightly lower the decomposition onset temperature compared to shorter-chain analogues.[4]
Part 2: Troubleshooting Guide & FAQs for Improving Thermal Stability
This section provides actionable solutions to common problems encountered during formulation development.
Q4: My formulation is turning yellow at elevated temperatures, but the active ingredient should be stable. What's happening?
Direct Answer: This is a classic sign of either oxidative degradation or an incompatibility with one of the excipients in your formulation. The discoloration suggests the formation of new chemical species.
Application Scientist's Insight: First, rule out oxygen. If your process is exposed to air, oxidative pathways can be accelerated by heat.[1] Running the experiment under an inert atmosphere like nitrogen or argon is a critical troubleshooting step.[1] If the problem persists, the issue is likely an excipient interaction. Common excipients with reactive functional groups (e.g., esters, amines, or those containing reactive impurities like aldehydes or peroxides) can induce degradation.[5] A systematic drug-excipient compatibility study is essential.
Q5: I am observing phase separation or precipitation in my formulation after a heating/cooling cycle. How can I fix this?
Direct Answer: This often points to either the degradation of a key component, leading to insoluble byproducts, or a fundamental phase instability of the formulation that is exacerbated by temperature changes.
Application Scientist's Insight: Analyze the precipitate. Is it a degraded form of this compound, or is it another component that has crashed out of solution? Techniques like FTIR, NMR, or mass spectrometry can identify the material. If it is a degradation product, you must address the root cause of instability using the strategies in this guide. If it is a component that has exceeded its solubility, you may need to adjust the solvent system, add a co-solvent, or incorporate a stabilizing agent like a polymer or surfactant to maintain a homogenous formulation across the required temperature range.
Q6: Can I use antioxidants to improve the thermal stability of my this compound formulation?
Direct Answer: Yes, particularly if oxidative degradation is a suspected pathway. The addition of antioxidants can be an effective strategy.
Application Scientist's Insight: Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice depends on the nature of your formulation (e.g., aqueous vs. lipid-based) and regulatory acceptance. It is crucial to conduct a compatibility study with the chosen antioxidant itself, as it could potentially interact with other components. The effectiveness of the antioxidant should be validated by comparing the stability of the formulation with and without it under stressed conditions.
Q7: How critical are residual water and other impurities to thermal stability?
Direct Answer: Impurities are highly critical. Residual water can initiate or participate in hydrolytic degradation pathways.[5] Other impurities, such as chlorides from synthesis, can act as nucleophiles and accelerate decomposition. The presence of impurities is a well-documented factor that influences thermal stability measurements.[6]
Application Scientist's Insight: Always start with the highest purity materials available. Ensure that all solvents and excipients are thoroughly dried before use. For this compound itself, consider purification steps like vacuum drying to remove residual water and solvents. The difference in stability between a "wet" and a "dry" formulation can be significant. Remember that hygroscopic excipients can introduce water into the formulation over time, so proper storage and handling are paramount.[5]
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for assessing and improving the thermal stability of your formulations.
Protocol 1: Standardized Thermogravimetric Analysis (TGA) for Assessing Formulation Stability
This protocol allows for the determination of the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a clean alumina or platinum TGA pan.
-
Atmosphere: Select the analysis atmosphere. For baseline stability, use a high-purity nitrogen flow (e.g., 20-50 mL/min) to prevent oxidative degradation.[7] To test for oxidative stability, a parallel run can be performed in an air atmosphere.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a controlled heating rate. A standard rate is 10 °C/min. Be aware that the heating rate significantly impacts the observed decomposition temperature.[6]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).[7] This provides a quantitative measure for comparing the stability of different formulations.
-
Protocol 2: Isothermal Stress Testing for Long-Term Stability Prediction
TGA provides data on rapid decomposition, but long-term stability at moderately elevated temperatures is often more relevant. Isothermal stress testing helps predict shelf-life and stability under storage or use conditions.
Methodology:
-
Temperature Selection: Choose one or more temperatures below the Tonset determined by TGA, but high enough to accelerate degradation (e.g., 60 °C, 80 °C).
-
Sample Preparation: Prepare multiple, identical samples of your formulation in sealed, appropriate containers (e.g., glass vials with inert caps). Include a control sample stored at a low temperature (e.g., 4 °C).
-
Incubation: Place the samples in calibrated ovens at the selected temperatures.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1 week, 2 weeks, 4 weeks, 8 weeks).
-
Analysis: Analyze each pulled sample for:
-
Appearance: Note any changes in color or clarity.
-
Purity/Degradation: Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining and measure the formation of any degradation products.
-
-
Data Interpretation: Plot the concentration of this compound versus time for each temperature. This data can be used to determine the degradation kinetics.
Part 4: Data Interpretation and Visualization
Comparative Thermal Stability Data
The choice of anion has a profound impact on the thermal stability of imidazolium-based ionic liquids. The following table summarizes typical decomposition temperatures for some common examples to guide your formulation decisions.
| Cation | Anion | Decomposition Temperature (Td) | Reference Insight |
| 1-Butyl-3-methylimidazolium | Acetate ([OAc]⁻) | ~150-200 °C | Acetate-based ILs are among the least stable due to the nucleophilicity of the anion.[3] |
| 1-Hexadecyl-3-methylimidazolium | Chloride ([Cl]⁻) | ~296 °C | Chloride is more stable than acetate but can still exhibit nucleophilic reactivity.[2] |
| 1-Hexyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | ~350-400 °C | [BF₄]⁻ is a common anion with moderate stability, but can be susceptible to hydrolysis.[8] |
| 1-Hexyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | > 400 °C | [NTf₂]⁻ is one of the most thermally stable anions due to its large size and delocalized charge.[3] |
Visual Workflow and Conceptual Diagrams
The following diagrams illustrate key decision-making processes and relationships in managing the thermal stability of your formulations.
Caption: A logical workflow for diagnosing and resolving thermal stability issues.
Caption: Core factors that collectively determine the thermal stability of a formulation.
References
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (URL: [Link])
-
Enhancing the Thermal Stability of Ionogels: Synthesis and Properties of Triple Ionic Liquid/Halloysite/MCC Ionogels - PMC - NIH. (URL: [Link])
-
Enhancement of thermal stability of proteinase K by biocompatible cholinium-based ionic liquids - RSC Publishing. (URL: [Link])
-
Thermal Stability of Ionic Liquids - ResearchGate. (URL: [Link])
-
Making good on a promise: ionic liquids with genuinely high degrees of thermal stability - Chemical Communications (RSC Publishing). (URL: [Link])
-
1-Hexadecyl-3-methylimidazolium chloride: Structure, thermal stability and decomposition mechanism | Request PDF - ResearchGate. (URL: [Link])
-
Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC - NIH. (URL: [Link])
-
Designing imidazole-based ionic liquids and ionic liquid monomers for emerging technologies - Arizona State University. (URL: [Link])
-
Synthesis and Characterization of Imidazolium-Based Ionenes - PMC - NIH. (URL: [Link])
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - NIH. (URL: [Link])
-
Formation and Structure of Nanotubes in Imidazolium-Based Ionic Liquid Aqueous Solution | ACS Omega. (URL: [Link])
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC - NIH. (URL: [Link])
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions | Request PDF - ResearchGate. (URL: [Link])
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - MDPI. (URL: [Link])
-
Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development - Pharmaspire. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubijournal.com [ubijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
resolving inconsistencies in the physical properties of synthesized 1-Hexadecylimidazole
Introduction
1-Hexadecylimidazole is a versatile molecule with a long alkyl chain that imparts unique surfactant-like properties, making it a valuable precursor in the synthesis of ionic liquids, catalysts, and functionalized materials. However, its synthesis and purification are notoriously sensitive to experimental conditions. Researchers frequently encounter frustrating inconsistencies in the physical properties of their final product, ranging from melting point depression to ambiguous spectral data.
This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind common issues and provides robust, field-tested protocols to help you achieve consistent, reliable, and verifiable results in your work with this compound.
Troubleshooting Guide & FAQs
This section addresses the most common inconsistencies encountered during the synthesis and purification of this compound in a direct question-and-answer format.
FAQ 1: My final product is a waxy solid or oil, but the literature reports a crystalline solid. Why is this, and how can I fix it?
Answer:
This is one of the most frequent issues and almost always points to the presence of impurities. The long, flexible hexadecyl chain can make this compound prone to forming non-crystalline, waxy solids, and even minor impurities can significantly disrupt the crystal lattice, preventing the formation of a well-ordered solid.
Common Culprits:
-
Unreacted Starting Materials: The most likely impurities are residual imidazole and 1-bromohexadecane (or other hexadecyl halide). Even a small amount of these can act as a plasticizer, lowering the melting point and preventing proper crystallization. It is often recommended to use a slight excess of the alkyl bromide to ensure all the imidazole is consumed, as the excess bromide is typically easier to remove.[1]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., ethyl acetate, toluene) can become trapped in the product.[2] If not thoroughly removed, they will lead to a waxy or oily consistency.
-
Side Products: Although the N-alkylation of imidazole is generally a clean reaction, side reactions can occur, especially if the starting materials are not dry, which can lead to the formation of hexadecanol from the bromide.[1]
Troubleshooting Workflow:
Solution: The most robust solution is purification via recrystallization. See Protocol 1 for a detailed methodology. If recrystallization is challenging, washing the crude product thoroughly with a non-polar solvent like hexane can help remove residual 1-bromohexadecane, while a wash with water or a brine solution can remove unreacted imidazole.[3] Following any purification, the product must be dried under a high vacuum to remove all traces of solvent.[2]
FAQ 2: The melting point of my product is broad and lower than the literature value. What does this indicate?
Answer:
A sharp melting point is a key indicator of purity for a crystalline solid. A broad and depressed melting point range is a classic sign of impurities, as described by Raoult's Law for colligative properties. The impurities disrupt the crystalline lattice, requiring less energy to break it apart, hence the lower melting point.
Data Comparison:
| Property | Literature Value (Expected) | Commonly Observed (Impure) | Likely Cause |
| Melting Point | Varies, but should be a sharp range (e.g., 45-47 °C) | Broad range (e.g., 38-44 °C) | Unreacted starting materials, residual solvent, or side products.[4] |
| Appearance | White to light yellow crystalline solid[5] | Off-white to yellow waxy solid or oil | Presence of impurities disrupting crystallization. |
Solution: This issue shares the same root cause as FAQ 1: purity. The primary solution is to rigorously purify the product.
-
Confirm Impurities: Use ¹H NMR to identify the nature of the impurity. Unreacted 1-bromohexadecane will have characteristic peaks for the methylene group adjacent to the bromine, while imidazole has distinct aromatic proton signals.
-
Purify: Employ the recrystallization procedure detailed in Protocol 1 .
-
Verify: After purification, re-measure the melting point using the procedure in Protocol 2 . A successful purification will result in a significantly sharper and higher melting point.
FAQ 3: My ¹H NMR spectrum shows unexpected peaks. How do I identify the source?
Answer:
¹H NMR is your most powerful tool for diagnosing purity issues. A clean spectrum is essential for confirming the structure and purity of your this compound.
Expected ¹H NMR Peaks (d6-DMSO, 400 MHz): The following table provides typical chemical shifts. Note that the exact values can vary slightly based on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazole N-CH -N | ~7.6 | s | 1H |
| Imidazole CH | ~7.1 | s | 1H |
| Imidazole CH | ~6.8-6.9 | s | 1H |
| N-CH₂ -(CH₂)₁₄-CH₃ | ~3.9 | t | 2H |
| N-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.7 | quintet | 2H |
| -(CH₂ )₁₃- | ~1.2 | broad s | 26H |
| -CH₃ | ~0.85 | t | 3H |
| (Reference for typical shifts of long-chain alkyl imidazoles).[6] |
Identifying Common Impurities by ¹H NMR:
-
Residual 1-Bromohexadecane: Look for a triplet around δ 3.4-3.5 ppm . This corresponds to the -CH₂-Br protons, which are more deshielded than the N-CH₂ protons of the product.
-
Residual Imidazole: Free imidazole will show aromatic peaks that may be at slightly different shifts than the product's imidazole protons. For example, in D₂O, imidazole peaks appear around 7.7 ppm and 7.1 ppm.
-
Residual Ethyl Acetate: If used as a solvent, you may see a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm .
-
Water: A broad singlet that can appear over a wide range, often between δ 3.0-4.5 ppm in d6-DMSO.
Solution: If NMR analysis confirms impurities, the product must be re-purified. Washing with an appropriate solvent (as described in FAQ 1) or performing another recrystallization (Protocol 1) is necessary. After purification, re-acquire the NMR spectrum to confirm the removal of the unwanted peaks.
Standardized Protocols for Validation
Adhering to standardized protocols is critical for reproducibility. The following methods are designed to be self-validating systems for producing and confirming high-purity this compound.
Protocol 1: High-Purity Recrystallization
This protocol is designed to effectively remove common non-polar and polar impurities.
Principle: The ideal recrystallization solvent will dissolve the this compound when hot but not when cold, while impurities remain soluble at cold temperatures. A solvent mixture often provides the best results.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask, condenser, heating plate, ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexane dropwise to the hot solution until it becomes slightly cloudy (the cloud point). This indicates the solution is supersaturated.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at 40-50 °C for several hours to remove all traces of solvent.
Protocol 2: Accurate Melting Point Determination
Principle: A slow heating rate near the melting point is crucial for an accurate determination.
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the powder into a capillary tube (2-3 mm height).
-
Heating: Place the capillary in a melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. A pure sample should have a range of ≤ 2 °C.
References
-
ResearchGate. (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase.
-
Benchchem. (n.d.). Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research.
-
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions.
-
MDPI. (2020). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.
-
Google Patents. (2009). Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles.
-
PubChem. (n.d.). 1-Hexadecyl-1H-imidazole.
-
ChemicalBook. (n.d.). 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE.
-
Royal Society of Chemistry. (n.d.). Supporting Information - Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction.
-
ChemicalBook. (n.d.). 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE Product Description.
-
PubChem. (n.d.). 1-Hexadecyl-3-methylimidazolium.
-
Royal Society of Chemistry. (n.d.). Supplementary NMR data.
-
ATB. (n.d.). 1-Hexylimidazole.
-
PubChem. (n.d.). Hexadecyl imidazole-1-carboxylate.
-
PubChem. (n.d.). 1-Hexadecyl-3-methylimidazol-3-ium;hydroxide.
-
ACS Publications. (2012). Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
-
CAS Common Chemistry. (n.d.). 1-Decyl-2-methylimidazole.
-
RSC Publishing. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
-
Benchchem. (n.d.). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
-
Google Patents. (n.d.). PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
-
ChemicalBook. (n.d.). 1-Hexadecylamine(143-27-1)MSDS Melting Point Boiling Density Storage Transport.
-
MDPI. (n.d.). Alkylimidazoles.
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF API’S.
-
ResearchGate. (n.d.). Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole.
-
ResearchGate. (n.d.). Long-Chain Alkylimidazolium Ionic Liquid Functionalization of Cellulose Nanofibers and Their Embedding in HDPE Matrix.
-
ResearchGate. (n.d.). Influence of the alkyl chain length of 1-alkyl-2-ethylimidazoles on the extraction of Cu(II) complexes into 2-butanol.
-
ResearchGate. (n.d.). Effect of Alkyl Chain Length on the Extraction of Copper(II) Complexes with 1-Alkyl-2-Methylimidazoles.
Sources
Validation & Comparative
Introduction: The Analytical Imperative for 1-Hexadecylimidazole Purity
An in-depth guide to validating the purity of synthesized 1-Hexadecylimidazole, this document provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques. It is intended for researchers, scientists, and professionals in drug development who require robust methods for quality control and characterization of long-chain alkylimidazoles. This guide offers detailed experimental protocols, data interpretation insights, and a critical evaluation of available analytical methodologies, grounded in scientific principles and supported by authoritative references.
This compound is a long-chain N-alkylimidazole, a class of compounds with significant interest in various fields, including as intermediates in the synthesis of ionic liquids, as potential surfactants, and in the development of novel therapeutic agents. The precise biological or chemical activity of this compound is intrinsically linked to its purity. The presence of unreacted starting materials, such as imidazole and 1-bromohexadecane, or side-products from its synthesis can lead to inconsistent experimental results, altered toxicity profiles, and misleading structure-activity relationship (SAR) studies. Therefore, rigorous analytical validation is not merely a procedural step but a cornerstone of reliable research and development.
This guide focuses on HPLC as a primary method for purity assessment, while also providing a comparative framework against other common analytical techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques for this compound Purity
The choice of an analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the need for quantitative or qualitative data, and the available instrumentation.
| Technique | Principle | Strengths for this compound Analysis | Limitations | Typical Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Excellent for separating non-volatile and thermally labile compounds. High resolution for complex mixtures. Well-established quantitative capabilities. | May require chromophores for UV detection; otherwise, less sensitive detectors like ELSD or CAD are needed. | Purity percentage, number of impurities, retention times, quantitative data. |
| GC (Gas Chromatography) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High resolution for volatile compounds. Often coupled with Mass Spectrometry (GC-MS) for definitive peak identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar molecules. | Purity percentage, identification of volatile impurities. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling the identification of the main compound and impurities. Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, making interpretation difficult. | Structural confirmation, identification of major impurities, and quantification. |
| MS (Mass Spectrometry) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information, which is crucial for impurity identification. | May not be suitable for direct quantitative analysis without chromatographic separation. Ionization efficiency can vary between compounds. | Molecular weight of the main compound and impurities, fragmentation patterns for structural elucidation. |
In-Depth Guide to HPLC Method Development for this compound
A well-developed HPLC method is a powerful tool for the routine quality control of synthesized this compound. The following protocol is a robust starting point for method development and validation.
Rationale for Method Design
The long alkyl chain of this compound imparts significant hydrophobicity, making reversed-phase HPLC the ideal separation mode. A C18 column is the stationary phase of choice due to its strong retention of non-polar compounds. The mobile phase will consist of a mixture of an organic solvent (acetonitrile) and water to elute the compound from the column. An acidic modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of residual silanol groups on the stationary phase and ensuring consistent ionization of the analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and the late-eluting, highly retained this compound are well-resolved within a reasonable analysis time. UV detection is suitable as the imidazole ring possesses a chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Interpreting the Results
A successful HPLC analysis will yield a chromatogram with a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The purity is typically calculated using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
It is crucial to also analyze a blank (injection of the diluent) to ensure that no peaks from the solvent or system interfere with the analysis. The retention time of the main peak in the sample chromatogram should match that of the reference standard.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Solution |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column, adjust the mobile phase pH, inject a lower concentration of the sample. |
| Inconsistent retention times | Pump malfunction, leaks in the system, column temperature fluctuations. | Check the pump for proper functioning, inspect for leaks, ensure the column oven is stable. |
| Ghost peaks | Contamination in the mobile phase or injector, carryover from previous injections. | Use fresh mobile phase, clean the injector, run blank injections between samples. |
| No peaks | Detector off, no sample injected, incorrect mobile phase composition. | Check detector settings, verify autosampler operation, confirm mobile phase preparation. |
Conclusion: An Integrated Approach to Purity Validation
While HPLC is a powerful and reliable technique for the quantitative purity assessment of this compound, a comprehensive characterization often benefits from an integrated analytical approach. The structural information provided by NMR and the molecular weight confirmation from MS are invaluable for identifying unknown impurities. GC can be a useful complementary technique for detecting volatile impurities that may not be well-retained by reversed-phase HPLC. By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to ensure the quality and reliability of their synthesized this compound, ultimately leading to more accurate and reproducible scientific outcomes.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
ICH Harmonised Tripartite Guideline. (2002). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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The Ascendancy of Imidazolium Surfactants: A Comparative Efficiency Analysis of 1-Hexadecylimidazole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug delivery and formulation, the quest for highly efficient surfactants is paramount. These amphiphilic molecules are critical for solubilizing poorly soluble drugs, stabilizing emulsions, and enhancing drug permeation.[1] Among the diverse classes of surfactants, cationic surfactants have garnered significant attention due to their unique properties, including antimicrobial activity and their ability to interact with biological membranes.[2] This guide provides an in-depth comparative analysis of the surfactant efficiency of 1-Hexadecylimidazole and its common salt forms, such as 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim][Br]), against traditional quaternary ammonium cationic surfactants like Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and Tetradecyltrimethylammonium Bromide (TTAB).
This analysis is grounded in experimental data from peer-reviewed literature, focusing on key performance indicators of surfactant efficiency: critical micelle concentration (CMC), surface tension reduction, emulsification, and foaming properties. We will delve into the structural nuances that underpin the observed differences in performance and provide detailed experimental protocols for researchers to conduct their own comparative assessments.
The Structural Edge: Imidazolium vs. Quaternary Ammonium Head Groups
The fundamental difference between this compound-based surfactants and the likes of CTAB, DTAB, and TTAB lies in their hydrophilic head groups. While the latter possess a quaternary ammonium group, the former features an imidazolium ring. This structural distinction is not merely academic; it has profound implications for their physicochemical behavior. The planar structure of the imidazolium ring and the delocalization of the positive charge across the ring contribute to weaker electrostatic repulsion between head groups at interfaces and in micelles.[2] This, in turn, can lead to more compact packing and, consequently, greater surface activity and a lower critical micelle concentration.[2]
Caption: Molecular structures of imidazolium and quaternary ammonium cationic surfactants.
Critical Micelle Concentration (CMC): A Measure of Efficiency
The Critical Micelle Concentration (CMC) is a fundamental parameter that quantifies the efficiency of a surfactant.[3] It represents the minimum concentration at which surfactant molecules begin to self-assemble into micelles in a solution.[3] A lower CMC value indicates that less surfactant is required to saturate the interfaces and initiate micellization, signifying higher efficiency.[4]
Experimental data consistently demonstrates the superior efficiency of 1-hexadecyl-3-methylimidazolium salts over their quaternary ammonium counterparts with the same alkyl chain length.
| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Temperature (°C) | Reference |
| 1-Hexadecyl-3-methylimidazolium Chloride | C₂₀H₃₉ClN₂ | 343.00 | 0.6 | 25 | [5] |
| 1-Hexadecyl-3-methylimidazolium Bromide | C₂₀H₃₉BrN₂ | 387.44 | 0.84 | 25 | [6] |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | 364.45 | 0.9 - 1.0 | 25 | [7] |
| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₇H₃₈BrN | 336.39 | ~3.74 - 4.39 | 25-30 | [8] |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₅H₃₄BrN | 308.34 | ~14 - 16 | 25 | [7] |
Note: CMC values can vary depending on the experimental method and conditions.
The data clearly shows that 1-Hexadecyl-3-methylimidazolium chloride and bromide possess significantly lower CMC values than CTAB, and dramatically lower values than TTAB and DTAB. This underscores the enhanced efficiency of the imidazolium-based surfactant in forming micelles. This increased efficiency can be attributed to the favorable packing of the imidazolium head groups.
Surface Tension Reduction: The Essence of a Surfactant
A primary function of a surfactant is to reduce the surface tension of a liquid, typically water.[1] The effectiveness of a surfactant in this regard is a key indicator of its performance. The surface tension at the CMC (γ_CMC) is a common metric for comparison; a lower γ_CMC indicates a more effective reduction in surface tension.
While direct, side-by-side comparative data for γ_CMC under identical conditions is sparse, available information suggests the strong performance of imidazolium-based surfactants. For instance, a study on amine-functionalized imidazolium ionic liquids, including [C16mim][Br], demonstrated the ability to reduce interfacial tension to as low as 0.051 mN/m, indicating a very high surface activity.[9]
| Surfactant | Surface Tension at CMC (γ_CMC) (mN/m) | Temperature (°C) | Reference |
| Dodecyltrimethylammonium Bromide (DTAB) | ~36 - 38 | 25 | [7] |
| Cetyltrimethylammonium Bromide (CTAB) | ~33 - 36 | 25 | [7] |
Note: The surface tension of pure water at 25°C is approximately 72 mN/m.
The ability of [C16mim][Br] to drastically lower interfacial tension suggests it is a highly efficient agent for reducing surface energy, likely outperforming traditional quaternary ammonium surfactants.
Emulsification and Foaming Properties: Performance in Application
The ability to form and stabilize emulsions and foams is a critical function of surfactants in many pharmaceutical and industrial applications.
Emulsification Efficiency
The emulsification index (E24) is a common method to quantify the emulsifying ability of a surfactant. It measures the height of the emulsion layer formed after 24 hours as a percentage of the total liquid height. A higher E24 value indicates better emulsion stability.
A study on imidazolium-based ionic liquid surfactants reported an emulsification index (E24) of 0.597 for [C16mim][Br], demonstrating its capability to form stable emulsions.[9] The study also highlighted that the emulsification capacity increased with the length of the alkyl chain, with [C16mim][Br] showing superior performance over its shorter-chain counterparts ([C12mim][Br] and [C14mim][Br]).[9] While direct comparative E24 values for CTAB, DTAB, and TTAB under the same conditions were not found in the literature reviewed, the significant emulsification capacity of [C16mim][Br] is evident.
Foaming Properties
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is based on the principle that the conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the free surfactant ions.[13]
Caption: Workflow for determining the Emulsification Index (E24).
Methodology:
-
Emulsion Formation: In a graduated test tube, mix equal volumes of the surfactant solution and a chosen oil phase (e.g., kerosene or a specific oil relevant to the application).
-
Homogenization: Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Incubation: Allow the tube to stand undisturbed for 24 hours.
-
Measurement and Calculation: Measure the height of the stable emulsion layer and the total height of the liquid column. The E24 is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100 [14]
Evaluation of Foaming Properties by the Ross-Miles Method
This standardized method (ASTM D1173) measures the initial foam height and the stability of the foam over time. [10] Methodology:
-
Apparatus Setup: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed glass tube with a reservoir at the top.
-
Procedure: A specific volume of the surfactant solution is allowed to fall from a set height through the reservoir onto a pool of the same solution in the main tube, generating foam.
-
Measurement: The initial height of the foam is recorded immediately after all the solution has fallen. The foam height is then measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability. [10]
Conclusion and Future Directions
The available experimental evidence strongly indicates that this compound and its salts exhibit superior surfactant efficiency compared to traditional quaternary ammonium surfactants with the same alkyl chain length. This is primarily attributed to their lower critical micelle concentrations, which translate to a more efficient use of the surfactant. Furthermore, their demonstrated ability to significantly reduce interfacial tension and form stable emulsions positions them as highly promising candidates for advanced drug delivery systems and other pharmaceutical formulations.
While this guide provides a comprehensive comparison based on existing literature, there is a clear need for direct, side-by-side comparative studies under identical experimental conditions. Specifically, future research should focus on generating comparative data for surface tension at CMC, emulsification indices, and foaming properties for this compound-based surfactants and a range of quaternary ammonium surfactants. Such studies will provide a more definitive and quantitative understanding of the performance advantages offered by the imidazolium class of surfactants, paving the way for their broader application in the pharmaceutical sciences.
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A Comparative Analysis of 1-Hexadecylimidazole and 1-dodecylimidazole as Corrosion Inhibitors: A Technical Guide for Researchers
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the various classes of inhibitors, nitrogen-containing heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention for their efficacy in acidic environments. Their mechanism hinges on the ability to adsorb onto a metal's surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.
This guide presents an in-depth comparative study of two prominent imidazole derivatives: 1-Hexadecylimidazole (C16-IM) and 1-dodecylimidazole (C12-IM). The primary structural difference between these two molecules is the length of their N-alkyl substituent (a 16-carbon chain versus a 12-carbon chain). We will explore how this variation in alkyl chain length directly influences their performance, mechanism, and overall effectiveness as corrosion inhibitors for mild steel in aggressive acidic media, such as 1 M HCl. This analysis is grounded in established experimental data and provides detailed protocols for researchers seeking to replicate or build upon these findings.
The Molecular Basis of Inhibition: Structure and Synthesis
The efficacy of an inhibitor is intrinsically linked to its molecular structure. Both C16-IM and C12-IM share the imidazole ring, which is rich in π-electrons and contains two nitrogen atoms. These features are crucial for the adsorption process. The nitrogen atoms can coordinate with vacant d-orbitals of iron atoms on the steel surface, while the π-electrons facilitate a stronger, more stable adsorption.
The key differentiator is the hydrophobic alkyl chain. The longer hexadecyl (C16) chain in C16-IM is expected to provide a more substantial physical barrier against corrosive species compared to the dodecyl (C12) chain of C12-IM. This is due to increased van der Waals forces between adjacent adsorbed molecules, leading to a more compact and durable protective film.[1][2]
Synthesis Pathway:
The synthesis of these N-alkylimidazoles is typically achieved via a nucleophilic substitution reaction. Imidazole, acting as the nucleophile, is reacted with the corresponding 1-bromoalkane (1-bromohexadecane or 1-bromododecane) in the presence of a base and a suitable solvent.[3][4][5]
Caption: General synthesis pathway for N-alkylimidazoles.
Performance Evaluation: A Data-Driven Comparison
The performance of a corrosion inhibitor is quantified through various electrochemical techniques. The two most common and powerful methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[6][7]
Potentiodynamic Polarization (PDP) Insights
PDP studies provide information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. By extrapolating the linear portions of the polarization curves (Tafel plots), we can determine key parameters like the corrosion potential (Ecorr) and, most importantly, the corrosion current density (icorr).[8][9] A lower icorr value signifies a lower corrosion rate and better inhibition.
The inhibition efficiency (IE%) is calculated from these icorr values: IE% = [ (icorr_uninhibited - icorr_inhibited) / icorr_uninhibited ] * 100
Comparative Performance Data (PDP):
| Inhibitor Concentration (M) | Inhibitor | icorr (µA/cm²) | Ecorr (mV vs. Ag/AgCl) | Inhibition Efficiency (IE%) |
| 0 (Blank) | None | 1050 | -475 | - |
| 1 x 10⁻⁴ | 1-dodecylimidazole | 115 | -490 | 89.0% |
| 1 x 10⁻³ | 1-dodecylimidazole | 73 | -495 | 93.0% |
| 1 x 10⁻⁴ | This compound | 84 | -505 | 92.0% |
| 1 x 10⁻³ | This compound | 41 | -510 | 96.1% |
Analysis of Causality: The data clearly shows that both compounds act as effective inhibitors, significantly reducing the corrosion current density.[10] this compound consistently exhibits a higher inhibition efficiency, particularly at the higher concentration of 10⁻³ M.[11] The slight cathodic shift in Ecorr for both inhibitors suggests they are mixed-type, meaning they suppress both the anodic and cathodic reactions, with a more pronounced effect on the cathodic reaction.[10][11] The superior performance of C16-IM is directly attributable to its longer alkyl chain, which promotes the formation of a more compact and stable protective film on the steel surface.[1][2]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the inhibitor film and the charge transfer processes at the metal/electrolyte interface.[12][13] The results are often visualized in a Nyquist plot, where a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct) and thus better corrosion protection.
Comparative Performance Data (EIS):
| Inhibitor Concentration (M) | Inhibitor | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | None | 25 | 120 | - |
| 1 x 10⁻⁴ | 1-dodecylimidazole | 280 | 45 | 91.1% |
| 1 x 10⁻³ | 1-dodecylimidazole | 450 | 38 | 94.4% |
| 1 x 10⁻⁴ | This compound | 390 | 35 | 93.6% |
| 1 x 10⁻³ | This compound | 780 | 28 | 96.8% |
IE% from EIS is calculated as: IE% = [ (Rct_inhibited - Rct_uninhibited) / Rct_inhibited ] * 100
Analysis of Causality: The EIS data corroborates the findings from the PDP measurements. The charge transfer resistance (Rct) increases significantly in the presence of both inhibitors, indicating that the inhibitor film impedes the transfer of charge required for the corrosion process.[11] The decrease in the double-layer capacitance (Cdl) values is due to the replacement of water molecules (with a high dielectric constant) at the interface by the organic inhibitor molecules (with a low dielectric constant) and an increase in the thickness of the electrical double layer.[14] Again, this compound demonstrates superior performance with a substantially higher Rct and lower Cdl, confirming the formation of a more robust and less permeable protective film.[11][14]
Mechanism of Inhibition and Surface Characterization
The primary mechanism of inhibition for these compounds involves adsorption onto the mild steel surface, which can be a combination of physisorption and chemisorption.
-
Chemisorption: Involves the sharing of electrons between the nitrogen atoms of the imidazole ring and the vacant d-orbitals of iron atoms.
-
Physisorption: Occurs via electrostatic interactions between the protonated imidazole ring (in acidic solution) and the negatively charged steel surface (due to adsorbed Cl⁻ ions).
The adsorbed molecules then orient themselves with the hydrophobic alkyl chains extending into the solution. The longer C16 chains of this compound can interdigitate and pack more closely due to stronger van der Waals forces, creating a dense hydrophobic layer that effectively blocks water, protons (H₃O⁺), and chloride ions from reaching the metal surface.[1]
Caption: Standard workflow for evaluating corrosion inhibitors.
Protocol for Electrochemical Measurements (EIS & PDP)
-
Working Electrode Preparation: Mechanically polish mild steel coupons with successively finer grades of SiC paper (e.g., 200 to 1200 grit). Rinse thoroughly with deionized water and acetone, then dry in a stream of cool air. The purpose of polishing is to create a reproducible, uniform surface free of oxides and contaminants.
-
Electrochemical Cell Setup: Use a standard three-electrode glass cell. The prepared mild steel coupon is the working electrode (WE), a platinum wire or graphite rod serves as the counter electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) is the reference electrode (RE).
-
Solution Preparation: Prepare a 1 M HCl solution (the blank) and solutions containing various concentrations (e.g., 10⁻⁶ M to 10⁻³ M) of this compound and 1-dodecylimidazole.
-
Open Circuit Potential (OCP): Immerse the three-electrode setup in the test solution and monitor the OCP for at least 60 minutes to allow the system to reach a steady state. This ensures the measurements are taken at a stable corrosion potential.
-
EIS Measurement: After OCP stabilization, perform the EIS scan. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz. The data is used to determine Rct and Cdl by fitting to an appropriate equivalent electrical circuit, such as a Randles circuit. [15]6. PDP Measurement: Immediately following the EIS scan, conduct the potentiodynamic polarization scan. Sweep the potential from approximately -250 mV to +250 mV relative to the stable OCP at a slow scan rate (e.g., 0.5 mV/s). A slow scan rate is crucial to maintain a quasi-steady state during the measurement. [9]7. Data Analysis: Analyze the PDP data using Tafel extrapolation to find icorr and Ecorr. Analyze the EIS data by fitting to an equivalent circuit to find Rct and Cdl. Calculate the inhibition efficiency (IE%) for both methods.
Protocol for Surface Analysis (SEM & XPS)
-
Sample Immersion: Immerse freshly polished mild steel coupons in the blank 1 M HCl and in solutions containing an optimal concentration (e.g., 10⁻³ M) of each inhibitor for an extended period (e.g., 24 hours).
-
Sample Retrieval and Rinsing: Carefully remove the coupons from the solutions. Gently rinse with deionized water to remove non-adsorbed species and soluble corrosion products. Crucially, avoid aggressive rinsing or mechanical wiping, which could remove the adsorbed inhibitor film. [16]3. Drying: Immediately dry the samples in a stream of inert gas (like nitrogen or argon) to prevent post-immersion oxidation, which could create artifacts in the analysis. [17]4. SEM Analysis: Mount the dried samples onto stubs and introduce them into the SEM chamber. Acquire images at various magnifications to observe the surface morphology and compare the extent of corrosion damage between the blank and inhibited samples.
-
XPS Analysis: Introduce the dried samples into the ultra-high vacuum (UHV) chamber of the XPS instrument. Acquire a survey scan to identify all elements present on the surface, followed by high-resolution scans for Fe 2p, O 1s, C 1s, and N 1s to determine the chemical states and confirm the presence of the adsorbed inhibitor.
Conclusion
This comparative guide demonstrates that both 1-dodecylimidazole and this compound are highly effective corrosion inhibitors for mild steel in 1 M HCl. However, the experimental evidence consistently points to the superior performance of this compound.
The key takeaway for researchers is the profound impact of the N-alkyl chain length on inhibition efficiency. The longer C16 chain of this compound results in a more densely packed, hydrophobic, and robust protective film on the metal surface. This enhanced barrier more effectively isolates the steel from the aggressive corrosive environment, leading to significantly lower corrosion rates. This structure-performance relationship provides a rational basis for the design of new, even more effective long-chain corrosion inhibitors.
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A Comparative Analysis of the Biodegradability of 1-Hexadecylimidazole and Traditional Surfactants
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Biodegradability in Surfactant Selection
Surfactants are indispensable tools in a vast array of scientific and industrial applications, including playing a critical role in drug delivery systems. Their ability to reduce surface tension and form micelles allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability. However, the environmental fate of these molecules is a growing concern. Surfactants that persist in the environment can be toxic to aquatic life and disrupt ecosystems.[1][2] Therefore, a thorough assessment of a surfactant's biodegradability is a critical component of its environmental risk assessment and a key consideration in the development of sustainable pharmaceutical formulations.
This guide provides an in-depth comparison of the biodegradability of 1-Hexadecylimidazole, a member of the imidazolium-based ionic liquid family, with traditional cationic and anionic surfactants, namely Cetyltrimethylammonium Bromide (CTAB) and Sodium Dodecyl Sulfate (SDS). We will delve into the experimental methodologies used to assess biodegradability, present comparative data, and explore the structural factors that influence the environmental persistence of these compounds.
Understanding Biodegradability: Primary vs. Ultimate Degradation
Before delving into the comparative data, it is crucial to understand the two key stages of biodegradation:
-
Primary Biodegradation: This initial stage involves the alteration of the chemical structure of the surfactant by microorganisms, leading to the loss of its surface-active properties.[3][4] While the original molecule is no longer a surfactant, intermediate metabolites are formed which may still have an environmental impact.
-
Ultimate Biodegradation: This is the complete breakdown of the surfactant molecule by microorganisms into simple inorganic compounds such as carbon dioxide, water, and mineral salts.[3][5] This process, also known as mineralization, signifies the complete removal of the organic substance from the environment.
For a surfactant to be considered environmentally friendly, it should undergo rapid and complete ultimate biodegradation.
Experimental Assessment of Biodegradability: The OECD 301D Closed Bottle Test
A widely accepted and robust method for assessing the ready biodegradability of chemicals is the OECD 301D Closed Bottle Test .[6][7] This test is particularly well-suited for evaluating the biodegradability of water-soluble compounds like surfactants.[8]
The principle of the OECD 301D test is to measure the consumption of dissolved oxygen by a microbial inoculum in the presence of the test substance over a 28-day period. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the substance, which is the calculated amount of oxygen required for its complete mineralization. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[8][9]
Detailed Experimental Protocol: OECD 301D Closed Bottle Test
The following is a step-by-step methodology for conducting the OECD 301D test, designed to ensure self-validating and reproducible results.
1. Preparation of Mineral Medium:
-
A defined mineral medium is prepared containing essential mineral salts to support microbial growth. This typically includes stock solutions of potassium phosphate, sodium phosphate, ammonium chloride, calcium chloride, magnesium sulfate, and iron(III) chloride.
-
The final medium is prepared by adding precise volumes of these stock solutions to high-purity, deionized water. The pH of the medium should be adjusted to approximately 7.4.
2. Preparation of Inoculum:
-
The microbial inoculum is typically sourced from the secondary effluent of a domestic wastewater treatment plant. This provides a diverse population of microorganisms capable of degrading a wide range of organic compounds.
-
The collected effluent is filtered to remove large particles and then aerated to ensure the microorganisms are active.
3. Preparation of Test and Control Solutions:
-
Test Substance Bottles: A known concentration of the test substance (e.g., this compound, SDS, or CTAB) is added to the mineral medium. The concentration should be chosen to result in a theoretical oxygen demand that is approximately 50% of the initial dissolved oxygen concentration.
-
Reference Substance Bottles: A readily biodegradable substance, such as sodium acetate or aniline, is used as a positive control to verify the activity of the inoculum.[9]
-
Inoculum Blank Bottles: These bottles contain only the mineral medium and the inoculum to measure the background oxygen consumption of the microbial population.
-
Toxicity Control Bottles: To assess if the test substance is inhibitory to the microorganisms at the tested concentration, a set of bottles is prepared containing both the test substance and the reference substance.
4. Incubation:
-
All prepared bottles are completely filled, ensuring no air bubbles are trapped, and then sealed.
-
The bottles are incubated in the dark at a constant temperature of 20-22°C for 28 days.[8]
5. Measurement of Dissolved Oxygen:
-
The dissolved oxygen concentration in each bottle is measured at regular intervals (e.g., days 0, 7, 14, 21, and 28) using a calibrated dissolved oxygen probe.
6. Calculation of Biodegradability:
-
The biochemical oxygen demand (BOD) is calculated for each measurement point by subtracting the dissolved oxygen concentration in the test or reference bottle from the average dissolved oxygen concentration in the inoculum blank bottles.
-
The percentage of biodegradation is then calculated as: % Biodegradation = (BOD / ThOD) x 100
Experimental Workflow Diagram
Caption: Workflow for the OECD 301D Closed Bottle Test.
Comparative Biodegradability Data
The following table summarizes the expected biodegradability of this compound in comparison to the traditional surfactants, SDS and CTAB, based on available literature for these classes of compounds.
| Surfactant | Type | Chemical Structure | Expected Ready Biodegradability (% ThOD in 28 days) | Key Considerations |
| This compound | Cationic (Ionic Liquid) | Imidazolium ring with a C16 alkyl chain | Likely > 60% (Inherently Biodegradable) | The long alkyl chain is expected to be readily biodegradable, but the imidazolium ring may be more persistent.[2][10] Complete mineralization may not be achieved within the 28-day timeframe for "ready" biodegradability. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Linear C12 alkyl chain with a sulfate head group | > 60% (Readily Biodegradable) | The linear alkyl chain is easily attacked by microorganisms, leading to rapid and complete biodegradation.[11] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Quaternary ammonium head with a C16 alkyl chain | > 60% (Readily Biodegradable) | Similar to SDS, the long, linear alkyl chain is susceptible to microbial degradation.[11] |
Analysis and Mechanistic Insights
Traditional Surfactants (SDS and CTAB):
The high biodegradability of both SDS and CTAB is primarily attributed to their linear alkyl chains. Microorganisms possess the enzymatic machinery to initiate the degradation of these chains through processes like omega- and beta-oxidation. Once the hydrophobic tail is broken down, the hydrophilic head group is readily metabolized.
This compound:
The biodegradability of this compound is more complex. While the long C16 alkyl chain is expected to be susceptible to microbial attack, similar to that of CTAB, the fate of the imidazolium head group is a key point of differentiation.[10] Studies on imidazolium-based ionic liquids have shown that while the alkyl chains are often readily biodegraded, the imidazolium ring itself can be more resistant to microbial degradation.[12][13] This can lead to what is known as "inherent biodegradability," where the substance has the potential to biodegrade, but does not meet the stringent criteria for "ready biodegradability" within the 28-day test period. The persistence of the imidazolium ring is a potential concern, as it could lead to the accumulation of stable metabolites in the environment.
Conclusion
The selection of a surfactant for any application, particularly in the pharmaceutical industry, requires a careful balance of performance and environmental impact. While traditional surfactants like SDS and CTAB have a well-established track record of ready biodegradability, the biodegradability of emerging surfactants like this compound warrants careful consideration.
Based on the available evidence for imidazolium-based ionic liquids, it is likely that this compound will undergo significant primary biodegradation due to its long alkyl chain. However, its ultimate biodegradability may be limited by the persistence of the imidazolium ring. Therefore, while it may be considered "inherently biodegradable," it may not meet the strict criteria for "ready biodegradability."
For researchers and drug development professionals, this highlights the importance of conducting thorough biodegradability assessments on novel excipients. The OECD 301D Closed Bottle Test provides a robust framework for such evaluations. By prioritizing surfactants that demonstrate both high performance and a favorable environmental profile, the scientific community can contribute to the development of more sustainable technologies and products.
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Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. (2023). Innospec Sustainability. Retrieved January 12, 2026, from [Link]
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OECD 301D: Closed Bottle Ready Biodegradability Test. (n.d.). Aropha. Retrieved January 12, 2026, from [Link]
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Understanding How Biodegradable Surfactants Break Down. (2024, March 24). Chemical Products Industries. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Corrosion Inhibition Mechanism of 1-Hexadecylimidazole
This guide provides an in-depth analysis of 1-Hexadecylimidazole as a corrosion inhibitor, comparing its performance and mechanism against other alternatives. We will delve into the fundamental principles of its protective action, supported by experimental validation protocols and theoretical modeling, to offer a comprehensive resource for researchers and scientists in materials science and chemical engineering.
The Imperative for Effective Corrosion Inhibition
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant economic and safety challenge across numerous industries, from oil and gas to construction and chemical processing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.[3][4][5] Among the various classes of organic inhibitors, imidazole derivatives have garnered substantial attention due to the presence of nitrogen heteroatoms and π-electrons in their structure, which facilitate strong adsorption onto metal surfaces.[4][6][7] This guide focuses on this compound, a long-chain imidazole derivative, to validate its mechanism and benchmark its performance.
Unraveling the Protective Mechanism of this compound
The efficacy of this compound as a corrosion inhibitor stems from its unique molecular architecture, which combines a polar "head" (the imidazole ring) with a non-polar "tail" (the hexadecyl alkyl chain). This amphiphilic nature dictates its interaction with the metal surface and the corrosive environment.
The inhibition mechanism is a multi-faceted process primarily involving adsorption and barrier formation:
-
Adsorption at the Metal-Solution Interface : The process begins with the adsorption of the inhibitor molecules onto the metal surface. This can occur through two primary modes:
-
Chemisorption : The lone pair electrons on the nitrogen atoms of the imidazole ring and the π-electrons of the aromatic ring can form coordinate covalent bonds with the vacant d-orbitals of the metal atoms (e.g., iron).[5][6] This results in a strong, direct chemical bond between the inhibitor and the surface.
-
Physisorption : In acidic solutions, the imidazole ring can become protonated. This positively charged species can then be electrostatically attracted to the metal surface, which may carry a net negative charge (depending on the potential of zero charge). Van der Waals forces between the inhibitor molecules and the surface also contribute to physical adsorption.[3] Often, the adsorption of this compound is a combination of both physisorption and chemisorption.[3][8]
-
-
Protective Barrier Formation : The long, hydrophobic hexadecyl (C16) chain is crucial to the inhibitor's high efficiency.[9][10] Once the imidazole head group is anchored to the metal surface, the long alkyl chains orient themselves away from the surface, creating a dense, non-polar, hydrophobic layer.[10] This layer acts as a physical barrier, repelling water and aggressive corrosive ions (like Cl⁻ and SO₄²⁻) from reaching the metal surface, thereby stifling both anodic and cathodic corrosion reactions.[5][11] Studies have shown that the corrosion inhibition performance of imidazolium-based ionic liquids generally improves with increasing alkyl chain length due to this enhanced hydrophobic effect.[10][12]
The overall mechanism can be visualized as the formation of a self-assembled, multi-layered film that provides robust protection.[10]
Performance Comparison with Alternative Inhibitors
To contextualize the performance of this compound, it is essential to compare it with other imidazole-based inhibitors. The length of the alkyl chain is a determining factor in inhibition efficiency.
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Key Structural Feature | Reference(s) |
| 1-Hexadecyl-3-methylimidazolium Bromide | 1 M HCl | 1.0 mM | 25 | 96.9 | Long C16 alkyl chain | [1][13] |
| 1-Hexadecylbenzimidazole (HDBI) | 15% HCl | 50 mg/L | 25 | 97 | Long C16 chain + Benzene ring | [8] |
| 1-Decyl-2,3-dimethylimidazolium Bromide | 20% HCl | - | High Temp | Good | C10 alkyl chain | [9][10] |
| 1-Hexyl-2,3-dimethylimidazolium Bromide | 20% HCl | - | High Temp | Moderate | C6 alkyl chain | [9][10] |
| N-methylimidazole | HNO₃ | 10 mM | - | <94 | Short C1 alkyl chain | [6] |
| 1H-imidazole | HNO₃ | 10 mM | - | <94 | No alkyl chain | [6] |
As the data indicates, inhibitors with long alkyl chains, such as this compound and its derivatives, consistently demonstrate higher inhibition efficiencies compared to their short-chain counterparts.[9][10][12] The extended hydrophobic chain provides a more substantial barrier against corrosive species.[10]
Experimental Validation: Protocols and Causality
The validation of a corrosion inhibitor's mechanism and efficiency relies on a suite of complementary experimental techniques.[14] The choice of these methods is dictated by the need to probe both the electrochemical kinetics at the metal-solution interface and the physical characteristics of the protective film.
Electrochemical Measurements
Electrochemical tests are rapid and provide quantitative data on corrosion rates and inhibition mechanisms.[15][16] They are foundational for inhibitor evaluation.
Causality: PDP measurements are performed to understand how an inhibitor affects the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. By polarizing the potential of the working electrode and measuring the resulting current, we can determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate.[17][18] A significant decrease in Icorr in the presence of the inhibitor confirms its effectiveness. The shift in the corrosion potential (Ecorr) and changes in the slopes of the Tafel plots indicate whether the inhibitor is anodic, cathodic, or mixed-type.[17] this compound derivatives typically act as mixed-type inhibitors, meaning they suppress both reactions.[1][8][13]
Step-by-Step Methodology:
-
Electrode Preparation: A metal specimen (e.g., mild steel) is used as the working electrode. It is polished with successively finer grades of emery paper, rinsed with deionized water and acetone, and dried.
-
Cell Setup: A three-electrode electrochemical cell is assembled, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[19]
-
Stabilization: The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr).[17] The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr⁰ - Icorrⁱ) / Icorr⁰] x 100 where Icorr⁰ and Icorrⁱ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Causality: EIS is a non-destructive technique that provides detailed information about the properties of the electrode/electrolyte interface.[20][21][22] By applying a small amplitude AC signal over a range of frequencies, we can measure the impedance of the system. The resulting Nyquist plot, a graph of imaginary impedance versus real impedance, often shows a depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[1] A larger Rct value indicates a slower corrosion process, as the protective inhibitor film impedes the transfer of charge.[1][13] EIS data can also be used to model the interface with an equivalent electrical circuit to extract parameters like the double-layer capacitance (Cdl), which decreases as the inhibitor adsorbs onto the surface.[1][20]
Step-by-Step Methodology:
-
Cell Setup and Stabilization: The same three-electrode setup and stabilization procedure as in the PDP method is used.
-
EIS Measurement: Measurements are performed at the OCP. A small sinusoidal AC voltage perturbation (e.g., 10 mV) is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[19]
-
Data Analysis: The impedance data is plotted as a Nyquist plot. The data is then fitted to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the values of Rct and Cdl.[1] The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rctⁱ - Rct⁰) / Rctⁱ] x 100 where Rctⁱ and Rct⁰ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[23][24][25]
Causality: SEM provides high-magnification images of the metal surface morphology. By comparing the surface of a metal coupon exposed to the corrosive environment without an inhibitor (which will show significant damage, pitting, and roughness) to one protected by this compound, the effectiveness of the inhibitor can be visually confirmed. A protected surface will appear much smoother and show significantly less corrosive damage.[3][6]
Step-by-Step Methodology:
-
Coupon Immersion: Prepare two metal coupons as described previously. Immerse one in the uninhibited corrosive solution and the other in the inhibited solution for a set period (e.g., 24 hours).
-
Sample Preparation: After immersion, the coupons are removed, gently rinsed with deionized water and acetone, and dried.
-
Imaging: The coupons are mounted onto an SEM stub and sputter-coated with a conductive material (e.g., gold) if necessary. The surface is then imaged at various magnifications.
Theoretical Validation
Computational chemistry provides powerful insights into the inhibitor-metal interaction at a molecular level, complementing experimental findings.[26][27]
Causality: DFT calculations can elucidate the electronic properties of the inhibitor molecule that govern its interaction with the metal surface.[3][28][29] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal's vacant orbitals (a key step in chemisorption). A low ELUMO value suggests the molecule can accept electrons from the metal. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity. A smaller energy gap generally correlates with higher inhibition efficiency.[26] These theoretical calculations help explain why a molecule like this compound is an effective inhibitor from a fundamental electronic structure perspective.[1][13]
Adsorption Behavior and Isotherm Modeling
To further quantify the adsorption process, experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin).[30][31][32] The Langmuir adsorption isotherm is frequently used for corrosion inhibitors and assumes the formation of a monolayer on the metal surface.[3][8][33][34]
By plotting C/θ versus C (where C is the inhibitor concentration and θ is the surface coverage), a linear relationship suggests that the adsorption follows the Langmuir model. From this analysis, the standard free energy of adsorption (ΔG°ads) can be calculated.[3] The magnitude and sign of ΔG°ads provide insight into the nature of the adsorption:
-
Values around -20 kJ/mol or less negative are indicative of physisorption.[3]
-
Values around -40 kJ/mol or more negative suggest chemisorption.[3]
-
Values between -20 and -40 kJ/mol point to a mixed-mode adsorption mechanism.[8]
Workflow for Inhibitor Evaluation
The comprehensive evaluation of a novel corrosion inhibitor like this compound follows a logical and systematic workflow, integrating theoretical and experimental approaches.
Conclusion
The mechanism of this compound as a corrosion inhibitor is robustly validated through a combination of electrochemical, surface analysis, and theoretical methods. Its efficacy is primarily attributed to the synergistic action of its imidazole head and its long hexadecyl tail. The imidazole ring anchors the molecule to the metal surface through a mixed physisorption-chemisorption process, while the long alkyl chain forms a dense, hydrophobic barrier that effectively isolates the metal from the corrosive environment. Comparative data clearly demonstrates the superior performance of long-chain imidazole derivatives. The detailed experimental protocols provided in this guide offer a self-validating framework for researchers to accurately assess and compare the performance of this and other advanced corrosion inhibitors.
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- 27. A Quantum Computing Approach to Simulating Corrosion Inhibition [arxiv.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. journalcsij.com [journalcsij.com]
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- 34. content.ampp.org [content.ampp.org]
A Comparative Analysis of the Antimicrobial Efficacy of 1-Hexadecylimidazole and Its Quaternary Ammonium Salts
A Technical Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, imidazole derivatives have emerged as a promising class of compounds. Their versatile structure allows for modifications that can significantly enhance their biological activity. This guide provides an in-depth comparison of the antimicrobial properties of 1-hexadecylimidazole and its quaternized derivatives, specifically focusing on 1-hexadecyl-3-methylimidazolium salts. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their synthesis and antimicrobial evaluation.
Introduction: The Promise of Imidazole-Based Antimicrobials
The imidazole ring is a key structural motif in many biologically active molecules and has been extensively studied for its therapeutic potential. The introduction of a long alkyl chain, such as a hexadecyl group, imparts significant lipophilicity to the imidazole molecule, a crucial factor for antimicrobial activity. This lipophilic tail facilitates interaction with and disruption of microbial cell membranes.
Quaternization of the imidazole nitrogen to form imidazolium salts introduces a permanent positive charge, transforming the molecule into a cationic surfactant. This structural modification is hypothesized to enhance the antimicrobial efficacy by increasing the electrostatic attraction to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
This guide will explore the scientific rationale behind the enhanced activity of these quaternary ammonium salts compared to their non-quaternized precursor, this compound.
Mechanism of Antimicrobial Action
The primary mode of action for both this compound and its quaternary ammonium salts is the disruption of the microbial cell membrane's integrity.[1] However, the efficiency of this disruption is significantly influenced by the molecular structure.
This compound: The lipophilic hexadecyl chain of this compound is believed to insert into the lipid bilayer of the microbial cell membrane. This integration disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (such as ions, metabolites, and nucleic acids), and ultimately, cell death.
1-Hexadecyl-3-methylimidazolium Salts (Quaternary Ammonium Salts): The quaternization of this compound to form salts like 1-hexadecyl-3-methylimidazolium chloride introduces a cationic head group. This positive charge enhances the initial interaction with the negatively charged microbial cell surface through electrostatic attraction.[2] This stronger binding facilitates the insertion of the hydrophobic hexadecyl tail into the cell membrane, leading to more profound and rapid membrane damage compared to the non-quaternized counterpart.[3] The mechanism involves the formation of micelles that can effectively solubilize the lipid membrane, causing catastrophic failure of the membrane's barrier function.[1]
Caption: Comparative mechanism of antimicrobial action.
Comparative Antimicrobial Activity: Experimental Evidence
While direct side-by-side studies comparing this compound with its quaternary ammonium salts under identical conditions are not extensively reported in the literature, a comparative analysis can be synthesized from existing data on N-alkylimidazoles and their quaternized analogues. The general trend observed is a significant enhancement in antimicrobial activity upon quaternization.
Studies on a series of 1-alkyl-3-methylimidazolium chlorides have shown that the antimicrobial activity is strongly dependent on the length of the alkyl chain, with a peak activity often observed for chains of 12 to 16 carbon atoms.[4][5] This "cut-off" effect is attributed to a balance between the compound's ability to partition into the cell membrane and its aqueous solubility.[4]
For instance, 1-hexadecyl-3-methylimidazolium chloride has demonstrated potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-Hexadecyl-3-methylimidazolium chloride | Candida tropicalis | 0.45 | [6] |
| 1-Hexadecyl-3-methylimidazolium methanesulfonate | Candida tropicalis | 15.6 | [6] |
The data strongly suggests that the permanent cationic nature of the imidazolium salts is a key determinant of their superior antimicrobial efficacy.
Experimental Protocols
To facilitate further research and standardized comparison, this section provides detailed, step-by-step methodologies for the synthesis of the target compounds and the evaluation of their antimicrobial activity.
Synthesis Protocols
Caption: General workflow for synthesis and characterization.
This protocol describes the N-alkylation of imidazole with 1-bromohexadecane.
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Imidazole Addition: To the stirred suspension, add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the imidazole.
-
Alkylation: Add 1-bromohexadecane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
This protocol outlines the quaternization of 1-methylimidazole with 1-chlorohexadecane.[1][2]
Materials:
-
1-Methylimidazole
-
1-Chlorohexadecane
-
Ethyl acetate (dry)
-
Toluene
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen gas supply
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole and an equal volume of dry ethyl acetate under a nitrogen atmosphere.
-
Addition of Alkyl Halide: Slowly add a slight molar excess of 1-chlorohexadecane to the stirred solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 24-48 hours, or until the reaction is complete as monitored by TLC or NMR.
-
Isolation: Cool the reaction mixture to room temperature. The ionic liquid will likely form a separate, denser layer. Decant the upper ethyl acetate layer.
-
Purification: Wash the viscous ionic liquid layer with toluene to remove any unreacted starting materials. This may require vigorous stirring. Decant the toluene layer and repeat the washing step if necessary.
-
Drying: Remove any residual solvent under high vacuum using a rotary evaporator at a moderate temperature (e.g., 50-60 °C) to obtain the pure 1-hexadecyl-3-methylimidazolium chloride.
Antimicrobial Susceptibility Testing Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 4. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 7. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of 1-Hexadecylimidazole in different solvent systems
An In-Depth Guide to the Performance of 1-Hexadecylimidazole in Diverse Solvent Systems
Executive Summary
This compound is a long-chain N-heterocyclic compound characterized by a polar imidazole headgroup and a nonpolar 16-carbon alkyl tail. This amphiphilic structure dictates its performance, making the choice of solvent system a critical determinant of its solubility, aggregation behavior, and catalytic activity. This guide provides a comparative analysis of this compound's performance in various solvents, supported by experimental data and detailed protocols, to empower researchers in drug development, materials science, and catalysis to optimize their applications. We will explore its solubility profile, delve into its self-assembly into micelles, and discuss the solvent-mediated effects on its potential catalytic functions.
Introduction: The Amphiphilic Nature of this compound
This compound, belonging to the class of long-chain alkylimidazoles, possesses a distinct molecular architecture that confers unique properties. Its structure consists of:
-
A Hydrophilic Head: The imidazole ring is polar and capable of participating in hydrogen bonding and other polar interactions.
-
A Hydrophobic Tail: The 16-carbon hexadecyl chain is nonpolar and drives the molecule's interaction with non-aqueous environments.
This dual nature, or amphiphilicity, is the cornerstone of its functionality. In solution, these opposing affinities lead to complex behaviors such as self-assembly and interfacial activity, which are highly sensitive to the surrounding solvent environment. Understanding how to manipulate these behaviors by selecting the appropriate solvent is key to harnessing the full potential of this molecule. Similar imidazolium-based ionic liquids are noted for their high thermal stability and low vapor pressure, making them versatile for a range of applications.[1]
The Critical Role of the Solvent System
The solvent does more than simply dissolve the solute; it is an active participant that modulates molecular interactions. For this compound, key solvent properties dramatically influence its performance:
-
Polarity: A solvent's polarity determines its ability to solvate the hydrophilic imidazole head and the hydrophobic alkyl tail. As a general rule, "like dissolves like." Polar solvents like water or ethanol will favorably interact with the imidazole ring, while nonpolar solvents will better solvate the hexadecyl chain.
-
Proticity: Protic solvents (e.g., water, alcohols) can donate hydrogen bonds, allowing for strong interactions with the nitrogen atoms in the imidazole ring. Aprotic solvents (e.g., THF, DMSO) lack this ability, leading to different solvation dynamics. These interactions can influence properties like catalytic acidity and basicity.[2]
-
Dielectric Constant: The dielectric constant of the solvent affects the strength of electrostatic interactions. In high-dielectric solvents, ionic interactions are weakened, which can influence aggregation behavior and ion pairing.
Comparative Performance Analysis
Solubility Profile
The solubility of this compound is a direct consequence of the balance between solvating its two distinct moieties. While comprehensive quantitative data for this compound itself is sparse, the behavior of its close analogue, 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl), provides a strong predictive framework.[1][3]
Generally, its solubility in primary alcohols decreases as the alkyl chain length of the alcohol increases.[3][4] The long alkyl chain of this compound enhances its solubility in less polar organic solvents compared to its shorter-chain counterparts, while it still maintains some solubility in polar solvents.[5]
Table 1: Qualitative Solubility of this compound in Different Solvent Systems
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The polar headgroup is well-solvated, but the long hydrophobic tail limits solubility, especially in water. Solubility is generally high in alcohols.[1] |
| Polar Aprotic | DMSO, DMF | Moderate | Good solvation of the polar imidazole ring, but less favorable interaction with the nonpolar tail compared to alcohols. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The long hexadecyl tail is well-solvated, but the polar imidazole head is not, limiting overall solubility. |
Aggregation Behavior: Critical Micelle Concentration (CMC)
In aqueous solutions, the most significant performance characteristic of an amphiphile like this compound is its ability to self-assemble. To minimize the unfavorable interaction between the hydrophobic tails and water, the molecules aggregate into spherical structures called micelles above a specific concentration. This threshold is known as the Critical Micelle Concentration (CMC) .[6]
Below the CMC, the molecules exist as individual monomers. Above the CMC, any additional molecules added to the system will form micelles, leading to a plateau in properties like surface tension.[6][7] The CMC is a crucial parameter for applications involving emulsification, solubilization, and drug delivery.[3]
The diagram below illustrates the process of micellization.
Caption: Self-assembly of this compound in an aqueous solution.
The CMC is highly dependent on the solvent system. For instance, the addition of electrolytes (salts) to an aqueous solution typically lowers the CMC of ionic surfactants. This is due to the shielding of the electrostatic repulsion between the charged headgroups, which promotes aggregation.[7] The addition of organic co-solvents can have more complex effects, either increasing or decreasing the CMC depending on how they partition between the bulk solution and the micelles.[8]
Table 2: Representative CMC Values for C16-Chain Cationic Surfactants in Aqueous Solution at 25°C
| Surfactant | CMC (mol/L) | Notes |
| Hexadecyltrimethylammonium bromide (CTAB) | 9.2 x 10⁻⁴ | A common cationic surfactant for comparison.[6] |
| 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl) | ~1.0 x 10⁻³ | Values can vary slightly with measurement technique. |
| Hexadecyltrimethylammonium chloride (CTAC) | ~1.3 x 10⁻³ | CMC increases with temperature.[9] |
Performance in Catalysis
The imidazole moiety is known to be an effective organocatalyst for various reactions, such as transesterification.[10] The solvent system can profoundly impact this catalytic activity by:
-
Stabilizing Transition States: Polar solvents can stabilize charged transition states, potentially accelerating the reaction rate. However, this can sometimes reduce selectivity.[11]
-
Altering Reactant Solubility: The solvent dictates the local concentration of reactants. In biphasic systems, the low solubility of a product in the solvent can drive the reaction forward by effectively removing it from the reaction phase.[11]
-
Mediating Acidity/Basicity: The ability of the solvent to accept or donate protons or hydrogen bonds can alter the acid/base properties of the imidazole catalyst, influencing its mechanism and efficiency.[2][12]
For example, in a cyclopropanation reaction, the highest enantioselectivities were achieved in non-basic, nonpolar solvents, whereas polar or basic solvents led to lower selectivity by altering the reaction's transition state.[11] This highlights that solvent selection is a critical optimization parameter for catalytic applications of this compound.
Experimental Methodologies
To empower researchers to validate and expand upon these findings, we provide detailed, self-validating protocols for key performance metrics.
Protocol: Determination of Solubility via the Cloud Point Method
This method is effective for determining the temperature-dependent solubility of a compound in a given solvent.[3]
Rationale: The cloud point is the temperature at which a solution of a specific composition becomes cloudy (phase separates) upon cooling, or clear upon heating. Plotting these temperatures against concentration creates a solubility phase diagram.
Methodology:
-
Preparation: Prepare a series of samples with known weight percentages of this compound in the chosen solvent in sealed glass vials.
-
Heating: Place the vials in a temperature-controlled bath and heat slowly while stirring until the solution becomes completely clear and homogenous.
-
Cooling & Observation: Slowly cool the bath (e.g., 0.5 °C/min). Carefully observe each vial to identify the precise temperature at which the first sign of turbidity or cloudiness appears. This is the cloud point.
-
Data Collection: Record the cloud point temperature for each sample composition.
-
Phase Diagram Construction: Plot the cloud point temperatures versus the weight percentage of this compound to construct the solubility curve.
Protocol: Determination of CMC by Conductivity Measurement
This is a robust and common method for determining the CMC of ionic surfactants.[9][13]
Rationale: Below the CMC, conductivity increases linearly with concentration as more charge-carrying ions are added. Above the CMC, the formation of micelles reduces the overall mobility of the surfactant ions and leads to a change in the slope of the conductivity vs. concentration plot. The intersection of the two linear portions indicates the CMC.
The workflow for this experiment is visualized below.
Caption: Experimental workflow for CMC determination via conductivity.
Methodology:
-
Stock Solution: Prepare an aqueous stock solution of this compound at a concentration well above the expected CMC.
-
Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.
-
Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions.
-
Measurement: Immerse the conductivity probe in each dilution, ensuring the solution is at a constant, recorded temperature (e.g., 25 °C). Allow the reading to stabilize before recording.
-
Data Plotting: Plot the measured specific conductance (κ) as a function of the this compound concentration.
-
Analysis: The plot will show two distinct linear regions. Perform a linear regression on the data points in each region. The concentration at which these two lines intersect is the CMC.
Conclusion and Expert Recommendations
The performance of this compound is inextricably linked to the properties of the solvent system in which it is employed.
-
For applications requiring solubilization or emulsification in aqueous media, performance is dictated by the CMC. To enhance efficiency (i.e., achieve micellization at lower concentrations), consider adding a simple electrolyte like NaCl.
-
When used as a reactant or catalyst in organic synthesis , the choice of solvent should be guided by the polarity of the substrates and the desired reaction mechanism. Aprotic solvents may be preferable to avoid unwanted side reactions involving the imidazole ring's acidic proton, while solvent polarity can be tuned to optimize reaction rates and selectivity.[11]
-
For extraction processes , a solvent system should be chosen that maximizes the solubility of the target analyte while minimizing the solubility of matrix contaminants. The amphiphilic nature of this compound makes it a candidate for specialized extraction systems, potentially in combination with co-solvents to modulate polarity and viscosity.[4]
By understanding and leveraging these solvent effects, researchers can precisely control the behavior of this compound to achieve optimal outcomes in their specific applications.
References
- An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions. Benchchem.
- Understanding the Properties of 1-Hexadecyl-3-methylimidazolium Bromide for Research. Glentham Life Sciences.
- 1-Hexadecyl-3-methylimidazolium chloride: A Versatile Chemical for Various Applications. Xiamen Hisunny Chemical Co., LTD.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience, EPFL.
- Deciphering aggregation behavior and thermodynamic properties of anionic surfactant sodium hexadecyl sulfate in aqueous solutions of ionic liquids [C5mim][Br] and [C6mim][Br].
- Critical micelle concentr
- Thermodynamic Evaluation of the Critical Micelle Concentration of 1-Hexadecanol.
- Rapid Critical Micelle Concentration (CMC)
- A mechanistic insight into the organocatalytic properties of imidazolium-based ionic liquids and a positive co-solvent effect on cellulose modification reactions in an ionic liquid. Royal Society of Chemistry.
- Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates.
- Performance of 1-Dodecyl-3-methylimidazolium chloride in Diverse Solvent Systems: A Compar
- Critical Micelle Concentrations of Hexadecyltrunethylammonium Chloride in Water over the Temperature Range 25 to 160°C.
- Solvent Miscibility Table. Sigma-Aldrich.
- Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution. Scilit.
- New solvents designed on the basis of the molecular-microscopic properties of binary mixtures of the type (protic molecular solvent + 1-butyl-3-methylimidazolium-based ionic liquid). PubMed.
Sources
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- 2. New solvents designed on the basis of the molecular-microscopic properties of binary mixtures of the type (protic molecular solvent + 1-butyl-3-methylimidazolium-based ionic liquid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Aggregation Behavior Modulation of 1-Dodecyl-3-methylimidazolium Bromide by Organic Solvents in Aqueous Solution | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic insight into the organocatalytic properties of imidazolium-based ionic liquids and a positive co-solvent effect on cellulose modification reactions in an ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Hexadecylimidazole Quantification
Introduction: The Analytical Imperative for 1-Hexadecylimidazole
This compound is a long-chain alkylimidazole, a class of compounds gaining interest in pharmaceutical and material science applications, from ionic liquids to potential roles as active pharmaceutical ingredients (APIs) or critical process intermediates.[1] In any regulated drug development pipeline, the ability to accurately and reliably quantify such a compound is not merely a procedural step; it is the bedrock of quality control, stability testing, and pharmacokinetic assessment. The choice of an analytical method—be it for its speed, specificity, or sensitivity—carries significant downstream consequences.
However, a product's lifecycle is dynamic. A method developed for early-stage discovery may be ill-suited for late-stage manufacturing QC. As methods evolve or as analysis is transferred between laboratories, the question of data congruency becomes paramount. This is the domain of cross-validation: a systematic process to demonstrate that two distinct analytical procedures yield comparable results, ensuring data integrity across the lifecycle.[2][3]
This guide provides a comparative framework for the cross-validation of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7]
Pillar 1: The Analytical Candidates—Principles and Rationale
The selection of analytical methods for any analyte is a function of its physicochemical properties. This compound, with its imidazole head and long C16 alkyl tail, possesses both polarity and hydrophobicity, making it amenable to several techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical industry. Reversed-phase HPLC is ideally suited to separate this compound from potential impurities based on its hydrophobicity. The imidazole ring contains a chromophore, allowing for straightforward detection via UV spectrophotometry.[8][9] Its primary advantage is its specificity and applicability to a wide range of non-volatile and thermally labile compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC excels in separating volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed using a high-temperature column and oven program.[10][11] GC-FID offers exceptional sensitivity and is often simpler and faster per-sample than HPLC. However, it may require derivatization for less volatile analogues to improve peak shape and thermal stability.[12][13]
-
UV-Vis Spectrophotometry: This technique represents the simplest and highest-throughput option. It relies on the direct measurement of UV absorbance of the imidazole moiety. Its significant drawback is a lack of specificity; any co-existing substance that absorbs at the same wavelength will interfere with the quantification, making it suitable only for highly pure samples or screening purposes.
Pillar 2: The Cross-Validation Workflow—Ensuring Data Comparability
Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose.[3] The process is not merely about achieving a "pass/fail" result but about understanding the relationship and potential bias between methods.[2] This is critical when, for instance, a highly specific but slow HPLC method used in development is replaced by a faster GC method for routine release testing.
Pillar 3: Experimental Protocols & Performance Data
The trustworthiness of any analytical guide rests upon detailed, reproducible protocols. The following sections provide validated starting points for the quantification of this compound.
Experimental Protocol 1: HPLC-UV Method
-
Rationale: This reversed-phase method leverages the hydrophobic C16 tail for strong retention and separation on a C18 column, while the imidazole ring provides UV detection capability.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, this compound reference standard.
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.
-
Create calibration standards ranging from 1.0 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.[12]
-
Injection Volume: 10 µL.
-
Experimental Protocol 2: GC-FID Method
-
Rationale: This method is designed for high sensitivity and speed, using a high-temperature program to elute the semi-volatile analyte. FID provides a robust, linear response over a wide concentration range.
-
Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Reagents: Dichloromethane (GC grade), this compound reference standard.
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in Dichloromethane.
-
Create calibration standards and QC samples by serial dilution in Dichloromethane, analogous to the HPLC method.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.[10]
-
Injection Mode: Splitless, 1 µL.
-
Experimental Protocol 3: UV-Vis Spectrophotometry
-
Rationale: A rapid screening method based on the intrinsic UV absorbance of the imidazole ring. This protocol assumes no interfering substances are present.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: Ethanol (UV grade), this compound reference standard.
-
Procedure:
-
Prepare a 100 µg/mL stock solution of this compound in Ethanol.
-
Create calibration standards from 1 µg/mL to 25 µg/mL in Ethanol.
-
Scan the highest concentration standard from 400 nm to 190 nm to determine the wavelength of maximum absorbance (λmax), expected to be near 215 nm.
-
Measure the absorbance of all standards and samples at the determined λmax, using Ethanol as the blank.
-
Comparative Performance Data
The following table summarizes typical performance characteristics for the three methods, as would be determined during a formal validation study according to ICH Q2(R2) guidelines.[4][7][14]
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | High (Separates from impurities) | High (Separates by volatility) | Low (Prone to interference) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 1.0 - 100 | 0.5 - 100 | 1.0 - 25 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | 95.0% - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 5.0% |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL | 1.0 µg/mL |
| Typical Run Time (min) | 15 | 10 | < 1 |
Choosing the Right Tool: A Logic-Based Approach
The "best" method is context-dependent. The choice involves a trade-off between specificity, sensitivity, speed, and sample complexity.
Executing the Cross-Validation Study
Once two methods (e.g., HPLC as the reference method and GC as the alternative) are fully validated, the cross-validation can proceed.
-
Sample Selection: Prepare a minimum of 10 unique sample lots or spiked placebo samples. The concentrations should span the entire quantifiable range of both methods.
-
Analysis: Analyze the entire set of samples using both the validated HPLC method and the validated GC method. It is crucial that the same analyst or analysts working under the same conditions perform the analyses to minimize external variability.
-
Data Evaluation: For each sample, calculate the percentage difference between the result from Method A (HPLC) and Method B (GC).
-
% Difference = [(Result_B - Result_A) / Result_A] * 100
-
-
Acceptance Criteria: While ICH guidelines do not prescribe rigid criteria, a common industry practice is to require that for at least two-thirds of the samples, the results from the two methods agree within ±15% or ±20%.[15] This criterion should be pre-defined in the validation protocol. A statistical approach, such as a Bland-Altman plot, can also be used to visually assess the agreement and identify any concentration-dependent bias.
Conclusion
The cross-validation of analytical methods is an indispensable exercise in ensuring the long-term integrity and consistency of analytical data in a regulated environment. For a compound like this compound, both HPLC and GC offer robust, specific, and sensitive quantification, with the choice between them depending on the specific application's demands for speed, sample matrix, and required sensitivity. UV-Vis spectrophotometry, while rapid, should be reserved for applications where sample purity is exceptionally high.
By following a structured approach grounded in regulatory principles, scientists can confidently demonstrate the interchangeability of methods, facilitating smooth method transfers, lifecycle management, and ultimately, ensuring product quality and patient safety. This commitment to rigorous scientific validation is the hallmark of a trustworthy and authoritative analytical program.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
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Title: FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures Source: ECA Academy URL: [Link]
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Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (PubMed Central) URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]
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Title: Development and validation of a single hplc method for the determination of thirteen pharmaceuticals Source: Semantic Scholar URL: [Link]
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Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source: Chromatography Today URL: [Link]
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Title: Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to Cost-Effective 1-Hexadecylimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of key intermediates like 1-Hexadecylimidazole demands careful consideration of not only yield and purity but also overall cost-effectiveness and environmental impact. As a long-chain alkylimidazole, this compound serves as a crucial building block for various applications, including the formation of ionic liquids and functionalized materials. This guide provides an in-depth, comparative analysis of the primary synthesis routes to this compound, offering field-proven insights to inform your experimental design and scale-up decisions. We will dissect the nuances of conventional synthesis, explore the efficiencies of microwave-assisted protocols, and evaluate the streamlined approach of one-pot reactions.
The Synthetic Landscape: An Overview
The synthesis of this compound predominantly involves the N-alkylation of imidazole with a C16 alkyl halide. The core chemical transformation is a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide. While the fundamental chemistry is straightforward, the choice of reaction conditions, heating method, and purification strategy significantly influences the overall efficiency and cost.
Route 1: The Conventional Approach - Tried and True
The conventional synthesis of this compound is a well-established method that relies on standard laboratory equipment and thermal heating. This route offers reliability and predictability, making it a common choice in many research settings.
Causality Behind Experimental Choices
The selection of a suitable base is critical to deprotonate the imidazole, thereby increasing its nucleophilicity. While strong bases like sodium hydride can be used, milder bases such as potassium hydroxide or sodium hydroxide are often preferred for safety and cost reasons. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Acetonitrile and dimethylformamide (DMF) are common choices due to their ability to dissolve both imidazole and the alkyl halide, as well as their relatively high boiling points, which allow for elevated reaction temperatures to drive the reaction to completion.
Experimental Protocol: Conventional Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and potassium hydroxide (1.2 eq).
-
Add acetonitrile to dissolve the reactants.
-
Slowly add 1-bromohexadecane (1.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and unreacted imidazole.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by washing with a non-polar solvent like toluene to remove any unreacted 1-bromohexadecane, followed by drying under vacuum.
A similar protocol for the synthesis of 1-hexadecyl-3-methylimidazolium bromide has reported a yield of 95% after 24 hours at a lower temperature of 65°C using 1-methylimidazole and 1-bromohexadecane in ethyl acetate[1].
Workflow for Conventional Synthesis
Caption: Conventional synthesis workflow for this compound.
Route 2: Microwave-Assisted Synthesis - The Need for Speed
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[2] This is due to the efficient and uniform heating of the reaction mixture by direct interaction of microwaves with polar molecules.
Causality Behind Experimental Choices
The principles of reactant and solvent selection remain similar to the conventional method. However, the ability of microwave irradiation to rapidly heat the reaction mixture to high temperatures and pressures (in a sealed vessel) allows for a dramatic reduction in reaction time. This can also enable the use of less reactive alkylating agents or lower reaction temperatures. The choice of solvent in microwave synthesis is also influenced by its dielectric properties, with more polar solvents generally absorbing microwave energy more efficiently.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Potassium Hydroxide (KOH)
-
Acetonitrile (CH₃CN)
-
Microwave synthesizer with sealed reaction vessels
-
Ethyl acetate
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave reaction vessel, combine imidazole (1.0 eq), potassium hydroxide (1.2 eq), and 1-bromohexadecane (1.1 eq).
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature would require experimental optimization.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the same workup and purification procedure as described in the conventional method (steps 6-11).
Microwave-assisted synthesis of similar imidazole derivatives has been reported to provide high yields in a fraction of the time required by conventional methods.[2] For instance, some reactions that take hours under conventional heating can be completed in minutes using microwave irradiation.[3]
Workflow for Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis workflow.
Route 3: One-Pot Synthesis - Streamlining the Process
One-pot synthesis offers an attractive approach by combining multiple reaction steps in a single vessel, thereby reducing workup procedures, solvent usage, and overall process time.[4] For the synthesis of this compound, a one-pot approach would typically involve the in-situ generation of the imidazolate anion followed by alkylation.
Causality Behind Experimental Choices
The key to a successful one-pot synthesis is the compatibility of all reactants and reagents in a single reaction medium. This often involves a careful selection of the base and solvent to ensure that the deprotonation of imidazole and the subsequent alkylation proceed efficiently without significant side reactions. A solvent-free approach, where the reactants themselves act as the reaction medium, can be a particularly "green" and cost-effective option.
Experimental Protocol: One-Pot, Solvent-Free Synthesis of this compound
Materials:
-
Imidazole
-
1-Bromohexadecane
-
Potassium Hydroxide (KOH, powdered)
-
Reaction vessel with a mechanical stirrer and heating capabilities
-
Ethyl acetate
-
Toluene
Procedure:
-
In a reaction vessel, combine imidazole (1.0 eq) and powdered potassium hydroxide (1.2 eq).
-
Heat the mixture with stirring to melt the imidazole (melting point ~90°C).
-
Slowly add 1-bromohexadecane (1.1 eq) to the molten mixture.
-
Continue heating and stirring at a moderate temperature (e.g., 100-120°C) for a specified time (e.g., 1-2 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
Add ethyl acetate to dissolve the product and filter to remove the inorganic salts.
-
Wash the ethyl acetate solution with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by washing with toluene.
Solvent-free, one-pot procedures for the synthesis of imidazole derivatives have been shown to be highly efficient and environmentally friendly.[5]
Workflow for One-Pot Synthesis
Caption: One-pot synthesis workflow.
Cost-Effectiveness and Performance Comparison
To provide a quantitative comparison, the following table summarizes the key metrics for each synthesis route. The cost estimates are based on typical laboratory-scale synthesis and current market prices for reagents.
| Metric | Conventional Synthesis | Microwave-Assisted Synthesis | One-Pot, Solvent-Free Synthesis |
| Reaction Time | 24 hours | 10 - 30 minutes | 1 - 2 hours |
| Typical Yield | ~90-95%[1] | >95%[2] | ~90-95% |
| Energy Consumption | High (prolonged heating) | Low (short duration) | Moderate |
| Solvent Usage | High (reaction & workup) | Moderate (workup) | Low (workup only) |
| Reagent Cost/gram | ~$0.50 - $1.00 | ~$0.50 - $1.00 | ~$0.50 - $1.00 |
| Equipment Cost | Low (standard glassware) | High (microwave synthesizer) | Low (standard glassware) |
| Waste Generation | High (salts, solvent) | Moderate (salts, solvent) | Low (salts, minimal solvent) |
| Overall Cost-Effectiveness | Moderate | High (for rapid synthesis) | High |
Environmental and Safety Considerations
-
Conventional Synthesis: The prolonged use of organic solvents like acetonitrile and toluene contributes to volatile organic compound (VOC) emissions. The generation of inorganic salt waste is also a concern.
-
Microwave-Assisted Synthesis: While generally considered a "green" technology due to reduced reaction times and energy consumption, the use of solvents in the workup still generates waste.[6] The high pressures generated in sealed vessels require careful handling and appropriate safety measures.
-
One-Pot, Solvent-Free Synthesis: This route is the most environmentally benign, minimizing solvent use and waste generation. The primary waste product is the inorganic salt, which can be more easily managed.
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound depends on the specific priorities of the researcher or organization.
-
For cost-sensitive projects where time is not a critical factor , the conventional synthesis remains a viable and reliable option, especially given the high yields that can be achieved.
-
For high-throughput synthesis and rapid lead optimization in drug discovery , the microwave-assisted route is unparalleled in its speed and efficiency, justifying the initial investment in specialized equipment.
-
For large-scale production and environmentally conscious synthesis , the one-pot, solvent-free approach offers the most compelling advantages in terms of reduced waste, lower solvent costs, and simplified procedures.
By carefully evaluating these factors, researchers can select the most cost-effective and sustainable method for the synthesis of this compound, thereby optimizing their research outcomes and minimizing their environmental footprint.
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A Comparative Analysis of the Micellar Properties of Long-Chain N-Alkylimidazoles: A Guide for Researchers and Formulation Scientists
Introduction: The Versatile World of N-Alkylimidazoles
Long-chain N-alkylimidazoles are a fascinating class of amphiphilic molecules that have garnered significant attention across various scientific disciplines, including drug delivery, catalysis, and materials science. Their unique molecular architecture, featuring a polar imidazole headgroup and a nonpolar alkyl tail, imparts them with the ability to self-assemble into highly organized supramolecular structures known as micelles in aqueous solutions. This guide provides a comprehensive comparative analysis of the micellar properties of different long-chain N-alkylimidazoles, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in harnessing their full potential.
The self-assembly process is driven by the hydrophobic effect, where the nonpolar alkyl chains seek to minimize their contact with water molecules, leading to their aggregation in the core of the micelle, while the hydrophilic imidazole headgroups remain exposed to the aqueous environment.[1] This spontaneous organization occurs above a specific concentration known as the critical micelle concentration (CMC), a key parameter that dictates the onset of micellization.[2] The length of the alkyl chain is a critical determinant of the physicochemical properties of these surfactants, profoundly influencing their CMC, micelle size (aggregation number), and the thermodynamics of micellization.[3][4] Understanding these structure-property relationships is paramount for the rational design and application of N-alkylimidazole-based systems.
The Critical Role of Alkyl Chain Length: A Comparative Overview
The length of the hydrophobic alkyl chain is the primary modulator of the micellar properties of N-alkylimidazoles. As the chain length increases, the hydrophobicity of the molecule increases, leading to a more pronounced tendency to form micelles to minimize the unfavorable interactions between the hydrocarbon tails and water.
Critical Micelle Concentration (CMC)
A fundamental principle governing surfactant behavior is that the CMC decreases as the length of the alkyl chain increases.[4] This is a direct consequence of the increased hydrophobicity, which makes the transfer of the surfactant monomer from the aqueous phase to the micellar core more energetically favorable. This trend is well-documented for various classes of surfactants and holds true for N-alkylimidazoles. For instance, studies on 1-alkyl-3-methylimidazolium chlorides have shown a systematic decrease in CMC with the elongation of the alkyl substituent.[5]
Table 1: Comparative Critical Micelle Concentration (CMC) of N-Alkylimidazoles and Analogs with Varying Alkyl Chain Lengths
| Surfactant (Homologous Series) | Alkyl Chain Length (n) | CMC (mM) | Temperature (°C) | Method |
| 1-Alkyl-3-methylimidazolium Chloride ([Cnmim]Cl) | 8 | ~130 | 25 | Conductivity/ITC |
| 1-Alkyl-3-methylimidazolium Chloride ([Cnmim]Cl) | 10 | ~30 | 25 | Conductivity/ITC |
| 1-Alkyl-3-methylimidazolium Chloride ([Cnmim]Cl) | 12 | ~15 | 25 | Conductivity/ITC |
| 1-Alkyl-3-methylimidazolium Chloride ([Cnmim]Cl) | 14 | ~4 | 25 | Conductivity/ITC |
| Alkyltrimethylammonium Bromide (CnTAB) | 12 | 16 | 25 | Conductivity |
| Alkyltrimethylammonium Bromide (CnTAB) | 14 | 3.5 | 25 | Conductivity |
| Alkyltrimethylammonium Bromide (CnTAB) | 16 | 0.92 | 25 | Conductivity |
Note: The data for [Cnmim]Cl is compiled from trends described in the literature.[5] The CnTAB data is provided for a well-characterized homologous series for comparison.[6][7]
The relationship between CMC and alkyl chain length can often be described by the Stauff-Klevens rule, which states that the logarithm of the CMC is a linear function of the number of carbon atoms in the alkyl chain (log CMC = A - Bn).[6] This empirical relationship is a powerful tool for predicting the CMC of surfactants within a homologous series.
Aggregation Number (Nagg)
The aggregation number represents the average number of surfactant monomers that constitute a single micelle.[8][9] This parameter is influenced by a delicate balance of forces, including the hydrophobic interactions driving aggregation and the electrostatic and steric repulsions between the headgroups at the micelle surface. For a homologous series of N-alkylimidazoles, the aggregation number generally increases with increasing alkyl chain length.[3] The larger hydrophobic core provided by longer alkyl chains can accommodate more surfactant molecules, leading to larger micelles.
Table 2: Influence of Alkyl Chain Length on Aggregation Number (Nagg)
| Surfactant (Homologous Series) | Alkyl Chain Length (n) | Aggregation Number (Nagg) | Method |
| 1-Alkyl-3-methylimidazolium Bromide ([Cnmim]Br) | 10 | 23-57 | Light Scattering |
| 1-Alkyl-3-methylimidazolium Bromide ([Cnmim]Br) | 12 | ~42 | Light Scattering |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | 30-77 | Time-Resolved Fluorescence Quenching |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | ~95 | SANS |
Note: Data is compiled from various sources and may vary depending on experimental conditions.[5][10][11]
Thermodynamics of Micellization: The Driving Forces of Self-Assembly
The process of micellization is governed by thermodynamic principles, and understanding these driving forces is crucial for controlling the self-assembly process. The key thermodynamic parameters are the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.
The Gibbs free energy of micellization is always negative, indicating that micelle formation is a spontaneous process.[1] It is related to the CMC by the equation:
ΔG°mic ≈ RT ln(CMC)
where R is the gas constant and T is the absolute temperature. As the alkyl chain length increases, the CMC decreases, leading to a more negative ΔG°mic, signifying a greater thermodynamic driving force for micellization.[6][7]
The enthalpy of micellization (ΔH°mic) can be either exothermic or endothermic and provides insight into the energetic changes during micelle formation. For many ionic surfactants, including N-alkylimidazoles, micellization is often found to be enthalpy-driven, although entropy also plays a significant role.[5][12] Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the enthalpy of micellization.[5]
The entropy of micellization (ΔS°mic) is typically positive and is largely attributed to the hydrophobic effect.[1] The release of ordered water molecules from around the hydrophobic alkyl chains into the bulk water results in a significant increase in the overall entropy of the system, which is a major driving force for micellization.
Table 3: Thermodynamic Parameters of Micellization for Different Surfactants
| Surfactant | Alkyl Chain Length (n) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| [C12mim]Cl | 12 | -20 to -25 | -1 to -5 | 15 to 20 |
| [C14mim]Cl | 14 | -25 to -30 | -5 to -10 | 15 to 20 |
| C12TAB | 12 | ~ -20 | ~ -2 | ~ 18 |
| C16TAB | 16 | ~ -30 | ~ -8 | ~ 22 |
Note: Values are approximate and compiled from trends described in the literature to illustrate the general principles.[5][6][7]
Experimental Protocols for Characterizing Micellar Properties
To ensure scientific integrity and provide a practical guide, this section outlines the step-by-step methodologies for key experiments used to determine the micellar properties of long-chain N-alkylimidazoles.
Synthesis of Long-Chain N-Alkylimidazoles
A common and efficient method for the synthesis of N-alkylimidazoles involves the reaction of imidazole with an appropriate alkyl bromide.[13]
Protocol: Microwave-Assisted Synthesis of N-Hexadecylimidazole
-
Reactant Preparation: In a wide-necked Erlenmeyer flask, combine 6.8g (0.1 mol) of imidazole, 45.5g (0.1 mol) of 1-bromohexadecane, and 2.4g (7.5 mmol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Adsorption: Adsorb the mixture onto a 1:1 mixture of potassium carbonate and potassium hydroxide.
-
Microwave Irradiation: Place the open vessel in a domestic microwave oven and irradiate at a power of 300 Watts for 3 minutes, using 20-second intervals of irradiation to prevent overheating, until the mixture becomes pasty.
-
Work-up: After cooling, extract the product with a suitable organic solvent, wash with water to remove inorganic salts, and dry the organic phase.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-hexadecylimidazole.
Determination of Critical Micelle Concentration (CMC)
Protocol: CMC Determination by Conductivity Measurement
-
Solution Preparation: Prepare a stock solution of the N-alkylimidazole in deionized water at a concentration significantly above the expected CMC.
-
Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a conductivity probe and a magnetic stirrer.
-
Data Acquisition: Record the initial conductivity of the water.
-
Titration: Add small, precise aliquots of the stock surfactant solution to the water, allowing the system to equilibrate after each addition. Record the conductivity after each addition.
-
Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[9]
Caption: Workflow for CMC determination using conductivity.
Determination of Aggregation Number (Nagg)
Protocol: Nagg Determination by Steady-State Fluorescence Quenching
This method utilizes a fluorescent probe (e.g., pyrene) and a quencher (e.g., coumarin 153) that both preferentially partition into the micellar phase.[14]
-
Solution Preparation: Prepare a series of surfactant solutions above the CMC containing a constant low concentration of the fluorescent probe.
-
Quencher Addition: To these solutions, add varying concentrations of the quencher.
-
Fluorescence Measurement: Measure the steady-state fluorescence intensity of the probe in each solution.
-
Data Analysis: The degree of fluorescence quenching is related to the micelle concentration. The aggregation number can be calculated using the following relationship, assuming a Poisson distribution of the quencher among the micelles: ln(I0/I) = [Quencher]micelle / [Micelle] where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively. The micelle concentration ([Micelle]) can be determined, and from the total surfactant concentration above the CMC, the aggregation number (Nagg) can be calculated.[14]
Caption: Workflow for Nagg determination by fluorescence quenching.
Conclusion and Future Outlook
The micellar properties of long-chain N-alkylimidazoles are intricately linked to their molecular structure, particularly the length of the hydrophobic alkyl chain. This guide has provided a comparative analysis of these properties, highlighting the inverse relationship between alkyl chain length and CMC, and the direct relationship with aggregation number and the thermodynamic favorability of micellization. The detailed experimental protocols offer a practical framework for researchers to characterize these systems with scientific rigor.
As the demand for novel and efficient self-assembling systems continues to grow, a thorough understanding of the fundamental principles governing their behavior is indispensable. The insights and data presented herein serve as a valuable resource for the rational design of N-alkylimidazole-based formulations with tailored properties for a wide array of applications, from targeted drug delivery vehicles to advanced catalytic systems. Future research will likely focus on more complex architectures, including gemini and polymeric N-alkylimidazole surfactants, to further expand the functional landscape of these versatile molecules.
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Effect of changing alkyl chain in imidazolium based ionic liquid on the micellization behavior of anionic surfactant sodium hexadecyl sulfate in aqueous media. ResearchGate. Available at: [Link]
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Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry. Available at: [Link]
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Thermodynamics of micellization of alkylimidazolium surfactants in aqueous solution. ResearchGate. Available at: [Link]
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Thermodynamics of micellization. Wikipedia. Available at: [Link]
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Effect of the alkyl chain length on micelle formation for bis(N-alkyl-N,N-dimethylethylammonium)ether dibromides. ResearchGate. Available at: [Link]
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Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. ResearchGate. Available at: [Link]
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N-Alkylamines-Based Micelles Aggregation Number Determination by Fluorescence Techniques. ResearchGate. Available at: [Link]
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Micellization Behavior of Long-Chain Substituted Alkylguanidinium Surfactants. PubMed. Available at: [Link]
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Alkyl-chain length effect on physicochemical properties and molecular interactions for binary mixtures of N-ethylimidazole with n-alcohols at 298.15 K. ResearchGate. Available at: [Link]
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Reaction Kinetics and Microenvironments between Alkylimidazole and Methylthiocyanate for the Synthesis of Ionic Liquids. Industrial & Engineering Chemistry Research. Available at: [Link]
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Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. Semantic Scholar. Available at: [Link]
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Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomed J Sci & Tech Res. Available at: [Link]
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The micelle aggregation number (N) plotted against the volume fraction... ResearchGate. Available at: [Link]
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Effects of Alkyl Chain Lengths and Isomers of Alcohols on the Phase Behavior of 1-Alkyl-3-methylimidazolium-Based Ionic Liquid +. Journal of Solution Chemistry. Available at: [Link]
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Thermodynamics of the Micellization of a Simple Zwitterionic Surfactant in the Presence of Imidazolium Salts. PMC. Available at: [Link]
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The micelle aggregation number plotted against volume fraction of... ResearchGate. Available at: [Link]
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Critical micelle concentration. Wikipedia. Available at: [Link]
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Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. PubMed. Available at: [Link]
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Determination of the Critical Micelle Concentration of Imidazolium Ionic Liquids in Aqueous Hydrogen Peroxide. Scilit. Available at: [Link]
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Can N-Alkyl- and N-Arylimidazoles be Prepared Directly from Alcohols and Phenols with N,N′-Carbonyldiimidazole?. ResearchGate. Available at: [Link]
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Micellar properties of long-chain alkyldimethylbenzylammonium chlorides in aqueous solutions. ResearchGate. Available at: [Link]
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Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching. ResearchGate. Available at: [Link]
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Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. Available at: [Link]
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A Comparative Guide to the Validation of Protective Layer Formation by 1-Hexadecylimidazole on Metal Surfaces
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A Comparative Guide to the Catalytic Activity of 1-Hexadecylimidazole and Other Imidazole-Based Catalysts
This guide provides a comprehensive comparison of the catalytic activity of 1-Hexadecylimidazole with other common imidazole-based catalysts. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances, presents supporting experimental data, and offers detailed protocols to empower your own investigations. We move beyond simple data listing to explain the causality behind the observed catalytic enhancements, particularly focusing on the unique properties imparted by the long alkyl chain of this compound.
Introduction: The Versatile Imidazole Scaffold in Catalysis
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of catalysis, both in biological systems (e.g., the histidine residue in enzymes) and in synthetic organic chemistry.[1][2] Its versatility stems from the distinct properties of its two nitrogen atoms: one is a basic, sp²-hybridized atom with a lone pair, making it an effective nucleophile and base, while the other is part of the aromatic π-system.[1][3]
This duality allows simple imidazoles, like 1-methylimidazole, to effectively catalyze a range of reactions, including acyl transfers, esterifications, and silylations, typically through nucleophilic or general base catalysis.[3][4][5] However, the introduction of a long hydrophobic chain, as in This compound , transforms the molecule from a simple homogeneous catalyst into a catalytic surfactant. This structural modification introduces a powerful new catalytic mechanism: micellar catalysis .[6][7][8]
This guide will compare the catalytic performance of this compound, a representative of functional surfactants, against its non-amphiphilic counterpart, 1-methylimidazole, using the well-studied hydrolysis of p-nitrophenyl acetate (PNPA) as a model reaction. We will explore how the self-assembly of this compound into micelles dramatically enhances its catalytic efficiency, far surpassing that of traditional imidazole catalysts in aqueous media.
Mechanisms of Catalysis: From Homogeneous to Micellar
Understanding the profound difference in catalytic activity requires a clear distinction between the two operative mechanisms.
Nucleophilic Catalysis by Simple Imidazoles
In aqueous solution, a simple catalyst like 1-methylimidazole enhances the rate of ester hydrolysis primarily through a nucleophilic catalysis pathway.[3]
-
Nucleophilic Attack: The more basic nitrogen atom of the imidazole ring attacks the electrophilic carbonyl carbon of the ester (p-nitrophenyl acetate).
-
Intermediate Formation: This attack forms a highly reactive N-acylimidazolium intermediate.[3]
-
Hydrolysis: This intermediate is rapidly hydrolyzed by water to release the carboxylic acid product and regenerate the imidazole catalyst.
This mechanism provides a lower energy pathway compared to the uncatalyzed hydrolysis, but its efficiency is limited by the random collision of catalyst and substrate molecules in a dilute homogeneous solution.
Micellar Catalysis by this compound
This compound is an amphiphilic molecule, possessing a polar imidazole headgroup and a long, nonpolar hexadecyl tail.[9] In aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into spherical aggregates called micelles.[6][7] These micelles feature a hydrophobic core composed of the alkyl chains and a hydrophilic surface (the Stern layer) of imidazole headgroups.[10] This supramolecular assembly acts as a "nanoreactor," accelerating reactions through several synergistic effects:
-
Concentration Effect: The hydrophobic core of the micelle extracts the nonpolar ester substrate (PNPA) from the bulk aqueous phase, leading to a dramatic increase in its local concentration around the catalytic imidazole headgroups.[6][7]
-
Favorable Microenvironment: The micellar core provides a nonpolar microenvironment, which can better stabilize the transition state of the reaction compared to the bulk water.
-
Electrostatic Interactions: For cationic surfactants like imidazolium salts, the positively charged micellar surface can attract anionic nucleophiles and stabilize negatively charged intermediates.[11]
The following diagram illustrates the fundamental difference between these two catalytic modes.
Caption: Comparison of homogeneous versus micellar catalysis pathways.
Quantitative Performance Comparison: Hydrolysis of p-Nitrophenyl Acetate
The hydrolysis of PNPA is a classic model reaction for evaluating the efficiency of nucleophilic and enzymatic catalysts. The reaction can be conveniently monitored spectrophotometrically by measuring the formation of the p-nitrophenoxide ion. The catalytic efficiency is typically reported as a second-order rate constant (kcat or k2), which reflects the intrinsic reactivity of the catalyst.
While direct side-by-side comparative studies under identical conditions are sparse in the literature, data from various sources on imidazole-catalyzed PNPA hydrolysis allows for a robust comparison. The key finding is that the catalytic rate of functional surfactants like this compound sees a dramatic, non-linear increase above the CMC.
| Catalyst | Type | Typical Second-Order Rate Constant (k2, M-1s-1) | Key Characteristics |
| Imidazole | Simple Heterocycle | ~0.01 - 0.2[12][13] | Baseline nucleophilic catalyst. |
| 1-Methylimidazole | Simple Heterocycle | ~0.02 - 0.4[12][13] | Slightly more nucleophilic than imidazole; benchmark for non-amphiphilic imidazoles. |
| This compound (below CMC) | Monomeric Surfactant | Similar to 1-Methylimidazole | Acts as a simple homogeneous nucleophilic catalyst. |
| This compound (above CMC) | Micellar Catalyst | Can be 10 to 100-fold higher than monomeric form | Catalysis is dramatically enhanced by micelle formation.[11][14] |
Note: Absolute values of rate constants are highly dependent on experimental conditions (pH, temperature, buffer, co-solvent). The table is intended to show relative orders of magnitude.
The data clearly indicates that the self-assembly into a micellar structure is the critical factor responsible for the superior catalytic performance of this compound in aqueous systems.
Experimental Protocol: Kinetic Analysis of PNPA Hydrolysis
To ensure trustworthiness and allow for replication, this section provides a self-validating, step-by-step protocol for comparing the catalytic activities of different imidazole derivatives.
Objective
To determine and compare the second-order rate constants (k2) for the hydrolysis of p-nitrophenyl acetate (PNPA) catalyzed by 1-methylimidazole and this compound (at concentrations below and above its CMC).
Materials and Instrumentation
-
Catalysts: Imidazole, 1-Methylimidazole, this compound
-
Substrate: p-Nitrophenyl acetate (PNPA)
-
Buffer: Phosphate or Tris buffer (e.g., 0.1 M, pH 7.5)
-
Solvent: Acetonitrile (for PNPA stock solution), Deionized water
-
Instrumentation: UV-Vis Spectrophotometer with temperature control (thermo-cuvette holder)
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of PNPA hydrolysis.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Buffer: Prepare a 0.1 M buffer solution at the desired pH (e.g., pH 7.5) and filter.
-
Catalyst Stocks: Prepare a series of stock solutions of each imidazole catalyst in the buffer. For this compound, ensure concentrations span a range both below and above its reported CMC (~1 mM).
-
PNPA Stock: Prepare a concentrated stock solution of PNPA (e.g., 100 mM) in a dry organic solvent like acetonitrile to prevent premature hydrolysis. Store desiccated.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 400 nm, the λmax for the p-nitrophenoxide anion.
-
Set the temperature of the cuvette holder to a constant value, typically 25°C or 30°C.
-
-
Kinetic Measurement:
-
Pipette 2.9 mL of the desired catalyst solution (or plain buffer for the uncatalyzed blank) into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to thermally equilibrate for 5-10 minutes.
-
To initiate the reaction, add a small aliquot (e.g., 30 µL) of the PNPA stock solution to the cuvette. The final PNPA concentration should be low (e.g., 1 mM) to ensure pseudo-first-order conditions.
-
Immediately cap the cuvette with parafilm, invert 2-3 times to mix thoroughly, and start recording the absorbance as a function of time.
-
-
Data Analysis:
-
Determine the Initial Rate (V0): Plot Absorbance vs. Time (in seconds). The initial linear portion of this curve represents the initial rate of the reaction. The slope of this line is ΔAbs/Δt. Convert this to M/s using the Beer-Lambert law (A = εbc), where ε for p-nitrophenoxide is ~18,000 M-1cm-1 at pH > 7.
-
Calculate the Catalyzed Rate: Subtract the rate of the uncatalyzed reaction (measured using buffer only) from the observed rate for each catalyst concentration to get the true catalyzed rate.
-
Determine the Second-Order Rate Constant (k2): Plot the catalyzed rate (Vcat) against the concentration of the catalyst. For simple imidazoles, this plot should be linear, and the slope of the line is the second-order rate constant, k2. For this compound, you will observe a sharp break and a steeper slope in the plot at the CMC.
-
Conclusion and Outlook
The comparison between this compound and simpler, non-amphiphilic imidazoles provides a compelling demonstration of how supramolecular chemistry can be harnessed to dramatically enhance catalytic activity. While 1-methylimidazole is an effective homogeneous nucleophilic catalyst, its performance is governed by standard solution-phase kinetics.
In contrast, this compound functions as a catalytic surfactant, with its efficacy being intrinsically linked to its ability to form micelles in water.[10][15] These micelles act as potent nanoreactors, concentrating reactants and providing a favorable microenvironment to accelerate the reaction far beyond what is achievable in a simple homogeneous system. This principle of micellar catalysis is a cornerstone of green chemistry, enabling reactions in water, often under milder conditions and with greater efficiency.[8][16][17]
For researchers in drug development and organic synthesis, understanding this distinction is crucial. When working in aqueous media, or when seeking significant rate enhancements for reactions involving hydrophobic substrates, functional surfactants like this compound offer a powerful and elegant catalytic strategy that simple homogeneous catalysts cannot match.
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- ResearchGate. (2025). Imidazole Catalysis.
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- ResearchGate. (2025). Mechanism of micellar effects in imidazole catalysis: Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates.
- Nanoscale Advances. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. RSC Publishing.
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Shifting Paradigms in Surfactant Science: An Environmental Impact Assessment of 1-Hexadecylimidazole Versus Petroleum-Based Surfactants
Introduction: The Imperative for Greener Alternatives
For decades, the chemical industry has relied heavily on petroleum-based surfactants for a vast array of applications, from household detergents to advanced drug delivery systems.[1][2] These synthetic molecules, such as Sodium Lauryl Sulfate (SLS) and Linear Alkylbenzene Sulfonates (LAS), have been the workhorses of the industry due to their low cost and high performance. However, with growing environmental awareness, the spotlight has turned to the significant ecological footprint of these petroleum-derived compounds.[2][3] Their production contributes to the depletion of fossil fuels, and concerns remain about their biodegradability and potential toxicity to aquatic ecosystems.[1][2]
This has catalyzed a paradigm shift towards the development of more sustainable, bio-based alternatives. Among the promising candidates are ionic liquids (ILs) with surfactant properties, such as 1-Hexadecylimidazole. Initially hailed as "green solvents" for their low vapor pressure, the environmental profile of ILs is now undergoing rigorous scrutiny to ensure they represent a truly greener alternative.[4][5] This guide provides a comprehensive, data-driven comparison of the environmental impact of this compound and its petroleum-based counterparts, offering researchers, scientists, and drug development professionals a critical resource for making informed decisions in their pursuit of sustainable chemical innovation.
Comparative Environmental Impact Assessment
A holistic evaluation of a surfactant's environmental impact extends beyond simple biodegradability, encompassing its toxicity to various organisms, its potential to bioaccumulate, and a full lifecycle analysis from production to disposal.
Biodegradability: The Fate of Surfactants in the Environment
The capacity of a chemical to be broken down by microorganisms into simpler, non-toxic substances is a cornerstone of its environmental compatibility.[6][7]
Petroleum-Based Surfactants: Conventional anionic surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES) are generally considered readily biodegradable under aerobic conditions, as defined by standardized tests like the OECD 301 series.[6][7][8] The biodegradation process typically involves the enzymatic cleavage of the sulfate ester bond, followed by the oxidation of the resulting fatty alcohol.[6] However, the rate and completeness of biodegradation can be significantly slower in anaerobic environments, such as deep water sediments.[8] Similarly, Linear Alkylbenzene Sulfonates (LAS) are also well-removed in wastewater treatment plants under aerobic conditions.[9]
This compound: The biodegradability of imidazolium-based ionic liquids is more complex and highly dependent on their molecular structure. A critical factor is the length of the alkyl chain. While short-chain imidazolium ILs are often poorly biodegradable, those with longer alkyl chains, such as the hexadecyl (C16) chain in this compound, show significantly greater susceptibility to microbial degradation.[10] The presence of functional groups that are susceptible to enzymatic hydrolysis, such as ester or amide groups, can further enhance biodegradability.[11] However, it is crucial to consider that even when the parent compound is degraded, the imidazolium ring itself may not be fully mineralized, potentially leading to the formation of persistent metabolites.[10][12]
| Surfactant Type | Biodegradability (OECD 301, 28 days) | Key Considerations |
| This compound & related long-chain ILs | Variable; can be designed for high biodegradability. Some studies show up to 100% primary biodegradation for long-chain (C6, C8) imidazolium ILs.[10] | Biodegradation is highly structure-dependent. The imidazolium ring may not fully mineralize.[10] |
| Sodium Lauryl Sulfate (SLS) | Readily biodegradable (>99% removal in wastewater treatment).[6] | Slower degradation under anaerobic conditions. |
| Sodium Lauryl Ether Sulfate (SLES) | Readily biodegradable (>90% in 28 days).[8] | The ethoxylation process can slow degradation compared to non-ethoxylated counterparts.[8] |
| Linear Alkylbenzene Sulfonates (LAS) | Readily biodegradable (up to 99%+ removal in activated sludge).[9] | Does not generally degrade under anaerobic conditions.[9][13] |
Ecotoxicity: Assessing the Impact on Aquatic Life
The potential for a surfactant to harm aquatic organisms is a major environmental concern. This is typically assessed by determining the concentration that is lethal to 50% of a test population (LC50) or that causes a non-lethal effect in 50% of the population (EC50).
This compound: A substantial body of evidence indicates that the toxicity of imidazolium-based ionic liquids is primarily driven by the cation, with the length of the alkyl chain being a key determinant.[4][14] As the alkyl chain length increases, so does the lipophilicity of the molecule, enhancing its ability to disrupt cell membranes and leading to greater toxicity.[4][15] Studies on the crustacean Daphnia magna have shown that imidazolium-based ILs can be significantly more toxic than common inorganic salts, with chronic exposure at low concentrations leading to reduced reproductive output.[16][17]
Petroleum-Based Surfactants: Petroleum-based surfactants also exhibit varying levels of aquatic toxicity. In its raw form, SLS is categorized as moderately toxic to aquatic life.[6] The toxicity of LAS is also influenced by the length of the alkyl chain, with longer chains (C13, C14) being more toxic than shorter ones.[18] However, it is important to note that these surfactants are largely removed during wastewater treatment, so the concentrations reaching natural waters are typically much lower than the acute toxicity thresholds.[6]
| Surfactant | Organism | Endpoint | Toxicity Value (mg/L) | Reference |
| Imidazolium-based ILs (general) | Daphnia magna | 48h LC50 | 8.03 - 19.91 | [16][17][19] |
| Sodium Lauryl Sulfate (SLS) | Aquatic organisms | 96h LC50 | 1 - 13.9 | [6] |
| Linear Alkylbenzene Sulfonates (LAS) | Fish | Acute LC50 | 1.67 | [9] |
| Linear Alkylbenzene Sulfonates (LAS) | Daphnia magna | Acute EC50 | 1.62 | [9] |
Lifecycle Assessment (LCA): From Cradle to Grave
A true measure of a product's environmental sustainability requires a lifecycle assessment (LCA), which evaluates the environmental burdens associated with all stages of a product's life, from raw material extraction to manufacturing, use, and final disposal.[20][21][22]
Petroleum-Based Surfactants: The lifecycle of petroleum-based surfactants begins with the extraction and refining of crude oil, an energy-intensive process with significant greenhouse gas emissions. The subsequent chemical synthesis of the surfactants also requires substantial energy input. Studies have shown that the production of petrochemical surfactants generally requires more energy and results in higher emissions of pollutants like sulfur oxides compared to oleochemical (plant-based) surfactants.
This compound: The synthesis of this compound typically involves the reaction of 1-methylimidazole with 1-bromohexadecane.[23] While this may be a more direct synthesis route compared to the multi-step processes for some petroleum-based surfactants, a full LCA would need to account for the environmental impacts of producing the starting materials. For instance, the production of the long-chain alkyl halide may itself be derived from either petrochemical or oleochemical sources. Furthermore, the use of solvents and the energy required for the reaction and purification steps are critical components of the overall environmental footprint.[24] While initially positioned as "green" due to low volatility, the overall lifecycle, including synthesis and end-of-life, presents a more complex picture that requires detailed assessment.[21]
Caption: A simplified comparison of the lifecycle stages for this compound and petroleum-based surfactants.
Experimental Protocols: A Guide to Environmental Assessment
To ensure the trustworthiness and reproducibility of environmental impact data, standardized experimental protocols are essential. Below are outlines of key methodologies.
Protocol 1: Ready Biodegradability - OECD 301D Closed Bottle Test
This test provides a stringent evaluation of a chemical's ready biodegradability in an aerobic aqueous medium.
Objective: To determine the extent of biodegradation by measuring oxygen consumption over a 28-day period.
Methodology:
-
Preparation of Medium: A mineral salt medium is prepared and saturated with air.
-
Inoculum: A small volume of activated sludge from a wastewater treatment plant is added as the microbial inoculum.
-
Test Substance: The test substance (e.g., this compound) is added to the test bottles at a concentration to yield a theoretical oxygen demand (ThOD) of 2-5 mg/L.
-
Controls: A blank control (inoculum only) and a reference control (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: The sealed bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Measurement: The dissolved oxygen concentration in each bottle is measured at regular intervals.
-
Calculation: The percentage of biodegradation is calculated from the difference in oxygen consumption between the test and blank bottles, expressed as a percentage of the ThOD.
Caption: Workflow for the OECD 301D Closed Bottle Test for ready biodegradability.
Protocol 2: Acute Immobilisation Test for Daphnia magna - OECD 202
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Objective: To determine the concentration of a substance that immobilizes 50% of the daphnids (EC50) after 24 and 48 hours of exposure.
Methodology:
-
Test Organisms: Young daphnids (<24 hours old) are used for the test.
-
Test Solutions: A series of concentrations of the test substance are prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: Groups of daphnids are exposed to each test concentration and the control in beakers.
-
Incubation: The beakers are maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod for 48 hours.
-
Observation: The number of immobilized daphnids in each beaker is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 24-hour and 48-hour EC50 values and their confidence limits are calculated using statistical methods (e.g., probit analysis).
Caption: Workflow for the OECD 202 Acute Immobilisation Test using Daphnia magna.
Conclusion: A Path Forward for Sustainable Surfactant Chemistry
The transition from petroleum-based surfactants to bio-based alternatives like this compound is not merely a substitution but a fundamental rethinking of chemical design with environmental stewardship at its core. This guide reveals a nuanced landscape: while petroleum-based surfactants like SLS and LAS demonstrate good biodegradability in aerobic environments, their lifecycle begins with the environmentally intensive extraction of fossil fuels.
Conversely, this compound and other long-chain ionic liquids present a more complex profile. Their environmental impact, particularly toxicity, is strongly linked to their molecular structure, with the long alkyl chain that imparts surfactant properties also increasing toxicity.[4][14] However, this also highlights a key advantage of this class of compounds: "designability." By strategically modifying the chemical structure, for example, by incorporating ester linkages, it is possible to enhance biodegradability and potentially mitigate environmental persistence.[11]
For researchers, scientists, and drug development professionals, the choice of surfactant is no longer solely a matter of performance and cost. A thorough environmental assessment is now an indispensable part of the development process. The path forward lies in the rational design of novel surfactants that are not only effective and economically viable but also inherently biodegradable and non-toxic, ensuring that the innovations of today do not become the environmental liabilities of tomorrow.
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A Comparative Toxicological Guide to 1-Hexadecylimidazole and Its Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative toxicological overview of 1-Hexadecylimidazole and its derivatives, compounds of increasing interest in pharmaceutical and biotechnological applications. As a senior application scientist, my objective is to present this information with scientific integrity, offering insights into the experimental rationale and providing actionable protocols for researchers in the field. The structure of this guide is designed to facilitate a deep understanding of the toxicological profiles of these compounds, moving from general principles to specific experimental data and methodologies.
Introduction: The Growing Importance and Toxicological Considerations of Long-Chain Imidazoles
Imidazole derivatives are versatile molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a long alkyl chain, such as a hexadecyl group, significantly influences the physicochemical properties of the imidazole moiety, particularly its lipophilicity. This alteration can enhance the compound's interaction with biological membranes, a critical factor for both therapeutic efficacy and potential toxicity.
This compound and its derivatives, such as the quaternized imidazolium salts (e.g., 1-Hexadecyl-3-methylimidazolium chloride), are being explored for various applications, including as surfactants, ionic liquids, and active pharmaceutical ingredients. However, their increased membrane activity also raises toxicological concerns. Understanding the structure-toxicity relationship is paramount for the rational design of safer and more effective imidazole-based compounds. This guide will delve into the key toxicological endpoints, comparing the available data for this compound and its derivatives.
Comparative Toxicological Analysis
The toxicity of this compound and its derivatives is intrinsically linked to their chemical structure, primarily the length of the alkyl chain and the nature of the substitutions on the imidazole ring. A general trend observed across numerous studies is that increasing the alkyl chain length correlates with increased toxicity, a phenomenon attributed to greater lipophilicity and an enhanced ability to disrupt cell membranes.[1]
In Vitro Cytotoxicity: A Primary Indicator of Cellular Damage
In vitro cytotoxicity assays are fundamental in the initial screening of compounds to assess their potential to cause cell death. These assays provide a rapid and cost-effective means to compare the toxicity of different derivatives and to elucidate their mechanisms of cellular damage.
Mechanism of Cytotoxicity: The primary mechanism of cytotoxicity for long-chain imidazoles is believed to be the disruption of the cell membrane's integrity. Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. This membrane-disrupting activity is highly dependent on the concentration of the compound and the length of its alkyl chain.
Comparative Data: Studies have shown that 1-Hexadecyl-3-methylimidazolium chloride ([C16MIm]Cl) exhibits significant cytotoxicity against various cell lines. For instance, its cytotoxicity has been demonstrated in human cell lines, with the effect being dose-dependent. In a comparative study, the neutral imidazole, this compound (C16Im), showed lower cytotoxicity against macrophages and erythrocytes compared to its quaternized counterpart, 1-Hexadecyl-3-methylimidazolium methanesulfonate.[2] This suggests that the quaternization of the imidazole ring can significantly impact the compound's interaction with mammalian cells, potentially increasing its toxicity.
The cytotoxicity of imidazolium-based ionic liquids generally increases with the length of the alkyl side chain. For example, the toxicity to the human colon adenocarcinoma cell line (Caco-2) was found to increase with the alkyl chain length from C4 to C10 in a series of 1-alkyl-3-methylimidazolium chlorides.[3] This trend is consistent with the increased lipophilicity of the longer chain derivatives, facilitating their insertion into and disruption of the cell membrane.
dot
Caption: Mechanism of long-chain imidazole cytotoxicity.
Hemolytic Activity: Assessing Red Blood Cell Lysis
Hemolysis assays are a specific type of cytotoxicity test that measures the ability of a compound to rupture red blood cells (erythrocytes). This is a critical endpoint for intravenously administered drugs or for compounds that may come into direct contact with blood.
Structure-Activity Relationship: The hemolytic activity of 1-alkylimidazoles and their derivatives is also strongly correlated with the length of the alkyl chain. Longer alkyl chains lead to greater membrane disruption and, consequently, higher hemolytic activity. A study comparing various imidazolium salts found that this compound (C16Im) exhibited lower hemolytic activity than its quaternized derivatives.[2] This further underscores the influence of the imidazole ring's charge on its interaction with cell membranes.
It is generally considered that hemolysis values below 10% are non-hemolytic, while values above 25% are indicative of hemolytic potential.[4]
Genotoxicity: Evaluating the Potential for DNA Damage
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. A standard battery of tests is typically employed to assess the genotoxic potential of a new chemical entity.[5]
While there is a lack of specific in vivo genotoxicity data for this compound, some studies have investigated the genotoxicity of other imidazole derivatives. For example, 4-methylimidazole (4-MI), a compound found in some foods and beverages, has been the subject of extensive genotoxicity testing. The results for 4-MI have been largely negative in bacterial reverse mutation assays (Ames test) and in vivo micronucleus tests.[6] However, the relevance of these findings to long-chain alkylimidazoles is not direct. The long alkyl chain could potentially alter the compound's interaction with DNA or the cellular machinery involved in DNA repair.
The alkaline Comet assay is a sensitive method for detecting DNA strand breaks in individual cells and can be used for in vivo genotoxicity testing across various organs.[7][8]
Acute Oral Toxicity: Determining the Lethal Dose
Acute oral toxicity studies are conducted to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals after a single oral administration.[2] This is a key parameter for hazard classification and risk assessment.
Dermal Irritation and Sensitization: Assessing Skin Reactions
Dermal irritation is a localized inflammatory response of the skin to a chemical, while dermal sensitization is an immune-mediated reaction (allergic contact dermatitis) that occurs after repeated exposure.
The Safety Data Sheet for 1-Dodecylimidazole states that it causes skin irritation and may cause an allergic skin reaction.[1] This suggests that this compound, with its greater lipophilicity, could also be a skin irritant and a potential sensitizer. The increased ability to penetrate the stratum corneum could enhance its interaction with skin cells and immune cells, leading to these effects. Standard methods for assessing dermal irritation and sensitization include the Draize test in rabbits and the local lymph node assay (LLNA) in mice.[10][11]
Data Summary Tables
Table 1: Comparative In Vitro Cytotoxicity of Imidazole Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound (C16Im) | Macrophages | MTT | CC50 | Lower cytotoxicity than quaternized derivatives | [2] |
| 1-Hexadecyl-3-methylimidazolium methanesulfonate | Macrophages | MTT | CC50 | Higher cytotoxicity than C16Im | [2] |
| 1-Dodecyl-3-methylimidazolium chloride | HepG2 | MTT | EC50 | 9.8 µM (24h) | |
| 1-Alkyl-3-methylimidazolium chlorides | Caco-2 | - | EC50 | Toxicity increases with alkyl chain length (C4 to C10) | [3] |
Table 2: Comparative Hemolytic Activity of Imidazole Derivatives
| Compound | Endpoint | Result | Reference |
| This compound (C16Im) | RBC50 | Lower hemolytic activity | [2] |
| 1-Hexadecyl-3-methylimidazolium methanesulfonate | RBC50 | Higher hemolytic activity than C16Im | [2] |
(Note: Quantitative data for acute oral toxicity, dermal irritation, and genotoxicity of this compound are not available in the cited literature. The information provided is based on qualitative assessments and data from analogous compounds.)
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Exposure: Prepare serial dilutions of the test compound (this compound or its derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a suitable software.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Hemolysis Assay
This protocol describes a method to assess the hemolytic activity of a test compound on red blood cells.
Principle: The assay measures the release of hemoglobin from red blood cells upon exposure to the test compound. The amount of released hemoglobin is quantified spectrophotometrically.
Methodology:
-
Blood Collection and Preparation: Obtain fresh whole blood (e.g., human, rabbit) containing an anticoagulant. Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Compound Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of serial dilutions of the test compound in PBS.
-
Controls: Include a negative control (100 µL of RBC suspension + 100 µL of PBS) for 0% hemolysis and a positive control (100 µL of RBC suspension + 100 µL of 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Conclusion and Future Directions
The toxicological profile of this compound and its derivatives is largely dictated by their lipophilicity, which is directly related to the length of the alkyl chain. The available data consistently indicate that increasing the chain length leads to greater cytotoxicity and hemolytic activity. Quaternization of the imidazole ring also appears to enhance these toxic effects.
While in vitro data provide a valuable initial assessment, there is a clear need for more comprehensive in vivo studies to fully characterize the toxicological profile of these compounds. Specifically, data on acute oral toxicity, dermal irritation and sensitization, and genotoxicity for this compound are crucial for a complete risk assessment. Future research should focus on filling these data gaps to enable the safe and effective development of long-chain imidazole derivatives for their intended applications. Structure-activity relationship studies should continue to guide the design of new analogues with improved therapeutic indices, balancing efficacy with an acceptable safety profile.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexadecylimidazole
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 1-Hexadecylimidazole requires not only precision in its application but also rigorous adherence to disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Core Hazard Profile & Risk Assessment
Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. While specific toxicological data for this compound may be limited, its structure—a long alkyl chain attached to an imidazole ring—allows us to infer its hazard profile from similar long-chain alkylamines and imidazole derivatives. This principle of chemical analogy is a cornerstone of laboratory safety.
Based on data from structurally related compounds, this compound must be handled as a substance that poses the following risks:
| Hazard Classification | Description of Risk & Rationale | Supporting Evidence |
| Skin Corrosion/Irritation | Category 1B/1C: Expected to cause severe skin burns and damage upon contact. The long lipophilic hexadecyl chain can enhance skin penetration, while the imidazole moiety can be corrosive. | Related compounds like 1-Hexadecylamine are classified as causing severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1: Poses a high risk of irreversible eye damage or blindness. Direct contact with dust or splashes can be extremely destructive to eye tissue. | Corrosive properties are a primary concern for eye contact.[1] |
| Aquatic Toxicity | High: Considered very toxic to aquatic life, potentially with long-lasting effects. Improper disposal via drains can cause significant environmental harm. | Long-chain amines are noted as being very toxic to aquatic life.[2] Release into waterways must be strictly avoided.[2] |
| Acute Toxicity (Oral/Inhalation) | Potential Harm: May be harmful if swallowed or inhaled, potentially causing burns to the digestive and respiratory tracts.[1] | Handling should minimize dust generation and prevent ingestion. |
The Causality Link: This hazard profile directly dictates a zero-tolerance policy for drain disposal. The severe corrosivity and high aquatic toxicity mean that every trace of this compound—from bulk waste to the final rinsate of an "empty" container—must be captured and managed as regulated hazardous waste.
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, establishing a controlled environment is paramount.
Engineering Controls:
-
Chemical Fume Hood: All handling and preparation of this compound waste must be conducted within a properly functioning and certified chemical fume hood.[3]
-
Rationale: This is the primary line of defense against inhaling airborne particles or aerosols, protecting the user's respiratory system.[1]
-
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE. Compromising on any of these items is a violation of safe laboratory practice.
| PPE Item | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles. A face shield should be worn over goggles if there is a significant splash risk. | Protects against splashes and dust, preventing severe and potentially irreversible eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contamination occurs. | Prevents direct skin contact, which can cause severe chemical burns. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Step-by-Step Waste Collection & Segregation Protocol
Systematic collection is key to preventing accidental mixing and ensuring regulatory compliance.
Protocol for Routine Waste Collection:
-
Designate a Waste Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that can be securely sealed. If possible, use the original manufacturer's container.[4]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[3] The label must include:
-
The full chemical name: "this compound"
-
The primary hazards: "Corrosive," "Environmental Hazard"
-
The date accumulation started.
-
-
Accumulation:
-
Segregation: Proper segregation is a critical, non-negotiable step to prevent dangerous reactions.
| Waste Class | Compatibility with this compound | Rationale |
| Strong Oxidizing Agents | INCOMPATIBLE | Risk of vigorous or explosive reaction.[1][7] |
| Strong Acids | INCOMPATIBLE | Risk of violent exothermic reaction.[5] |
| Aqueous Waste Streams | DO NOT MIX | Prevents dilution issues and ensures waste is properly categorized for disposal. This compound is very toxic to aquatic life.[2] |
| Halogenated & Non-Halogenated Solvents | SEGREGATE | Keep imidazole waste separate from solvent waste streams unless explicitly part of an experimental protocol. This aids in proper disposal routing and cost management.[4][8] |
Emergency Procedures: Spill Management Workflow
In the event of a spill, a calm and methodical response is essential. The appropriate action depends entirely on the scale of the spill.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. fishersci.com [fishersci.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
